molecular formula C5H7N3O2 B1296721 3-(1H-1,2,4-Triazol-1-yl)propanoic acid CAS No. 76686-84-5

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Cat. No.: B1296721
CAS No.: 76686-84-5
M. Wt: 141.13 g/mol
InChI Key: KIJGYTNIFKJHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJGYTNIFKJHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340591
Record name 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-84-5
Record name 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(1H-1,2,4-Triazol-1-yl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic molecule that incorporates two key chemical motifs of significant interest in medicinal chemistry: the 1,2,4-triazole ring and a propanoic acid side chain. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Its derivatives exhibit a broad spectrum of activities, including antifungal, antiviral, antibacterial, and anticancer properties.[2]

Concurrently, the propanoic acid moiety is a classic structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, where the carboxylic acid group is often crucial for activity. The combination of these two moieties in a single, relatively simple structure makes this compound a highly valuable building block for the synthesis of novel drug candidates and as a linker in more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization to support its application in research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in subsequent chemical transformations.

PropertyValueSource(s)
CAS Number 76686-84-5[3]
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3]
IUPAC Name 3-(1,2,4-triazol-1-yl)propanoic acid[3]
SMILES C1=NN(C=N1)CCC(=O)O[3][4]
Calculated XLogP3 -0.6[3]
Monoisotopic Mass 141.053826475 Da[3]
Structural Representation

The structure consists of a 1,2,4-triazole ring N-substituted at the 1-position with a propanoic acid chain.

synthesis_workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Saponification & Acidification Triazole 1H-1,2,4-Triazole Intermediate Ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate Triazole->Intermediate Acrylate Ethyl Acrylate Acrylate->Intermediate Base Base (e.g., DBU, NaH) Base->Intermediate + Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate in Product This compound Intermediate->Product Base_H Base (e.g., NaOH, LiOH) Base_H->Product + Solvent2 Solvent (e.g., THF/H₂O) Solvent2->Product in Acid Acid (e.g., HCl) Acid->Product then

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard organic chemistry methodology.

Step 1: Synthesis of Ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 eq). The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen).

    • Causality: An inert atmosphere is crucial if using a strong, air-sensitive base like NaH to prevent quenching of the base and side reactions.

  • Dissolution: Add anhydrous acetonitrile (or DMF) to dissolve the triazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (1.1 eq) portion-wise, or DBU (1.1 eq) dropwise). Stir for 20-30 minutes at 0 °C.

    • Causality: 1,2,4-triazole has a pKa of 10.26 and requires a sufficiently strong base for deprotonation to form the triazolide anion, which is the active nucleophile for the Michael addition. Cooling controls the initial exothermic reaction.

  • Michael Addition: Add ethyl acrylate (1.05 eq) dropwise to the solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: Dropwise addition prevents a rapid, uncontrolled exothermic reaction. The reaction time is monitored to ensure complete consumption of the starting material.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. THF is used as a co-solvent to ensure the solubility of the organic ester in the aqueous medium.

  • Acidification: Monitor the reaction by TLC until the starting ester is consumed. Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

  • Precipitation: Acidify the solution by slowly adding 1M HCl until the pH is ~2-3. A white precipitate should form.

    • Causality: Protonation of the carboxylate salt at low pH renders the carboxylic acid, which is typically less soluble in water, causing it to precipitate.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aromatic triazole ring and the carboxylic acid.

Reactivity of the 1,2,4-Triazole Ring
  • Basicity and Acidity: The 1,2,4-triazole ring is amphoteric. It is a weak base, with protonation occurring preferentially at the N4 position (pKa of the conjugate acid is ~2.45). [5]The N-H proton of the parent 1,2,4-triazole is weakly acidic (pKa ~10.26), but this position is substituted in the target molecule. [6]* Electrophilic Attack: Due to the high electron density on the nitrogen atoms, electrophilic substitution (e.g., alkylation, acylation) would occur at the N2 or N4 positions if the propanoic acid chain were not present. In this N1-substituted isomer, further electrophilic attack is less common but could potentially occur at N4.

  • Nucleophilic Attack: The carbon atoms (C3 and C5) of the triazole ring are electron-deficient (π-deficient) due to the adjacent electronegative nitrogen atoms. [6]This makes them susceptible to attack by strong nucleophiles, though this reactivity is less common than reactions involving the nitrogen atoms.

Reactivity of the Propanoic Acid Group
  • Acidity: The carboxylic acid group is the most reactive site for most common transformations. Its acidity (pKa) is expected to be slightly stronger than that of simple propanoic acid (pKa ~4.87) due to the electron-withdrawing inductive effect of the attached triazole ring.

  • Derivatization: The carboxylic acid can be readily converted into a variety of derivatives, which is key to its utility as a building block:

    • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will form the corresponding ester.

    • Amide Coupling: This is one of the most important reactions for drug development. The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

    • Acid Chloride/Hydrazide Formation: While a standard transformation, one report notes that the synthesis of the acid chloride (using thionyl chloride) or the corresponding hydrazide from the methyl ester was unsuccessful under classical conditions, leading to complex mixtures. [7]This suggests that these reactive intermediates may be unstable and alternative, milder activation methods (e.g., using coupling agents) are required for subsequent transformations. This is a critical insight for experimental design.

Caption: Key sites of chemical reactivity on the molecule.

Applications in Medicinal Chemistry and Drug Development

The structure of this compound is pre-validated by nature of its constituent parts being present in numerous approved drugs.

  • Scaffold for Novel Anti-Inflammatories: Given that the propanoic acid moiety is a cornerstone of many NSAIDs, this molecule serves as an excellent starting point for creating novel anti-inflammatory agents. The triazole ring can be further functionalized at the C3 and C5 positions to explore structure-activity relationships (SAR) and modulate properties like potency, selectivity, and pharmacokinetics.

  • Linker Molecule: The bifunctional nature of the molecule (a nucleophilic triazole ring for synthesis and a reactive carboxylic acid handle) makes it an ideal linker for creating more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs). The propanoic acid allows for covalent attachment to proteins or other molecules, while the triazole provides a stable, polar, and synthetically versatile core.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in FBDD campaigns. The triazole ring can serve as an anchor, binding to a target protein, while the propanoic acid tail provides a vector for growing the fragment into a more potent lead compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). National Center for Biotechnology Information. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI). (n.d.). Royal Society of Chemistry. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023-04-29). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). ResearchGate. [Link]

  • 1H and 13C NMR Data for triazole 1. (n.d.). Royal Society of Chemistry. [Link]

  • 1H-1,2,4-Triazole-1-propanoic acid, .alpha.-methyl-. (n.d.). MassBank of North America. [Link]

  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol. (n.d.). PrepChem.com. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • IR (ATR) spectrum of 3-(1'-benzyl-1',2',3'-triazol-4'-yl)propan-1-ol (4a). (n.d.). ResearchGate. [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Journal of the Chemical Society of Pakistan. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Propanoic acid. (n.d.). NIST WebBook. [Link]

  • 3-(dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid. (n.d.). PubChemLite. [Link]

  • Hydrolase-catalyzed Michael addition of imidazoles to acrylic monomers in organic medium. (n.d.). ResearchGate. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023-11-08). Journal of Sustainable Materials Processing and Management. [Link]

  • mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Synthesis and Screening of NewO[2][8][6]xadiazole,T[2][8][9]riazole, andT[2][8][9]riazolo[4,3-b]t[2][8][9]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021-01-07). National Center for Biotechnology Information. [Link]

  • (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). (n.d.). ResearchGate. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (n.d.). ResearchGate. [Link]acetate_acids_the_active_pharmaceutical_ingredients)

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of a multitude of therapeutic agents.[2][3][4] This guide provides a comprehensive exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The versatility of the triazole nucleus allows for a wide range of pharmacological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2][5]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Drugs such as fluconazole and itraconazole are widely used to combat a variety of fungal pathogens.[2]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, resulting in increased fungal cell membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[8][9]

Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-Demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibition Membrane->Growth Essential for

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR)

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the substituents on the triazole ring and the overall molecular structure. Key SAR observations include:

  • N1-Substitution: The substituent at the N1 position is critical for activity. Typically, a substituted phenyl or other aromatic group is present, which interacts with the apoprotein of CYP51.[11]

  • Side Chain: The nature of the side chain attached to the carbon atom of the triazole ring plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.[2]

  • Halogenation: The presence of fluorine atoms on the phenyl ring, as seen in fluconazole and voriconazole, often enhances antifungal activity and improves metabolic stability.[2]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[1]

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Anticancer Activity: A Multi-Targeted Approach

The 1,2,4-triazole scaffold is a versatile platform for the development of anticancer agents with diverse mechanisms of action.[4][11][12]

Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: A significant number of 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton involved in cell division.[13][14][15] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]

  • Kinase Inhibition: Many 1,2,4-triazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[12][17] Specific targets include:

    • Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[3][10][18][19]

    • BRAF Kinase: Certain 1,2,4-triazole compounds have been identified as inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[3]

  • Other Mechanisms: Research has also pointed to other anticancer mechanisms, such as the inhibition of topoisomerases and interference with DNA.[12]

Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Polymerization Triazole->Tubulin Inhibits Kinases Kinase Signaling (e.g., EGFR, BRAF) Triazole->Kinases Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Proliferation Cell Proliferation & Survival Kinases->Proliferation Proliferation->Apoptosis Leads to (when inhibited)

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Structure-Activity Relationship (SAR)

The anticancer activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents. Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the structural requirements for enhanced potency.[7][20][21][22]

  • Aromatic Substituents: The presence of specific aromatic or heteroaromatic rings attached to the triazole core is often crucial for activity.[23]

  • Linker Moiety: The linker connecting the triazole ring to other pharmacophores influences the compound's flexibility and ability to bind to its target.

  • Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole scaffold with other known anticancer pharmacophores have shown promising results.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Bet-TZ1 A375 (Melanoma)22.41[13]
Bet-TZ3 A375 (Melanoma)34.34[13]
7e MCF-7 (Breast)4.7[23]
7e Hela (Cervical)2.9[23]
7e A549 (Lung)9.4[23]
10a MCF-7 (Breast)6.43[23]
10a Hela (Cervical)5.6[23]
LaSOM 186 MCF-7 (Breast)2.66[24]
LaSOM 190 MCF-7 (Breast)2.85[24]

Antibacterial Activity: A Renewed Hope Against Resistance

With the rise of antibiotic resistance, the development of new antibacterial agents is a critical area of research. 1,2,4-triazole derivatives have emerged as a promising class of compounds with significant antibacterial potential.[9][25][26]

Mechanism of Action

The precise mechanisms of antibacterial action for many 1,2,4-triazole derivatives are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Essential Enzymes: It is hypothesized that these compounds may inhibit bacterial enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis.[5]

  • Hybridization with Known Antibiotics: A successful strategy has been the hybridization of the 1,2,4-triazole scaffold with existing antibiotics, such as quinolones. This approach can lead to compounds with enhanced activity and the ability to overcome resistance mechanisms.[25][26]

Structure-Activity Relationship (SAR)
  • Fusion with Other Heterocycles: Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazines, has been shown to enhance antibacterial activity.[11]

  • Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring significantly impact the antibacterial spectrum and potency. For instance, the presence of a 2,4-difluoro at the phenyl ring in some hybrids has shown potent antimicrobial efficacy.[11]

Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[8][15][27][28][29]

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in sterile broth, matching the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 1,2,4-triazole derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound.

Quantitative Data: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Ofloxacin analogue 13 S. aureus0.25 - 1[25]
Ofloxacin analogue 13 E. coli0.25 - 1[25]
Clinafloxacin hybrid 14 S. aureus0.25 - 32[25]
Clinafloxacin hybrid 14 E. coli0.25 - 32[25]
Compound 31d M. luteus1 - 8[11]
Compound 31d MRSA1 - 8[11]
Compound II E. coli0.039 - 1.25[30]
Compound II S. aureus0.156[30]

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their well-established roles as antifungal, anticancer, and antibacterial agents, 1,2,4-triazole derivatives also exhibit promising antiviral and anti-inflammatory properties.[30][31]

Antiviral Activity

1,2,4-triazole derivatives have shown activity against a range of viruses by targeting various viral proteins and enzymes essential for replication.[17][28][31] For instance, some derivatives have been investigated for their potential to inhibit viral polymerases or proteases.[32]

Anti-inflammatory Activity

The anti-inflammatory effects of some 1,2,4-triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[22][33]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile core in the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, addressing critical needs in the treatment of fungal infections, cancer, bacterial infections, and inflammatory diseases. Future research will likely focus on the rational design of novel 1,2,4-triazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new molecular targets and the use of computational tools such as QSAR and molecular docking will undoubtedly accelerate the development of the next generation of 1,2,4-triazole-based drugs.

References

  • Grant, S. S., & Morrison, C. J. (2016). Fluconazole: a new triazole antifungal agent. PubMed. [Link]

  • Dr.Oracle. (2025).
  • Study.com. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Study.com.
  • Kumar, A., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015.
  • Świątek, P., & Paneth, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(6), 1557.
  • Gao, F., Xiao, J., & Huang, G. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 284-297.
  • Asif, M. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
  • Pop, C. E., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 28(14), 5361.
  • Patel, R., et al. (2025). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. ProQuest.
  • Jian, X. E., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(12), 2096-2107.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Warr, S. E., & Tampi, R. R. (2024). Fluconazole. In StatPearls.
  • Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.
  • BenchChem. (2025).
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • Kovalenko, S. I., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 225-229.
  • Abdel-Ghani, T. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 80, 369-381.
  • Patsnap. (2024). What is the mechanism of Fluconazole?.
  • Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116398.
  • ResearchGate. (2025). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity.
  • El-Sayed, N. N. E., et al. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Bioorganic Chemistry, 80, 51-64.
  • Gholampour, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19379.
  • BenchChem. (2025). "mechanism of action of 1,2,4-triazole-based compounds". BenchChem.
  • El-Naggar, A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6959-6972.
  • El-Sabbagh, O. I., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure and Dynamics, 38(14), 4252-4265.
  • Stavrou, V., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400341.
  • Al-Ostath, A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311025.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Yang, F., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(12), 2096-2107.
  • Kumar, A., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.
  • Al-Ostath, A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[2][7][8] and[7][8][10]-triazoles. Current Organic Chemistry.

  • Borysenko, N. M., et al. (2025). a review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
  • de Oliveira, C. S., et al. (2022). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. PLoS One, 17(5), e0268157.
  • Wang, Y., et al. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1640.
  • Mishra, P., & Raj, V. (2015). A Review on 1, 2, 4 - Triazoles.
  • Thangthong, N., et al. (2015).
  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • Li, P., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6890.
  • ResearchGate. (n.d.). A) IC50 values for the most active triazoles against HCA‐7, HT29, and...
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • El-Naggar, A. M., et al. (2023).
  • Kovalenko, S., et al. (2024).
  • Wieczorek, M., et al. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi.
  • Cytoskeleton, Inc. (n.d.).
  • ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing.

Sources

Unraveling the Enigma: A Researcher's Guide to the Mechanism of Action of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4] The compound 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, while structurally unassuming, represents a fascinating subject for mechanistic investigation due to the inherent biological potential of its constituent moieties. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. Drawing upon the established pharmacology of related triazole derivatives, we will explore potential molecular targets and signaling pathways. Crucially, this document furnishes detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate the therapeutic potential of this and similar molecules.

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a prevalent feature in a multitude of clinically significant drugs.[4] Its unique electronic and structural properties allow it to engage with a variety of biological targets through diverse non-covalent interactions, leading to a wide array of therapeutic effects.[5] Triazole-containing compounds have been successfully developed as antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory agents.[1][3][5] The propanoic acid moiety, on the other hand, is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[6][7]

The conjugation of these two pharmacophores in this compound presents a compelling case for a multi-faceted mechanism of action. This guide will, therefore, focus on two primary, plausible mechanistic avenues: anti-inflammatory activity and enzyme inhibition , providing a structured approach for their investigation.

Postulated Mechanism of Action I: Modulation of Inflammatory Pathways

Recent studies on novel 1,2,4-triazole derivatives bearing a propanoic acid moiety have demonstrated significant anti-inflammatory effects.[6][7][8] A key finding from this research was the marked reduction in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7][8] This provides a strong rationale for investigating a similar mechanism for this compound.

Hypothesized Signaling Pathway: Inhibition of TNF-α Release

We hypothesize that this compound may exert its anti-inflammatory effects by modulating the signaling cascade that leads to the production and release of TNF-α from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs).

TNF_alpha_pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates TNF_gene TNF-α Gene TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA Transcription TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation Secreted TNF-α Secreted TNF-α TNF_protein->Secreted TNF-α Release Compound 3-(1H-1,2,4-Triazol-1-yl) propanoic acid Compound->IKK Potential Inhibition? Compound->NFkB Potential Inhibition? Inflammatory Response Inflammatory Response Secreted TNF-α->Inflammatory Response caption Hypothesized Anti-inflammatory Pathway

Caption: Hypothesized Anti-inflammatory Pathway of this compound.

Experimental Protocol: Quantifying TNF-α Inhibition in Lipopolysaccharide (LPS)-Stimulated PBMCs

This protocol outlines a robust in vitro assay to determine the effect of the test compound on TNF-α production.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Step-by-Step Methodology:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Add the desired concentrations of the compound to the wells containing PBMCs and incubate for 1 hour. Include a vehicle control (medium with solvent).

  • Cell Stimulation:

    • After the pre-incubation period, stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production. Include an unstimulated control group.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatants for TNF-α measurement.

  • TNF-α Quantification (ELISA):

    • Perform the ELISA for human TNF-α on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance and calculate the concentration of TNF-α in each sample using a standard curve.

  • Cell Viability Assay:

    • Assess the viability of the remaining cells in the plate using an appropriate assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

Data Presentation:

Treatment GroupCompound Conc. (µM)TNF-α (pg/mL) ± SDCell Viability (%) ± SD
Unstimulated Control0100
LPS + Vehicle0
LPS + Compound1
LPS + Compound10
LPS + Compound100

Postulated Mechanism of Action II: Enzyme Inhibition

The triazole moiety is a well-known pharmacophore that can interact with the active sites of various enzymes.[5] Many triazole-containing drugs function as enzyme inhibitors. For example, antifungal azoles inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Given the broad range of biological activities reported for triazole derivatives, it is plausible that this compound may act as an inhibitor of one or more enzymes.

Potential Enzyme Targets

Based on the activities of related compounds, several classes of enzymes could be potential targets:

  • Cyclooxygenases (COX-1 and COX-2): The propanoic acid side chain is a classic feature of many NSAIDs that inhibit these enzymes.

  • Lipoxygenases (LOX): Some triazole derivatives have shown inhibitory activity against LOX enzymes, which are involved in inflammatory pathways.[9]

  • Kinases: A growing number of triazole-based compounds are being investigated as kinase inhibitors for cancer therapy.[10]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This is a key enzyme in Mycobacterium tuberculosis and a target for some triazole-based antitubercular agents.[11]

Experimental Workflow: Broad-Spectrum Enzyme Inhibition Screening

A logical first step is to perform a broad-spectrum screen against a panel of relevant enzymes to identify potential targets.

enzyme_screening_workflow Start Start: 3-(1H-1,2,4-Triazol-1-yl) propanoic acid Screening Broad-Spectrum Enzyme Inhibition Screen (e.g., COX, LOX, Kinases, etc.) Start->Screening Hit_Identified Hit Identified? Screening->Hit_Identified No_Hit No Significant Inhibition Hit_Identified->No_Hit No Dose_Response Dose-Response and IC50 Determination Hit_Identified->Dose_Response Yes Mechanism_Study Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Dose_Response->Mechanism_Study End End: Target Identification and Validation Mechanism_Study->End

Caption: Experimental Workflow for Enzyme Inhibition Screening.

Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of the compound against COX-1 and COX-2.

Materials:

  • This compound

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

Step-by-Step Methodology:

  • Compound and Control Preparation:

    • Prepare serial dilutions of the test compound and the positive control inhibitors in the assay buffer provided with the kit.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted test compound or controls to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection:

    • After a set incubation period, add the colorimetric substrate. The peroxidase activity of COX will convert this substrate into a colored product.

    • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound
SC-560 (Control)
Celecoxib (Control)

Conclusion and Future Directions

The true mechanism of action of this compound remains to be definitively elucidated. This guide provides a robust, evidence-based framework for initiating this investigation. The proposed experimental protocols for assessing anti-inflammatory activity and enzyme inhibition are designed to be self-validating and provide clear, quantifiable endpoints. Should initial screening reveal significant activity in either of these areas, further in-depth studies, such as gene expression analysis for inflammatory pathways or detailed kinetic studies for enzyme inhibition, will be warranted. The multifaceted nature of the triazole scaffold suggests that researchers should remain open to the possibility of novel or unexpected mechanisms of action.

References

  • A Pharmacological Update of Triazole Derivative: A Review. PubMed. [Link]

  • Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review. PubMed. [Link]

  • Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. International Journal of Pharmaceutics & Drug Analysis. [Link]

  • Recent Researches in Triazole Compounds as Medicinal Drugs. Medicinal Chemistry. [Link]

  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. World Journal of Pharmaceutical Research. [Link]

  • Synthesis and biological activity of new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid. PubMed. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed. [Link]

  • This compound. PubChem. [Link]

  • (PDF) Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. ResearchGate. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]

  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. PubChem. [Link]

  • Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. MDPI. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. PubMed. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]

Sources

The Triazole Scaffold: A Versatile Framework for Targeting a Spectrum of Therapeutic Vulnerabilities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Triazole Moiety in Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable stability, capacity for hydrogen bonding, and favorable metabolic profile have rendered it a privileged scaffold in the design of a diverse array of therapeutic agents.[1][2] Triazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and antibacterial effects.[3][4] This guide provides a comprehensive exploration of the key therapeutic targets of triazole compounds, delving into their mechanisms of action, the causality behind their experimental validation, and the methodologies employed in their evaluation.

I. Antifungal Therapeutic Arena: The Archetypal Target

The most prominent and clinically successful application of triazole compounds lies in their role as antifungal agents.[1][5] Triazoles have revolutionized the treatment of both superficial and systemic fungal infections, significantly improving patient outcomes for conditions like candidiasis and aspergillosis.[1][5]

A. Primary Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for the vast majority of antifungal triazoles is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[8][9]

Mechanism of Action:

Triazole antifungals, such as fluconazole and itraconazole, function by inhibiting CYP51.[1][10] The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic activity.[6][11] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[9][10] The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[10][12]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Toxic_Sterols Accumulation of Toxic 14α-methylated sterols CYP51->Toxic_Sterols Accumulation due to inhibition Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Triazoles Triazole Antifungals (e.g., Fluconazole) Triazoles->CYP51 Inhibits Membrane_Disruption Disrupted Fungal Cell Membrane Toxic_Sterols->Membrane_Disruption Inhibition Inhibition Membrane_Disruption->Inhibition Fungal Growth Inhibition Leads_to Leads to Essential_for Essential for cluster_0 Cancer Cell cluster_1 Hormone-Dependent Cancer Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR BRAF BRAF EGFR->BRAF MAPK_Pathway MAPK Pathway BRAF->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Triazole_Kinase_Inhibitors Triazole-based Kinase Inhibitors Triazole_Kinase_Inhibitors->EGFR Inhibit Triazole_Kinase_Inhibitors->BRAF Inhibit Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens Tumor_Growth Tumor Growth Estrogens->Tumor_Growth Triazole_Aromatase_Inhibitors Triazole-based Aromatase Inhibitors (e.g., Letrozole) Triazole_Aromatase_Inhibitors->Aromatase Inhibit Start Synthesized Triazole Compounds MTT_Assay MTT Assay for Cytotoxicity (IC50) Start->MTT_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Active Compounds Apoptosis_Assay Annexin V/PI Staining for Apoptosis Cell_Cycle_Analysis->Apoptosis_Assay Western_Blot Western Blot for Target Protein Expression Apoptosis_Assay->Western_Blot Molecular_Docking Molecular Docking Studies Western_Blot->Molecular_Docking Lead_Compound Lead Compound Identification Molecular_Docking->Lead_Compound

Sources

Discovery and Synthesis of Novel Triazole Derivatives: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic scaffold containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are considered "privileged scaffolds" due to their remarkable metabolic stability, capacity for hydrogen bonding, and ability to act as bioisosteres for amide bonds.[3][4][5] This unique combination of physicochemical properties has led to their incorporation into a vast array of clinically significant drugs, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[6][7][8][9][10] This guide provides an in-depth exploration of the core synthetic methodologies driving the discovery of novel triazole derivatives, with a focus on the causal relationships behind experimental choices, detailed protocols for key reactions, and insights into their application in drug development.

The Strategic Importance of Triazoles in Drug Discovery

Triazole-containing compounds are integral to numerous therapeutic agents.[11] Their success stems from the ring's distinct characteristics:

  • Metabolic Stability: The aromatic triazole ring is resistant to many metabolic pathways, enhancing the pharmacokinetic profile of drug candidates.[4]

  • Bioisosterism: The 1,2,3-triazole moiety can effectively mimic the geometry and electronic properties of an amide bond, a common feature in biological systems. This allows for the replacement of labile amide linkages to improve stability and other drug-like properties.[3][5]

  • Target Interaction: The nitrogen atoms in the triazole ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4][7][11][12]

  • Versatile Scaffold: The triazole core allows for substitution at multiple positions, providing a template for creating large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[10]

Core Synthetic Methodologies: A Tale of Two Isomers

The synthesis of triazoles is a well-established field, yet it is continually evolving with the advent of more efficient, selective, and sustainable methods. The choice of synthetic route is fundamentally dictated by the desired regioisomer.

The Synthesis of 1,2,3-Triazoles: The "Click Chemistry" Revolution

The most powerful and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups.[12][14]

The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[15][16] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, provides exclusive regiocontrol, yielding only the 1,4-disubstituted product.[13][15]

Causality Behind the Choice: The selection of a Cu(I) catalyst is a deliberate choice to overcome the primary limitations of the thermal Huisgen cycloaddition. It lowers the activation energy and directs the reaction pathway through a copper-acetylide intermediate, ensuring that the cycloaddition proceeds with a single, predictable regiochemical outcome. This level of control is paramount in drug discovery, where specific isomerism is directly linked to biological activity.

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC CuI Cu(I) Acetylide Copper(I) Acetylide CuI->Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Acetylide Coordination Intermediate Six-Membered Cu(III) Metallacycle Acetylide->Intermediate Azide Organic Azide (R'-N3) Azide->Intermediate Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole isomer requires different strategies, often involving the cyclization of precursors containing the requisite N-N-C-N fragment.

  • Classical Methods: The Pellizzari reaction (reaction of a hydrazide and a formamide) and the Einhorn-Brunner reaction (reaction of imides and alkyl hydrazines) are foundational methods, though they can require harsh conditions.[15]

  • Modern Metal-Catalyzed Approaches: More recent and versatile methods utilize copper catalysts to construct the 1,2,4-triazole ring from readily available starting materials. A highly efficient approach involves the copper-catalyzed reaction of amidines with sources like trialkylamines or DMF.[1][14][17] This method offers good yields and functional group tolerance.[1] Another strategy involves the reaction of nitriles with hydroxylamine hydrochloride, facilitated by a Cu(OAc)₂ catalyst.[1][14]

Causality Behind the Choice: When synthesizing 1,2,4-triazoles, the choice between a classical thermal cyclization and a modern metal-catalyzed approach often depends on the complexity and sensitivity of the desired molecule. For complex substrates with sensitive functional groups, the milder conditions and higher efficiency of copper-catalyzed methods are generally preferred, showcasing a shift towards more robust and scalable synthetic designs.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic procedure lies in its reproducibility. The following protocols are presented as self-validating systems, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.0 mmol, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.15 mmol, 15 mol%)

  • tert-Butanol/Water (1:1 v/v), 10 mL

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol). Dissolve the reactants in 5 mL of the t-BuOH/H₂O (1:1) solvent mixture.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in 2.5 mL of water. In another vial, dissolve sodium ascorbate (0.15 mmol) in 2.5 mL of water.

  • Initiation: Add the sodium ascorbate solution to the reaction flask, followed immediately by the CuSO₄ solution. The in-situ reduction of Cu(II) to the active Cu(I) catalyst is often indicated by a color change.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting materials are consumed, add 20 mL of water and extract the mixture with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Synthesis of a 3,5-Disubstituted 1,2,4-Triazole from Amidines

This protocol is based on a copper-catalyzed oxidative C(sp³)-H functionalization approach.

Materials:

  • Substituted Amidine (1.0 mmol, 1.0 eq)

  • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Dimethylformamide (DMF), 5 mL

  • Oxygen (O₂) balloon

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the amidine (1.0 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Degassing: Evacuate the tube and backfill with oxygen gas. Repeat this cycle three times and leave the final atmosphere under an O₂ balloon.

  • Solvent and Reagent Addition: Add DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C in an oil bath. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amidine is consumed.

  • Workup: Cool the reaction to room temperature. Quench with 20 mL of water and extract with EtOAc (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,4-triazole derivative.

From Synthesis to Biological Insight: Application in Antifungal Drug Discovery

A primary application of novel triazole derivatives is in the development of antifungal agents.[18][19][20] Many successful drugs, such as fluconazole and voriconazole, are triazole-based compounds.[19]

Mechanism of Action

The primary mechanism of action for most antifungal triazoles is the inhibition of a crucial fungal enzyme: cytochrome P450-dependent 14α-demethylase (CYP51).[20] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt membrane integrity, leading to fungal cell death.[20] The specificity for the fungal CYP450 enzyme over its human counterpart is a key factor in the therapeutic window of these drugs.

Antifungal_Mechanism Figure 2: Antifungal Mechanism of Triazoles Lanosterol Lanosterol CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Triazole Triazole Derivative Triazole->CYP51 Inhibition

Caption: Figure 2: Triazole derivatives inhibit the CYP51 enzyme, blocking ergosterol synthesis and disrupting the fungal cell membrane.

Structure-Activity Relationship (SAR) Insights

The "discovery" phase of developing novel triazoles heavily relies on understanding the structure-activity relationship (SAR). By systematically modifying the substituents on the triazole core, researchers can optimize potency, selectivity, and pharmacokinetic properties.

Position of SubstitutionSubstituent TypeObserved Effect on Antifungal ActivityRationale / Insight
N1 of 1,2,4-Triazole 2,4-DifluorophenylHigh Potency This is a classic pharmacophore found in drugs like fluconazole. The fluorine atoms enhance binding affinity and metabolic stability.[18][21]
Side Chain Bulky, sterically hindered groupsDecreased Activity Steric hindrance can prevent the molecule from fitting into the active site of the target enzyme (CYP51).[22]
Side Chain Halogen atoms (-F, -Cl, -Br)Often Increases Potency Halogens can enhance hydrophobic interactions within the enzyme's active site and improve cell membrane permeability.[21]
Side Chain Fused heterocyclic ringsPotent & Broad Spectrum Attaching other heterocyclic nuclei can introduce new binding interactions and improve properties like water solubility.[23]
Side Chain Groups with -NO₂ or -CF₃Increased Potency Strong electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing target binding.[18]

Characterization of Novel Derivatives

The unambiguous identification and confirmation of structure are critical. A standard suite of analytical techniques is employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry. It is the primary tool for structural elucidation.[24]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the elemental composition.[25]

Conclusion and Future Perspectives

The synthesis of novel triazole derivatives remains a vibrant and highly productive area of research in drug discovery. The robustness and efficiency of modern synthetic methods, particularly the CuAAC "click" reaction, have empowered chemists to rapidly generate and test diverse molecular architectures.[12][19] Future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, exploring new biological targets beyond CYP51, and leveraging computational chemistry to rationally design next-generation triazole therapeutics with enhanced potency and reduced side effects. The triazole scaffold, with its proven track record and synthetic accessibility, is poised to remain a central element in the medicinal chemist's toolkit for years to come.

References

  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (n.d.). MDPI.
  • (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024).
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Triazole. (n.d.). Wikipedia.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Triazole Compounds: Recent Advances in Medicinal Research. (2022).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.
  • Recent researches in triazole compounds as medicinal drugs. (n.d.). PubMed.
  • Recent Researches in Triazole Compounds as Medicinal Drugs. (2012). Bentham Science.
  • Significant biological activities of triazole derivatives. (n.d.).
  • Triazole: A New Perspective in Medicinal Chemistry and Material Science. (n.d.).
  • Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. (2022). MDPI.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024).
  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI.
  • Applying click chemistry to synthesis of chiral[14][26][27]‐triazole liquid crystals. (n.d.). Taylor & Francis.

  • Synthesis and Biological Applications of Triazole Derivatives – A Review. (n.d.). Bentham Science.
  • Application Notes and Protocols: m-Nitrobenzoyl Azide in Click Chemistry and Triazole Synthesis. (n.d.). Benchchem.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
  • Click chemistry. (n.d.). Wikipedia.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (n.d.).
  • Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (2025).
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025). Iraqi Journal Of Science.
  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
  • Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. (2020). Asian Journal of Chemistry.

Sources

A Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental chemical properties, detailed synthetic methodologies, and its established role as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource, grounded in scientific literature, to support research and development efforts utilizing this versatile compound.

Core Molecular Attributes

This compound is a small molecule featuring a five-membered 1,2,4-triazole ring linked to a propanoic acid chain. This unique combination of a polar, aromatic heterocycle and a carboxylic acid functional group imparts specific physicochemical characteristics that are highly valuable in drug design.

Chemical Formula and Molecular Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₅H₇N₃O₂[1]

  • Molecular Weight: 141.13 g/mol [1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1. These parameters are critical for predicting its behavior in various solvent systems, its potential for hydrogen bonding, and its likely pharmacokinetic profile.

PropertyValueSource
IUPAC Name 3-(1,2,4-triazol-1-yl)propanoic acidPubChem[2]
CAS Number 76686-84-5SCBT[1]
Canonical SMILES C1=NN(C=N1)CCC(=O)OPubChem[2]
InChIKey KIJGYTNIFKJHJQ-UHFFFAOYSA-NPubChem[2]
XLogP3-AA -0.6PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 141.053826475 DaPubChem[2]
Purity ≥95% (Commercially Available)SCBT[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives is well-documented, often involving the reaction of a nitrogen-containing precursor with a carboxylic acid derivative. A common and effective laboratory-scale synthesis involves the reaction of 1,2,4-triazole with a suitable three-carbon synthon.

Representative Synthesis Protocol

A prevalent method for synthesizing related structures involves the reaction of an amidrazone with succinic anhydride, which proceeds through an acylation followed by a cyclization step.[3][4][5][6] While a direct synthesis for the parent compound can be achieved through various means, the following protocol illustrates a generalizable approach for creating derivatives of the 1,2,4-triazol-3-yl-propanoic acid scaffold.

Objective: To synthesize a 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid derivative.

Materials:

  • Appropriately substituted Amidrazone (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Toluene (as solvent)

  • 2% Aqueous Sodium Hydroxide (for cyclization)

  • 2% Aqueous Hydrochloric Acid (for neutralization)

  • Isopropanol (for crystallization)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting amidrazone (1.0 eq) in toluene.

  • Acylation: Add succinic anhydride (1.1 eq) to the solution. Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Once the starting amidrazone is consumed, cool the reaction mixture. The intermediate acylated product may precipitate. Filter the solid and wash with a non-polar solvent like diethyl ether.

  • Cyclization: Transfer the isolated intermediate to a new flask. Add a 2% aqueous solution of sodium hydroxide and heat the mixture for approximately 2 hours to induce cyclization.[6]

  • Purification: After cooling the reaction mixture, filter to remove any insoluble impurities. Carefully neutralize the filtrate with a 2% aqueous hydrochloric acid solution until a precipitate forms.

  • Final Product Isolation: Collect the solid precipitate by filtration. Recrystallize the crude product from a suitable solvent, such as isopropanol, to yield the pure 1,2,4-triazole derivative.[6]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1,2,4-triazole propanoic acid derivatives from amidrazones.

SynthesisWorkflow cluster_synthesis Synthesis Protocol cluster_qc Quality Control reagents Amidrazone + Succinic Anhydride reflux Reflux in Toluene reagents->reflux Acylation intermediate Isolate Acylated Intermediate reflux->intermediate cyclization Cyclize with aq. NaOH intermediate->cyclization neutralize Neutralize with aq. HCl cyclization->neutralize Purification crystallize Crystallize from Isopropanol neutralize->crystallize product Pure 1,2,4-Triazole Propanoic Acid Derivative crystallize->product qc ¹H NMR ¹³C NMR HRMS product->qc Characterization SignalingPathway stimulus Inflammatory Stimulus (e.g., LPS) immune_cell Immune Cell (e.g., Monocyte) stimulus->immune_cell signaling Intracellular Signaling (e.g., NF-κB pathway) immune_cell->signaling cytokine_prod Gene Transcription & Cytokine Production signaling->cytokine_prod tnf TNF-α cytokine_prod->tnf ifn IFN-γ cytokine_prod->ifn inflammation Inflammatory Response tnf->inflammation ifn->inflammation compound 3-(1,2,4-Triazol-1-yl) propanoic acid derivative compound->cytokine_prod Inhibition

Caption: Inhibition of pro-inflammatory cytokine production by 1,2,4-triazole propanoic acid derivatives.

Antimicrobial and Other Activities

Beyond anti-inflammatory effects, the 1,2,4-triazole scaffold is a cornerstone of many antifungal agents (e.g., fluconazole). Research has also explored derivatives for their antibacterial and anthelmintic properties. [3][4][7]The ability of the triazole ring to coordinate with metal ions in enzymes is a key aspect of its antimicrobial mechanism of action. While the parent compound this compound serves as a foundational structure, substitutions on the triazole ring and modifications to the propanoic acid chain are common strategies to optimize potency and selectivity against different microbial targets.

Safety and Handling

For research purposes, it is essential to handle this compound with appropriate safety precautions. Based on GHS classifications, the compound presents several hazards.

  • GHS Hazard Statements:

    • H228: Flammable solid [2] * H302: Harmful if swallowed [2] * H315: Causes skin irritation [2] * H319: Causes serious eye irritation [2] * H335: May cause respiratory irritation [2] It is classified as a Dangerous Good for transport and may be subject to additional shipping charges. [1]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis, combined with the proven biological significance of both the 1,2,4-triazole core and the propanoic acid moiety, makes it an attractive starting point for developing novel therapeutics, particularly in the area of anti-inflammatory agents. This guide has provided the foundational chemical data, a representative synthetic protocol, and an overview of its biological relevance to aid researchers in leveraging this compound for their scientific objectives.

References

  • Kwiecień, H., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. Available at: [Link]

  • Kwiecień, H., et al. (2007). Synthesis and biological activity of new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid. Archiv der Pharmazie, 340(4), 185-191. Available at: [Link]

  • Kwiecień, H., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]

  • Shestakov, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(11), 4422. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available at: [Link]

  • Shestakov, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]

  • Kwiecień, H., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed. Available at: [Link]

  • Shestakov, A. S., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Chemosphere, 204, 346-353. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available at: [Link]

  • Kwiecień, H., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. Available at: [Link]

Sources

Spectroscopic Characterization of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, integrating a hydrophilic carboxylic acid moiety with a nitrogen-rich 1,2,4-triazole ring. This combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity and material applications. Spectroscopic analysis is paramount in confirming the molecular structure and understanding its electronic and vibrational characteristics.

Molecular Formula: C₅H₇N₃O₂[1]

Molecular Weight: 141.13 g/mol [1]

CAS Number: 76686-84-5[1]

The following sections will delve into the predicted and expected spectroscopic data for this molecule, based on established principles and data from analogous structures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the triazole ring protons and the propanoic acid chain protons. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5s1HH-5 (Triazole)The proton at position 5 is adjacent to two nitrogen atoms, leading to a significant downfield shift. Data from unsubstituted 1,2,4-triazole shows a signal at 8.53 ppm.[2][3]
~7.9s1HH-3 (Triazole)The proton at position 3 is also deshielded by the adjacent nitrogen atoms, appearing at a downfield chemical shift. Unsubstituted 1,2,4-triazole shows a signal at 7.95 ppm.[2][3]
~4.4t2H-CH₂-N (Propanoic acid)The methylene group attached to the triazole nitrogen is deshielded, and its signal is expected to be a triplet due to coupling with the adjacent methylene group.
~2.9t2H-CH₂-COOH (Propanoic acid)This methylene group is adjacent to the carbonyl group and will be deshielded, appearing as a triplet coupled with the other methylene group.
~12.5br s1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and observing the exchangeable carboxylic acid proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[4][5]

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of five carbon atoms in unique chemical environments, five distinct signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172C=O (Carboxylic acid)The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift.
~151C-5 (Triazole)The carbon atom at position 5 in the triazole ring is deshielded due to the adjacent nitrogen atoms. Unsubstituted 1,2,4-triazole shows a signal around 151 ppm.[6][7]
~145C-3 (Triazole)The carbon atom at position 3 of the triazole ring is also deshielded. Unsubstituted 1,2,4-triazole shows a signal around 145 ppm.[6][7]
~45-CH₂-N (Propanoic acid)The carbon of the methylene group attached to the nitrogen atom of the triazole ring.
~33-CH₂-COOH (Propanoic acid)The carbon of the methylene group adjacent to the carboxylic acid group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak at δ 39.5 ppm.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 H1_acq 1H NMR Acquisition (400 MHz) dissolve->H1_acq C13_acq 13C NMR Acquisition dissolve->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate interpretation Structure Elucidation calibrate->interpretation

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the carboxylic acid and the triazole ring.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (Carboxylic acid)The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[8][9][10]
~3100MediumC-H stretch (Triazole)Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
~2950MediumC-H stretch (Aliphatic)Asymmetric and symmetric stretching of the methylene groups in the propanoic acid chain.
~1710Strong, SharpC=O stretch (Carboxylic acid)The carbonyl stretching of a saturated carboxylic acid dimer is expected in this region.[8][9][10]
~1650MediumC=N stretch (Triazole)The stretching vibration of the carbon-nitrogen double bonds within the triazole ring.
~1420MediumO-H bend (Carboxylic acid)In-plane bending vibration of the carboxylic acid O-H group.[8]
~1300MediumC-O stretch (Carboxylic acid)The stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[8][9]
~950Broad, MediumO-H bend (out-of-plane)Out-of-plane bending vibration of the hydrogen-bonded carboxylic acid O-H group.[8]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z 141.

  • Key Fragmentation Pathways: The fragmentation of 1,2,4-triazole derivatives can be complex.[11][12] A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of HCN or N₂.[12] For this compound, plausible fragmentation pathways include:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 96.

    • Cleavage of the propanoic acid chain.

    • Ring cleavage of the triazole moiety.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically results in a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

MS_Fragmentation M [C5H7N3O2]+• m/z = 141 F1 [C4H6N3O]+• m/z = 112 (-CHO) M->F1 - H• F2 [C4H7N3]+• m/z = 97 (-CO2) M->F2 - COOH• F3 [C2H3N3]+• m/z = 69 (Triazole ring) F2->F3 - C2H4 F4 [C3H4N]+ m/z = 54 F3->F4 - HCN

Caption: A plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The predicted ¹H and ¹³C NMR, FT-IR, and MS data, based on established chemical principles and analysis of analogous compounds, offer a robust framework for the identification and structural confirmation of this molecule. The experimental protocols outlined in this guide provide a standardized approach for acquiring high-quality spectroscopic data, ensuring the scientific integrity and trustworthiness of the results. This comprehensive spectroscopic analysis is an indispensable tool for researchers working on the synthesis, characterization, and application of novel triazole-based compounds.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. (URL: [Link])

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. (URL: [Link])

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. (URL: [Link])

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. (URL: [Link])

  • The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. (URL: [Link])

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. (URL: [Link])

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. (URL: [Link])

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. (URL: [Link])

  • IR: carboxylic acids. University of Calgary. (URL: [Link])

  • Interpreting Infrared Spectra. Specac Ltd. (URL: [Link])

  • Substituted 1,2,4-triazoles and thiazolidinones from fatty acids: Spectral characterization and antimicrobial activity. SciSpace. (URL: [Link])

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (URL: [Link])

  • 3-[(1H-Benzo[d][4][5][13]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. MDPI. (URL: [Link])

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. (URL: [Link])

  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. (URL: [Link])

  • FT-IR spectrum of the title compound. ResearchGate. (URL: [Link])

  • (PDF) Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. (URL: [Link])

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. (URL: [Link])

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. (URL: [Link])

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). (URL: [Link])

  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. (URL: [Link])

  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. (URL: [Link])

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. (URL: [Link])

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. (URL: [Link])

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. (URL: [Link])

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. (URL: [Link])

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. (URL: [Link])

  • 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. PubChem. (URL: [Link])

  • Propanoic acid, TMS derivative. NIST WebBook. (URL: [Link])

Sources

An In-depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a propanoic acid moiety. This unique structural combination has garnered significant interest in the field of medicinal chemistry due to the well-established and diverse biological activities of the 1,2,4-triazole scaffold. Triazole derivatives are integral components of numerous pharmaceutical agents, exhibiting a wide spectrum of therapeutic properties, including antifungal, antiviral, anticancer, and anti-inflammatory effects. The propanoic acid side chain, a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs), further suggests the potential of this molecule as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives, with a particular focus on its potential as an anti-inflammatory agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. Key properties are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₅H₇N₃O₂PubChem[1]
Molecular Weight 141.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 76686-84-5PubChem[1]
Appearance Solid (predicted)
XLogP3-AA -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michael addition of 1,2,4-triazole to acrylic acid. This reaction is a nucleophilic addition of the triazole to the electron-deficient β-carbon of the α,β-unsaturated carboxylic acid.

Experimental Protocol: Michael Addition

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,2,4-Triazole

  • Acrylic acid

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • A basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a tertiary amine like triethylamine)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole in the chosen solvent.

  • Addition of Base: Add a catalytic amount of the base to the solution. The base deprotonates the N-H of the triazole, increasing its nucleophilicity.

  • Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in water and acidify with hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • The choice of solvent and base can influence the reaction rate and yield. A polar protic solvent like ethanol or water is often suitable. The base should be strong enough to deprotonate the triazole but not so strong as to cause unwanted side reactions.

  • The slow addition of acrylic acid helps to control the reaction temperature, especially if it is exothermic.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Acidification during the work-up is crucial to protonate the carboxylate and precipitate the final carboxylic acid product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Triazole 1,2,4-Triazole Mixing Mixing and Dissolution Triazole->Mixing AcrylicAcid Acrylic Acid Addition Slow Addition of Acrylic Acid AcrylicAcid->Addition Base Base (e.g., NaOH) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Mixing->Addition Reflux Reflux (2-6 hours) Addition->Reflux Cooling Cooling to RT Reflux->Cooling SolventRemoval Solvent Removal Cooling->SolventRemoval Acidification Acidification (HCl) SolventRemoval->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized to confirm its structure and purity. Standard analytical techniques are employed for this purpose.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the triazole ring protons and the aliphatic protons of the propanoic acid chain.
¹³C NMR Resonances for the carbon atoms of the triazole ring and the propanoic acid moiety, including the carbonyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-N, and C=N stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Melting Point A sharp melting point range, indicative of high purity.

Biological Activity and Therapeutic Potential

While extensive research has been conducted on the derivatives of this compound, studies on the parent compound are also emerging, suggesting its potential as a bioactive molecule. The primary area of investigation has been its anti-inflammatory properties.

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects.[2][3] These compounds have been shown to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), in stimulated peripheral blood mononuclear cells (PBMCs).[3][4]

A study on new 1,2,4-triazole derivatives containing a propanoic acid moiety showed that despite a lack of toxicity, the compounds significantly reduced the level of TNF-α.[3][4] Certain derivatives also led to a decrease in the release of IFN-γ.[3][4] This suggests that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Quantitative Data on Anti-inflammatory Activity of Derivatives:

CompoundEffect on TNF-αEffect on IFN-γReference
Derivative 3aSignificant reductionDecreased release[3][4]
Derivative 3cSignificant reductionDecreased release[3][4]
Derivative 3eSignificant reductionDecreased release[3][4]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are likely mediated through the modulation of key inflammatory signaling pathways. The inhibition of TNF-α and IFN-γ production points towards an interaction with the upstream signaling cascades that regulate the expression of these cytokines.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases. Its signaling is initiated by the binding of TNF-α to its receptors, TNFR1 and TNFR2, on the cell surface. This binding triggers a cascade of intracellular events, leading to the activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of various inflammatory genes.

TNF_alpha_Pathway cluster_Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibition Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B->Inflammatory_Genes Transcription

Caption: Simplified TNF-α signaling pathway leading to inflammation.

IFN-γ Signaling Pathway

Interferon-gamma (IFN-γ) is another critical cytokine involved in both innate and adaptive immunity. Its signaling is mediated through the JAK-STAT pathway. Binding of IFN-γ to its receptor complex leads to the activation of Janus kinases (JAK1 and JAK2), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1. Activated STAT1 forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of IFN-γ-stimulated genes.

IFN_gamma_Pathway cluster_Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor IFNg->IFNGR Binding JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation JAK2->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerization Nucleus Nucleus STAT1_dimer->Nucleus Translocation ISGs IFN-γ Stimulated Gene Expression STAT1_dimer->ISGs Transcription

Caption: Simplified IFN-γ signaling pathway (JAK-STAT).

The ability of this compound derivatives to inhibit the production of both TNF-α and IFN-γ suggests that they may act on common upstream signaling components or transcription factors involved in the expression of these cytokines. Further research is warranted to elucidate the precise molecular targets of this compound and its analogs.

Future Directions and Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While its derivatives have shown promising anti-inflammatory activity, a more in-depth investigation into the biological effects of the parent compound is crucial. Future research should focus on:

  • Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory efficacy of this compound itself.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

  • Toxicology and Pharmacokinetic Studies: Assessing the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Paprocka, R., Wiese-Szadkowska, M., Balcerowska, S., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]

  • Paprocka, R., Wiese-Szadkowska, M., Balcerowska, S., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. [Link]

  • Kandpal, M., et al. (2016). Comprehensive network map of interferon gamma signaling. Journal of Cell Communication and Signaling, 10(1), 59-65. [Link]

Sources

A Comprehensive Guide to the Safe Handling and Application of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a triazole ring—a known pharmacophore—and a propanoic acid moiety, makes it a valuable precursor for synthesizing novel therapeutic agents.[1] The effective and safe utilization of this compound in a research environment hinges on a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive framework for its safe handling, storage, use, and disposal, grounded in established safety protocols and field-proven insights. The objective is to empower researchers to mitigate risks, ensure experimental integrity, and foster a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

Chemical Structure

The molecular structure provides immediate insight into the compound's functional groups—a carboxylic acid and a 1,2,4-triazole ring—which govern its reactivity and potential interactions.

G start Start: Assemble Dry Glassware in Fume Hood weigh 1. Weigh Reactants: - this compound - Thiosemicarbazide - Polyphosphate Ester (PPE) start->weigh Preparation charge 2. Charge Reactor: Add reactants and solvent (e.g., Chloroform) to a sealed reaction vessel. weigh->charge Reagent Addition react 3. Reaction: Heat mixture to 90°C in a hydrothermal reactor. Monitor via TLC. charge->react Initiate Synthesis workup 4. Work-up: Cool reaction. Perform aqueous work-up with alkaline solution (e.g., NaOH). react->workup Quench & Extract isolate 5. Isolation & Purification: Isolate crude product. Purify via recrystallization or chromatography. workup->isolate Purification analyze 6. Analysis: Characterize final product using NMR, HRMS, etc. isolate->analyze Characterization end End: Store Pure Product and Dispose of Waste analyze->end Final Steps

Caption: Workflow for a typical synthesis using the target compound.

Step-by-Step Methodology

This protocol is based on literature procedures for the synthesis of 1,2,4-triazole-3-thiol derivatives. [2]

  • Vessel Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reagent Addition: In a certified fume hood, charge a hydrothermal reaction vessel with this compound (1 equivalent), thiosemicarbazide (1.1 equivalents), and polyphosphate ester (PPE) as the condensing agent.

  • Solvent Addition: Add an appropriate anhydrous solvent, such as chloroform, to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 90 °C with stirring. The reaction progress should be monitored periodically using an appropriate technique, such as Thin-Layer Chromatography (TLC).

  • Cyclodehydration: After the initial acylation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully treat the mixture with an aqueous alkali solution (e.g., 2% NaOH) and heat to induce cyclodehydration.

  • Isolation: After cooling, filter the reaction mixture. Neutralize the filtrate with a dilute acid (e.g., 2% HCl) to precipitate the crude product. Collect the solid by vacuum filtration.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol) to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and Elemental Analysis.

Waste Management and Disposal

All waste generated from handling or using this compound must be treated as hazardous.

  • Solid Waste: Contaminated PPE (gloves, weigh paper), spill cleanup materials, and residual solid compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused reaction mixtures and solvent washes should be collected in a labeled hazardous liquid waste container, segregated by compatibility.

  • Disposal: All waste must be disposed of through an approved waste disposal facility, following all local, state, and federal regulations. [3][4][5]Never dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in chemical research, but its safe use demands respect for its inherent hazards. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to established protocols, researchers can confidently handle this compound while ensuring their safety and the integrity of their work. A proactive approach to safety is not a barrier to discovery; it is the foundation upon which robust and reproducible science is built.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Retrieved from [Link]

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BASF. (2023). Safety data sheet: Luprosil®. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • PubMed Central. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical and Chemical Properties of Triazole Propanoic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazole propanoic acids represent a critical class of heterocyclic compounds that have garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and drug development.[1][2][3] This guide provides an in-depth exploration of their core physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. The unique combination of a stable, aromatic triazole ring and a versatile propanoic acid moiety imparts a desirable balance of physicochemical characteristics, making these compounds scaffolds of interest for a wide array of therapeutic targets.[4][5]

The triazole core exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. This structural variance, along with the substitution patterns on both the triazole ring and the propanoic acid chain, profoundly influences the molecule's properties and, consequently, its biological activity and pharmaceutical potential.[1][6] The triazole ring is known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups, while the propanoic acid group enhances aqueous solubility and provides a crucial anchor for interacting with biological targets or for further chemical modification.[4][5][7][8]

This document delves into the synthesis and structural characterization of these compounds, presents a detailed analysis of their key physicochemical properties, discusses their chemical reactivity, and provides context for their application in modern drug discovery.

Synthesis and Structural Elucidation

The rational design of drug candidates requires robust and flexible synthetic methodologies. The synthesis of triazole propanoic acids can be broadly categorized based on the assembly of the triazole ring.

Key Synthetic Strategies
  • Synthesis of 1,2,4-Triazole Propanoic Acids: A prevalent and effective method involves the reaction of amidrazones with succinic anhydride. This approach directly installs the propanoic acid side chain while forming the 1,2,4-triazole ring. The choice of solvent and temperature is critical for optimizing reaction yields, with solvents like diethyl ether or toluene being commonly employed.[9]

  • Synthesis of 1,2,3-Triazole Propanoic Acids (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for creating 1,4-disubstituted 1,2,3-triazoles.[4][10] This reaction involves coupling a terminal alkyne-functionalized propanoic acid (or its ester) with an organic azide. The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic sequence.[11]

Experimental Protocol: Synthesis of 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid

This protocol is adapted from established methodologies and serves as a self-validating system for producing and confirming the target compound.[9][12]

Step 1: Reaction Setup

  • To a solution of N'-phenylbenzohydrazonamide (1 equivalent) in a suitable solvent (e.g., diethyl ether or toluene), add succinic anhydride (1.1 equivalents).

  • The choice of solvent impacts yield and reaction time; diethyl ether at room temperature often provides high yields, while heating in toluene can drive the reaction to completion for less reactive substrates.[9]

Step 2: Reaction Execution

  • Stir the reaction mixture at the appropriate temperature (room temperature for diethyl ether, reflux for toluene) for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture and filter the resulting precipitate.

  • Wash the solid with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol or ethanol/water) to obtain the pure 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid.

Step 4: Characterization

  • Obtain the melting point of the purified solid.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected characteristic signals include a broad singlet for the carboxylic acid proton around δ 12.2 ppm in ¹H NMR and a signal for the carbonyl carbon around δ 173.6 ppm in ¹³C NMR.[9][12] The HRMS should confirm the calculated molecular weight.[9][12]

Below is a diagram illustrating the general synthesis and characterization workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Amidrazone + Succinic Anhydride) reaction Reaction (Solvent, Temp) start->reaction workup Workup & Purification (Filtration, Recrystallization) reaction->workup product Pure Triazole Propanoic Acid workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp final Verified Compound nmr->final Structure Confirmation ms->final Molecular Weight ir->final Functional Groups mp->final Purity Assessment

Caption: A typical workflow for the synthesis and characterization of triazole propanoic acids.

Physicochemical Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. For triazole propanoic acids, the interplay between the triazole ring and the carboxylic acid function dictates these characteristics.

Acidity (pKa)

The pKa value is fundamental to understanding a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[13]

  • Carboxylic Acid Group: The propanoic acid moiety is the primary acidic center, with a pKa typically in the range of 4-5, similar to other aliphatic carboxylic acids. This ensures that the molecule is predominantly ionized (anionic) at physiological pH (~7.4).

  • Triazole Ring: The 1,2,4-triazole ring itself is amphoteric.[14] It is a very weak base, with the pKa of its conjugate acid being approximately 2.45.[14][15] It can also act as a very weak acid, with a pKa of about 10.26 for the N-H proton.[14] These values mean the triazole ring is typically neutral at physiological pH.

Lipophilicity (logP)

Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • The triazole ring is polar and contributes to a lower logP, which can enhance aqueous solubility.[7]

  • The propanoic acid group, particularly in its ionized form, also significantly increases hydrophilicity.

  • Computed logP (XLogP) values for simple triazole propanoic acids are often negative, indicating a preference for the aqueous phase. For example, 3-(1H-1,2,4-triazol-1-yl)propanoic acid has a computed XLogP3 of -0.6.[16]

Solubility

Aqueous solubility is paramount for drug administration and absorption. The presence of the ionizable propanoic acid group generally confers good aqueous solubility to these compounds, especially at neutral or basic pH where the carboxylate is formed.[7] The hydrogen bonding capability of the triazole nitrogens further contributes to this property.[4]

Melting Point and Stability

Triazole propanoic acids are typically crystalline solids with relatively high melting points, reflecting the planarity and polarity of the heterocyclic ring system which facilitates strong intermolecular interactions (hydrogen bonding, dipole-dipole).[6][9][12] The triazole ring is known for its exceptional chemical and metabolic stability, being resistant to hydrolysis, oxidation, and reduction.[5][17]

Data Summary

The table below summarizes key physicochemical data for several exemplary 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives, compiled from the literature.[9][12]

Compound NameYield (%)Melting Point (°C)Key ¹H NMR Signal (COOH, δ ppm)Ref.
3-(4,5-di(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid55.39197–19912.25[9]
3-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid85.76178–18012.26[9]
3-(5-(pyridin-2-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid73.53157–16012.24[9]
3-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)propanoic acid80.82235–23712.28[12]
3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid76.47251–25412.23[12]

Chemical Reactivity

The reactivity of triazole propanoic acids is a duality of the distinct chemistries of the triazole ring and the carboxylic acid functional group.

  • Triazole Ring: The aromatic triazole ring is generally stable. However, it can participate in electrophilic substitution, which typically occurs at a nitrogen atom.[6] The nitrogen atoms also act as ligands, allowing for the coordination of metal ions, a property exploited in the mechanism of action of antifungal triazoles and in the design of metal-chelating agents.[7][18]

  • Propanoic Acid Moiety: The carboxylic acid group exhibits its classic reactivity. It can be readily converted into esters, amides, and acid chlorides. This provides a synthetic handle for attaching the molecule to other pharmacophores, linkers, or for modulating its physicochemical properties.[19] For instance, condensation with amines to form amides is a common strategy in drug development to explore structure-activity relationships.[19]

The relationship between these properties and their implications for drug development is visualized below.

G cluster_props Physicochemical Properties cluster_dev Drug Development Implications pka pKa (Acidity) Controls ionization state at physiological pH sol Solubility (Aqueous) Essential for formulation and bioavailability pka->sol dictates adme ADME Profile Absorption Distribution Metabolism Excretion pka->adme affects bind Target Binding H-bonding, ionic interactions pka->bind enables logp logP (Lipophilicity) Influences membrane permeability and ADME logp->adme governs tox Toxicology Off-target effects, clearance logp->tox influences sol->adme critical for form Formulation Potential for oral or IV administration sol->form allows stab Stability (Chemical/Metabolic) Determines shelf-life and in vivo half-life stab->adme determines stab->form impacts

Caption: Interconnectivity of physicochemical properties and their impact on drug development.

Applications in Drug Discovery

The unique combination of properties makes triazole propanoic acids attractive scaffolds for drug discovery across multiple therapeutic areas.

  • Anticancer Agents: The triazole moiety is a well-known pharmacophore in anticancer drug design.[8] Specific derivatives of 5-pyridinyl-1,2,4-triazole carboxylic acids have shown potent antiproliferative activity by inhibiting key signaling proteins like Focal Adhesion Kinase (FAK).[8] The carboxylic acid group can form critical hydrogen bonds and ionic interactions within the ATP-binding pocket of kinases.

  • Antifungal Agents: Triazoles are the bedrock of many systemic antifungal drugs (e.g., fluconazole, voriconazole).[4][19] Their mechanism involves the coordination of a triazole nitrogen to the heme iron of cytochrome P450 lanosterol 14α-demethylase, inhibiting ergosterol synthesis, which is vital for the fungal cell membrane.[4] While the core drugs are not propanoic acids, the principles of triazole-heme interaction are central. The propanoic acid variant could be explored to target specific fungal enzymes or improve pharmacokinetics.

  • Anti-inflammatory and Antibacterial Agents: Various derivatives have been synthesized and tested for anti-inflammatory and antibacterial activities, demonstrating the versatility of this chemical scaffold.[9]

Conclusion

Triazole propanoic acids are a versatile and highly valuable class of molecules for drug discovery and development. Their synthesis is well-established, allowing for the creation of diverse chemical libraries. The inherent physicochemical properties—namely the metabolic stability and hydrogen bonding capacity of the triazole ring combined with the enhanced solubility and target-anchoring potential of the propanoic acid moiety—provide a favorable starting point for designing new therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for any scientist looking to leverage the unique potential of this important chemical scaffold.

References

  • Gomha, S. M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Organic Chemistry Portal.

  • Li, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health.

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central.

  • Demchenko, A. M., et al. (2020). Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts... Current issues in pharmacy and medicine: science and practice.

  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. PubChem.

  • Sztanke, K., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.

  • Deng, C., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed.

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia.

  • Wang, Y., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PubMed Central.

  • Gomha, S. M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.

  • Abbasi, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

  • Kamal, A., et al. (2021). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. PubMed.

  • Verma, S., et al. (2019). Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. ResearchGate.

  • ChemBK. (n.d.). s-Triazole-3-carboxylic acid. ChemBK.

  • Gabryszewski, M. (2009). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate.

  • Sharma, D., et al. (2024). Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate.

  • JETIR. (2023). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. JETIR.

  • Asghar, M. N., et al. (2018). Synthesis, spectral characterization and computed optical analysis of potent triazole based compounds. PubMed.

  • ResearchGate. (n.d.). pKa, logP, and HLB values of the studied antifungal drugs. ResearchGate.

  • Pakistan Journal of Chemistry. (2022). Synthesis and Spectral Characterization of Triazole-based Amic Acids. PSA.

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health.

  • PubChem. (n.d.). This compound. PubChem.

  • ResearchGate. (2022). Synthesis, reactivity and biological evaluation of triazole: Recent developments. ResearchGate.

  • Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.

  • Abdel-Aziz, A. A., et al. (2022). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship.

  • Al-Sanea, M. M., et al. (2023). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound... MDPI.

  • ResearchGate. (n.d.). Spectroscopic characterization of compounds. ResearchGate.

Sources

A Technical Guide to the Antifungal Potential of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1,2,4-triazole derivatives, a cornerstone class of compounds in the development of modern antifungal agents. For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between the structure, mechanism, and biological activity of these molecules is paramount. Fungal infections, particularly in immunocompromised individuals, represent a significant and growing global health challenge, further exacerbated by the rise of drug-resistant strains.[1][2] The 1,2,4-triazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of highly successful antifungal drugs like fluconazole, itraconazole, and voriconazole.[3][4][5] This document delves into the core principles governing their efficacy, provides validated experimental protocols for their evaluation, and discusses the future trajectory of research in this critical field.

The Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The selective toxicity of 1,2,4-triazole antifungals hinges on their ability to disrupt a metabolic pathway unique and essential to fungi: the biosynthesis of ergosterol.[6][7] Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.[6][8] Its absence or depletion is catastrophic for the fungal cell.

The key enzyme in this pathway targeted by triazoles is Lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene, often referred to as CYP51 .[4][9] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in its conversion to ergosterol.[10][11]

The mechanism of inhibition is precise and elegant:

  • Heme Coordination: The unsubstituted N4 nitrogen atom of the 1,2,4-triazole ring acts as a potent ligand, coordinating directly to the heme iron atom located at the heart of the CYP51 active site.[5][12][13]

  • Enzyme Blockade: This strong interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation.[13]

  • Dual Consequences: The inhibition of CYP51 has a twofold detrimental effect on the fungus. Firstly, it leads to the depletion of ergosterol , compromising the structural and functional integrity of the cell membrane.[8] Secondly, it causes the accumulation of toxic 14α-methylated sterol precursors (like lanosterol), which become incorporated into the membrane, disrupting its architecture and leading to increased permeability and, ultimately, growth inhibition.[4][8][14]

This targeted approach provides a high degree of selectivity, as mammalian cells utilize a different sterol (cholesterol) and their P450 enzymes have a lower affinity for triazole compounds.

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationships (SAR): Designing Potent Derivatives

The antifungal efficacy of a 1,2,4-triazole derivative is not solely dependent on the triazole ring itself but is profoundly influenced by the nature of its substituents. A deep understanding of SAR is crucial for the rational design of new, more potent agents.

  • The Core Heterocycle: The 1H-1,2,4-triazol-1-yl moiety is essential for coordinating with the CYP51 heme iron.

  • The "Southern" Halogenated Phenyl Group: A key feature of many potent triazoles (including fluconazole and voriconazole) is a 2,4-difluorophenyl or similar halogenated aromatic ring. This group fits into a specific hydrophobic pocket of the CYP51 active site, and the halogens can form crucial interactions that enhance binding affinity.[15]

  • The Tertiary Hydroxyl Group: A hydroxyl group on the carbon atom adjacent to the halogenated phenyl ring is critical. It acts as a hydrogen bond donor, forming a key interaction with amino acid residues within the enzyme's active site, further anchoring the molecule.[15]

  • The "Northern" Side Chain: The substituent at the other end of the molecule (attached to the carbon bearing the hydroxyl group) significantly impacts the compound's spectrum of activity, solubility, and pharmacokinetic properties.[4][16] Modifications here have led to derivatives with activity against fluconazole-resistant strains.[1] For instance, replacing the second triazole ring of fluconazole with more complex side chains has been a successful strategy in developing new candidates.[17]

Caption: Key pharmacophoric features of 1,2,4-triazole antifungals.

Synthetic Strategies: An Overview

The synthesis of 1,2,4-triazole derivatives is well-established in medicinal chemistry. While numerous specific pathways exist, a common approach involves the cyclization of precursors. For example, novel Schiff bases can be prepared by reacting 4-amino-5-substituted-1,2,4-triazole with various aldehydes.[3] Another prevalent method involves the intermolecular cyclization of thiosemicarbazide or thiocarbohydrazide in an alkaline medium, followed by acidification to yield the 1,2,4-triazole-3-thiol core, which can then be further functionalized. Modern synthetic chemistry often employs techniques like microwave-assisted synthesis to accelerate these reactions, improve yields, and promote green chemistry principles.[18][19]

Experimental Evaluation: Protocols for Assessing Antifungal Potential

Validating the antifungal potential of novel 1,2,4-triazole derivatives requires a systematic, multi-tiered approach, moving from initial in vitro screening to mechanistic confirmation and finally to in vivo efficacy studies.

In Vitro Antifungal Susceptibility Testing: The Broth Microdilution Method

The foundational experiment to determine a compound's intrinsic antifungal activity is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol described here is based on the widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[20][21][22][23]

Protocol: CLSI-Based Broth Microdilution Assay

  • Materials & Reagents:

    • 96-well flat-bottom microtiter plates

    • Test 1,2,4-triazole derivative(s) and standard antifungal (e.g., Fluconazole)

    • Dimethyl sulfoxide (DMSO) for stock solutions

    • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)

    • Sterile saline (0.85%)

    • Spectrophotometer

    • 35°C incubator

  • Preparation of Fungal Inoculum (for Yeasts):

    • Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure purity and viability.

    • Harvest several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 0.5-2.5 x 10³ CFU/mL.[18]

  • Preparation of Drug Plates:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial twofold dilution of the compound in RPMI-1640 medium directly in the 96-well plate. Start with 200 µL in the first column and serially transfer 100 µL across the plate, resulting in a concentration gradient. The final volume in each well before adding the inoculum should be 100 µL.

    • Include a drug-free well (positive growth control) and an uninoculated, medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the final working inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the drug concentration in each well.

    • Incubate the plates at 35°C for 24-48 hours (48-72 hours for C. neoformans).[24]

  • MIC Determination:

    • Read the plates visually. For azoles, the endpoint is not complete inhibition but a significant reduction in growth. The MIC is defined as the lowest drug concentration that causes at least a 50% reduction in turbidity compared to the positive growth control.[21]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland, then dilute) C 3. Inoculate Plate (100 µL inoculum/well) A->C B 2. Prepare Drug Plate (Serial twofold dilutions) B->C D 4. Incubate (35°C, 24-48h) C->D E 5. Read MIC Endpoint (≥50% growth inhibition) D->E

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.

Mechanistic Validation: Ergosterol Quantification via GC-MS

To confirm that a novel 1,2,4-triazole derivative acts via the intended mechanism of CYP51 inhibition, a sterol analysis assay is essential. This protocol quantifies the reduction in ergosterol and the accumulation of precursor sterols in treated fungal cells.[8][25]

Protocol: Fungal Sterol Extraction and Analysis

  • Materials & Reagents:

    • Log-phase fungal culture (C. albicans or other)

    • Test compound and control (Fluconazole)

    • Methanolic KOH (25% w/v)

    • n-Heptane or n-Hexane (GC grade)

    • Sterile water

    • Silylating agent (e.g., BSTFA + 1% TMCS)

    • Glass tubes with Teflon-lined screw caps

    • Heat block or water bath (80°C)

    • Nitrogen gas stream for evaporation

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Cell Culture and Treatment:

    • Grow a fungal culture to mid-log phase in a suitable broth (e.g., YPD).

    • Treat the culture with the test compound at a relevant concentration (e.g., 1x or 2x MIC) for a defined period (e.g., 16-24 hours). Include an untreated control and a positive control (Fluconazole).

    • Harvest the cells by centrifugation, wash with sterile water, and determine the dry weight of the cell pellet.

  • Saponification and Extraction:

    • To the cell pellet, add 2 mL of methanolic KOH.

    • Incubate in an 80°C water bath for 1 hour, vortexing occasionally. This process, known as saponification, lyses the cells and hydrolyzes fatty acids.

    • Cool the tubes to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the organic phase.

    • Centrifuge to separate the phases and carefully transfer the upper n-heptane layer to a clean glass tube. Repeat the extraction.

  • Derivatization and Analysis:

    • Evaporate the pooled heptane extracts to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the silylating agent to the dried extract to form trimethylsilyl (TMS) derivatives of the sterols, which are more volatile and suitable for GC analysis.

    • Incubate at 60°C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS system. Identify and quantify ergosterol and lanosterol by comparing their retention times and mass spectra to known standards.

In Vivo Efficacy Assessment: Murine Model of Systemic Candidiasis

Positive in vitro data must be validated in a living system to assess a compound's true therapeutic potential, considering its pharmacokinetics and tolerability. The murine model of disseminated or systemic candidiasis is a standard preclinical model.[26]

Protocol: Systemic Candidiasis Mouse Model

  • Animal Model:

    • Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice (e.g., BALB/c or CD-1) are commonly used.

  • Infection:

    • Prepare an inoculum of C. albicans from an overnight culture, wash, and suspend in sterile saline.

    • Infect mice via lateral tail vein injection with a predetermined lethal or sublethal dose of yeast cells (e.g., 1-5 x 10⁵ CFU/mouse).

  • Treatment:

    • Initiate treatment with the test 1,2,4-triazole derivative at various doses (e.g., 1, 5, 10 mg/kg) at a set time post-infection (e.g., 2-4 hours).

    • Administer the drug via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, once or twice daily for a defined period (e.g., 3-7 days).

    • Include a vehicle control group (infected, untreated) and a positive control group (e.g., fluconazole-treated).

  • Endpoint Evaluation:

    • Survival Study: Monitor the mice daily for a set period (e.g., 14-21 days) and record mortality to generate Kaplan-Meier survival curves.

    • Fungal Burden Study: At a specific time point (e.g., 3-4 days post-infection), humanely euthanize the mice. Aseptically remove target organs (typically kidneys, as they are the primary site of colonization).[27] Homogenize the organs, perform serial dilutions of the homogenate, plate on SDA, and incubate to determine the fungal burden (CFU/gram of tissue). A successful compound will cause a significant, dose-dependent reduction in fungal burden compared to the vehicle control.[27]

Data Presentation: Quantifying Antifungal Activity

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives. A summary table of MIC values is the standard format.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Representative 1,2,4-Triazole Derivatives

CompoundC. albicans (ATCC 90028)C. glabrata (ATCC 90030)C. neoformans (H99)A. fumigatus (ATCC 204305)
Derivative A 0.2580.1252
Derivative B 0.0620.031
Derivative C 166432>64
Fluconazole 0.5164>64
Voriconazole 0.030.250.060.5

Data are hypothetical and for illustrative purposes.

Future Directions and Overcoming Challenges

The primary challenge in antifungal therapy is the emergence of resistance.[1][3] Azole resistance in species like Candida auris and Aspergillus fumigatus is a serious concern. Future research in 1,2,4-triazoles is focused on:

  • Designing Novel Scaffolds: Synthesizing derivatives with novel side chains that can overcome existing resistance mechanisms, such as mutations in the ERG11 gene or overexpression of efflux pumps.[9]

  • Hybrid Molecules: Creating hybrid compounds that combine the 1,2,4-triazole pharmacophore with another active moiety to achieve a dual mechanism of action.[4]

  • Broad-Spectrum Agents: Developing single agents with potent activity against both yeasts and molds, including species inherently resistant to older azoles.[28]

Conclusion

The 1,2,4-triazole scaffold remains one of the most fruitful platforms for the discovery and development of potent antifungal agents. Their well-defined mechanism of action, targeting the fungal-specific enzyme CYP51, provides a solid foundation for rational drug design. A thorough understanding of their structure-activity relationships, coupled with rigorous and standardized evaluation using the in vitro and in vivo protocols detailed in this guide, is essential for advancing new candidates to the clinic. As the threat of invasive fungal infections and drug resistance continues to grow, the continued exploration and innovation within this chemical class will be indispensable to modern medicine.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (No Date). Vertex AI Search.
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (No Date). MDPI.
  • In vivo models: evaluating antifungal agents. (No Date). PubMed.
  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012). Bentham Science Publishers.
  • Ergosterol biosynthesis: a fungal pathway for life on land?. (No Date). PubMed.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (No Date). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. (No Date). ScienceDirect.
  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. (No Date). MDPI.
  • Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is.... (No Date). ResearchGate.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (No Date). PubMed.
  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (No Date). PubMed.
  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (No Date). Journal of Pharmaceutical Negative Results.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (No Date). PubMed Central.
  • An insight on medicinal attributes of 1,2,4-triazoles. (No Date). PubMed Central.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (No Date). PubMed Central.
  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (No Date). MDPI.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (No Date). CLSI.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (No Date). ASM Journals.
  • "mechanism of action of 1,2,4-triazole-based compounds". (No Date). Benchchem.
  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. (2023). PubMed.
  • Advances in synthetic approach to and antifungal activity of triazoles. (No Date). PubMed Central.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (No Date). PubMed Central.
  • Application Notes and Protocols: 1,2,4-Triazole Derivatives as Antifungal Agents. (No Date). Benchchem.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed.
  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. (2020). PubMed.
  • Overview of in vivo models for assessing efficacy of antifungal drugs.... (No Date). ResearchGate.
  • A multi-infection model for antifungal screening in vivo.. (No Date). Semantic Scholar.
  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate.
  • Antifungal Properties of 1,2,4-Triazoles. (No Date). ISRES.
  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010). Letters in Drug Design & Discovery.
  • Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. (2023). PubMed.
  • Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022). PubMed.
  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (No Date). ResearchGate.
  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010). Ingenta Connect.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (No Date). ScienceDirect.
  • (PDF) Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. (2025). ResearchGate.
  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. (No Date). NIH.

Sources

3-(1H-1,2,4-Triazol-1-yl)propanoic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular and supramolecular structure of this compound (Htrzp), a versatile bifunctional ligand in coordination chemistry and a building block in medicinal chemistry. We delve into the synthesis and crystallization of this compound, leading to a detailed analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction (SC-XRD). The guide elucidates the key intramolecular features, including bond lengths and angles, and explores the critical intermolecular interactions—specifically hydrogen bonding and π–π stacking—that govern the crystal packing. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to support further investigation and application of this compound.

Introduction: Significance and Application

This compound, with the chemical formula C₅H₇N₃O₂[1], is a heterocyclic compound of significant interest. Its structure uniquely combines a carboxylic acid group, a potent hydrogen bond donor and acceptor, with a 1,2,4-triazole ring, which acts as a robust coordination site and participates in non-covalent interactions. This dual functionality makes it an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers, where it can act as a flexible linker bridging metal centers[2][3][4]. Furthermore, the 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal and anticancer agents, making its derivatives, including Htrzp, valuable scaffolds in drug discovery and development[5][6].

A precise understanding of its solid-state structure is paramount. The spatial arrangement of atoms and the nature of intermolecular interactions dictate the material's physical properties (e.g., solubility, stability, morphology) and its behavior in biological systems. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this information, providing an unambiguous 3D map of the molecule and its packing in the crystalline lattice[7][8][9]. This guide synthesizes the crystallographic data to present a holistic view of the Htrzp crystal structure.

Synthesis and Crystallization Workflow

The journey from starting materials to a fully characterized crystal structure involves several critical stages. The choice of synthetic route must be robust and yield a pure product, while the crystallization method is tailored to produce high-quality single crystals suitable for diffraction experiments.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth & Analysis S1 Reactants (1,2,4-Triazole, Acrylic Acid) S2 Michael Addition Reaction S1->S2 Base Catalyst S3 Purification (Recrystallization) S2->S3 C1 Pure Htrzp Powder S3->C1 C2 Slow Evaporation (e.g., from Methanol/Water) C1->C2 C3 Single Crystal Selection C2->C3 C4 Single-Crystal XRD Data Collection C3->C4 C5 Structure Solution & Refinement C4->C5

Figure 1: General workflow from synthesis to crystal structure elucidation.

Causality in Experimental Choices
  • Synthesis: The Michael addition reaction is a highly efficient and atom-economical method for forming the C-N bond between the triazole ring and the propanoic acid backbone[10]. It is a conjugate addition reaction favored for its reliability and relatively mild conditions.

  • Crystallization: Growing single crystals is often more art than science, but the goal is always to allow molecules to organize slowly and methodically into a defect-free lattice. Slow evaporation of a solvent is the most common and effective technique for small molecules[11]. By gradually increasing the concentration of the solute past its saturation point, nucleation is controlled, and existing nuclei have time to grow into larger, well-ordered crystals. A mixed solvent system, such as methanol/water, can be used to fine-tune solubility and evaporation rates.

Structural Analysis and Characterization

The definitive structure of this compound in the solid state was determined by single-crystal X-ray diffraction[2]. This technique provides precise atomic coordinates, from which all molecular and supramolecular parameters can be derived[12].

Single-Crystal X-ray Diffraction (SC-XRD) Data

The crystallographic data provides a quantitative fingerprint of the crystal lattice. Htrzp crystallizes in the monoclinic space group P2₁/c, a common space group for organic molecules, with four molecules in the unit cell[2].

Parameter Value
Chemical FormulaC₅H₇N₃O₂
Formula Weight141.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.489(3)
b (Å)10.981(6)
c (Å)10.519(6)
α (°)90
β (°)99.584(9)
γ (°)90
Volume (ų)624.5(6)
Z (molecules/unit cell)4
CCDC Deposition Number906425
Table 1: Crystallographic data for this compound. Data sourced from Zhang et al. (2013)[2].
The Molecular Structure

The molecule consists of a propanoic acid chain attached to the N1 position of a 1,2,4-triazole ring. The flexibility of the ethyl linker allows the molecule to adopt specific conformations. In the solid state, the molecule is not planar; there is a significant torsion angle between the plane of the triazole ring and the plane of the carboxylic acid group, which is crucial for enabling efficient crystal packing.

Figure 2: Molecular structure of Htrzp with a common atom numbering scheme.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal structure of Htrzp is dominated by a robust network of intermolecular interactions. The most significant of these is the classic carboxylic acid hydrogen-bonded dimer. Two molecules are linked across a center of inversion via a pair of strong O—H···O hydrogen bonds, forming a supramolecular synthon known as an R²₂(8) ring motif[13][14][15]. This interaction is a powerful structure-directing force in the vast majority of carboxylic acid crystals.

These centrosymmetric dimers are further connected into a 3D network through weaker C—H···N and C—H···O hydrogen bonds and π–π stacking interactions between the triazole rings of adjacent dimers[2]. This intricate web of interactions results in a stable and densely packed crystal lattice.

Sources

Methodological & Application

Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1] Its derivatives exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3] this compound, a key building block, incorporates both the versatile 1,2,4-triazole ring and a carboxylic acid functional group. This unique combination allows for its use as a linker or pharmacophore in the synthesis of more complex molecules with potential therapeutic applications. The propanoic acid chain provides a flexible spacer and a handle for further chemical modifications, such as amide bond formation, making it an invaluable tool for researchers in drug development and chemical biology.

This application note provides a comprehensive guide to the synthesis of this compound, detailing two primary synthetic routes: the alkylation of 1,2,4-triazole and the aza-Michael addition to acrylic acid. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the characterization of the final product.

Comparative Analysis of Synthetic Methodologies

Two principal strategies dominate the synthesis of this compound. The choice between these methods often depends on the availability of starting materials, desired scale, and safety considerations.

Synthetic Route Starting Materials Key Reagents & Conditions Advantages Disadvantages
Route 1: Alkylation 1,2,4-Triazole, 3-Halopropanoic Acid (e.g., 3-Bromopropanoic acid)Base (e.g., K₂CO₃, NaH, Et₃N), Solvent (e.g., DMF, Acetonitrile)Generally high yielding, Good regioselectivity for N1-alkylation.[4][5]3-Halopropanoic acids can be corrosive and require careful handling.[6][7][8]
Route 2: Aza-Michael Addition 1,2,4-Triazole, Acrylic AcidBase catalyst (optional, e.g., DBU), Solvent (e.g., THF, Acetonitrile), or neat conditions.Atom-economical, Milder reaction conditions may be possible.[9]Potential for polymerization of acrylic acid,[10][11][12][13][14] regioselectivity can be a concern without proper control.

Reaction Mechanisms and Scientific Rationale

Route 1: Nucleophilic Alkylation of 1,2,4-Triazole

The alkylation of 1,2,4-triazole with a 3-halopropanoic acid is a classic example of a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the 1,2,4-triazole ring by a base, generating the triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of the 3-halopropanoic acid, displacing the halide to form the C-N bond.

A crucial aspect of this synthesis is the regioselectivity of the alkylation. 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). However, alkylation predominantly occurs at the N1 position.[5][15] This preference is attributed to the higher electron density and greater steric accessibility of the N1 atom compared to the N4 atom. The choice of base and solvent can further influence this selectivity.

Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Triazole 1,2,4-Triazole Triazolate Triazolate Anion Triazole->Triazolate + Base Base Base Product This compound Triazolate->Product + 3-Halopropanoic Acid Halo_acid 3-Halopropanoic Acid Michael Addition Workflow Start Starting Materials: 1,2,4-Triazole & Acrylic Acid Reaction Reaction: Base Catalyst (optional) Solvent or Neat Start->Reaction Workup Reaction Work-up: Neutralization Extraction Reaction->Workup Purification Purification: Crystallization or Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for Aza-Michael Addition Synthesis.

Detailed Experimental Protocols

Safety Precautions: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. [1][6][7][8][10][11][12][13][14][16][17][18][19]Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis via Alkylation of 1,2,4-Triazole with 3-Bromopropanoic Acid

This protocol is adapted from established procedures for N-alkylation of triazoles.

Materials and Equipment:

  • 1,2,4-Triazole

  • 3-Bromopropanoic acid

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reagent Addition: In a separate container, dissolve 3-bromopropanoic acid (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred triazole suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the triazole protons (typically singlets around 8-9 ppm) and the two methylene groups of the propanoic acid chain (triplets around 3.0 and 4.5 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift. [20][21]
¹³C NMR Resonances for the triazole carbons (typically in the range of 140-155 ppm), the carboxylic acid carbonyl carbon (around 170-180 ppm), and the two methylene carbons. [22][23]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₅H₇N₃O₂ (141.13 g/mol ) should be observed. [22]
Melting Point A sharp melting point is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

  • Low Yield in Alkylation: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The base should be finely powdered to maximize its surface area. Incomplete reaction can be addressed by increasing the reaction time or temperature.

  • Formation of N4-Isomer: While N1-alkylation is favored, the formation of the N4-isomer is possible. Careful purification by chromatography may be necessary to separate the isomers. The ratio of isomers can sometimes be influenced by the choice of solvent and counter-ion of the base.

  • Polymerization in Michael Addition: If using the Michael addition route, it is crucial to control the reaction temperature, as acrylic acid can polymerize, especially in the presence of base. Using an inhibitor in the acrylic acid or adding it slowly to the reaction mixture can mitigate this issue.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved in a laboratory setting through either alkylation or Michael addition routes. By understanding the underlying chemical principles and carefully following the detailed protocols, researchers can efficiently produce this valuable building block for their drug discovery and development endeavors. The information provided in this application note is intended to serve as a comprehensive guide to facilitate the successful synthesis and characterization of this important chemical entity.

References

Sources

Protocol and Application Notes for the Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid (CAS No. 76686-84-5), a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this protocol is the aza-Michael addition of 1,2,4-triazole to acrylic acid, a robust and efficient method for constructing the N-alkylation product. This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety and handling procedures, and methods for characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

This compound is a bifunctional molecule incorporating a carboxylic acid group and a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding.[1][2] This makes the title compound an attractive starting material for creating more complex molecules with potential therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][3]

The synthesis detailed herein relies on the aza-Michael addition reaction. This reaction involves the conjugate addition of a nitrogen nucleophile (1,2,4-triazole) to an α,β-unsaturated carbonyl compound (acrylic acid). The reaction is typically facilitated by a base, which deprotonates the N-H proton of the triazole ring, significantly enhancing its nucleophilicity and driving the reaction forward. This method is chosen for its high atom economy, operational simplicity, and generally high yields.

Reaction Mechanism: Aza-Michael Addition

The synthesis proceeds via a base-catalyzed aza-Michael addition. The mechanism can be described in three key steps:

  • Deprotonation: A base (e.g., Triethylamine, Et₃N) removes the acidic proton from the N1 position of the 1,2,4-triazole ring, generating a nucleophilic triazolide anion.

  • Nucleophilic Attack: The triazolide anion attacks the electron-deficient β-carbon of acrylic acid. This is the key bond-forming step, resulting in the formation of an enolate intermediate.

  • Protonation: The enolate intermediate is rapidly protonated by the conjugate acid of the base (e.g., triethylammonium) or during aqueous workup to yield the final carboxylate salt, which is then neutralized to give the desired propanoic acid product.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Triazole 1,2,4-Triazole Triazolide Triazolide Anion Triazole->Triazolide + Base Base Base (e.g., Et₃N) ProtonatedBase Protonated Base Triazolide_ref Triazolide Anion AcrylicAcid Acrylic Acid Enolate Enolate Intermediate Enolate_ref Enolate Intermediate Triazolide_ref->Enolate + Acrylic Acid Product Final Product Enolate_ref->Product + H⁺ (from workup)

Caption: A diagram of the aza-Michael addition mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 50 mmol scale.

3.1. Materials and Equipment

  • Reagents:

    • 1H-1,2,4-Triazole (≥98% purity)

    • Acrylic Acid (≥99% purity, inhibitor-free recommended)

    • Triethylamine (Et₃N, ≥99% purity)

    • Deionized Water

    • Hydrochloric Acid (HCl), 2M solution

    • Ethanol (95% or absolute)

    • Activated Carbon (optional, for decolorization)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Ice bath

    • Buchner funnel and filter flask assembly

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper or pH meter

3.2. Step-by-Step Procedure

  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 1H-1,2,4-triazole (3.45 g, 50 mmol) and 100 mL of deionized water. Begin stirring to dissolve the solid.

  • Base Addition: Add triethylamine (7.0 mL, 5.06 g, 50 mmol) to the flask. Stir for 10 minutes at room temperature.

  • Acrylic Acid Addition: Charge the dropping funnel with acrylic acid (3.4 mL, 3.60 g, 50 mmol). Add the acrylic acid dropwise to the stirred triazole solution over 20-30 minutes. An ice bath can be used to control the initial exotherm and maintain the temperature below 30°C.

  • Reaction: After the addition is complete, remove the ice bath (if used) and heat the reaction mixture to reflux (approx. 100°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

    • Slowly acidify the clear solution by adding 2M HCl dropwise while stirring. Monitor the pH. Continue adding acid until the pH is approximately 2-3.

    • A white precipitate of the product will form. Continue stirring the cold slurry for another 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker. Add the minimum amount of boiling water required to fully dissolve the solid (approximately 50-70 mL).

    • If the solution has a color, a small amount of activated carbon can be added, and the solution boiled for another 5 minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and air dry on the filter.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 75-85%.

3.3. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Literature values can be used for comparison.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (141.13 g/mol ).[4]

Quantitative Data Summary

Parameter Value Notes
Reactants
1H-1,2,4-Triazole3.45 g (50 mmol)Limiting Reagent
Acrylic Acid3.60 g (50 mmol)1.0 equivalent
Triethylamine5.06 g (50 mmol)1.0 equivalent (Base)
Solvent Deionized Water100 mL
Reaction Temp. ~100°C (Reflux)
Reaction Time 4 - 6 hoursMonitor by TLC for completion
Product M.W. 141.13 g/mol C₅H₇N₃O₂[4]
Theoretical Yield 7.06 g
Expected Yield 5.3 - 6.0 g75 - 85%

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Assemble Flask, Condenser, Dropping Funnel Charge 2. Add Triazole, Water, and Triethylamine to Flask Setup->Charge Addition 3. Add Acrylic Acid Dropwise (Control Temp) Charge->Addition Reflux 4. Heat to Reflux for 4-6 hours Addition->Reflux Cooling 5. Cool Reaction to 0-5°C Reflux->Cooling Precipitate 6. Acidify with HCl to pH 2-3 to Precipitate Product Cooling->Precipitate Filter 7. Filter Crude Product, Wash with Cold Water Precipitate->Filter Recrystallize 8. Recrystallize from Hot Water Filter->Recrystallize Dry 9. Dry Final Product Under Vacuum Recrystallize->Dry Final Pure this compound Dry->Final

Caption: Workflow for the synthesis of the title compound.

Safety, Handling, and Disposal

6.1. Hazard Identification

  • This compound: Harmful if swallowed, causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][5]

  • Acrylic Acid: Corrosive, flammable, and toxic upon inhalation or ingestion. Causes severe skin and eye burns.

  • Triethylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed, inhaled, or in contact with skin.

  • 1,2,4-Triazole: Harmful if swallowed. Suspected of damaging fertility or the unborn child.

6.2. Recommended Precautions

  • All manipulations should be performed inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[6]

  • Avoid breathing dust, fumes, or vapors.[5] Use only in a well-ventilated area.[5][6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

6.3. First Aid Measures

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[6]

6.4. Waste Disposal

  • Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5] All waste should be collected in a designated, properly labeled hazardous waste container.[6]

References

  • PubChem Compound Summary for CID 565945, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]

  • PubChem Compound Summary for CID 84650507, 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. ResearchGate. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Institutes of Health (NIH). [Link]

  • PubChem Compound Summary for CID 150973127, 3-(1-Amino-1,2,4-triazol-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol. PrepChem.com. [Link]

  • 3-[4][7][8]Triazol-1-yl-propionic acid Product Page. Oakwood Chemical. [Link]

  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]

  • Hydrolase-catalyzed Michael addition of imidazoles to acrylic monomers in organic medium. ResearchGate. [Link]

  • Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Atmiya University. [Link]

  • Synthesis and Screening of New[4][5][8]Oxadiazole,[4][7][8]Triazole, and[4][7][8]Triazolo[4,3-b][4][7][8]triazole Derivatives as Potential Antitumor Agents. ACS Publications. [Link]

  • Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids. ResearchGate. [Link]

Sources

Application Note: High-Resolution ¹H NMR Analysis of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. As a molecule incorporating both a heterocyclic aromatic system and an aliphatic carboxylic acid chain, its ¹H NMR spectrum provides distinct, well-resolved signals crucial for unambiguous identification. This document provides a robust protocol for sample preparation, spectral acquisition, and in-depth data interpretation, grounded in the fundamental principles of NMR spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for analogous molecular systems.

Introduction: The Structural Significance of this compound

This compound (C₅H₇N₃O₂) is a bifunctional organic molecule featuring a 1,2,4-triazole ring linked to a propanoic acid moiety.[1][2] The 1,2,4-triazole heterocycle is a key pharmacophore found in a wide array of therapeutic agents, recognized for its diverse biological activities, including antifungal, anti-inflammatory, and anticonvulsant properties.[3][4] The propanoic acid tail provides a handle for further chemical modification or can influence the molecule's pharmacokinetic properties.

Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. ¹H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen nuclei (protons).[5][6] This note serves as an expert-level guide to applying ¹H NMR for the definitive analysis of this compound.

Foundational Principles of ¹H NMR Interpretation

A proton NMR spectrum yields four critical pieces of information for structural analysis:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electronegative atoms or aromatic rings will "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[5][7]

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[6][8]

  • Multiplicity (Splitting Pattern): Caused by spin-spin coupling between non-equivalent neighboring protons, this pattern reveals the number of protons on adjacent atoms. The 'n+1' rule is a common guide, where 'n' is the number of neighboring protons.[6]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.[5]

Predicted ¹H NMR Spectrum of this compound

Before experimental analysis, a prediction of the spectrum provides a valuable roadmap for interpretation. The structure contains four distinct sets of non-equivalent protons.

G mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>H<SUB>aSUB>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>HOTD><TD>–TD><TD>CTD><TD>–TD><TD>CH<SUB>2SUB><SUP>βSUP>TD><TD>–TD><TD>CH<SUB>2SUB><SUP>αSUP>TD><TD>–TD><TD>N1TD><TD>–TD><TD>CH<SUP>5SUP>TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>||TD>TR><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>N2TD><TD>TD><TD>N4TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>/TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>CH<SUP>3SUP>TD><TD>TD>TR>TABLE>

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

Proton LabelChemical EnvironmentExpected Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling
H-3, H-5 Triazole Ring Protons~8.0 - 8.52HSingletsNone
Methylene (-CH₂-) adjacent to Triazole N~4.52HTriplet (t)³Jαβ
Methylene (-CH₂-) adjacent to Carbonyl~2.92HTriplet (t)³Jαβ
Hₐ Carboxylic Acid Proton>10 (variable)1HBroad Singlet (br s)None

Causality Note: The triazole protons (H-3, H-5) are expected to be the most downfield due to the aromaticity and the deshielding effect of the nitrogen atoms.[9] The Hα methylene protons are significantly deshielded by the adjacent electronegative nitrogen of the triazole ring. The Hβ protons are deshielded to a lesser extent by the carbonyl group.[10][11] The carboxylic acid proton is typically very broad and far downfield, and its signal can be confirmed by a D₂O exchange experiment.[10]

Experimental Protocol

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

Materials and Equipment
  • Analyte: this compound (≥95% purity)[12]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D) or Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • 5 mm NMR Tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Filtration apparatus (Pasteur pipette with glass wool)

  • NMR Spectrometer (300 MHz or higher recommended)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve mix 3. Ensure Homogeneity (Vortex) dissolve->mix filter 4. Filter into NMR Tube (Remove Particulates) mix->filter label_tube 5. Label Sample filter->label_tube insert 6. Insert into Spectrometer label_tube->insert lock 7. Lock on Deuterium Signal shim 8. Shim for Field Homogeneity acquire 9. Acquire Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Protocol
  • Solvent Selection: DMSO-d₆ is an excellent choice as it readily dissolves the polar carboxylic acid and its residual proton peak (~2.50 ppm) does not typically overlap with analyte signals.[9] CDCl₃ can also be used, but solubility may be lower. The choice of solvent is critical as it avoids overwhelming the spectrum with solvent protons.[13][14]

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[15] This concentration range is ideal for achieving a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[14] This volume ensures a sufficient sample height (ideally 5 cm) in the NMR tube for optimal shimming.[15][16]

  • Homogenization: Gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.[15]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent for field stability.[13] An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field. Acquire the ¹H NMR spectrum using standard instrument parameters.

Data Analysis and Interpretation

A representative ¹H NMR spectrum of a similar compound, 3-(5-(pyridin-2-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid, shows characteristic peaks that aid in our analysis. For instance, the carboxylic acid proton appears as a broad singlet around 12.24 ppm, and the methylene protons of the propanoic acid moiety appear as a multiplet between 2.67-2.72 ppm.[17]

For our target molecule, this compound, we expect:

  • Two Singlets in the Aromatic Region: Corresponding to the two protons on the triazole ring (H-3 and H-5). Their integration should sum to 2H.

  • Two Triplets in the Aliphatic Region: The methylene group adjacent to the triazole (Hα) will appear as a triplet further downfield than the methylene group adjacent to the carbonyl (Hβ), which will also be a triplet. Both signals should integrate to 2H.

  • One Broad Singlet: The carboxylic acid proton (Hₐ) will appear far downfield and will integrate to 1H. Its presence can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signal will disappear due to proton-deuterium exchange.[10]

Self-Validating Systems and Trustworthiness

The protocol's trustworthiness is established through internal validation checks:

  • Integration Ratios: The relative integrals of the signals must correspond to the proton count of the molecule, i.e., a 2:2:2:1 ratio for (H-3/H-5) : Hα : Hβ : Hₐ.[6][8]

  • Splitting Patterns: The observation of two distinct triplets for the aliphatic chain confirms the -CH₂-CH₂- connectivity.

  • D₂O Exchange: The disappearance of the downfield broad singlet upon addition of D₂O unequivocally identifies it as the labile carboxylic acid proton.[10]

  • 2D NMR (Optional): For absolute confirmation, a ¹H-¹H COSY experiment can be performed. This will show a cross-peak between the Hα and Hβ signals, visually confirming their coupling and adjacency.[18]

Conclusion

¹H NMR spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of this compound. By carefully following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation—analyzing chemical shifts, integration, and multiplicity—researchers can confidently confirm the identity and assess the purity of their synthesized compound. This application note provides the foundational knowledge and practical steps necessary to achieve high-quality, trustworthy results.

References

  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Notre Dame. (n.d.). NMR Sample Preparation - NMR Spectroscopy.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Western University. (n.d.). NMR Sample Preparation.
  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Li, Q., et al. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.
  • PubChem. (n.d.). This compound.
  • Głowacka, J., et al. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules.
  • Sravya, G., et al. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.
  • PubChemLite. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)propionic acid.

Sources

Application Note: Definitive Structural Characterization of 1,2,3-Triazole Regioisomers by 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, largely due to the efficiency and versatility of its synthesis via azide-alkyne cycloaddition ("click chemistry"). A critical challenge in this field is the unambiguous determination of the resulting substitution pattern, as both 1,4- and 1,5-disubstituted regioisomers can be formed. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging one- and two-dimensional ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization of 1,2,3-triazole compounds. We will delve into the interpretation of chemical shifts, the profound impact of substituents, and the application of advanced techniques like HMBC to provide unequivocal structural proof.

Introduction: The Triazole Conundrum

The 1,2,3-triazole ring is a highly valued structural motif, celebrated for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for the amide bond[1]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, while other methods, such as ruthenium-catalyzed reactions, can produce the 1,5-disubstituted isomers[2][3]. Since the biological activity and material properties of these isomers can differ dramatically, a simple, rapid, and definitive method for structural assignment is paramount. While techniques like X-ray crystallography are definitive, they are not always feasible. ¹³C NMR spectroscopy, particularly when combined with 2D methods, emerges as the most powerful and accessible solution for structural elucidation in the liquid state[2][4].

Interpreting the ¹³C NMR Spectrum of 1,2,3-Triazoles

The key to identifying a triazole's substitution pattern lies in the distinct electronic environments of the two carbon atoms within the heterocyclic ring, designated C4 and C5.

The Diagnostic Chemical Shifts: A Tale of Two Carbons

The most powerful feature of the ¹³C NMR spectrum for this class of compounds is the significant and predictable difference in the chemical shifts (δ) of the C4 and C5 carbons between the 1,4- and 1,5-isomers.

  • 1,4-Disubstituted 1,2,3-Triazoles: In this isomer, the C5 carbon (the one bearing a proton) is notably shielded and appears significantly upfield. Its counterpart, the substituted C4 carbon, is deshielded and appears downfield[5].

  • 1,5-Disubstituted 1,2,3-Triazoles: Conversely, in the 1,5-isomer, the protonated C4 carbon is more deshielded than the C5 of the 1,4-isomer. The substituted C5 carbon is also found downfield[2][6].

The causality for this difference lies in the proximity to the different nitrogen atoms of the ring and the electronic influence of the N1-substituent. A simple one-dimensional, proton-decoupled ¹³C NMR spectrum is often sufficient to distinguish between the two regioisomers, making it a first-line analytical tool[2].

Data Presentation: Typical ¹³C Chemical Shift Ranges for Disubstituted 1,2,3-Triazoles

The following table summarizes the empirically observed chemical shift ranges, providing a robust framework for initial structural assignment.

RegioisomerTriazole CarbonTypical Chemical Shift (δ) Range (ppm)Notes
1,4-Disubstituted C5 (protonated)120 – 128 ppm[2][5]The key upfield diagnostic signal.
C4 (substituted)140 – 149 ppm[5]Downfield, quaternary carbon.
1,5-Disubstituted C4 (protonated)132 – 135 ppm[2][7]Significantly downfield compared to C5 in the 1,4-isomer.
C5 (substituted)136 – 142 ppm[6]Downfield, quaternary carbon.

Note: Chemical shifts are solvent and substituent dependent. The ranges provided are typical for common organic solvents like CDCl₃ and DMSO-d₆.

The Influence of Substituents

While the general ranges in the table are diagnostic, it is crucial to understand that substituents can modulate these values. Electron-withdrawing groups attached to the C4/C5 or N1 positions will generally deshield the triazole carbons, shifting them further downfield. Conversely, electron-donating groups will cause an upfield shift[8][9]. Understanding these trends is key to interpreting spectra of novel compounds and avoids mis-assignment when a signal falls near the edge of a typical range.

Advanced 2D NMR Techniques: Unambiguous Proof of Connectivity

While 1D ¹³C NMR provides a strong indication of the isomer, two-dimensional techniques like HSQC and HMBC provide irrefutable proof by mapping the bonding network. These methods are essential for the complete and authoritative assignment of all signals, a requirement for regulatory submissions and high-impact publications[10][11].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). For a 1,4-disubstituted triazole, it will show a clear correlation cross-peak between the triazole proton signal (typically δ 7.5-8.5 ppm in ¹H NMR) and the upfield triazole carbon signal (C5, δ ~120-128 ppm)[12][13]. This definitively assigns the protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this application. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). By analyzing these long-range correlations, we can piece together the molecular puzzle[10][14][15].

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for characterizing a newly synthesized triazole compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 50-100 mg in 0.6 mL CDCl3 or DMSO-d6 filter Filter through glass wool into NMR tube prep->filter acq_1d 1D NMR: ¹H & ¹³C{¹H} filter->acq_1d Sample Ready acq_2d 2D NMR: HSQC & HMBC acq_1d->acq_2d analysis_1d Initial Hypothesis: Check ¹³C chemical shift of protonated triazole carbon acq_2d->analysis_1d Spectra Obtained analysis_2d Confirm Connectivity: - HSQC: Assign C-H - HMBC: Map ²J & ³J correlations analysis_1d->analysis_2d final_structure Final Structure Assignment analysis_2d->final_structure

Caption: Workflow for triazole characterization.

Using HMBC to Differentiate Isomers

The key to using HMBC is to look for correlations from protons on the substituents to the C4 and C5 carbons of the triazole ring. Let's consider a generic example with an N1-benzyl group and a C4/C5-phenyl group.

G cluster_14 1,4-Isomer: Key HMBC Correlations cluster_15 1,5-Isomer: Key HMBC Correlations edge_red edge_red node14 CH₂ N1 C4 (δ~145) C5-H (δ~125) node14:f0->node14:f2 ³J node14:f0->node14:f3 ²J sub14 Benzyl node15 CH₂ N1 C5 (δ~138) C4-H (δ~133) node15:f0->node15:f2 ²J node15:f0->node15:f3 ³J sub15 Benzyl

Caption: Diagnostic HMBC correlations from an N1-CH₂ group.

  • For the 1,4-Isomer: The protons of the N1-substituent (e.g., the benzylic -CH₂-) will show a crucial 3-bond correlation (³JCH) to the downfield C4 and a 2-bond correlation (²JCH) to the upfield C5[10][13].

  • For the 1,5-Isomer: The same N1-substituent protons will show a 2-bond correlation (²JCH) to the C5 and a 3-bond correlation (³JCH) to the C4.

Observing these distinct patterns provides incontrovertible evidence of the substitution pattern.

Application Protocols

Protocol 1: Standard ¹³C NMR Sample Preparation and Acquisition

This protocol describes the preparation of a sample for standard, proton-decoupled ¹³C NMR analysis.

A. Materials

  • Triazole compound (50-100 mg for optimal results on a standard 400-600 MHz spectrometer)[16][17].

  • High-quality 5 mm NMR tube and cap, clean and dry[18].

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆), ~0.6 mL.

  • Glass Pasteur pipette and a small plug of glass wool (do not use cotton wool).

  • Small vial for initial dissolution.

B. Procedure

  • Weighing: Accurately weigh 50-100 mg of the triazole compound into a clean, dry vial. The natural abundance of ¹³C is only 1.1%, necessitating a higher concentration than for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time[17][18].

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial. Vortex or gently warm if necessary to fully dissolve the sample. The deuterated solvent provides the deuterium lock signal for the spectrometer and avoids large interfering solvent signals in ¹H spectra[16].

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube[18]. This step is crucial as suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe soaked in isopropanol before inserting it into the spectrometer.

C. Acquisition Parameters (Typical)

  • Spectrometer: 400 MHz or higher.

  • Experiment: Standard ¹³C with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Spectral Width: ~200-220 ppm (e.g., -10 to 210 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, depending on concentration. This may take from 30 minutes to several hours.

Protocol 2: Regioisomer Determination using HMBC

This protocol assumes a standard ¹H and ¹³C have already been acquired.

A. Rationale The goal is to set up an HMBC experiment optimized to detect correlations over 2 and 3 bonds, which typically correspond to C-H coupling constants in the range of 4-10 Hz. This allows us to "walk" from the protons of the known substituents to the unknown carbons of the triazole ring.

B. Procedure

  • Sample: Use the same high-quality sample prepared in Protocol 1.

  • Experiment Selection: Choose a standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf on Bruker systems).

  • Key Parameter Setup:

    • ¹H Spectral Width (SW in F2): Set to encompass all proton signals (e.g., 10-12 ppm).

    • ¹³C Spectral Width (SW in F1): Set to encompass all carbon signals (e.g., 180-200 ppm).

    • Long-Range Coupling Delay (CNST2 or d6): This is the most critical parameter. Set the optimization for a long-range J-coupling of 8 Hz . This value is a robust compromise that allows for the detection of most typical ²JCH and ³JCH correlations in aromatic and heterocyclic systems[10].

    • Number of Scans (NS): 8 to 16 scans per increment.

    • Number of Increments (TD in F1): 256 to 512.

  • Data Acquisition: The experiment will typically take 1 to 3 hours.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Locate the ¹H signal of a well-defined proton on a substituent (e.g., the N1-CH₂ group).

    • Trace vertically from this proton signal to identify all correlation cross-peaks in the HMBC spectrum.

    • Record the ¹³C chemical shifts of these correlated carbons.

    • Compare these ¹³C shifts to the 1D spectrum. A correlation to a signal at ~145 ppm and another at ~125 ppm strongly indicates a 1,4-isomer. A correlation to signals at ~138 ppm and ~133 ppm would indicate a 1,5-isomer (refer to the table and diagram above).

    • Repeat the process for protons on the C4/C5 substituent to confirm connectivity to the N1-substituent and the triazole ring.

Conclusion

¹³C NMR spectroscopy is an indispensable, reliable, and information-rich technique for the structural characterization of 1,2,3-triazole compounds. The significant difference in the chemical shifts of the C4 and C5 carbons provides a direct and rapid method for distinguishing between crucial 1,4- and 1,5-regioisomers from a simple 1D spectrum. For absolute confirmation, especially for novel scaffolds or publication-quality data, 2D HMBC experiments provide unambiguous proof of connectivity. By following the protocols and interpretation guides outlined in this note, researchers can confidently assign the structure of their triazole compounds, accelerating research and development in chemistry, biology, and materials science.

References

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health (NIH). Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Method for Assigning Structure of 1,2,3-Triazoles. American Chemical Society. Available at: [Link]

  • NMR Sample Preparation. University of St Andrews. Available at: [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

  • How to Prepare Samples for NMR. ResearchGate. Available at: [Link]

  • Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Royal Society of Chemistry. Available at: [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. Available at: [Link]

  • A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions. The Royal Society of Chemistry. Available at: [Link]

  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Available at: [Link]

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. Available at: [Link]

  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry - University of Maryland. Available at: [Link]

  • 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]

  • 13C-H Coupling Constants as a Tool in Studies of Azole Tautorners. RSC Publishing. Available at: [Link]

  • Effect of N-substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Royal Society of Chemistry. Available at: [Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. ResearchGate. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Available at: [Link]

  • Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. National Institutes of Health (NIH). Available at: [Link]

  • MRRC Structure Elucidation Notes. University of Missouri. Available at: [Link]

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? MDPI. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

  • General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. ResearchGate. Available at: [Link]

Sources

high-resolution mass spectrometry of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the High-Resolution Mass Spectrometry of 1,2,4-Triazole Derivatives

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of high-resolution mass spectrometry (HRMS) for the analysis of 1,2,4-triazole derivatives. This class of compounds is of significant interest due to its prevalence in pharmaceuticals, particularly as antifungal agents, and in agriculture as fungicides.[1][2] The structural elucidation of novel derivatives, their metabolites, and their precise quantification in complex biological matrices are critical tasks where HRMS offers unparalleled advantages in sensitivity and specificity.[3][4][5]

This guide eschews a rigid template in favor of a logical, application-focused structure. We will begin by establishing the fundamental principles of HRMS as they apply to 1,2,4-triazoles, followed by two detailed application protocols: one for qualitative structural elucidation and another for quantitative analysis in biological fluids. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Foundational Principles: Why HRMS for 1,2,4-Triazole Analysis?

High-resolution mass spectrometry is the definitive tool for analyzing 1,2,4-triazole derivatives because it provides unambiguous elemental composition determination from highly accurate mass measurements. This capability is crucial for distinguishing between isobaric interferences and confirming the identity of novel compounds or metabolites.

Ionization Techniques: Getting Triazoles into the Gas Phase

The choice of ionization source is dictated by the physicochemical properties of the analyte. For the majority of 1,2,4-triazole derivatives, which are polar to moderately polar, Electrospray Ionization (ESI) is the preferred method.

  • Expertise & Experience: ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby preserving the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[3] This is paramount for obtaining the accurate molecular weight, which is the first step in structural elucidation. Positive ion mode is typically favored for 1,2,4-triazoles due to the basicity of the nitrogen atoms in the heterocyclic ring, which are readily protonated. For less polar triazole derivatives, Atmospheric Pressure Chemical Ionization (APCI) may yield better results.

Mass Analyzers: The Core of High Resolution

Modern HRMS platforms, predominantly utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provide the mass accuracy and resolution required for confident analysis.

  • Trustworthiness: A key advantage of HRMS is the ability to resolve compounds with very similar nominal masses. For example, a TOF or Orbitrap analyzer can easily distinguish between two compounds whose masses differ by only a few millidaltons, a task impossible for standard quadrupole instruments. This high resolving power minimizes the risk of misidentification from matrix interferences, which is a common challenge in biological samples.[6]

Deciphering Structure: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) through Collision-Induced Dissociation (CID) is used to fragment the molecular ion, yielding structurally significant product ions. The fragmentation patterns of the 1,2,4-triazole core are influenced by the nature and position of its substituents.

  • Authoritative Grounding: The 1,2,4-triazole ring commonly undergoes specific cleavage pathways. Under electron ionization (EI), a characteristic fragmentation involves the loss of hydrogen cyanide (HCN).[1] In ESI-MS/MS, fragmentation is often initiated by cleavage of bonds adjacent to the triazole ring or within the substituent groups themselves. The fragmentation pathways can be complex, but high-resolution measurement of these fragments allows for the determination of their elemental composition, providing critical clues to the overall structure.[1][7][8]

Caption: Generalized MS/MS fragmentation of a 1,2,4-triazole derivative.

Application Protocol 1: Qualitative Analysis and Structural Elucidation of a Novel 1,2,4-Triazole Derivative

Objective: To confirm the identity and structure of a newly synthesized 1,2,4-triazole compound using LC-HRMS.

Step-by-Step Experimental Protocol

1. Sample Preparation (Pure Compound): i. Prepare a stock solution of the synthesized compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). ii. Perform serial dilutions from the stock solution to create a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid aids in protonation for positive mode ESI. iii. Transfer the working solution to an autosampler vial for injection.

2. LC-HRMS Analysis: The following tables outline a robust starting point for method development. The key is to achieve good chromatographic peak shape and retention, separating the analyte from any potential impurities or solvent fronts.

Table 1: Recommended Liquid Chromatography Parameters

Parameter Setting Rationale
Column Reversed-phase C18, e.g., Zorbax SB C18, 1.8 µm[1] Provides good retention and separation for a wide range of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Standard acidic modifier for positive mode ESI, promotes ionization.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.[3]
Gradient 5% B to 95% B over 10 minutes A generic gradient suitable for screening unknown compounds.
Flow Rate 0.4 mL/min A typical flow rate for analytical scale columns.[1]
Column Temp. 40 °C Improves peak shape and reduces viscosity.[1]

| Injection Vol. | 2-5 µL | |

Table 2: Recommended High-Resolution Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Triazole nitrogens are readily protonated.[3]
Scan Mode Full MS / dd-MS² (Data-Dependent Acquisition) Acquires accurate mass of the precursor ion and triggers MS/MS on the most intense ions.
Mass Range m/z 100–1000 Covers the expected mass range for most small molecule triazole derivatives.[1]
Resolution > 60,000 FWHM Sufficient to achieve high mass accuracy for elemental composition determination.
Capillary Voltage 4000 V Optimizes the electrospray process.[1]

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Provides a range of fragmentation energies to generate a comprehensive MS/MS spectrum. |

Data Processing and Interpretation

The trustworthiness of structural elucidation hinges on a logical and systematic data analysis workflow.

Caption: Workflow for the structural elucidation of an unknown 1,2,4-triazole.

  • Extract Accurate Mass: From the full scan data, determine the experimental m/z of the primary chromatographic peak.

  • Generate Elemental Formula: Use software to generate possible elemental formulas based on the accurate mass (typically within a 5 ppm mass tolerance). The predicted formula should align with the synthetic route.

  • Interpret MS/MS Spectrum: Analyze the high-resolution MS/MS data. The accurate masses of the fragment ions are used to determine their elemental compositions, which allows for the confident assignment of structural components and confirmation of the proposed fragmentation pathway.

Application Protocol 2: Quantitative Analysis of Triazole Antifungals in Human Serum

Objective: To develop and validate a robust LC-HRMS method for the therapeutic drug monitoring (TDM) of triazole antifungals (e.g., voriconazole, posaconazole) in human serum.[4][9][10]

Step-by-Step Experimental Protocol

1. Sample Preparation (Human Serum): This protocol utilizes protein precipitation, a fast and effective method for cleaning up biological samples.[10][11] i. To 100 µL of serum sample, standard, or quality control (QC), add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as voriconazole-D3).[5] Vortex briefly. ii. Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute. iii. Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.[12] iv. Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

2. LC-HRMS Analysis: For quantification, the method must be reproducible and robust. The LC gradient may be faster than in qualitative analysis, as the target analytes are known.

Table 3: Recommended LC Parameters for Quantification

Parameter Setting Rationale
Column Reversed-phase dC18 or equivalent, 1.8-2.1 µm Standard for TDM assays, provides good separation.[10][13]
Mobile Phase A 0.1% Formic Acid in Water Consistent with standard practice.[3]
Mobile Phase B Acetonitrile [3]
Gradient Optimized for separation of target triazoles and IS A rapid gradient (e.g., 3-5 minutes) is desirable for high throughput.
Flow Rate 0.4 - 0.5 mL/min

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Table 4: Recommended HRMS Parameters for Quantification

Parameter Setting Rationale
Ionization Mode ESI Positive
Scan Mode Targeted MS/MS (or PRM) Highly specific and sensitive mode that isolates the precursor ion and fragments it, monitoring for specific product ions.
Mass Window Narrow (e.g., +/- 5 ppm) A narrow extraction window for the analyte and IS m/z values minimizes background noise and improves selectivity.
Resolution > 30,000 FWHM Provides sufficient selectivity to separate analytes from matrix interferences.

| Dwell Time | Optimized for >12 points across the peak | Ensures accurate peak integration and quantification. |

Method Validation

A quantitative method is only trustworthy if it is properly validated. Validation should be performed according to established guidelines.

Caption: Workflow for quantitative analysis and method validation.

Table 5: Key Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least 5-7 concentration levels.[14] Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the mean test results to the true concentration. Assessed using QC samples at low, medium, and high concentrations.[14][15] Within ±15% of the nominal value (±20% at LLOQ).[14]
Precision The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision (repeatability and intermediate precision).[14][15] Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).[14]
LLOQ The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio >10; must meet accuracy and precision criteria.[16]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte or IS in blank matrix.

| Matrix Effect | The suppression or enhancement of ionization of an analyte by the presence of matrix components.[16] | Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solution. |

References

  • Mathew, V., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science. [Link]

  • Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters. [Link]

  • Methods in Molecular Biology. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. PubMed. [Link]

  • Campestre, C., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. National Institutes of Health (NIH). [Link]

  • Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link]

  • Semantic Scholar. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link]

  • Gunawan, I. G. A., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]

  • ResearchGate. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Request PDF. [Link]

  • American Association for Clinical Chemistry. (2017). Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Clarke, W., et al. (2017). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH). [Link]

  • Gunawan, I. G. A., et al. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). [Link]

  • Taylor & Francis Online. (n.d.). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. [Link]

  • Varynskyi, B. O., & Kaplaushenko, A. G. (2017). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

  • Li, J., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health (NIH). [Link]

  • Varynskyi, B. O., et al. (2017). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]

  • ResearchGate. (n.d.). Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]

  • Leiria Campo, V., et al. (2016). HRMS data of 1,4-triazole-linked cyclic products and linear oligomers. ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]

  • Du, X., et al. (2023). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. National Institutes of Health (NIH). [Link]

  • Clauson-Kaas, F., et al. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. GEUS' publications. [Link]

  • Jachym, C., et al. (2023). LC-HRMS-Based Identification of Transformation Products of the Drug Salinomycin Generated by Electrochemistry and Liver Microsome. MDPI. [Link]

Sources

using 3-(1H-1,2,4-Triazol-1-yl)propanoic acid in antifungal assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Evaluation of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid for Antifungal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents. The triazole class of antifungals remains a cornerstone of clinical practice, valued for its broad-spectrum activity and favorable safety profile. This document provides a comprehensive guide for the in vitro evaluation of this compound, an investigational compound belonging to the triazole family. We present the scientific rationale for its investigation, rooted in the established mechanism of action for triazoles, and provide detailed, step-by-step protocols for determining its antifungal efficacy using standardized broth microdilution methods. This guide is designed to ensure robust, reproducible, and self-validating results by incorporating quality control measures, reference standards, and clear data interpretation guidelines in alignment with internationally recognized standards.

Compound Profile & Rationale for Investigation

Chemical Identity
  • Compound Name: this compound

  • Molecular Formula: C₅H₇N₃O₂[1]

  • Molecular Weight: 141.13 g/mol [1]

  • CAS Number: 76686-84-5[1]

  • Chemical Structure:

    
    
    
Scientific Rationale

This compound contains the 1,2,4-triazole pharmacophore, which is the active moiety in many clinically successful antifungal drugs, including fluconazole, voriconazole, and posaconazole.[2] The established mechanism of action for this class of compounds provides a strong rationale for investigating this molecule's potential antifungal properties. Triazoles function by disrupting the integrity of the fungal cell membrane through the targeted inhibition of a critical enzyme in the ergosterol biosynthesis pathway.[3][4][5] The presence of the propanoic acid group may influence the compound's solubility, cell permeability, and interaction with the target enzyme, making its characterization a valuable endeavor in the search for new antifungal leads. Numerous derivatives of 1,2,4-triazole have demonstrated potent antifungal activities in vitro.[6][7][8]

The Triazole Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal action of triazoles is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51, encoded by the ERG11 gene).[5] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane, where it is functionally analogous to cholesterol in mammalian cells.[5]

Causality of Inhibition:

  • Enzyme Binding: The nitrogen atom at position 4 of the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[5]

  • Pathway Interruption: This binding blocks the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[4]

  • Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the tight packing of phospholipids in the membrane. This alters membrane fluidity and permeability and impairs the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[4][5]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Mechanism of Action Lanosterol Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Pathway Blocked Disruption Membrane Disruption & Accumulation of Toxic Sterols Intermediates->Disruption Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole This compound Inhibition Inhibition Triazole->Inhibition Inhibition->Intermediates Disruption->Membrane Leads to loss of integrity

Caption: Mechanism of triazole antifungal agents.

Core Protocols: Antifungal Susceptibility Testing (AFST)

The following protocols are based on the reference methods for broth dilution antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[9][10] These methods are considered the gold standard for generating reliable and comparable Minimum Inhibitory Concentration (MIC) data.[11]

Protocol 1: Broth Microdilution for MIC Determination

Principle: The broth microdilution method determines the lowest concentration of an antifungal agent that substantially inhibits the growth of a fungus in vitro. A standardized fungal inoculum is challenged with serial twofold dilutions of the test compound in a 96-well microtiter plate. The MIC is determined visually or spectrophotometrically after a specified incubation period.

Materials & Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305 as quality controls)

  • Reference antifungal drug (e.g., Fluconazole, Voriconazole)

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

  • Sterile saline (0.85%) with 0.05% Tween 80 (for mold spore collection)

  • Spectrophotometer or hemocytometer

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Compound Stock Preparation:

    • Causality: A high-concentration stock in a suitable solvent is necessary for creating accurate serial dilutions. DMSO is commonly used for its ability to dissolve a wide range of organic compounds.

    • Accurately weigh the test compound and dissolve in 100% DMSO to create a 10 mg/mL (or other suitable high concentration) stock solution. Vortex until fully dissolved.

    • Prepare a similar stock solution for the reference drug (e.g., Fluconazole).

  • Fungal Inoculum Preparation:

    • Causality: A standardized inoculum density is the most critical variable for assay reproducibility. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in false susceptibility.

    • For Yeasts (Candida spp.): Subculture the yeast onto SDA and incubate for 24 hours at 35°C. Select several colonies and suspend in sterile saline. Adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard (OD₅₃₀ of 0.08-0.10), which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum of 0.5-2.5 x 10³ CFU/mL.

    • For Molds (Aspergillus spp.): Grow the mold on PDA for 5-7 days at 35°C until sporulation is evident. Gently flood the plate with sterile saline containing 0.05% Tween 80. Harvest the conidia by scraping the surface. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Create an intermediate dilution of the compound stock solution in RPMI-1640. From this, add 200 µL to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 200 µL, and the drug concentrations are halved.

    • Seal the plates or use a lid and incubate at 35°C for 24-48 hours (yeasts) or as required for molds until sufficient growth is seen in the growth control well.

  • MIC Endpoint Determination:

    • Causality: The definition of the endpoint is crucial for consistent interpretation. For fungistatic agents like azoles against yeasts, complete inhibition is rare; instead, a significant reduction in growth is the standard metric.[11]

    • The MIC is the lowest drug concentration that causes a prominent decrease in turbidity compared to the growth control. For azoles against yeasts, this is typically defined as a ≥50% reduction in growth (turbidity).[11]

    • For molds and for fungicidal agents like Amphotericin B, the MIC is often read as the lowest concentration showing 100% inhibition (no visible growth).[11]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

Principle: The MFC assay distinguishes between fungistatic and fungicidal activity. It is a follow-up to the MIC test and determines the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Methodology:

  • From each well of the MIC plate that shows growth inhibition (i.e., the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.

  • Spot the aliquot onto a drug-free SDA or PDA plate.

  • Incubate the plate at 35°C for 24-48 hours, or until growth is abundant in spots from lower-concentration wells.

  • The MFC is the lowest drug concentration from the MIC plate from which no colonies or only a few (<3) colonies grow on the subculture plate.

Experimental Workflow & Data Interpretation

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Prepare Compound Stock Solution (10 mg/mL in DMSO) C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Standardized Fungal Inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C (24-48h) D->E F Read MIC Endpoint (Lowest concentration with ≥50% growth inhibition) E->F G Subculture from clear wells onto drug-free agar for MFC F->G H Determine MFC (Lowest concentration with no growth) G->H I Analyze & Report Data H->I

Caption: General workflow for MIC and MFC determination.

Data Presentation

Results should be recorded systematically. For a panel of fungal strains, data is often summarized as the MIC₅₀ and MIC₉₀ values—the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Fungal StrainTest Compound MIC (µg/mL)Reference Drug MIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 90028[Result][Fluconazole Result][Result][Calculate][Static/Cidal]
C. glabrata (Clinical Isolate)[Result][Fluconazole Result][Result][Calculate][Static/Cidal]
A. fumigatus ATCC 204305[Result][Voriconazole Result][Result][Calculate][Static/Cidal]
Interpretation Guidelines
  • Self-Validation: The assay is considered valid only if the quality control strain yields an MIC for the reference drug that falls within the established acceptable range (as defined by CLSI).

  • Fungistatic vs. Fungicidal: The MFC/MIC ratio is used to classify the compound's activity.

    • An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

    • An MFC/MIC ratio of > 4 suggests fungistatic activity.

References

  • ResearchGate. (2025). Voriconazole: The Newest Triazole Antifungal Agent. Available from: [Link]

  • Broad Institute. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Antifungal Ergosterol Synthesis Inhibitors - StatPearls. Available from: [Link]

  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Available from: [Link]

  • PubMed. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Posaconazole? Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). This compound. Available from: [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Available from: [Link]

  • ResearchGate. (n.d.). In vitro antifungal susceptibility testing. Available from: [Link]

  • Open Forum Infectious Diseases, Oxford University Press. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid. Available from: [Link]

  • PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol. Available from: [Link]

  • PubMed Central, National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives. Molecules. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol. Available from: [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. International Journal of Molecular Sciences. Available from: [Link]

  • Rasayan Journal of Chemistry. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Available from: [Link]

  • PubMed Central, National Center for Biotechnology Information. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. International Journal of Molecular Sciences. Available from: [Link]

Sources

Application Notes and Protocols for Testing the Anti-inflammatory Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Triazole Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. Chronic inflammatory diseases represent a major global health challenge, driving the urgent need for novel therapeutic agents. Triazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent anti-inflammatory agents.[1][2] Their therapeutic efficacy often stems from the inhibition of key inflammatory mediators and signaling pathways.[1][3]

This guide provides a comprehensive framework for the preclinical evaluation of triazole derivatives, outlining a logical progression from initial in vitro screening to mechanistic studies and in vivo validation. The protocols detailed herein are designed to ensure scientific rigor and generate reliable data to support the advancement of promising candidates in the drug development pipeline.

Part 1: Foundational In Vitro Screening

The initial phase of evaluation focuses on characterizing the fundamental anti-inflammatory and cytotoxic properties of the triazole derivatives using cell-based assays.

Assessing Cytotoxicity: The MTT Assay

Rationale: Before evaluating the anti-inflammatory activity of a compound, it is crucial to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] It measures the metabolic activity of cells, as viable cells with active metabolism can convert MTT into a purple formazan product.[6][7] This allows for the determination of a non-toxic concentration range for subsequent anti-inflammatory assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the untreated control cells.

Evaluating Inhibition of Inflammatory Mediators

Rationale: Activated macrophages play a central role in the inflammatory response by producing key mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[9][10] Therefore, assessing the ability of triazole derivatives to inhibit the production of these mediators in LPS-stimulated macrophages is a critical step.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test) [11]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of the triazole derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Protocol: TNF-α and IL-6 Quantification (ELISA)

  • Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with triazole derivatives, as described above.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for murine TNF-α and IL-6, following the manufacturer's instructions.[13][14][15]

  • Data Analysis: The concentration of each cytokine is determined by comparing the optical density of the samples to a standard curve generated with recombinant TNF-α or IL-6.[13]

Targeting a Key Enzyme: Cyclooxygenase-2 (COX-2) Inhibition

Rationale: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[16] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Many triazole derivatives have been shown to be potent and selective COX-2 inhibitors.[3]

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [17]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[17]

  • Inhibitor and Control Preparation: Dissolve the triazole derivatives (test inhibitors) and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.[17]

  • Reaction Setup: In a 96-well plate, add the reaction mix containing the assay buffer, probe, and cofactor to wells designated for the enzyme control, inhibitor control, and test samples.

  • Enzyme and Inhibitor Addition: Add the diluted COX-2 enzyme to the appropriate wells. Add the diluted test inhibitors and control inhibitor to their respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[17]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[17] The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition by the triazole derivatives is calculated relative to the enzyme control.

Part 2: Delving Deeper - Mechanistic Insights

Understanding the molecular mechanism of action is crucial for drug development. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes.[18][19][20]

Rationale: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[20] Investigating the effect of triazole derivatives on this pathway can provide valuable mechanistic insights.

dot

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Triazole Triazole Derivative (Potential Inhibitor) Triazole->IKK Inhibits? Triazole->NFkB Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

Part 3: In Vivo Validation of Anti-inflammatory Efficacy

Promising candidates from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy in a more complex biological system.

Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[21][22] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins produced by COX-2.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Grouping Animal Grouping (n=6 per group) - Vehicle Control - Triazole Derivative - Positive Control (e.g., Indomethacin) Initial_Measure Measure Initial Paw Volume (V₀) Grouping->Initial_Measure Drug_Admin Administer Compounds (e.g., oral gavage) Initial_Measure->Drug_Admin Carrageenan_Inject Inject Carrageenan (1%) into subplantar region of right hind paw (1 hour post-drug administration) Drug_Admin->Carrageenan_Inject Paw_Measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection Carrageenan_Inject->Paw_Measure Calc_Edema Calculate Paw Edema: Edema = Vt - V₀ Paw_Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition of Edema: [(Control Edema - Treated Edema) / Control Edema] x 100 Calc_Edema->Calc_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping: Divide rats into groups (n=6 per group): vehicle control, triazole derivative-treated groups (at various doses), and a positive control group (e.g., indomethacin, 10 mg/kg).

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, triazole derivatives, or positive control orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Part 4: Preliminary Safety and Toxicity Assessment

Rationale: Early assessment of a compound's safety profile is a critical component of the drug development process.[23][24] These studies are essential to identify potential liabilities and are required by regulatory agencies like the FDA before a drug candidate can proceed to clinical trials.[23][25] The typical toxicology evaluation includes studies on safety pharmacology, genetic toxicology, and acute and subchronic toxicity.[24]

Key Considerations for Preclinical Safety Studies:

  • Good Laboratory Practice (GLP): All toxicology studies intended for regulatory submission must be conducted in compliance with GLP guidelines to ensure the quality and integrity of the data.[23]

  • Dose Selection: Doses for toxicity studies should be based on the pharmacokinetic and pharmacodynamic data obtained from efficacy studies.

  • Tiered Approach: A tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies, is often recommended.[23]

Recommended Preliminary Safety Studies:

  • Acute Toxicity Study: To determine the short-term adverse effects of a single high dose of the triazole derivative.

  • Genetic Toxicology Assays: A battery of in vitro tests (e.g., Ames test, chromosome aberration test) to assess the mutagenic potential of the compound.[26]

  • Repeated-Dose Toxicity Studies: To evaluate the effects of the compound after repeated administration over a specific period. The duration of these studies should align with the intended duration of clinical use.[26]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of Triazole Derivatives

CompoundCytotoxicity (IC₅₀, µM)NO Production Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
Triazole A>10015.212.818.55.1
Triazole B85.625.822.130.210.7
Triazole C>1005.44.96.11.2
Celecoxib>1008.97.510.30.95

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hoursPaw Edema Inhibition (%) at 5 hours
Vehicle-00
Triazole C1045.255.8
Triazole C2062.570.1
Indomethacin1058.768.4

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the preclinical evaluation of the anti-inflammatory activity of triazole derivatives. By progressing from broad in vitro screening to focused mechanistic studies and culminating in in vivo efficacy models, researchers can effectively identify and characterize promising drug candidates. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
  • Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Wang, Z., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]

  • In vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • National Institutes of Health. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Retrieved from [Link]

  • PubMed. (2022, November 4). Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity. Retrieved from [Link]

  • PubMed. (n.d.). Toxicology testing in drug discovery and development. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Demonstrative examples of 1,2,3-triazoles with anti-inflammatory activity. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Retrieved from [Link]

  • Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • DiVA portal. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects. This document provides a comprehensive guide for the strategic derivatization of 3-(1H-1,2,4-triazol-1-yl)propanoic acid, a versatile starting material for generating a diverse chemical library suitable for high-throughput biological screening. We present detailed, field-tested protocols for the synthesis of the core compound and its subsequent modification into a variety of amides, esters, and hydrazide derivatives. The rationale behind the selection of coupling agents, reaction conditions, and building blocks is discussed to empower researchers in developing robust structure-activity relationships (SAR). Furthermore, this guide includes standardized protocols for primary biological screening, specifically a Minimum Inhibitory Concentration (MIC) assay for antibacterial evaluation and an MTT assay for assessing cytotoxicity, providing a complete workflow from chemical synthesis to initial biological characterization.

Introduction: The Rationale for Derivatization

The 1,2,4-triazole moiety is a bioisostere for amides and esters, capable of participating in hydrogen bonding and dipole interactions, which contributes to its frequent success in drug discovery. Compounds incorporating this heterocycle have demonstrated a vast array of pharmacological activities.[1] The parent molecule, this compound, presents an ideal starting point for library synthesis. It features two key points for chemical modification: the carboxylic acid handle and the triazole ring. The propanoic acid linker provides flexibility and appropriate spacing for derivatives to interact with biological targets.

The primary goal of derivatization is to systematically explore the chemical space around this core scaffold. By creating a library of analogs with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk, and charge), researchers can effectively probe the structural requirements for a desired biological activity. This application note focuses on modifications of the carboxylic acid group, as it is readily converted into amides, esters, and other functionalities using well-established and high-yielding coupling chemistries.

The workflow described herein is designed to be a self-validating system. Each synthesis protocol is followed by a clear purification strategy, and the subsequent biological screening protocols provide a direct functional readout for the newly synthesized compounds.

Synthesis of the Core Scaffold: this compound

The starting material can be synthesized via a nucleophilic substitution reaction between 1H-1,2,4-triazole and a suitable three-carbon synthon bearing a carboxylic acid or its precursor. A common and effective method involves the Michael addition of 1,2,4-triazole to acrylonitrile, followed by hydrolysis of the resulting nitrile.

Protocol 2.1: Two-Step Synthesis of this compound

Step A: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanenitrile

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (10.0 g, 0.145 mol) and ethanol (100 mL).

  • Base Addition: To the stirring suspension, add a catalytic amount of sodium ethoxide solution (approx. 1 mL of a 21% solution in ethanol).

  • Acrylonitrile Addition: Slowly add acrylonitrile (10.5 mL, 0.160 mol) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel to yield the product as a colorless to pale yellow oil.

Step B: Hydrolysis to this compound

  • Reagent Setup: To the crude 3-(1H-1,2,4-triazol-1-yl)propanenitrile from the previous step, add 100 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of ammonia.

  • Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Purification: The crude product can be recrystallized from hot water to yield pure this compound as a white crystalline solid. Confirm structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Derivatization Strategies and Protocols

The carboxylic acid moiety is a versatile functional group for derivatization. Standard peptide coupling reagents offer a reliable and efficient means to generate a diverse library of amides. Esterification provides another avenue to modify the scaffold's properties.

Amide Library Synthesis via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, short reaction times, and minimal racemization.[2][3][4] The protocol below is a general procedure that can be adapted for a wide array of primary and secondary amines, including substituted anilines, benzylamines, and heterocyclic amines like N-substituted piperazines.[5][6][7]

G cluster_0 Amide Synthesis Workflow A 1. Dissolve Acid in DMF B 2. Add Base (DIPEA) A->B C 3. Add HATU Solution B->C D 4. Stir for Activation (15 min) C->D E 5. Add Amine (R1R2NH) D->E F 6. Stir at RT (2-4 h) E->F G 7. Aqueous Work-up (Extract with EtOAc) F->G H 8. Purify (Column Chromatography) G->H I Final Amide Derivative H->I

Figure 1: General workflow for HATU-mediated amide coupling.

Protocol 3.1.1: General Procedure for Amide Synthesis

  • Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture.

  • Activation Time: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water (2x), 5% aqueous LiCl solution (2x), and saturated aqueous NaCl (brine, 1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final amide.

Parameter Condition Rationale
Coupling Agent HATUHigh efficiency, low epimerization, fast reaction times.[3]
Base DIPEANon-nucleophilic base to neutralize acids without competing in the reaction.
Solvent Anhydrous DMFExcellent solvating properties for reactants and reagents.
Temperature Room TemperatureSufficient for the coupling reaction to proceed to completion.
Stoichiometry Amine (1.2 eq)A slight excess of the amine ensures complete consumption of the activated acid.

Table 1: Optimized parameters for HATU-mediated amide coupling.

Ester Library Synthesis

Esterification can be achieved through various methods. For simple, unhindered alcohols, a straightforward Fischer esterification is effective. For more sensitive or valuable substrates like phenols, the Mitsunobu reaction provides a mild and efficient alternative.[8]

Protocol 3.2.1: Acid-Catalyzed Esterification with Alcohols

  • Reagent Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol, benzyl alcohol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Hydrazide and Hydrazone Synthesis

Hydrazides are valuable intermediates that can be further functionalized. They are typically synthesized from the corresponding ester and can be reacted with aldehydes or ketones to form hydrazones, adding another layer of diversity to the compound library.[9][10][11]

G cluster_1 Hydrazide & Hydrazone Synthesis A Methyl Ester Derivative B React with Hydrazine Hydrate in EtOH A->B C Reflux 4-6 h B->C D Cool to Precipitate C->D E Isolate Hydrazide D->E F React Hydrazide with Aldehyde (R-CHO) E->F G Catalytic Acetic Acid in EtOH F->G H Isolate Hydrazone G->H

Figure 2: Workflow for the synthesis of hydrazide and hydrazone derivatives.

Protocol 3.3.1: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanehydrazide

  • Reagent Setup: Dissolve the methyl or ethyl ester of this compound (1.0 eq, from Protocol 3.2.1) in ethanol (approx. 0.3 M).

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product hydrazide will often precipitate as a white solid. If no precipitation occurs, concentrate the solvent under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known activities of 1,2,4-triazoles, primary screening assays for antibacterial and cytotoxic effects are highly relevant.

Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This protocol describes a broth microdilution method in a 96-well plate format, which is suitable for screening a library of compounds.[13]

Protocol 4.1.1: Broth Microdilution MIC Assay

  • Prepare Compound Plate: Prepare serial twofold dilutions of the test compounds in a 96-well plate. Typically, start from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL). The compounds should be dissolved in an appropriate solvent (e.g., DMSO) and then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent toxicity.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 colonies of the test organism (e.g., Escherichia coli ATCC 25922).[14]

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the compound plate. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing only CAMHB and bacteria (no compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria or compound).

    • Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 35-37 °C for 18-24 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13] This can be determined by visual inspection or by using a plate reader to measure absorbance at 600 nm.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][17]

Protocol 4.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to reduce the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This application note provides a robust and integrated framework for the synthesis and preliminary biological evaluation of a chemical library based on the this compound scaffold. By systematically applying the detailed protocols for amide, ester, and hydrazide formation, researchers can generate a structurally diverse set of compounds. The subsequent application of standardized MIC and MTT assays allows for the efficient identification of initial hits with promising antibacterial or cytotoxic profiles. This comprehensive approach, from rational design and synthesis to functional screening, accelerates the early stages of the drug discovery process and provides a solid foundation for further lead optimization.

References

  • Sahin, D., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1). Available at: [Link]

  • Pleșca, D. A., et al. (2021). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Farmacia, 69(5). Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 11, 2026, from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 11, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 11, 2026, from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 11, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved January 11, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026, from [Link]

  • DANAMIC. (n.d.). Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved January 11, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved January 11, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-145. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of N-substituted piperazines. Aldrichimica Acta, 39(2), 39-54. (Note: While a specific URL isn't available from the search, this is a well-known review article in the field).
  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. RJPT, 15(1). Available at: [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. Retrieved January 11, 2026, from [Link]

  • PubMed. (2007). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of new amides of the N-methylpiperazine series. Retrieved January 11, 2026, from [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Available at: [Link]

  • Berillo, D., et al. (2012). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 46, 212–215. Available at: [Link]

  • MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2008). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2011). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved January 11, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis of Triazole-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazole-Amino Acid Conjugates

The integration of the 1,2,3-triazole moiety into amino acid scaffolds has emerged as a powerful strategy in medicinal chemistry and chemical biology. The triazole ring serves as a bioisostere for the trans-amide bond, offering similar steric and electronic properties but with enhanced metabolic stability due to its resistance to enzymatic cleavage.[1] This unique characteristic, combined with the robust and versatile nature of its synthesis via azide-alkyne cycloaddition reactions, has positioned triazole-containing amino acids as critical building blocks for novel peptidomimetics, therapeutic agents, and biological probes.[2][3][4][5]

This guide provides a detailed overview of the primary synthetic methodologies, step-by-step experimental protocols, and critical insights for the successful synthesis, purification, and characterization of these valuable compounds.

Core Synthetic Strategies: A Tale of Two Regioisomers

The synthesis of 1,2,3-triazoles from azides and alkynes is dominated by "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform.[6] Depending on the catalyst employed, two different regioisomers of the triazole ring can be selectively produced.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent method, yielding 1,4-disubstituted triazoles exclusively.[7][8] It is known for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[6][9]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction complements CuAAC by selectively producing 1,5-disubstituted triazoles.[6][7][10][11] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, offering broader substrate scope.[6][10][12]

The choice between these two methods is dictated by the desired substitution pattern of the final triazole product, which can significantly influence its biological activity and structural properties.

Comparative Overview of CuAAC and RuAAC
FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Catalyst Source Cu(I) salts or Cu(II) salts + reducing agent (e.g., Sodium Ascorbate)[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[10][12]
Alkyne Substrate Terminal alkynes onlyTerminal and internal alkynes[10][12]
Key Advantage Extremely reliable, robust, and widely used for bioconjugation.Access to the 1,5-isomer and broader alkyne scope.
Common Solvents Aqueous systems, t-BuOH/H₂O, DMSO, THF[13][14]Various organic solvents (e.g., THF, Toluene, DMF)

Experimental Workflows and Mechanisms

A successful synthesis requires careful planning, from the preparation of starting materials to the final characterization. The following diagrams illustrate the general experimental workflow and the catalytic cycles for both CuAAC and RuAAC.

General Synthetic Workflow

G General Workflow for Triazole-Amino Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis & Deprotection A Synthesize/Procure Azide-Functionalized Amino Acid D Azide-Alkyne Cycloaddition (CuAAC or RuAAC) A->D B Synthesize/Procure Alkyne-Functionalized Reactant B->D C Select & Prepare Orthogonal Protecting Groups C->A C->B E Quench Reaction & Solvent Removal D->E F Purification (Column Chromatography, Crystallization, or HPLC) E->F G Characterization (NMR, MS, IR) F->G H Final Deprotection (if required) G->H I Final Product H->I G Simplified Catalytic Cycles cluster_cu CuAAC (1,4-isomer) cluster_ru RuAAC (1,5-isomer) Cu_Start Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Cu_Start->Cu_Acetylide + Alkyne Cu_Azide Coordination with Azide Cu_Acetylide->Cu_Azide + Azide Cu_Cycle Cyclization Cu_Azide->Cu_Cycle Cu_Product Release of 1,4-Triazole Cu_Cycle->Cu_Product Cu_Product->Cu_Start Regeneration Ru_Start [Cp*RuCl] Ru_Ox Oxidative Coupling Ru_Start->Ru_Ox + Azide, Alkyne Ru_Met Ruthenacycle Intermediate Ru_Ox->Ru_Met Ru_Red Reductive Elimination Ru_Met->Ru_Red Rate-determining Ru_Product Release of 1,5-Triazole Ru_Red->Ru_Product Ru_Product->Ru_Start Regeneration

Caption: CuAAC and RuAAC reaction mechanisms.

Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted Triazolylalanine Derivative

This protocol describes a general procedure for the CuAAC reaction, starting from an azide-functionalized amino acid (e.g., N-Boc-L-azidoalanine) and a terminal alkyne.

Materials & Reagents:
  • N-Boc-L-azidoalanine (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv, 10 mol%)

  • Sodium Ascorbate (0.2-0.3 equiv, 20-30 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aq. NH₄Cl

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Preparation of Starting Materials: In a round-bottom flask, dissolve the N-Boc-L-azidoalanine (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (concentration ~0.1-0.5 M). Stir the solution until all solids are dissolved.

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate. Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. [13]A color change (e.g., to yellow or green) is often observed.

    • Expert Insight: Adding the sodium ascorbate last initiates the reaction by reducing Cu(II) to the active Cu(I) species in situ. [15][16]For sensitive substrates, especially in bioconjugation, using a stabilizing ligand like THPTA or TBTA is highly recommended to protect the catalyst and accelerate the reaction. [14][15][17]A recommended order is to pre-mix the copper salt and ligand before adding to the substrates, then initiating with ascorbate. [14]3. Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours. [13]4. Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

    • Trustworthiness Check: To remove the copper catalyst, wash the combined organic layers with a saturated aqueous solution of NH₄Cl or a dilute solution of EDTA. [16]This step is crucial for obtaining a clean product.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the pure 1,4-disubstituted triazole-containing amino acid. [18]6. Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and FT-IR. [18][19]

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of a 1,5-Disubstituted Triazole Derivative

This protocol outlines the synthesis of the complementary 1,5-isomer using a ruthenium catalyst.

Materials & Reagents:
  • Azide-functionalized amino acid derivative (1.0 equiv)

  • Terminal or internal alkyne (1.0-1.2 equiv)

  • Ruthenium Catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (0.02 equiv, 2 mol%) [10][12]* Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add the azide-functionalized amino acid (1.0 equiv), the alkyne (1.1 equiv), and the ruthenium catalyst (0.02 equiv).

    • Expert Insight: The RuAAC mechanism involves an oxidative coupling to form a ruthenacycle intermediate, followed by a rate-determining reductive elimination step. [10][12][20]Unlike CuAAC, this reaction does not involve a metal acetylide intermediate, which allows it to tolerate internal alkynes. [21]3. Solvent and Reaction Conditions: Add anhydrous, degassed solvent via syringe. Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C), depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude product is directly purified by silica gel column chromatography to isolate the 1,5-disubstituted triazole product.

  • Characterization: Characterize the final product thoroughly using NMR, HRMS, and FT-IR to confirm its structure and regiochemistry.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield (CuAAC) Catalyst Oxidation: Active Cu(I) is oxidized to inactive Cu(II) by oxygen. [22]Degas solvents and run the reaction under an inert (N₂ or Ar) atmosphere. Ensure a sufficient excess of sodium ascorbate is used. [14][15]
Poor Reagent Quality: Impurities in starting materials, especially the azide.Purify starting materials before use. Azides can be unstable and should be handled with care. [22]
Inappropriate Ligand/No Ligand: Ligands stabilize Cu(I) and accelerate the reaction.Use a stabilizing ligand like TBTA (organic solvents) or THPTA (aqueous media). [14][15]
Side Reactions: Oxidative homocoupling of the alkyne (Glaser coupling) is common. [22]This is often caused by excess oxygen. Degassing and using an inert atmosphere is critical.
Mixture of Isomers Uncatalyzed Reaction: High temperatures can promote the non-catalyzed Huisgen cycloaddition, giving a mix of 1,4- and 1,5-isomers. [7]Run the CuAAC or RuAAC reactions at the recommended temperatures (often room temperature) to ensure catalyst-controlled regioselectivity.
Difficulty in Purification Residual Metal Catalyst: Copper or Ruthenium salts co-elute with the product.For CuAAC, wash thoroughly with aq. NH₄Cl or EDTA solution during workup. [16]For RuAAC, ensure careful chromatography.

Orthogonal Protecting Group Strategy

The synthesis of triazole-containing amino acids often requires the use of protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions. [23]An orthogonal protection strategy is crucial, allowing for the selective removal of one group without affecting others. [24][25]

  • Amine Protection: The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are most common. Boc is acid-labile (removed with TFA), while Fmoc is base-labile (removed with piperidine). [23]* Carboxylic Acid Protection: Methyl (Me) or Ethyl (Et) esters are removed by saponification (e.g., LiOH, NaOH). Benzyl (Bn) esters can be removed by hydrogenolysis. tert-Butyl (tBu) esters are removed under acidic conditions similar to Boc. [26] Choosing a combination like Fmoc (amine) and tBu (acid) allows for selective deprotection and further modification at either end of the amino acid.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Synthesis of Fused Bicyclic-[2][15][19]Triazoles from Amino Acids. (2024). ACS Publications. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Antoszczak, M., & Hreczycho, G. (2020). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Wikipedia. (2024). Azide-alkyne Huisgen cycloaddition. [Link]

  • Houghtaling, J., et al. (2017). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. National Institutes of Health. [Link]

  • Wikipedia. (2024). Click chemistry. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI. [Link]

  • Esslinger, C. S., et al. (2009). Design, Synthesis, and Biological Activity of Novel Triazole Amino Acids Used To Probe Binding Interactions Between Ligand and Neutral Amino Acid Transport Protein SN1. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2024). MDPI. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]

  • Gomaa, M. S. (2011). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. MDPI. [Link]

  • Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8714–8763. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't?. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]

  • Li, Y., et al. (2020). Application of triazoles in the structural modification of natural products. PubMed Central. [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]

  • SciSpace. (2019). Amino Acid-Protecting Groups. [Link]

  • Antoszczak, M., & Hreczycho, G. (2020). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. PubMed Central. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). National Institutes of Health. [Link]

  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. (n.d.). [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique combination of features—metabolic stability, aromaticity, and capacity for hydrogen bonding and dipole-dipole interactions—allows it to serve as a versatile pharmacophore or a bioisosteric replacement for amide or ester groups.[3][4] The molecule 3-(1H-1,2,4-Triazol-1-yl)propanoic acid (3-TPA) leverages this powerful heterocycle, equipping it with a propanoic acid linker. This bifunctional architecture makes 3-TPA an exceptionally valuable building block in contemporary drug design, particularly as a stable linker in targeted therapies and as a scaffold for developing novel therapeutic agents. This guide provides an in-depth exploration of 3-TPA's applications, complete with detailed protocols for its synthesis and conjugation.

Part 1: The 1,2,4-Triazole Moiety: A Pharmacological Powerhouse

The therapeutic success of drugs like the antifungal fluconazole and the antiviral ribavirin underscores the significance of the 1,2,4-triazole ring.[1] Its utility stems from several key physicochemical and pharmacological properties:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]

  • Receptor Interactions: The three nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, and the ring system can participate in π-π stacking and dipole-dipole interactions with biological targets such as enzymes and receptors.[4][6] For instance, in antifungal agents, the N4 atom of the triazole ring coordinates with the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting ergosterol synthesis and disrupting the fungal cell membrane.[7][8]

  • Pharmacokinetic Modulation: The polar nature of the triazole nucleus can enhance the solubility of a parent molecule, which is a critical parameter in drug development.[9] However, triazoles are also known to interact with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions—a crucial consideration during the design phase.[10][11]

  • Bioisosterism: The triazole ring is often used as a bioisostere for amide, ester, and carboxylic acid functionalities, offering a stable alternative that can maintain or improve biological activity while altering physicochemical properties.[3][12]

Part 2: 3-TPA as a Strategic Linker in Bifunctional Molecules

The most compelling modern application of 3-TPA is as a linker component in the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of a "warhead" ligand for a target protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a linker connecting them.[13][14] The linker is not merely a spacer; its length, rigidity, and composition are critical determinants of the PROTAC's efficacy.[13]

The 3-TPA molecule is an ideal linker component for several reasons:

  • Defined Length and Vector: The three-carbon chain provides a well-defined spatial separation between the two ends of the bifunctional molecule.

  • Chemical Handle: The carboxylic acid group is a versatile functional handle for forming stable amide bonds with amine-functionalized warheads or E3 ligase ligands using standard peptide coupling chemistry.

  • Enhanced Properties: The triazole moiety imparts a degree of rigidity and polarity to the linker, which can improve solubility and influence the conformation required for efficient ternary complex formation (POI-PROTAC-E3 Ligase).[14][15] The metabolic stability of the triazole ring is also a significant advantage.[15]

Below is a conceptual workflow for incorporating 3-TPA into a PROTAC.

G cluster_0 Phase 1: Synthesis & Functionalization cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Final Product A Synthesis of 3-TPA D Amide Coupling: 3-TPA + Warhead Ligand A->D Carboxylic Acid B Amine-functionalized Warhead (POI Ligand) B->D Amine C Amine-functionalized E3 Ligase Ligand F Amide Coupling: Intermediate + E3 Ligand C->F Amine E Intermediate: Warhead-Linker D->E Forms Intermediate E->F Carboxylic Acid (from 3-TPA) G Final PROTAC Molecule F->G Forms Final PROTAC

Caption: Conceptual workflow for PROTAC synthesis using 3-TPA as a linker component.

Part 3: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 3-TPA and its subsequent conjugation. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 3.1: Synthesis of this compound

This protocol is based on a Michael addition reaction, a reliable method for forming the C-N bond between the triazole and the propanoic acid backbone.

Rationale: The Michael addition of a nucleophile (1,2,4-triazole) to an α,β-unsaturated carbonyl compound (ethyl acrylate) is a high-yield and atom-economical reaction. The subsequent hydrolysis of the ester provides the desired carboxylic acid in a clean transformation.

Materials:

  • 1H-1,2,4-Triazole

  • Ethyl acrylate

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve a catalytic amount of sodium metal (e.g., 0.1 eq) in absolute ethanol with stirring until the sodium is completely consumed.

  • Nucleophilic Addition: To the sodium ethoxide solution, add 1H-1,2,4-triazole (1.0 eq). Stir for 15 minutes at room temperature.

  • Michael Addition: Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture. Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 4-6 hours).

  • Work-up (Ester Intermediate): Cool the reaction to room temperature. Neutralize the catalyst with a few drops of acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate. This intermediate can be purified by column chromatography if necessary.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M NaOH (aqueous). Stir at room temperature or heat gently (e.g., 50°C) until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation of 3-TPA: Remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated HCl.

  • Crystallization: The product, this compound, should precipitate as a white solid. If it oils out, scratch the flask or add a seed crystal. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Amide Coupling of 3-TPA to a Model Amine

This protocol details the formation of an amide bond between 3-TPA and a generic primary amine (R-NH₂), a key step in its use as a linker.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is chosen for its high efficiency, fast reaction times, and low rate of epimerization for chiral substrates. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine as a model) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-TPA in anhydrous DMF.

  • Pre-activation: Add HATU and DIPEA to the solution. Stir at room temperature for 15-20 minutes. This step pre-activates the carboxylic acid.

  • Amine Addition: Add the amine (e.g., benzylamine) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material (3-TPA) is consumed (typically 1-4 hours).

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess base (DIPEA), and the base wash removes unreacted 3-TPA and byproducts from HATU.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide conjugate.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.

G A Dissolve 3-TPA in DMF B Add HATU + DIPEA A->B C Stir for 20 min (Pre-activation) B->C D Add Amine (R-NH2) C->D E Monitor Reaction by TLC/LC-MS D->E F Work-up: Dilute with EtOAc, Wash (Acid, Base, Brine) E->F Upon Completion G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: Workflow for the HATU-mediated amide coupling of 3-TPA.

Part 4: Data Presentation and Case Studies

The utility of 3-TPA and its derivatives is best illustrated through quantitative data.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 76686-84-5 [16]
Molecular Formula C₅H₇N₃O₂ [16]
Molecular Weight 141.13 g/mol [16]
IUPAC Name 3-(1,2,4-triazol-1-yl)propanoic acid [16]
XLogP3-AA -0.6 [16]
Hydrogen Bond Donor Count 1 [16]
Hydrogen Bond Acceptor Count 4 [16]

| Rotatable Bond Count | 3 |[16] |

Data sourced from PubChem CID 565945.[16] The low XLogP value indicates good hydrophilicity, a desirable trait for improving the solubility of larger, more complex molecules.

Case Study: 1,2,4-Triazole Derivatives with Anti-inflammatory Activity

A recent study explored the synthesis and biological activity of 1,2,4-triazole derivatives containing a propanoic acid moiety, similar in structure to 3-TPA.[17][18] These compounds were evaluated for their ability to modulate cytokine release in peripheral blood mononuclear cell (PBMC) cultures.

Table 2: Anti-inflammatory Activity of Selected 3-(4,5-diaryl-4H-1,2,4-triazol-3-yl)propanoic Acid Derivatives

Compound ID R1 R2 TNF-α Inhibition (% of Control) IFN-γ Inhibition (% of Control)
3a Pyridin-2-yl Pyridin-2-yl Significant reduction Significant reduction
3c Pyridin-2-yl p-tolyl Significant reduction Significant reduction

| 3e | Pyridin-4-yl | Phenyl | Significant reduction | Significant reduction |

Adapted from Gzella et al., Int. J. Mol. Sci. 2023.[17] The study found that several derivatives significantly reduced the levels of pro-inflammatory cytokines TNF-α and IFN-γ without exhibiting toxicity.[17][19] This demonstrates that the 3-TPA scaffold can be used not only as a linker but also as a core component of new anti-inflammatory drug candidates.

Conclusion

This compound is more than a simple chemical building block; it is a strategic tool for the modern medicinal chemist. Its unique structure combines the proven pharmacological benefits of the 1,2,4-triazole ring with a versatile propanoic acid handle. This makes it exceptionally well-suited for constructing complex therapeutic modalities like PROTACs, where linker composition is paramount to success. Furthermore, its core structure serves as a promising starting point for the development of novel therapeutics in areas such as inflammation. The robust and scalable protocols for its synthesis and conjugation provided herein should empower researchers to effectively integrate this valuable molecule into their drug discovery programs.

References

  • Title: The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals Source: ResearchGate URL: [Link]

  • Title: Clinical Pharmacokinetics of Triazoles in Pediatric Patients Source: University of Groningen Research Portal URL: [Link]

  • Title: 1, 2, 4-triazole derivatives: Significance and symbolism Source: Wisdom Library URL: [Link]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles Source: MDPI URL: [Link]

  • Title: Synthesis and biological activity of new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid Source: PubMed URL: [Link]

  • Title: Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: The Role of Triazole Derivatives in Modern Chemistry and Pharma Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1,2,4-Triazole Source: Wikipedia URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety Source: MDPI URL: [Link]

  • Title: Editorial: Pharmaceutical insights into the triazoles: Recent advances Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: MDPI URL: [Link]

  • Title: (PDF) Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety Source: ResearchGate URL: [Link]

  • Title: One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates Source: ResearchGate URL: [Link]

  • Title: Some examples of triazole containing FDA approved drugs Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Characteristic roadmap of linker governs the rational design of PROTACs Source: ScienceDirect URL: [Link]

  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications URL: [Link]

  • Title: Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][10][11]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors Source: PubMed URL: [Link]

  • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol Source: PrepChem.com URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative for Antimicrobial Activity Assessment

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. A cornerstone of this endeavor is the accurate and reproducible evaluation of the antimicrobial activity of newly synthesized compounds. This process is not merely a screening step but a critical component of the preclinical development pipeline, providing essential data on a compound's spectrum of activity, potency, and mechanism of action (bacteriostatic versus bactericidal). This guide provides an in-depth overview of the most widely accepted and robust methods for assessing antimicrobial efficacy, grounded in principles and protocols established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] The methodologies described herein are designed to ensure scientific integrity and generate reliable data for informed decision-making in drug development.

Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Before delving into specific protocols, it is crucial to understand the fundamental concepts that underpin antimicrobial susceptibility testing (AST).

Bacteriostatic vs. Bactericidal Activity

A primary objective of AST is to differentiate between compounds that inhibit bacterial growth (bacteriostatic) and those that actively kill bacteria (bactericidal).

  • Bacteriostatic agents prevent the proliferation of bacteria, essentially keeping the bacterial population in a stationary phase.[4][5][6] This allows the host's immune system to clear the infection.[4][6] Examples of bacteriostatic drugs include tetracyclines and macrolides.[6][7]

  • Bactericidal agents directly cause bacterial cell death.[6][7] These are often preferred in severe infections or in immunocompromised patients where the host's immune response is diminished.[4][7] Penicillins and fluoroquinolones are classic examples of bactericidal antibiotics.[7]

It's important to note that the distinction can be concentration-dependent; a compound that is bacteriostatic at lower concentrations may become bactericidal at higher concentrations.[5][8]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] The MIC is a critical measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] The MBC is determined as a follow-up to the MIC and is essential for identifying bactericidal compounds.[9]

Part 2: Core Methodologies for Antimicrobial Activity Evaluation

This section details the principles, protocols, and data interpretation for the most common methods used to evaluate the antimicrobial activity of synthesized compounds.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative technique widely used for its simplicity, cost-effectiveness, and ability to test multiple compounds simultaneously.[12][13] It is based on the principle of diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with the test microorganism.[14][15]

Principle: An antimicrobial-impregnated disk is placed on an agar surface uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[12][14] The diameter of this zone is inversely proportional to the MIC of the compound.

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis inoculum Prepare 0.5 McFarland Standardized Inoculum inoculate Inoculate MHA Plate for Confluent Growth inoculum->inoculate media Prepare Mueller-Hinton Agar (MHA) Plates media->inoculate dry Allow Plate to Dry (3-5 min) inoculate->dry place_disk Aseptically Place Antimicrobial Disks dry->place_disk incubate Incubate at 35±2°C for 16-20 hours place_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.[16]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[15][17] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] The use of a McFarland standard is a critical quality control step to ensure a reproducible bacterial inoculum, as the final lawn of growth directly impacts the size of the inhibition zone.[17]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[16][17]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform, confluent growth.[17]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[15]

  • Disk Application:

    • Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated paper disks onto the inoculated agar surface.[12][15]

    • Gently press each disk to ensure complete contact with the agar.[15] Do not move the disks once they have been placed, as diffusion begins immediately.[15]

    • Ensure disks are spaced at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate to prevent overlapping of zones.[15]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[14] Incubation conditions are standardized to ensure consistent growth rates and antimicrobial diffusion.

  • Data Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Interpret the results by comparing the measured zone diameters to the established breakpoints provided by CLSI or EUCAST.[18] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[10][19]

Data Presentation: Example Disk Diffusion Results

Compound IDTest OrganismZone of Inhibition (mm)Interpretation (based on CLSI M100)
SYN-001E. coli ATCC 2592222Susceptible
SYN-001S. aureus ATCC 2592310Resistant
SYN-002P. aeruginosa ATCC 2785318Intermediate
Ciprofloxacin (Control)E. coli ATCC 2592232Susceptible
Broth Dilution Method

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and can be adapted to determine the Minimum Bactericidal Concentration (MBC).[20] It involves challenging the test organism with serial dilutions of the antimicrobial compound in a liquid growth medium.[11][20] This method can be performed in tubes (macrodilution) or, more commonly, in microtiter plates (microdilution) for higher throughput.[21][22]

Principle: A standardized inoculum of the test bacterium is added to wells or tubes containing serial dilutions of the synthesized compound. After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[9][11][23]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis serial_dilution Prepare 2-fold Serial Dilutions of Compound in Microtiter Plate inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35±2°C for 16-20 hours controls->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic determine_mbc Subculture from Clear Wells to Determine MBC (Optional) read_mic->determine_mbc

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[20][24] The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion method.[20]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Controls:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.[20]

    • Self-Validating Controls (Essential):

      • Growth Control: A well containing only broth and the bacterial inoculum (no compound) to ensure the viability and proper growth of the organism.

      • Sterility Control: A well containing only uninoculated broth to check for contamination of the medium.[9]

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[20][24]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9][23] A reading aid, such as a viewing box with a mirror, can facilitate interpretation.

  • MBC Determination (Optional):

    • To determine the MBC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

    • Spread the aliquot onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

Data Presentation: Example MIC/MBC Results

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
SYN-003S. aureus ATCC 29213242Bactericidal
SYN-003E. coli ATCC 259228>64>8Bacteriostatic
SYN-004K. pneumoniae ATCC BAA-1705482Bactericidal
Vancomycin (Control)S. aureus ATCC 29213122Bactericidal

Generally, if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal. A ratio > 4 suggests bacteriostatic activity.

Time-Kill Kinetics Assay

The time-kill assay provides the most comprehensive data on the pharmacodynamics of an antimicrobial compound, revealing the rate and extent of bacterial killing over time.[21][25] It is invaluable for confirming bactericidal activity and understanding concentration-dependent or time-dependent killing effects.[21]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial compound in a liquid medium. At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[25][26] The change in log₁₀ CFU/mL over time is then plotted.

Detailed Protocol:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism.

    • Prepare tubes or flasks of CAMHB containing the synthesized compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a no-compound growth control.[25]

  • Inoculation:

    • Inoculate each tube/flask with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[25]

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

    • Plate the appropriate dilutions onto compound-free agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.[25]

    • Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL versus time for each compound concentration and the growth control.

    • Interpretation: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[25][26][27]

Workflow for Time-Kill Kinetics Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Sampling & Analysis prep_tubes Prepare Broth Tubes with Compound at Various MIC Multiples inoculate Inoculate Tubes to ~5x10^5 CFU/mL prep_tubes->inoculate prep_inoculum Prepare Log-Phase Bacterial Inoculum prep_inoculum->inoculate incubate_shake Incubate with Shaking at 37°C inoculate->incubate_shake sample Sample at T=0, 2, 4, 8, 24h incubate_shake->sample dilute_plate Serially Dilute and Plate Samples sample->dilute_plate count Incubate Plates and Count Colonies (CFU) dilute_plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Part 3: Ensuring Trustworthiness through Quality Control

The reliability of any antimicrobial susceptibility data hinges on a robust quality control (QC) program. This is a non-negotiable aspect of the experimental design, ensuring the accuracy and reproducibility of results.[28]

Core Components of a QC Program:

  • Use of Reference Strains: Standard, well-characterized bacterial strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), must be tested in parallel with the synthesized compounds.[28][29][30] Common QC strains include E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853.[30]

  • Verification of Media and Reagents: Each new batch of media (e.g., Mueller-Hinton Agar), broth, and reagents should be tested with QC strains to ensure it supports appropriate bacterial growth and does not interfere with antimicrobial activity.

  • Standardized Conditions: Strict adherence to standardized protocols is paramount. This includes inoculum density, incubation temperature and duration, and atmosphere.[14] Any deviation can significantly alter the results.

  • Performance Monitoring: The results for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[18][31][32] If a QC result is out of range, patient or experimental results should not be reported, and the discrepancy must be investigated.[28]

Conclusion

The evaluation of antimicrobial activity is a multifaceted process that requires meticulous attention to detail and a deep understanding of the underlying microbiological principles. The methods described in this guide—disk diffusion, broth dilution, and time-kill kinetics—represent the gold standard for in vitro assessment of novel compounds.[33] By implementing these protocols with rigorous quality control, researchers can generate high-quality, reliable data that is essential for advancing promising new antimicrobial candidates from the laboratory to the clinic.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009).
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. (n.d.).
  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development - Microbe Investigations. (2024).
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023).
  • Bactericidal vs Bacteriostatic: What's the Difference? - Ultra-Fresh. (2019).
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.).
  • Bactericidal vs Bacteriostatic: What is the difference between bactericidal and bacteriostatic antibiotics in clinical practice? (2025).
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021).
  • Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections - Oxford Academic. (n.d.).
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
  • Bacteriostatic and Bactericidal antibiotics-MICROBIOLOGY QUICK LEARN - Slideshare. (n.d.).
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (2022).
  • Disk diffusion method. (2004).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024).
  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (2025).
  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025).
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016).
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem. (n.d.).
  • Broth microdilution susceptibility testing. - Bio-protocol. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
  • EUCAST: EUCAST - Home. (n.d.).
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages, and limitations - ResearchGate. (2024).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (n.d.).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021).
  • CLSI 2024 M100Ed34(1). (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.).
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020).
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. (2023).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.).
  • Guidance Documents - EUCAST. (n.d.).
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025).
  • Time-Kill Evaluations | Nelson Labs. (n.d.).
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021).
  • [PDF] Methods for in vitro evaluating antimicrobial activity: A review - Semantic Scholar. (n.d.).

Sources

Application Notes and Protocols for the Development of Novel Antifungal Agents from Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Introduction: The Enduring Significance and Evolving Challenges of Triazole Antifungals

Triazole-based compounds represent a cornerstone in the clinical management of fungal infections.[1][2] Characterized by a five-membered ring containing three nitrogen atoms, these synthetic agents exhibit potent and broad-spectrum antifungal activity.[1][3] Their primary mechanism of action involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is a cytochrome P450-dependent enzyme.[3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately, fungal cell death.[3][6][7]

The clinical success of first-generation triazoles like fluconazole and itraconazole paved the way for second-generation agents such as voriconazole and posaconazole, which offer an expanded spectrum of activity against various fungal pathogens.[8][9] However, the widespread use of these agents, both in clinical practice and in agriculture, has led to the emergence of drug-resistant fungal strains, posing a significant threat to public health.[10][11][12][13] This growing resistance necessitates the continuous development of novel triazole-based antifungal agents with improved efficacy, novel mechanisms of action, and the ability to overcome existing resistance mechanisms.[2][14]

This guide provides a comprehensive overview of the strategies and methodologies for the rational design, synthesis, and evaluation of new antifungal agents derived from triazole scaffolds. It is intended to serve as a practical resource for researchers dedicated to addressing the challenge of antifungal drug resistance.

Section 1: Rational Drug Design and Structure-Activity Relationship (SAR) Studies

The design of novel triazole antifungals is guided by a deep understanding of their interaction with the target enzyme, CYP51, and the structure-activity relationships (SAR) that govern their antifungal potency.

The Triazole Pharmacophore and Key Structural Features

The 1,2,4-triazole ring is the core pharmacophore responsible for the antifungal activity. One of the nitrogen atoms (N4) in the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity. The remainder of the molecule, often referred to as the "side chain," plays a crucial role in determining the compound's spectrum of activity, potency, and pharmacokinetic properties.

Key structural modifications that have been explored to enhance antifungal activity include:

  • Modification of the Side Chain: Introducing various substituents on the side chain can influence the compound's interaction with the amino acid residues in the active site of CYP51. For instance, the presence of halogen atoms, such as fluorine, on a phenyl ring in the side chain has been shown to enhance antifungal activity.[3]

  • Bioisosteric Replacement: Replacing parts of the triazole molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved antifungal activity and selectivity.[4]

  • Hybrid Molecules: Combining the triazole scaffold with other pharmacophores known for their antimicrobial properties can result in hybrid molecules with enhanced potency and a broader spectrum of activity.[3]

Computational Approaches in Triazole Drug Design

Molecular modeling and computational chemistry are invaluable tools in the rational design of novel triazole antifungals.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the triazole compound) when bound to a receptor (CYP51). It allows for the visualization of key interactions and helps in prioritizing compounds for synthesis.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the antifungal activity of new, unsynthesized triazole derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed several key trends for triazole antifungal agents:

Structural FeatureImpact on Antifungal ActivityReference
Triazole Ring Essential for binding to the heme iron of CYP51.[3][4]
Side Chain Substituents Halogenation (e.g., fluorine) of phenyl rings often increases potency.[3]
Fused Heterocycles Linking the triazole to fused heterocyclic nuclei can enhance activity and improve water solubility.[15]
Bulky Groups Increasing the bulkiness of substituents can sometimes lead to reduced activity due to steric hindrance.[16]

Section 2: Synthetic Strategies for Novel Triazole Derivatives

The synthesis of novel triazole derivatives is a critical step in the drug discovery process. Several synthetic routes can be employed to generate a diverse library of compounds for biological evaluation.

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")

One of the most efficient and widely used methods for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[4] This reaction is often catalyzed by copper(I) or ruthenium, providing high yields and regioselectivity.[4]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Addition: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 1,2,4-Triazoles

Various methods exist for the synthesis of the 1,2,4-triazole ring system, which is the core of most clinically used antifungal agents. A common approach involves the reaction of a carboxylic acid derivative with thiocarbohydrazide.[16]

Workflow for Synthesis of 1,2,4-Triazole Scaffolds

G cluster_0 Synthesis of 1,2,4-Triazole Core cluster_1 Side Chain Introduction Carboxylic_Acid Carboxylic Acid Derivative Intermediate Intermediate Formation Carboxylic_Acid->Intermediate Reaction Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Intermediate Cyclization Cyclization Intermediate->Cyclization Heating Triazole_Core 1,2,4-Triazole-3-thiol Core Cyclization->Triazole_Core Coupling Coupling Reaction Triazole_Core->Coupling Side_Chain_Halide Side Chain Halide Side_Chain_Halide->Coupling Final_Product Novel Triazole Derivative Coupling->Final_Product G Infection Induce Fungal Infection in Mice Treatment_Groups Divide into Treatment Groups (Vehicle, Control Drug, Test Compounds) Infection->Treatment_Groups Drug_Administration Administer Treatment Treatment_Groups->Drug_Administration Monitoring Monitor Survival and Fungal Burden Drug_Administration->Monitoring Data_Analysis Analyze Data (e.g., Kaplan-Meier Survival Curves) Monitoring->Data_Analysis

Caption: Workflow for in vivo efficacy testing of antifungal agents.

Section 5: Overcoming Drug Resistance

A key objective in the development of new triazole antifungals is to overcome existing resistance mechanisms. The primary mechanisms of azole resistance include:

  • Target Site Mutations: Alterations in the ERG11 gene (encoding CYP51) can reduce the binding affinity of triazole drugs. [12]* Overexpression of Efflux Pumps: Fungal cells can actively pump out the antifungal drug, reducing its intracellular concentration. The overexpression of genes encoding ATP-binding cassette (ABC) transporters and major facilitators is a common resistance mechanism. [12]* Upregulation of the Target Enzyme: An increase in the production of CYP51 can titrate out the inhibitory effect of the drug. [5][13] Strategies to Combat Resistance:

  • Design of Novel Scaffolds: Developing triazoles with novel chemical structures that can bind to mutated forms of CYP51 or evade efflux pumps.

  • Combination Therapy: Using triazoles in combination with other antifungal agents that have different mechanisms of action.

  • Efflux Pump Inhibitors: Co-administering triazoles with compounds that inhibit the activity of efflux pumps.

Mechanism of Triazole Action and Resistance

G cluster_0 Fungal Cell Triazole Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Efflux_Pump Efflux Pump Triazole->Efflux_Pump Substrate for Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Extracellular Extracellular Space Efflux_Pump->Extracellular Pumps out Triazole_Ext Triazole Antifungal Triazole_Ext->Triazole

Caption: Mechanism of action and resistance to triazole antifungals.

Conclusion

The development of novel antifungal agents from triazole scaffolds remains a critical area of research to combat the growing threat of drug-resistant fungal infections. A multidisciplinary approach that integrates rational drug design, innovative synthetic chemistry, and robust biological evaluation is essential for the successful discovery and development of the next generation of triazole antifungals. This guide provides a framework of protocols and strategies to aid researchers in this important endeavor.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )
  • Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed - NIH. (URL: [Link])

  • Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus - PubMed. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])

  • New-generation triazole antifungal drugs: review of the Phase II and III trials - Open Access Journals. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Mechanisms of Antifungal Drug Resistance - PMC - PubMed Central. (URL: [Link])

  • Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations. (URL: [Link])

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility - ResearchGate. (URL: [Link])

  • Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (URL: [Link])

  • Progress and challenges in the development of triazole antimicrobials - PMC - NIH. (URL: [Link])

  • 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed. (URL: [Link])

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (URL: [Link])

  • Antifungals and Drug Resistance - MDPI. (URL: [Link])

  • Triazole Compounds: Recent Advances in Medicinal Research. (URL: [Link])

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a crucial building block in the synthesis of various pharmaceutically active compounds and functional materials. The presence of the 1,2,4-triazole moiety imparts a range of biological activities, making this compound a significant precursor in drug discovery and development.[1][2] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The described methodology focuses on the aza-Michael addition of 1,2,4-triazole to an acrylic acid derivative, a robust and high-yielding approach suitable for large-scale production.[3]

Chemical Profile:

PropertyValue
IUPAC Name 3-(1,2,4-triazol-1-yl)propanoic acid
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS Number 76686-84-5

Data sourced from PubChem CID 565945.[4]

Synthetic Strategy: The Aza-Michael Addition

The core of this synthetic protocol lies in the aza-Michael addition reaction. This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of a nucleophilic nitrogen atom from 1,2,4-triazole to the β-carbon of an α,β-unsaturated carbonyl compound, in this case, an acrylic acid derivative.[3] This approach is favored for its atom economy, operational simplicity, and typically high yields.

The selection of the acrylic acid derivative is a critical parameter. While acrylic acid itself can be used, its direct handling on a large scale can present challenges due to its reactivity and potential for polymerization. A more controlled and often higher-yielding approach involves the use of an acrylic acid ester, such as ethyl acrylate, followed by a subsequent hydrolysis step to yield the desired carboxylic acid. This two-step, one-pot modification enhances the overall process safety and scalability.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Step 1: Aza-Michael Addition cluster_hydrolysis Step 2: Saponification (Hydrolysis) cluster_workup Step 3: Acidification & Isolation A 1,2,4-Triazole E Intermediate: Ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate A->E B Ethyl Acrylate B->E C Base Catalyst (e.g., DBU) C->E Catalyzes D Solvent (e.g., Acetonitrile) D->E in G Intermediate from Step 1 E->G F Aqueous Base (e.g., NaOH) H Crude Product Mixture F->H Reacts with G->H J Crude Product Mixture H->J I Acid (e.g., HCl) K Final Product: This compound I->K Precipitates J->K

Figure 1: A schematic overview of the two-step, one-pot synthesis of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale that is readily adaptable to larger-scale production with appropriate engineering controls.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1,2,4-Triazole288-88-0C2H3N369.0769.1 g1.0
Ethyl Acrylate140-88-5C5H8O2100.12110.1 g (121 mL)1.1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2C9H16N2152.247.6 g (7.5 mL)0.05
Acetonitrile (MeCN)75-05-8C2H3N41.05500 mL-
Sodium Hydroxide (NaOH)1310-73-2NaOH40.0060.0 g1.5
Deionized Water7732-18-5H2O18.02500 mL-
Concentrated Hydrochloric Acid (HCl, ~37%)7647-01-0HCl36.46As needed-

Instrumentation:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Addition funnel

  • pH meter or pH strips

  • Buchner funnel and filtration apparatus

Procedure:

Part 1: Aza-Michael Addition

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1,2,4-triazole (69.1 g, 1.0 mol) and acetonitrile (500 mL).

  • Initiation: Stir the mixture at room temperature until the 1,2,4-triazole is fully dissolved.

  • Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (7.6 g, 0.05 mol) to the reaction mixture. Expertise & Experience Note: DBU is a non-nucleophilic base that effectively catalyzes the Michael addition without competing in the reaction.

  • Substrate Addition: Slowly add ethyl acrylate (110.1 g, 1.1 mol) to the reaction mixture over 30 minutes using an addition funnel. An exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1,2,4-triazole) is consumed.

Part 2: Saponification (Hydrolysis)

  • Cooling: Once the initial reaction is complete, cool the mixture to room temperature.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (60.0 g, 1.5 mol) in deionized water (500 mL). Caution: This is a highly exothermic process. Allow the NaOH solution to cool.

  • Hydrolysis: Slowly add the cooled sodium hydroxide solution to the reaction mixture. A slight exotherm may occur.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 12-18 hours, or until the hydrolysis of the ethyl ester intermediate is complete (monitor by TLC or HPLC).

Part 3: Product Isolation and Purification

  • Solvent Removal: Remove the acetonitrile from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid to protonate the carboxylate and precipitate the product. The target pH for complete precipitation is approximately 2-3.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 100 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Purity:

  • Yield: 120-130 g (85-92% based on 1,2,4-triazole)

  • Purity: >98% (as determined by HPLC and NMR)

  • Appearance: White crystalline solid

Safety and Handling Considerations

  • 1,2,4-Triazole: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl Acrylate: Flammable liquid and vapor. Lachrymator. Work in a well-ventilated fume hood.

  • DBU: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE. The dissolution of NaOH and the neutralization process are highly exothermic and should be performed with caution and adequate cooling.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Michael Addition Insufficient reaction time or temperature; inactive catalyst.Extend the reflux time and re-monitor. If necessary, add a small additional amount of DBU.
Incomplete Hydrolysis Insufficient reaction time or amount of base.Extend the stirring time at room temperature. If the issue persists, a slight warming of the reaction mixture (to 40-50°C) can accelerate the hydrolysis.
Low Yield Incomplete precipitation during acidification; product loss during washing.Ensure the pH is sufficiently low (2-3) for complete precipitation. Use ice-cold water for washing to minimize product solubility.
Product Discoloration Impurities in starting materials or side reactions.Recrystallization from a suitable solvent system (e.g., water/ethanol) can be employed for further purification if necessary.

Conclusion

This application note provides a robust, scalable, and high-yielding protocol for the synthesis of this compound. The use of a two-step, one-pot aza-Michael addition followed by saponification offers a practical and efficient route for obtaining this valuable building block in high purity. The detailed procedural steps, coupled with insights into the reaction mechanism and troubleshooting guidance, are intended to enable researchers and process chemists to successfully implement this synthesis on a laboratory and pilot-plant scale.

References

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Highly Substituted 1,2,4-Triazole-Based 3-Nitrochromanes through Aza-Michael Addition Reaction under Catalyst- and Base-Free Conditions. [Link]

  • Al-Salihi, N. J. H., & Al-Karawi, A. J. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13B), 1-8. [Link]

  • Patel, H. R., & Shaikh, F. M. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

Sources

Application Note: High-Purity Isolation of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Recrystallization, pH-Mediated Extraction, and Chromatographic Purification

Abstract

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is critical, as contaminants can lead to significant downstream complications in multi-step syntheses and impact the biological or material properties of the final product. This guide provides a comprehensive overview and detailed protocols for the purification of this compound, tailored for researchers, chemists, and process development professionals. We will explore purification strategies ranging from bulk cleanup using acid-base extraction to high-purity polishing via recrystallization and preparative chromatography, explaining the physicochemical principles that underpin each technique.

Foundational Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely nature of its impurities.

Chemical Structure and Properties:

This compound possesses a unique amphoteric character due to the presence of both an acidic carboxylic acid group and a weakly basic 1,2,4-triazole ring.[1][2] This duality is the cornerstone of its purification via pH-mediated techniques.

  • Carboxylic Acid Group (-COOH): With an estimated pKa of ~4.5, this group is readily deprotonated in mild basic conditions (pH > 6) to form a water-soluble carboxylate salt.

  • 1,2,4-Triazole Ring: This aromatic heterocycle contains nitrogen atoms that can be protonated under strongly acidic conditions. The pKa of the conjugate acid of 1,2,4-triazole is approximately 2.5, indicating it is a very weak base.[2]

This significant difference in pKa values allows for selective protonation and deprotonation, enabling sharp separations from non-ionizable impurities.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[3][4]
Molecular Weight 141.13 g/mol [3]
Appearance White to off-white solidInferred from common purification methods[5][6]
XlogP (Predicted) -0.6[3]
Monoisotopic Mass 141.053826475 Da[3]

Common Impurity Profile:

Impurities typically originate from the synthetic route. A common synthesis involves the Michael addition of 1,2,4-triazole to an acrylic acid derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual 1,2,4-triazole or acrylic acid.

  • Isomeric Byproducts: Alkylation can potentially occur at other nitrogen atoms of the triazole ring, leading to the formation of 3-(4H-1,2,4-triazol-4-yl)propanoic acid. The separation of such isomers is often a primary challenge.[5]

  • Polymerization Products: Acrylic acid derivatives can polymerize under certain conditions.

  • Residual Solvents: Solvents used in the synthesis and workup.

Strategic Purification Workflow

The choice of purification technique depends on the initial purity of the crude material and the final purity requirement. A multi-step approach is often the most effective.

G A Crude this compound (<90% Purity) B Protocol 1: Acid-Base Extraction A->B Initial bulk cleanup C Partially Purified Solid (>90% Purity) B->C Removes neutral & strongly basic/acidic impurities D Protocol 2: Recrystallization C->D For moderate to high purity applications F Protocol 3: Preparative HPLC C->F For highest purity or isomer separation E High Purity Solid (>98% Purity) D->E E->F Final polishing step G Ultra-Pure Solid (>99.5% Purity) Reference Standard Grade F->G

Caption: A multi-tiered strategy for purifying the target compound.

Protocol 1: Purification by Acid-Base Extraction

This powerful technique leverages the compound's acidic nature to separate it from neutral or non-acidic impurities. It is an ideal first step for grossly impure crude material.

Principle: The crude material is dissolved in a basic aqueous solution, converting the carboxylic acid to its water-soluble carboxylate salt. Neutral organic impurities remain insoluble in the aqueous phase and can be removed by washing with an organic solvent. The pure acid is then recovered by re-acidifying the aqueous layer, causing it to precipitate.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g of crude this compound in 100 mL of a 1 M sodium bicarbonate (NaHCO₃) solution. Stir until all solids are dissolved. The pH should be ~8-9.

    • Scientist's Note: Sodium bicarbonate is a sufficiently strong base to deprotonate the carboxylic acid but weak enough to avoid potential hydrolysis or side reactions with other functional groups.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously for 1 minute. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains neutral impurities. Repeat the wash with another 50 mL of ethyl acetate.

  • Precipitation: Cool the washed aqueous layer in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A white precipitate of the purified product will form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of 20 mL of ice-cold deionized water to remove residual salts. Dry the purified solid in a vacuum oven at 50°C to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a classic and highly effective technique for achieving high purity, particularly for removing closely related impurities from a solid that is already >90% pure.

Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the less soluble target compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).

4.1. Systematic Solvent Screening

The choice of solvent is paramount. An ideal solvent should dissolve the compound well when hot but poorly when cold.

Screening Protocol:

  • Place ~50 mg of the compound into several different test tubes.

  • Add a solvent (e.g., water, ethanol, isopropanol, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a large amount of pure, well-formed crystals.

Table of Potential Recrystallization Solvents:

Solvent SystemHot SolubilityCold SolubilityExpected RecoveryComments
WaterHighModerateModerateGood for polar impurities. Can form hydrates.
EthanolHighLowHighExcellent general-purpose solvent for this class of compound.[7]
IsopropanolModerateLowHighSimilar to ethanol, slightly less polar.
AcetonitrileModerateLowHighGood for achieving sharp, well-defined crystals.
Water/Ethanol MixAdjustableAdjustablePotentially Very HighAllows for fine-tuning of polarity and solubility.

4.2. Bulk Recrystallization Workflow

G cluster_0 Recrystallization Protocol A 1. Dissolve Product in Minimum Boiling Solvent B 2. Hot Gravity Filtration (Optional: removes insoluble dust/particles) A->B C 3. Slow Cooling to Room Temp (Promotes large crystal growth) B->C D 4. Further Cooling in Ice Bath (Maximizes yield) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals with Minimal Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: The standard workflow for a successful recrystallization.

Step-by-Step Protocol (Using Ethanol):

  • Dissolution: Place 5.0 g of the partially purified acid into a 100 mL Erlenmeyer flask. Add a stir bar. Add approximately 20 mL of ethanol and heat the mixture to boiling with stirring on a hot plate.

  • Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) to the boiling mixture until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should begin to form. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol. Dry the crystals in a vacuum oven at 50°C.

Protocol 3: Preparative Reverse-Phase HPLC

For the highest level of purity (>99.5%), required for applications like reference standard generation or sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Principle: The sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). Separation occurs based on differential partitioning of the analyte and impurities between the mobile and stationary phases. More polar compounds (like our target acid) will elute earlier than less polar impurities when using a polar mobile phase.

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18, ≥10 µm particle size, e.g., 250 x 20 mm.

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The acidic modifier ensures the carboxylic acid is protonated and behaves consistently on the column.

  • Sample Preparation: Prepare a concentrated solution of the material (e.g., 50 mg/mL) in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development: On an analytical scale HPLC, develop a gradient method to resolve the target peak from all impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

  • Preparative Run: Scale the injection volume and flow rate for the preparative column. Inject the sample and begin the run.

  • Fraction Collection: Monitor the column eluent with a UV detector (e.g., at 210 nm). Collect the fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions. Remove the majority of the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, highly pure solid.

Purity Verification

After any purification protocol, it is essential to verify the purity of the final product. Standard methods include:

  • Analytical HPLC/UPLC: To determine percentage purity.

  • LC-MS: To confirm the mass of the parent compound and identify any remaining impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure and detect any structural isomers or other impurities.

Conclusion

The purification of this compound can be approached systematically to achieve desired purity levels for any application. For bulk material, a simple acid-base extraction provides an excellent primary cleanup. For drug development and most synthetic applications, recrystallization from a suitable solvent like ethanol offers a robust and scalable method to achieve >98% purity. For the most demanding applications requiring reference-grade material, preparative reverse-phase HPLC is the definitive technique for isolating the compound in ultra-pure form.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Reddy, G. O., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 52(4), 1130-1136. Available from: [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(9), 2957. Available from: [Link]

  • PubChem. 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Plech, T., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3821. Available from: [Link]

  • Obushak, M. D., et al. (2016). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. ResearchGate. Available from: [Link]

  • Ozer, H., & Kose, D. A. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media. Ovidius University Annals of Chemistry, 29(1), 21-31. Available from: [Link]

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

  • Tlenkopachev, M. A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6667. Available from: [Link]

  • PubChemLite. This compound. [Link]

  • PrepChem. Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol. [Link]

  • PubChemLite. 3-(dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid. [Link]

  • Equation Chemical. This compound. [Link]

  • Singh, P., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Scientific Reviews and Chemical Communications, 2(3), 192-197. Available from: [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

  • Kumar, V., et al. (2010). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Letters in Organic Chemistry, 7(3), 244-247. Available from: [Link]

  • Advanced ChemBlocks. 3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride. [Link]

  • Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. Available from: [Link]

  • AERU. 1H-1,2,4-triazol-1-ylacetic acid (Ref: CGA 142856) Properties. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and efficient method for this synthesis is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 1H-1,2,4-triazole, to an α,β-unsaturated carbonyl compound, which is typically acrylic acid or one of its esters (e.g., ethyl acrylate).[1] The reaction is often facilitated by a base, which deprotonates the triazole ring, increasing its nucleophilicity.

Q2: What are the critical starting materials and reagents?

The core components for this synthesis are:

  • Nitrogen Source: 1H-1,2,4-Triazole.

  • Michael Acceptor: Acrylic acid or an acrylic acid ester (e.g., methyl acrylate, ethyl acrylate). Using an ester often leads to a cleaner reaction, which can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

  • Catalyst: A base is typically used to catalyze the reaction. Common choices include organic bases like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or inorganic bases like potassium carbonate. In some cases, the reaction can proceed without a catalyst, especially at elevated temperatures.[1][2]

  • Solvent: The choice of solvent is crucial and depends on the specific reactants and conditions. Common options include ethanol, acetonitrile, N,N-dimethylformamide (DMF), or even water. Solvent choice can significantly impact reaction rate and product solubility.[3][4]

Q3: Why is base catalysis typically required?

1H-1,2,4-Triazole is an aromatic heterocycle with a moderately acidic N-H proton (pKa ≈ 10). While it can act as a nucleophile directly, its reactivity is significantly enhanced by deprotonation. A base abstracts the proton from the N1 position, generating the highly nucleophilic triazolide anion. This anion readily attacks the electron-deficient β-carbon of the acrylic acid derivative, driving the Michael addition forward.

Q4: Can the reaction produce isomers? Which isomer is expected?

1,2,4-Triazole has two potential nucleophilic nitrogen atoms (N1 and N4). The Michael addition can, in principle, lead to two regioisomers: the 1-substituted product (this compound) and the 4-substituted product (3-(4H-1,2,4-Triazol-4-yl)propanoic acid). The 1-substituted isomer is generally the thermodynamic product and is typically formed as the major product under most conditions. The formation of the 4-substituted isomer is a known side reaction that needs to be monitored.

General Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of this compound via the hydrolysis of its ethyl ester intermediate.

Workflow Overview

G reagents Step 1: Reagent Setup reaction Step 2: Michael Addition reagents->reaction Add Triazole, Acrylate, Solvent, Catalyst monitoring Step 3: Reaction Monitoring reaction->monitoring Heat & Stir workup Step 4: Ester Work-up & Isolation monitoring->workup Reaction Complete hydrolysis Step 5: Saponification workup->hydrolysis Isolate Crude Ester acid_iso Step 6: Acid Isolation & Purification hydrolysis->acid_iso Add Base (NaOH/KOH), Heat analysis Step 7: Product Characterization acid_iso->analysis Acidify (HCl), Filter/Extract, Recrystallize

Caption: General experimental workflow for synthesis.

Part A: Synthesis of Ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1H-1,2,4-triazole (1.0 eq), your chosen solvent (e.g., ethanol, 5 mL per gram of triazole), and a catalytic amount of a base such as triethylamine (0.1 eq).

  • Reaction Initiation: Stir the mixture until the triazole dissolves. Slowly add ethyl acrylate (1.1 eq) to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (for ethanol, this is ~78°C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 1,2,4-triazole is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining base and unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be used directly in the next step or purified by column chromatography.

Part B: Hydrolysis to this compound
  • Saponification: Dissolve the crude ethyl ester from Part A in a mixture of ethanol and water. Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the desired product should form.

  • Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product. For higher purity, the product can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Troubleshooting Guide

Q: I am getting a very low yield or no product at all. What should I check?

A: Low or no yield is a common issue that can often be traced back to a few key parameters.

  • Cause 1: Inactive Base/Catalyst: The basicity of the catalyst is critical for deprotonating the triazole. If using an organic base like triethylamine, ensure it is fresh and has been stored properly.

    • Solution: Use a freshly opened bottle of the base or distill it prior to use. Alternatively, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like anhydrous potassium carbonate.

  • Cause 2: Poor Solvent Choice: The solubility of 1,2,4-triazole and its corresponding salt is paramount. If the reactants are not properly solvated, the reaction will be slow or may not proceed at all.

    • Solution: While ethanol is a common choice, if yields are low, consider a more polar aprotic solvent like DMF or acetonitrile. The choice of solvent can be critical and may require optimization for specific substrates.[3][4]

  • Cause 3: Reaction Temperature is Too Low: The Michael addition has an activation energy barrier that must be overcome.

    • Solution: Ensure your reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux). If the reaction is still slow, a higher boiling point solvent could be used to increase the reaction temperature, but be mindful of potential side reactions.

Q: My reaction is not going to completion, and I see a lot of starting material on my TLC plate. What can I do?

A: An incomplete reaction suggests that the reaction has either stalled or reached an unfavorable equilibrium.

  • Cause 1: Insufficient Reaction Time: Some reactions are simply slow.

    • Solution: Before abandoning the experiment, allow it to run for a longer period (e.g., 24 hours), monitoring periodically by TLC.

  • Cause 2: Catalyst Poisoning or Degradation: The catalyst may be consumed by acidic impurities or degrade over time at high temperatures.

    • Solution: Try adding a second portion of the catalyst midway through the reaction to see if the reaction proceeds further.

  • Cause 3: Reversibility (Retro-Michael Addition): The aza-Michael addition can be reversible, especially at high temperatures.

    • Solution: Running the reaction at the lowest possible temperature that still affords a reasonable rate can sometimes favor the forward reaction. Ensure you are using a slight excess (1.1-1.2 eq) of the Michael acceptor (ethyl acrylate) to push the equilibrium toward the product side.

Q: My final product is an impure oil and is difficult to purify. What are the likely impurities and how can I remove them?

A: The formation of an oil suggests the presence of impurities that are disrupting the crystal lattice of your product.

  • Cause 1: Formation of the N4-substituted Isomer: As mentioned, alkylation can occur at the N4 position of the triazole ring. This isomer often has different physical properties and can be difficult to separate.

    • Solution: Isomer formation is often influenced by the reaction conditions. Try changing the solvent or base. Purification can typically be achieved using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate.

  • Cause 2: Polymerization of Acrylic Acid/Ester: Michael acceptors are prone to polymerization, especially at high temperatures or in the presence of radicals.

    • Solution: Ensure your acrylic acid or ester is fresh and contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize side reactions.

  • Cause 3: Incomplete Hydrolysis: If you are following the two-step protocol, residual ethyl ester will contaminate your final acid product.

    • Solution: Ensure the saponification step goes to completion by extending the reaction time or using a larger excess of NaOH/KOH. If your final product is oily, you can try to "crash out" the acid by dissolving the oil in a minimal amount of a solvent like acetone and then adding a non-polar solvent like hexanes until it becomes cloudy, then cooling to induce precipitation.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

Optimizing Reaction Conditions: A Data-Driven Approach

The choice of solvent and catalyst can dramatically influence reaction outcomes. The following table summarizes potential optimization parameters based on literature observations.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Solvent EthanolAcetonitrileDMFRationale: Solvent polarity affects the solubility of the triazolide salt. DMF, being a polar aprotic solvent, can accelerate the reaction by solvating the cation without hydrogen-bonding to the anion, thus increasing its nucleophilicity.
Catalyst Triethylamine (TEA)DABCOK₂CO₃Rationale: DABCO is a non-nucleophilic, sterically hindered base that is often more efficient than TEA.[2] K₂CO₃ is a cost-effective inorganic base that can be easily filtered off, simplifying work-up.
Temperature Room Temp.50 °CRefluxRationale: Increasing temperature increases the reaction rate. However, excessively high temperatures can promote side reactions, such as polymerization or the retro-Michael reaction. Optimization is key.

References

  • Ivachtchenko, A. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]

  • National Center for Biotechnology Information (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available from: [Link]

  • ResearchGate (2023). Synthesis of Highly Substituted 1,2,4-Triazole-Based 3-Nitrochromanes through Aza-Michael Addition Reaction under Catalyst- and Base-Free Conditions. Available from: [Link]

  • National Center for Biotechnology Information (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (2015). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available from: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanoic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this synthesis and aiming to improve yield, purity, and overall process efficiency. We will explore the common challenges encountered during this synthesis and provide practical, evidence-based solutions.

Introduction to the Synthesis

The most prevalent and straightforward method for synthesizing this compound is the aza-Michael addition of 1,2,4-triazole to an acrylic acid derivative.[1] This reaction is valued for its atom economy and generally mild conditions. The core transformation involves the nucleophilic addition of a nitrogen atom from the triazole ring to the β-carbon of the acrylic acid backbone.

However, seemingly simple reactions can present significant challenges. Optimizing this synthesis requires a nuanced understanding of the interplay between reagents, catalysts, and reaction conditions to suppress common side reactions and streamline purification.

Core Synthesis Protocol (Baseline Method)

This protocol represents a common starting point for the synthesis. Subsequent sections will address troubleshooting and optimization based on the outcomes of this general procedure.

Reaction: 1,2,4-Triazole + Acrylic Acid → this compound

Materials:

  • 1,2,4-Triazole (1.0 eq)

  • Acrylic Acid (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent (e.g., Acetonitrile or Ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1,2,4-triazole in the chosen solvent.

  • Add triethylamine to the mixture and stir until a homogeneous solution is formed.

  • Slowly add acrylic acid dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to purification, typically by recrystallization or column chromatography.

Troubleshooting Guide (Question & Answer Format)

Issue 1: My reaction yield is consistently low or I'm getting no product.

Question: I've followed the basic protocol, but my yield of this compound is below 30%. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent issue and can stem from several factors. Let's break down the potential culprits systematically.

Potential Cause A: Ineffective Deprotonation of 1,2,4-Triazole

  • The "Why": The aza-Michael addition requires the triazole to act as a nucleophile. While 1,2,4-triazole has a nucleophilic nitrogen, its reactivity is significantly enhanced upon deprotonation to form the triazolide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

  • Solutions:

    • Base Selection: While triethylamine (TEA) is a common choice, stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be more effective.[2] Alkali metal salts such as potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF.[3]

    • Stoichiometry: Ensure at least one equivalent of base is used relative to the triazole. A slight excess (1.1-1.2 eq) can help drive the equilibrium towards the deprotonated form.

    • Solvent Choice: The solvent can influence the base's effectiveness. Polar aprotic solvents like acetonitrile or DMF can better solvate the ions involved, potentially accelerating the reaction compared to alcohols in some cases.

Potential Cause B: Polymerization of Acrylic Acid

  • The "Why": Acrylic acid and its derivatives are highly susceptible to self-polymerization, especially in the presence of bases and heat. This competing reaction consumes the Michael acceptor, directly reducing the potential yield of the desired product. The result is often a thick, difficult-to-stir reaction mixture or an intractable solid.

  • Solutions:

    • Controlled Addition: Add the acrylic acid slowly and, if necessary, under cooling (e.g., in an ice bath) to manage any exothermic reaction that could initiate polymerization.

    • Inhibitor: Consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the acrylic acid before use, especially if the reagent is old or has been stored improperly.

    • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if the reaction stalls.

Potential Cause C: Reaction Equilibrium

  • The "Why": The Michael addition can be a reversible reaction. If the product is not significantly more stable than the starting materials under the reaction conditions, the equilibrium may not favor product formation.

  • Solutions:

    • Use of an Ester: A common strategy is to use an acrylic acid ester (e.g., ethyl acrylate) instead of acrylic acid itself. The resulting product, ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate, is often more stable and easier to purify. This is then followed by a separate hydrolysis step (e.g., using NaOH or LiOH in a water/alcohol mixture) to yield the final carboxylic acid.[4] This two-step approach frequently provides higher overall yields.

Troubleshooting Workflow: Low Yield

Caption: A decision tree for troubleshooting low yield issues.

Issue 2: My final product is impure, and purification is difficult.

Question: After the workup, my crude product shows multiple spots on TLC, and recrystallization isn't giving me a pure compound. What are these impurities and how can I get rid of them?

Answer: Purity is paramount. The impurities are likely a mix of unreacted starting materials, the undesired N4-isomer, and oligomeric side products.

Potential Impurity A: Unreacted 1,2,4-Triazole

  • The "Why": As a basic heterocycle, 1,2,4-triazole is highly polar and can be difficult to separate from the polar carboxylic acid product.

  • Purification Strategy:

    • Acid/Base Extraction: After removing the reaction solvent, dissolve the crude residue in a dilute aqueous base (like sodium bicarbonate). The desired carboxylic acid product will form a salt and dissolve. Unreacted 1,2,4-triazole will have lower solubility and can be removed by washing the aqueous layer with an organic solvent like ethyl acetate.

    • Re-acidification: Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out (typically around pH 3-4). The precipitated solid can then be filtered, washed with cold water, and dried. This is often sufficient to achieve high purity.

Potential Impurity B: N4-Substituted Isomer

  • The "Why": 1,2,4-triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). While the N1-substituted product is generally the major product in aza-Michael additions, the N4-substituted isomer can also form.[5] These isomers often have very similar polarities, making them difficult to separate by standard chromatography or recrystallization.

  • Mitigation and Separation:

    • Reaction Control: The regioselectivity (N1 vs. N4 addition) can be influenced by the choice of base and solvent. Some literature suggests that alkali salt-catalyzed reactions may favor the N1 adduct.[2]

    • Careful Recrystallization: If a mixture of isomers is formed, a carefully chosen recrystallization solvent system may allow for fractional crystallization. Experiment with solvent/anti-solvent pairs (e.g., ethanol/diethyl ether, water/isopropanol).

    • Preparative Chromatography: If all else fails, preparative HPLC may be required to separate the isomers, although this is not ideal for large-scale work.

Reaction Mechanism and Isomer Formation

G reactant reactant intermediate intermediate product product base_node base_node triazole 1,2,4-Triazole anion Triazolide Anion triazole->anion Deprotonation acrylic Acrylic Acid base Base (B:) base->triazole -H+ n1_product This compound (Major Product) anion->n1_product Attack at N1 + Acrylic Acid n4_product 3-(4H-1,2,4-Triazol-4-yl)propanoic acid (Minor Isomer) anion->n4_product Attack at N4 + Acrylic Acid

Caption: Formation of N1 (desired) and N4 (isomer) products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

  • A1: Start at room temperature. Gentle heating to 40-60 °C can increase the rate, but higher temperatures significantly increase the risk of acrylic acid polymerization. The ideal temperature is a balance between reaction time and side-product formation and should be determined empirically for your specific setup.

Q2: Can I use a different Michael acceptor, like acrylonitrile?

  • A2: Yes, other Michael acceptors like acrylonitrile can be used.[6] The reaction would yield 3-(1H-1,2,4-triazol-1-yl)propanenitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid. This three-step route (addition then hydrolysis) can sometimes provide a cleaner product and higher overall yield than the direct addition to acrylic acid.

Q3: What are the key safety precautions for this synthesis?

  • A3: Acrylic acid is corrosive and has a pungent odor; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bases like DBU and TEA are also irritants. Consult the Safety Data Sheet (SDS) for all reagents before beginning work. The reaction can be exothermic, so slow addition of reagents is recommended.

Q4: How can I best monitor the reaction's progress?

  • A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system like ethyl acetate/methanol or dichloromethane/methanol. The product is significantly more polar than the starting triazole. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal as it can confirm the mass of the product and help identify any major side products.

Data Summary: Influence of Conditions on Yield

The following table provides a qualitative summary based on literature and experimental principles to guide optimization. Actual yields will vary.

ParameterCondition AOutcome ACondition BOutcome BRationale
Base Triethylamine (TEA)Moderate YieldDBU or K₂CO₃Potentially Higher YieldStronger bases more effectively generate the nucleophilic triazolide anion.[2]
Solvent EthanolGoodAcetonitrile/DMFOften BetterPolar aprotic solvents can accelerate reactions involving ionic intermediates.
Temperature 80 °CLow Yield, Polymer40-50 °CHigher Yield, CleanerBalances reaction rate against the competing polymerization of acrylic acid.
Michael Acceptor Acrylic Acid1-Step, Purity IssuesEthyl Acrylate + Hydrolysis2-Steps, Higher Purity/YieldThe intermediate ester is less polar and easier to purify before the final hydrolysis step.[4]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).
  • One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. (2025).
  • Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. (n.d.). BenchChem.
  • Troubleshooting side reactions in 1,2,4-triazole synthesis. (n.d.). BenchChem.
  • Aza-Michael addition of 1,2,4-triazole to α, β-unsaturated ketones and.... (n.d.).
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
  • Hydrolase-catalyzed Michael addition of imidazoles to acrylic monomers in organic medium. (n.d.).
  • Alkali Salt-Catalyzed Aza-Michael Addition of 1,2,4-Triazole to α,β-Unsaturated Ketones and Imides. (n.d.).
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. The synthesis of 1,2,3-triazoles, particularly via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern medicinal chemistry and bioconjugation. Its reliability has earned it the "click chemistry" moniker[1][2][3]. However, even robust reactions can present challenges. This guide is designed to provide in-depth, mechanistically grounded solutions to the common side reactions and experimental hurdles you may encounter.

Our approach moves beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your own systems.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses common problems observed during and after a triazole synthesis, linking them to probable causes and providing actionable, field-proven solutions.

Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
1. Low Yield of Triazole & Significant Unreacted Alkyne A. Oxidative Alkyne Homocoupling (Glaser Coupling): Formation of a symmetric 1,3-diyne byproduct.[4][5][6][7]Action: Rigorously exclude oxygen.[5][8] Use degassed solvents and run the reaction under an inert atmosphere (N₂ or Ar). Increase the concentration of the reducing agent (e.g., sodium ascorbate) to 5-10 mol% to maintain a reducing environment that keeps copper in the active Cu(I) state and suppresses oxidation.[5][8] Rationale: Glaser coupling is promoted by Cu(II) ions and oxygen.[9][10][11] By removing O₂ and ensuring an excess of reductant, you starve this side reaction of its key components.[8]
B. Catalyst Inactivation: The active Cu(I) species is oxidized to inactive Cu(II).[12]Action: Use a Cu(I)-stabilizing ligand, such as TBTA or THPTA.[7][12] These ligands protect the copper center from oxidation and can accelerate the desired CuAAC pathway, further outcompeting side reactions.[12][13] Rationale: Ligands chelate the Cu(I) ion, increasing its stability and solubility while preventing disproportionation or oxidation.[12][14] This maintains a higher concentration of the active catalyst throughout the reaction.
2. Reaction Stalls or Fails Completely A. Azide Instability/Decomposition: The azide starting material has degraded.Action: Verify the purity of your azide before use, especially if it has been stored for a long time. If synthesizing the azide, ensure complete conversion and removal of any residual reagents. Low molecular weight organic azides can be thermally and photochemically unstable.[15][16][17] Store them cold and protected from light.[16] Rationale: Azides can decompose via various pathways, including thermal or photochemical extrusion of N₂ to form highly reactive nitrenes.[15][18] This decomposition is irreversible and removes the substrate from the productive reaction cycle.
B. Degraded Reducing Agent: The sodium ascorbate solution has oxidized.Action: Always prepare sodium ascorbate solutions fresh before use.[19] An effective solution should be colorless to pale yellow; a brown color indicates significant oxidation and loss of reducing capability.[19] Rationale: Sodium ascorbate is readily oxidized by dissolved oxygen, especially in the presence of copper ions.[8][20] Once oxidized, it can no longer reduce Cu(II) to the catalytically active Cu(I) state.[21]
C. Catalyst Poisoning (Bioconjugation): Free thiols from cysteine residues are coordinating to the copper catalyst.[7]Action: If possible, protect free thiol groups prior to the CuAAC reaction. Alternatively, increase the catalyst and ligand loading to overcome the inhibition. The addition of sacrificial metal ions like Zn(II) or Ni(II) can sometimes bind to the thiols, leaving the copper catalyst free.[7][8] Rationale: Soft Lewis bases like thiols bind strongly to the soft Lewis acidic Cu(I) center, effectively titrating the catalyst out of the reaction mixture and preventing it from participating in the cycloaddition.
3. Formation of Unidentified Polar Byproducts A. Michael Addition to Activated Alkynes: If using electron-deficient alkynes (e.g., propiolamides, ethynyl ketones), nucleophiles can add to the alkyne.Action: Scrutinize your reaction for any nucleophilic species (e.g., amines, water under certain pH conditions). If possible, use a less activated alkyne like a propargyl ether or alcohol.[22] Rationale: The same electronic properties that can sometimes accelerate CuAAC in these substrates also make them susceptible to nucleophilic attack, a competing reaction pathway.[22]
B. Oxidative Damage to Biomolecules: In bioconjugation, reactive oxygen species (ROS) generated by the Cu/ascorbate/O₂ system can oxidize sensitive amino acid residues (Met, Cys, His, Tyr).[20][23][24]Action: Perform the reaction under strict anaerobic conditions.[24] Use a high concentration of a protective, copper-chelating ligand (at least 5 equivalents relative to copper) which can act as a sacrificial reductant.[20] Adding radical scavengers like aminoguanidine can also mitigate damage.[8][20] Rationale: The reaction between Cu(I)/Cu(II), ascorbate, and oxygen generates ROS like superoxide and hydrogen peroxide.[20][24] These highly reactive species can cause non-specific oxidation of your biomolecule, leading to loss of function and heterogeneity.

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of a non-polar spot on my TLC plate that isn't starting material. What is it and how do I stop it?

A: This is the classic signature of alkyne homocoupling, known as the Glaser or Glaser-Hay coupling.[4][6][10] This side reaction involves the oxidative dimerization of your terminal alkyne to form a symmetric 1,3-diyne, a process also catalyzed by copper, particularly Cu(II), in the presence of an oxidant like oxygen.[4][6][9]

  • Causality: The desired CuAAC reaction relies on the Cu(I) oxidation state.[] If your reaction conditions allow for the accumulation of Cu(II) (e.g., insufficient reducing agent, presence of air), the Glaser coupling pathway becomes competitive.[8]

  • Solution: The most effective mitigation strategy is rigorous exclusion of oxygen.[5] Use a "freeze-pump-thaw" or sparging technique to degas your solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Additionally, ensure you are using a fresh, active solution of your reducing agent (e.g., sodium ascorbate) to efficiently scavenge any residual oxygen and reduce any Cu(II) back to the active Cu(I) state.[8][26]

Q2: My reaction is very slow and gives a low yield, but I don't see any obvious side products. What could be wrong?

A: This often points to a problem with catalyst activity or substrate stability rather than a competing side reaction.

  • Check Your Azide: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be unstable.[16] They can decompose over time, even during storage. It is proposed that decomposition can occur via thermal or photochemical pathways.[15] We recommend verifying the integrity of your azide by ¹H NMR or IR spectroscopy before starting.

  • Check Your Copper Source & Reductant: If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) and sodium ascorbate, the quality of the ascorbate is critical. Ascorbate solutions are prone to air oxidation and should always be prepared immediately before use.[19][27] A discolored (brown) ascorbate solution is a clear indicator of degradation and will not be effective.[19]

  • Consider Ligand Assistance: If you are not already using one, adding a Cu(I)-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can dramatically improve reaction rates and yields.[12] These ligands serve multiple roles: they prevent the disproportionation of Cu(I) into Cu(0) and Cu(II), increase the solubility of the copper catalyst, and facilitate the catalytic cycle.[12][14]

Q3: Can I use ascorbic acid instead of sodium ascorbate?

A: Yes, ascorbic acid can function as the reducing agent. However, sodium ascorbate is generally preferred for several practical reasons.[27] Ascorbic acid is, as the name implies, acidic. If your substrates or products are pH-sensitive, this could be a problem. Sodium ascorbate provides the reducing anion in a near-neutral form. Furthermore, sodium ascorbate often has better solubility in the aqueous solvent mixtures commonly used for bioconjugation.[27] If you do use ascorbic acid, ensure it is from a fresh, unopened bottle, as it is also susceptible to air oxidation.[27]

Visualizing the Competition: CuAAC vs. Glaser Coupling

To effectively troubleshoot, it is crucial to visualize the mechanistic branch point where the desired reaction and a major side reaction diverge. The following diagram illustrates how the central Cu(I)-acetylide intermediate can proceed down the productive CuAAC pathway or be diverted into the undesirable Glaser coupling pathway, especially in the presence of Cu(II) and oxygen.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways cluster_CuAAC Desired Pathway: CuAAC cluster_Glaser Side Reaction: Glaser Coupling Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide Organic Azide (R'-N₃) Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Cu_I_source Cu(I) Source (e.g., CuI, or CuSO₄ + NaAsc) Cu_I_source->Cu_Acetylide Cu_Acetylide->Triazole + Azide (Productive Cycloaddition) Diyne 1,3-Diyne Byproduct (R-C≡C-C≡C-R) Cu_Acetylide->Diyne + O₂ / Cu(II) (Oxidative Dimerization)

Caption: Diverging fates of the Cu(I)-acetylide intermediate.

Protocol: Robust General Procedure for CuAAC with Minimized Side Reactions

This protocol incorporates best practices to favor the desired triazole formation.

Materials:

  • Azide starting material (1.0 equiv)

  • Alkyne starting material (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., tBuOH/H₂O 1:1, THF/H₂O, DMF)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 equiv) and alkyne (1.1 equiv) in the chosen solvent system.

  • Deoxygenation (Critical Step): Seal the flask with a septum. Bubble argon or nitrogen gas through the solution for 15-20 minutes to rigorously remove dissolved oxygen.

  • Catalyst Addition:

    • Prepare a fresh stock solution of CuSO₄·5H₂O in deionized water (e.g., 0.1 M).

    • Prepare a separate, fresh stock solution of sodium ascorbate in deionized water (e.g., 0.5 M). Note: This solution must be made immediately before use.[19]

  • Reaction Initiation: While maintaining a positive inert gas pressure, add the CuSO₄ solution to the reaction mixture via syringe. Follow immediately with the addition of the sodium ascorbate solution. A color change (often to a yellow or orange hue) may be observed.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[28]

References

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). Available from: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(8), 1556-1567. Available from: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. Available from: [Link]

  • Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. ResearchGate. Available from: [Link]

  • Organic azide. Wikipedia. Available from: [Link]

  • Glaser coupling. Grokipedia. Available from: [Link]

  • de Souza, G. O., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega, 7(15), 12953-12960. Available from: [Link]

  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Semantic Scholar. Available from: [Link]

  • Jiang, H., et al. (2012). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Tetrahedron Letters, 53(28), 3629-3633. Available from: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Peptide Conjugation via CuAAC 'Click' Chemistry. Chemistry - An Asian Journal, 5(7), 1584-1593. Available from: [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]

  • Safe Handling of Azides. University of Pittsburgh Safety Manual. (2013). Available from: [Link]

  • Click chemistry. Wikipedia. Available from: [Link]

  • Na-Ascorbate - click chemistry grade. Jena Bioscience. (2024). Available from: [Link]

  • Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3733. (2022). Available from: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available from: [Link]

  • A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 10, 1076-1082. (2014). Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Vinyl azides in organic synthesis: an overview. RSC Publishing. Available from: [Link]

  • Click Chemistry - A Review. Bio-Synthesis. (2014). Available from: [Link]

  • Decomposition of organic azides. Google Patents. (2008).
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(10), 1888-1895. (2014). Available from: [Link]

  • Ascorbic acid or sodium ascorbate in CUAAC click chemistry? ResearchGate. (2016). Available from: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 24(12), 2213-2230. (2007). Available from: [Link]

  • A Recent Concept of Importance: Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-11. (2023). Available from: [Link]

  • Na-Ascorbate. baseclick GmbH. Available from: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology, 18(9), 1932-1949. (2023). Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1996-2007. (2022). Available from: [Link]

  • Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9696-9706. (2020). Available from: [Link]

  • Unbelievable Challenges in Triazole Synthesis! YouTube. (2021). Available from: [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Developing Drugs, 5(2). (2016). Available from: [Link]

  • Strategies for the synthesis of 1,2,3‐triazoles. ResearchGate. Available from: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Purification of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound, offering explanations and step-by-step protocols to resolve them.

Q1: My final product is an oil or a waxy solid, not the expected crystalline solid. What should I do?

Causality: The presence of impurities, such as unreacted starting materials or residual solvent, can depress the melting point of your product, causing it to "oil out" instead of crystallizing. This compound's polarity can also make it hygroscopic, readily absorbing atmospheric moisture, which can further inhibit crystallization.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all residual solvent from the reaction work-up is thoroughly removed. Use a high-vacuum line or a rotary evaporator at a slightly elevated temperature (e.g., 40-50 °C) for an extended period.

  • Trituration: If the product is an oil, attempt to solidify it by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble) and scratching the flask's inner surface with a glass rod to induce nucleation.

    • Recommended Non-solvents: Diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.

  • Recrystallization: If trituration fails, proceed with recrystallization. Finding the right solvent system is key.[1][2]

Q2: I'm struggling to find a suitable recrystallization solvent. Can you provide guidance?

Causality: The polarity of this compound, with its carboxylic acid and triazole functionalities, makes solvent selection critical. An ideal solvent should dissolve the compound when hot but not at room temperature.[1]

Recommended Solvents & Protocol:

  • Single-Solvent Recrystallization:

    • Ethanol or Isopropanol: These are often good starting points for polar compounds.

    • Protocol:

      • Dissolve the crude product in a minimal amount of boiling ethanol or isopropanol.

      • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[3]

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

  • Two-Solvent Recrystallization:

    • Solvent Pairs:

      • Ethanol/Diethyl Ether

      • Methanol/Dichloromethane

      • Water/Acetone

    • Protocol:

      • Dissolve the crude product in a minimal amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.

      • Slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy.

      • Add a few drops of the "good" solvent back until the solution is clear again.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect and dry the crystals as described above.

Solvent SystemSuitability for this compoundNotes
Ethanol GoodA common starting point for polar molecules.
Isopropanol GoodSimilar to ethanol, may offer different solubility profiles.
Water Possible, but may be challengingThe compound is likely soluble in hot water, but its high polarity might lead to slow or incomplete crystallization.
Ethanol/Diethyl Ether Very GoodThe ether acts as a good anti-solvent to induce crystallization from the ethanol solution.
Methanol/DCM GoodDichloromethane can effectively reduce the polarity of the methanol solution.
Q3: My product is contaminated with unreacted 1,2,4-triazole or acrylic acid. How can I remove these?

Causality: Incomplete reaction or improper stoichiometry can lead to the presence of starting materials in your crude product. Their differing polarities and acid-base properties can be exploited for separation.

Purification Strategy:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid product, moving it to the aqueous layer, while the more neutral 1,2,4-triazole remains in the organic layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. This will protonate your product, causing it to precipitate out.

    • Collect the precipitate by filtration.

    • To remove residual acrylic acid, which is also acidic, a subsequent recrystallization is recommended.

  • Column Chromatography:

    • If extraction is insufficient, column chromatography is a reliable method. Due to the polar nature of the product, a polar stationary phase or a modified mobile phase is recommended.[4]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective. Start with a low concentration of methanol (e.g., 2-5%) and gradually increase it to 10-15%. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to improve the peak shape of the carboxylic acid product and prevent streaking.

Purification_Workflow Crude_Product Crude Product (Oil or Impure Solid) Acid_Base_Extraction Acid-Base Extraction (vs. NaHCO3) Crude_Product->Acid_Base_Extraction Remove 1,2,4-triazole Column_Chromatography Column Chromatography (Silica, DCM/MeOH/AcOH) Crude_Product->Column_Chromatography Alternative Purification Recrystallization Recrystallization (e.g., Ethanol/Ether) Acid_Base_Extraction->Recrystallization Isolate & Purify Column_Chromatography->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Troubleshooting_Logic Start Purification Issue Is_It_Oil Is the product an oil? Start->Is_It_Oil Impurity_Type What is the suspected impurity? Is_It_Oil->Impurity_Type No (Solid) Triturate Triturate with non-solvent Is_It_Oil->Triturate Yes Acid_Base Acid-Base Extraction Impurity_Type->Acid_Base Starting Materials Chromatography Column Chromatography Impurity_Type->Chromatography Unknown/Multiple Recrystallize Recrystallize Triturate->Recrystallize Fails Check_Purity Check Purity (NMR, HPLC) Triturate->Check_Purity Succeeds Recrystallize->Check_Purity Acid_Base->Recrystallize Chromatography->Recrystallize

Caption: A decision-making flowchart for troubleshooting purification issues.

III. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved from BenchChem website.

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from UCLA Chemistry website.

  • BenchChem. (n.d.). Troubleshooting common issues in 1,2,4-triazole synthesis pathways. Retrieved from BenchChem website.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry website.

  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.

  • PMC. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of the Korean Chemical Society.

  • Royal Society of Chemistry. (2013). Supporting Information. Retrieved from RSC website.

  • ResearchGate. (2016). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates.

  • ResearchGate. (2018). 1 H NMR spectra of compound 3a.

  • PubChem. (n.d.). This compound. Retrieved from NCBI website.

  • PMC. (2010). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules.

  • Google Patents. (1981). US4269987A - Purification of triazoles.

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones.

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved from RSC website.

  • PMC. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

  • PMC. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.

  • BMC. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical product. BMC Chemistry.

  • ResearchGate. (2016). RECRYSTALLIZATION.

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals.

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • ResearchGate. (2016). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.

  • Google Patents. (2014). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.

  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals.

  • Macherey-Nagel. (n.d.). Liquid chromatography.

  • Lab-Chemicals.Com. (n.d.). 3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride, 95%.

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.

  • PubMed Central. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Molecules.

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.

Sources

Technical Support Center: Stability of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

The 1,2,4-triazole ring is a robust aromatic system, lending considerable stability to its derivatives.[1] However, the propanoic acid side chain introduces reactive sites that can be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is crucial for obtaining reliable and accurate results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific experimental observations that may indicate degradation of this compound.

Issue 1: Inconsistent or Diminished Activity in Biological Assays

Observation: You notice a gradual or sudden loss of the compound's expected biological effect over the course of an experiment or between experimental runs.

Potential Cause: Degradation of the this compound in the assay medium.

Troubleshooting Steps:

  • pH Assessment of Assay Medium: The stability of compounds with carboxylic acid moieties can be pH-dependent.

    • Rationale: Extreme pH values can catalyze hydrolysis or other degradation reactions. While the 1,2,4-triazole ring itself is generally stable under typical acidic and basic conditions, the overall molecular stability can be influenced by the pH of the solution.[2]

    • Action: Measure the pH of your complete assay medium. If it falls outside the range of 6-8, consider if this is essential for the assay. If not, adjust the pH and repeat the experiment. For assays requiring acidic or basic conditions, a stability study of the compound under those specific conditions is recommended.

  • Evaluate Solvent and Buffer Compatibility:

    • Rationale: The choice of solvent and buffer components can significantly impact compound stability.[2] Certain buffer species may react with the compound, or the solvent itself may promote degradation.

    • Action: If using a non-standard buffer system, perform a control experiment where the compound is incubated in the buffer alone for the duration of the assay. Analyze the sample by HPLC or LC-MS to check for degradation products. When possible, use commonly employed and well-characterized biological buffers.

  • Temperature and Light Exposure Control:

    • Rationale: Elevated temperatures and exposure to light, particularly UV radiation, can provide the energy needed to overcome activation barriers for degradation reactions.[2]

    • Action: Minimize the exposure of your stock solutions and assay plates to light by using amber vials and covering plates with foil. Ensure that incubators are properly calibrated and that the compound is not subjected to unnecessarily high temperatures.[2] For photosensitive compounds, all manipulations should be carried out under subdued light.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Observation: When analyzing your sample, you detect additional peaks that were not present in the initial analysis of the pure compound.

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Degradants:

    • Rationale: Identifying the structure of the degradation products can provide valuable clues about the degradation pathway.

    • Action: Utilize LC-MS/MS to obtain the mass of the impurity peaks. This information can help hypothesize potential degradation mechanisms such as hydrolysis, oxidation, or decarboxylation.

  • Forced Degradation Study:

    • Rationale: A forced degradation study can help to systematically identify the conditions under which the compound is unstable and can help to elucidate the structure of the degradation products.

    • Action: Expose solutions of this compound to a range of stress conditions including acidic, basic, oxidative, thermal, and photolytic stress. Analyze the samples at various time points to monitor the formation of degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid form and in solution?

A1: For solid this compound, it is recommended to store it in a cool, dry, and dark place.[2] A tightly sealed container at +4°C is advisable for long-term storage.[2]

For solutions, the optimal storage conditions depend on the solvent. For aqueous solutions, it is best to prepare them fresh. If storage is necessary, filter-sterilize the solution and store it at +4°C for short periods or at -20°C or -80°C for longer durations. For organic stock solutions, such as in DMSO, storage at -20°C is recommended. In all cases, protect solutions from light.[2]

Q2: Is the 1,2,4-triazole ring of this compound susceptible to cleavage?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally very stable.[1] It is resistant to cleavage under typical acidic or basic conditions encountered in most biological assays.[2] Ring cleavage would require harsh conditions, such as concentrated acids or bases at high temperatures, which are not typical for most applications.[2]

Q3: What are the likely degradation pathways for this compound in solution?

A3: While the 1,2,4-triazole ring is stable, the propanoic acid side chain is the more likely site of degradation. Potential pathways could include:

  • Decarboxylation: Loss of the carboxylic acid group as CO2, which may be promoted by heat or certain metal ions.

  • Oxidation: Oxidation of the aliphatic chain, particularly if exposed to oxidizing agents or under photolytic conditions.

  • Hydrolysis: While less likely for the propanoic acid chain itself, if ester derivatives are used, hydrolysis of the ester bond would be a primary degradation pathway.

The following diagram illustrates a hypothetical degradation pathway:

G This compound This compound Degradation Product A Possible Decarboxylation/Oxidation Products This compound->Degradation Product A Heat, Light, Oxidizing Agents

Caption: Potential Degradation of the Propanoic Acid Side Chain.

Q4: How can I proactively assess the stability of this compound in my specific experimental setup?

A4: A preliminary stability study is highly recommended.

Experimental Protocol: Preliminary Solution Stability Assessment

  • Prepare Solutions: Prepare a solution of this compound in your experimental medium (e.g., cell culture media, buffer) at the final working concentration.

  • Incubate under Experimental Conditions: Place the solution under the exact conditions of your experiment (temperature, light exposure, CO2 atmosphere, etc.).

  • Time Points: Take aliquots of the solution at several time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of the parent compound remaining.

  • Data Evaluation: A decrease in the peak area of the parent compound over time indicates instability.

The following table provides a template for recording your stability data:

Time (hours)Peak Area of Parent Compound% Remaining
0100
2
4
8
24

This proactive approach will help you to identify potential stability issues before they impact your experimental results.

III. Visualization of Experimental Workflow

The following diagram outlines a systematic workflow for investigating the stability of this compound.

G cluster_0 Problem Identification cluster_1 Troubleshooting cluster_2 Analytical Investigation cluster_3 Resolution Inconsistent Results Inconsistent Results Check pH Check pH Inconsistent Results->Check pH Solvent Compatibility Solvent Compatibility Inconsistent Results->Solvent Compatibility Temperature/Light Control Temperature/Light Control Inconsistent Results->Temperature/Light Control Unexpected Peaks Unexpected Peaks LC-MS Analysis LC-MS Analysis Unexpected Peaks->LC-MS Analysis Optimize Conditions Optimize Conditions Check pH->Optimize Conditions Solvent Compatibility->Optimize Conditions Temperature/Light Control->Optimize Conditions Forced Degradation Study Forced Degradation Study LC-MS Analysis->Forced Degradation Study Forced Degradation Study->Optimize Conditions Fresh Preparations Fresh Preparations Optimize Conditions->Fresh Preparations

Caption: Workflow for Troubleshooting Stability Issues.

IV. References

  • BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Retrieved from

  • Kumar, K., Awasthi, M., & Kumar, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved from

Sources

Technical Support Center: Overcoming Resistance in Antifungal Triazole Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for antifungal triazole drug development. This resource is designed for researchers, scientists, and drug development professionals actively working to overcome the significant challenge of triazole resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. The information provided is grounded in established scientific principles and field-proven insights to support your research endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the development of novel triazole antifungals.

Q1: What are the primary molecular mechanisms driving triazole resistance in pathogenic fungi?

A1: Triazole resistance is a multifaceted problem predominantly driven by three core mechanisms.[1][2] Understanding these is critical for designing effective new drugs.

  • Target Site Modification: The most common mechanism involves alterations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the drug target, lanosterol 14-α-demethylase.[1][2][3] Point mutations in this gene can reduce the binding affinity of triazole drugs to the enzyme, rendering them less effective.[3][4]

  • Overexpression of the Drug Target: Increased expression of ERG11/cyp51A leads to higher concentrations of the target enzyme, requiring a greater amount of the drug to achieve an inhibitory effect.[1][3] This is often mediated by gain-of-function mutations in transcription factors like Upc2.[1][5]

  • Efflux Pump Overexpression: Fungi can actively pump triazole drugs out of the cell, preventing them from reaching their target.[6][7][8] This is primarily mediated by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][8] Overexpression of genes encoding these pumps, such as CDR1 and MDR1, is a significant contributor to resistance.[1][9]

In many clinical isolates, these mechanisms do not act in isolation but rather in concert to confer high-level resistance.[3]

Q2: My novel triazole compound shows excellent in vitro activity against wild-type strains but fails against resistant clinical isolates. What are the likely reasons?

A2: This is a common and challenging scenario in triazole development. The discrepancy often arises from the specific resistance mechanisms present in the clinical isolates.

  • Cross-Resistance: The mutations and efflux pumps that confer resistance to existing triazoles can also affect the activity of new derivatives.[10] For example, a mutation in the active site of Erg11p might sterically hinder your compound's binding, just as it does for fluconazole.

  • Efflux Pump Substrate: Your compound may be a substrate for the same efflux pumps that are overexpressed in resistant strains. This is a frequent cause of broad triazole resistance.

  • Biofilm Formation: Clinical isolates may have a greater propensity to form biofilms, which are inherently more resistant to antifungal agents due to factors like the extracellular matrix acting as a drug diffusion barrier.[11] Standard planktonic susceptibility testing does not capture this complexity.

To diagnose the issue, it is crucial to characterize the resistance mechanisms in the clinical isolates you are testing against. This includes sequencing the ERG11/cyp51A gene and assessing the expression levels of key efflux pump genes.

Q3: How can I design a screening cascade to identify triazoles that are less susceptible to known resistance mechanisms?

A3: A well-designed screening cascade is essential for identifying robust triazole candidates.

  • Primary Screen: Screen your compound library against a panel of wild-type, susceptible fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to identify compounds with potent antifungal activity.

  • Secondary Screen (Resistance Panel): Test the hits from the primary screen against a curated panel of isogenic strains expressing known resistance mechanisms. This panel should include strains with:

    • Specific point mutations in ERG11/cyp51A.

    • Overexpression of ERG11/cyp51A.

    • Overexpression of key efflux pumps (CDR1, MDR1, etc.).

  • Tertiary Screen (Efflux Pump Inhibition): For compounds that show reduced activity against efflux pump-overexpressing strains, perform synergy testing with known efflux pump inhibitors. This can help determine if your compound is a substrate for these pumps.

  • Biofilm Activity Screen: Evaluate the activity of promising candidates against mature fungal biofilms to assess their potential efficacy in a more clinically relevant context.[11]

  • In Vivo Efficacy Models: Test the most promising candidates in animal models of infection using both susceptible and resistant fungal strains.[12]

dot digraph "Screening_Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Primary Screen\n(Wild-Type Strains)"]; B [label="Secondary Screen\n(Resistance Panel)"]; C [label="Tertiary Screen\n(Efflux Pump Synergy)"]; D [label="Biofilm Activity Screen"]; E [label="In Vivo Efficacy Models"];

A -> B [label="Potent Hits"]; B -> C [label="Active Against\nTarget Mutations"]; C -> D [label="Not Efflux Substrate\nor Synergistic"]; D -> E [label="Biofilm-Active\nCompounds"]; } caption { label = "Screening cascade for identifying resistance-evading triazoles."; fontsize = 10; fontname = "Arial"; }

Q4: What are the advantages and disadvantages of combination therapy in overcoming triazole resistance?

A4: Combination therapy is a promising strategy to combat resistant fungal infections.[11][13][14]

Advantages:

  • Synergistic Effects: Combining a triazole with an agent that has a different mechanism of action can lead to synergistic killing of the fungus.[13][15]

  • Preventing Resistance Development: Using two drugs simultaneously can make it more difficult for the fungus to develop resistance, as it would need to acquire mutations to counteract both agents.[13][15]

  • Broadening Spectrum of Activity: Combining antifungals can provide broader coverage, which is particularly useful in empirical therapy where the causative agent is unknown.[13]

  • Dose Reduction and Toxicity Mitigation: Synergistic combinations may allow for the use of lower doses of each drug, potentially reducing toxicity.[13]

Disadvantages:

  • Antagonism: In some cases, drug combinations can be antagonistic, where the combined effect is less than that of the individual drugs.[16]

  • Increased Risk of Toxicity and Drug-Drug Interactions: The use of multiple drugs increases the potential for adverse effects and complex drug-drug interactions.[14]

  • Cost: Combination therapy is generally more expensive than monotherapy.[13]

  • Lack of Clinical Data: For many potential combinations, there is a lack of robust clinical trial data to guide their use.[13]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving common experimental issues.

Troubleshooting Antifungal Susceptibility Testing

Problem: High variability in Minimum Inhibitory Concentration (MIC) values for the same compound and fungal strain.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inoculum Preparation Inconsistent inoculum size can significantly affect MIC results.[17]1. Ensure the fungal culture is in the correct growth phase (e.g., logarithmic phase for yeasts).2. Use a spectrophotometer to standardize the inoculum density.3. Vortex the inoculum thoroughly before dilution.
Media Composition Variations in media components, such as pH or glucose concentration, can alter fungal growth and drug activity.[17]1. Use a standardized medium, such as RPMI-1640, as recommended by CLSI or EUCAST guidelines.[17]2. Ensure the pH of the medium is correctly buffered.[17]
"Trailing" Growth Some fungi exhibit residual, low-level growth at concentrations above the true MIC, making visual endpoint determination difficult.[18]1. Read MICs after a standardized incubation period (e.g., 24 or 48 hours).2. Define the MIC as the lowest concentration that produces a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control.
Compound Solubility Poor solubility of the test compound can lead to inaccurate concentrations in the assay.1. Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not inhibit fungal growth.2. Visually inspect the stock solution for any precipitation.
Troubleshooting Inconsistent Results in Efflux Pump Assays

Problem: Inconsistent or non-reproducible results when assessing if a new triazole is an efflux pump substrate.

Workflow for Assessing Efflux Pump Substrate Activity

dot digraph "Efflux_Pump_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nSuspect Efflux"]; Step1 [label="Step 1: MIC Testing\n(Wild-Type vs. Efflux-Overexpressing Strain)"]; Step2 [label="Step 2: Synergy Testing\n(Triazole + Efflux Pump Inhibitor)"]; Step3 [label="Step 3: Rhodamine 6G Efflux Assay"]; Step4 [label="Step 4: Gene Expression Analysis\n(qRT-PCR of Efflux Pump Genes)"]; Result [label="Conclusion:\nEfflux Substrate Status"];

Start -> Step1; Step1 -> Step2 [label="MIC Fold-Change > 4"]; Step2 -> Step3 [label="Synergy Observed"]; Step3 -> Step4 [label="Efflux Inhibition Confirmed"]; Step4 -> Result; } caption { label = "Workflow to determine if a compound is an efflux pump substrate."; fontsize = 10; fontname = "Arial"; }

Detailed Protocol: Checkerboard Synergy Assay

This protocol is used to assess the interaction between your novel triazole and a known efflux pump inhibitor.

  • Prepare Drug Solutions:

    • Prepare a stock solution of your triazole compound and the efflux pump inhibitor (e.g., FK506) in DMSO.

    • Create a series of 2-fold serial dilutions for both compounds in RPMI-1640 medium.

  • Set up the 96-Well Plate:

    • In a 96-well microtiter plate, add increasing concentrations of your triazole along the x-axis and increasing concentrations of the efflux pump inhibitor along the y-axis.

    • Each well should contain a unique combination of concentrations.

    • Include controls for each drug alone and a drug-free growth control.

  • Inoculate the Plate:

    • Prepare a standardized fungal inoculum of the efflux pump-overexpressing strain.

    • Add the inoculum to each well of the plate.

  • Incubate and Read Results:

    • Incubate the plate at the appropriate temperature and for the standard duration.

    • Determine the MIC for each drug alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of triazole in combination / MIC of triazole alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

A synergistic interaction suggests that inhibiting the efflux pump restores the activity of your triazole, indicating that it is likely a substrate for that pump.

Section 3: Key Mechanistic Pathways

Understanding the key pathways involved in triazole action and resistance is fundamental to developing effective new drugs.

Ergosterol Biosynthesis Pathway and Triazole Action

Triazoles function by inhibiting the enzyme lanosterol 14-α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

dot digraph "Ergosterol_Pathway" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Lanosterol [label="Lanosterol"]; Erg11 [label="Lanosterol 14-α-demethylase\n(Erg11p/Cyp51Ap)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ToxicSterols [label="Toxic Sterol Intermediates", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol"]; Membrane [label="Fungal Cell Membrane"]; Triazoles [label="Triazole Antifungals", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Lanosterol -> Erg11; Erg11 -> Ergosterol [style=dashed]; Erg11 -> ToxicSterols [label="Accumulation"]; Ergosterol -> Membrane [label="Incorporation"]; Triazoles -> Erg11 [label="Inhibition", color="#EA4335"]; } caption { label = "Mechanism of action of triazole antifungals."; fontsize = 10; fontname = "Arial"; }

References

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022).
  • Mechanisms of Triazole Resistance in Aspergillus fumig
  • CAF to the Rescue! Potential and Challenges of Combination Antifungal Therapy for Reducing Morbidity and Mortality in Hospitalized Patients With Serious Fungal Infections. (2021). Open Forum Infectious Diseases. [Link]

  • Combination Therapy to Treat Fungal Biofilm-Based Infections. (2018). Journal of Fungi. [Link]

  • The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals. (2023). Journal of Microbiology, Epidemiology and Immunobiology.
  • Combination Antifungal Therapy: A Review of Current Data. (2016). Journal of Clinical Medicine Research.
  • Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. (2021). Microbiology Spectrum. [Link]

  • Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance. (2021). Microbiology Spectrum. [Link]

  • Antifungal resistance, combinations and pipeline: oh my!. (2022). Drugs in Context. [Link]

  • Triazole resistance surveillance in Aspergillus fumigatus. (2018). Medical Mycology. [Link]

  • Mutations in TAC1 and ERG11 are major drivers of triazole antifungal resistance in clinical isolates of Candida parapsilosis. (2023). Clinical Microbiology and Infection. [Link]

  • Combinatorial strategies for combating invasive fungal infections. (2014). PLoS Pathogens. [Link]

  • Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review. (2022). Journal of Fungi. [Link]

  • In vitro infection models to study fungal–host interactions. (2020). FEMS Microbiology Reviews. [Link]

  • Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. (2015). Frontiers in Microbiology. [Link]

  • triazole resistance in aspergillus fumigatus-a comprehensive review. (2022). ResearchGate. [Link]

  • Triazole resistance in Aspergillus fumigatus: recent insights and challenges for patient management. (2019). Clinical Microbiology and Infection. [Link]

  • Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (2016). Frontiers in Microbiology. [Link]

  • Progress and challenges in the development of triazole antimicrobials. (2024). Taylor & Francis Online. [Link]

  • Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations. (2006). Expert Opinion on Investigational Drugs. [Link]

  • In Vitro Models to Study Candida Albicans Biofilms. (2015). Journal of Pharmaceutics & Drug Development. [Link]

  • Progress and challenges in the development of triazole antimicrobials. (2024). Expert Opinion on Drug Discovery. [Link]

  • Fungal infections—New challenges in treatment. (2022). CAS. [Link]

  • Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease. (2022). Journal of Fungi. [Link]

  • Meeting the Therapeutic Challenges of Emergent and Rare Invasive Fungal Diseases Through Novel Clinical Trial Designs. (2021). Clinical Infectious Diseases. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2018). Journal of Fungi. [Link]

  • Research Progress on Azole Resistance in Aspergillus fumigatus Efflux Pumps. (2025). Journal of Medical Molecular Biology. [Link]

  • Antifungal resistance: current trends and future strategies to combat. (2017). Infection and Drug Resistance. [Link]

  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2023). mBio. [Link]

  • Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium. (2022). Journal of Fungi. [Link]

  • Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. (2012). PLoS ONE. [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance. (2016). Future Medicinal Chemistry. [Link]

  • Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (2013). Methods in Molecular Biology. [Link]

  • Issues in antifungal susceptibility testing. (2008). Journal of Antimicrobial Chemotherapy. [Link]

  • New-generation triazole antifungal drugs: review of the Phase II and III trials. (2011). Clinical Investigation. [Link]

  • Important antifungal resistance problems. (n.d.). Fungal Infection Trust. [Link]

  • New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2024). Frontiers in Cellular and Infection Microbiology. [Link]

  • Practical Guide to Antifungal Susceptibility Testing. (2022). Journal of the Pediatric Infectious Diseases Society. [Link]

  • Issues in antifungal susceptibility testing. (2008). Journal of Antimicrobial Chemotherapy. [Link]

  • Editorial: Drug repurposing to fight resistant fungal species: Recent developments as novel therapeutic strategies. (2024). Frontiers in Cellular and Infection Microbiology. [Link]

  • Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. (2023). Biomedical and Pharmacology Journal. [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (2020). Revista do Instituto de Medicina Tropical de São Paulo. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi. [Link]

  • Antifungal Susceptibility Testing. (2016). ResearchGate. [Link]

  • In vitro models for studying toxicity of antifungal agents. (1992). Journal of Antimicrobial Chemotherapy. [Link]

  • Antifungal Resistance and New Strategies to Control Fungal Infections. (2015). International Journal of Molecular Sciences. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based enzyme inhibitors. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges in enhancing inhibitor selectivity. The triazole scaffold, encompassing both 1,2,3- and 1,2,4-isomers, is a cornerstone in medicinal chemistry due to its metabolic stability and versatile role as a bioisostere for amide bonds.[1][2] However, achieving high selectivity for a target enzyme over closely related off-targets remains a significant hurdle.

This resource provides actionable solutions to frequently encountered experimental issues, grounded in mechanistic principles and supported by authoritative references.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the development and characterization of triazole-based inhibitors. Each entry follows a "Problem-Cause-Solution" format, explaining the underlying scientific rationale for each troubleshooting step.

Poor or Non-Existent Selectivity Against Closely Related Enzyme Isoforms

Problem: Your lead triazole compound inhibits the target enzyme and one or more related isoforms with similar potency (e.g., IC50 or Ki values are within a 10-fold range).

Probable Causes:

  • High Active Site Homology: The active sites of the target and off-target enzymes are highly conserved, presenting similar "docking" surfaces for the inhibitor.

  • Inhibitor Flexibility: The inhibitor is too conformationally flexible, allowing it to adapt to the subtle differences in various active sites.

  • Lack of Specific Interactions: The inhibitor does not exploit unique features of the target's active site, such as specific amino acid residues, pockets, or cofactor binding sites.

  • Assay Conditions: The in vitro assay conditions may not be optimized to differentiate between inhibitor potencies for different enzymes.[3]

Solutions & Experimental Protocols:

Solution 1: Structure-Based Design to Exploit Subtle Differences
  • Rationale: Even with high homology, small differences in amino acid residues, pocket size, or electrostatic potential can be leveraged to improve selectivity.[4][5]

  • Protocol: Comparative Structural Analysis

    • Obtain Structures: Acquire high-resolution crystal structures of both the target and key off-target enzymes, ideally co-crystallized with your inhibitor or a similar ligand. If experimental structures are unavailable, use high-quality homology models.

    • Active Site Superposition: Superimpose the active sites of the target and off-target enzymes to identify key differences. Pay close attention to:

      • Amino Acid Variations: Note any non-conserved residues. A smaller residue in the target versus a bulkier one in the off-target can create a "selectivity pocket" to be exploited.[6]

      • Shape and Electrostatics: Analyze differences in the shape and electrostatic potential of the binding pockets.[4]

    • Rational Modification: Based on the analysis, modify the triazole scaffold. For example, add a bulky substituent that fits into a unique pocket in the target but would cause a steric clash in the off-target.[5][7]

Solution 2: Employ Computational Approaches
  • Rationale: Computational modeling can predict binding affinities and guide the design of more selective compounds, reducing the need for extensive empirical screening.[8][9]

  • Workflow: In Silico Selectivity Profiling

    • Molecular Docking: Dock your triazole inhibitor into the structures of both the target and off-target enzymes. Analyze the predicted binding poses and scores.[10]

    • Quantitative Structure-Activity Relationship (QSAR): If you have a series of analogs with varying selectivity, develop a QSAR model to correlate specific structural features with selective inhibition.[9][10]

    • Molecular Dynamics (MD) Simulations: Run MD simulations to understand the dynamic behavior of the inhibitor in each active site, which can reveal subtle differences in binding stability.[9]

Inconsistent or Non-Reproducible Selectivity Data

Problem: You observe significant variability in selectivity ratios (e.g., IC50 off-target / IC50 target) across different experimental runs.

Probable Causes:

  • Assay Variability: Differences in reagent concentrations (enzyme, substrate, ATP), incubation times, or buffer conditions between assays.

  • Enzyme Activity Differences: The specific activity of the target and off-target enzyme preparations may differ.

  • Compound Instability or Aggregation: The triazole compound may be unstable in the assay buffer or form aggregates at higher concentrations, leading to non-specific inhibition.

Solutions & Experimental Protocols:

Solution 1: Standardize and Validate Biochemical Assays
  • Rationale: Robust and reproducible selectivity data can only be obtained from well-characterized and standardized assays.[11][12]

  • Protocol: Assay Standardization

    • Enzyme and Substrate Titration: For each enzyme, determine the optimal concentrations of enzyme and substrate to ensure the assay is running under initial velocity conditions.

    • Determine Km for Substrates: Measure the Michaelis constant (Km) for the substrate(s) for each enzyme. For comparative inhibitor studies, it's often recommended to run assays with substrate concentrations at or below the Km.[13]

    • Consistent Buffer Conditions: Use the exact same buffer composition, pH, and temperature for all selectivity assays.

    • Include Controls: Always run positive and negative controls to validate the assay performance in each run.[13][14]

Solution 2: Characterize Compound Behavior
  • Rationale: Understanding the physicochemical properties of your inhibitor is crucial to avoid artifacts that can lead to misleading selectivity data.

  • Protocol: Compound Quality Control

    • Solubility Assessment: Determine the solubility of your triazole compound in the assay buffer.

    • Test for Aggregation: Use techniques like dynamic light scattering (DLS) or include detergents (e.g., Triton X-100) in the assay to assess if aggregation is occurring.

    • Stability Analysis: Incubate the compound in the assay buffer for the duration of the experiment and use HPLC or mass spectrometry to check for degradation.

Promising In Vitro Selectivity Does Not Translate to Cellular Assays

Problem: Your triazole inhibitor shows high selectivity in biochemical assays, but this selectivity is lost or significantly reduced in cell-based models.

Probable Causes:

  • Differential Cellular Uptake: The compound may have different permeability characteristics across different cell lines used to assess target and off-target activity.

  • Cellular Metabolism: The compound may be metabolized differently in various cell types, leading to altered concentrations of the active inhibitor.

  • Presence of Endogenous Competitors: In a cellular environment, high concentrations of endogenous substrates or cofactors (like ATP for kinases) can overcome competitive inhibition, and these concentrations may vary between cell types.[3]

  • Off-Target Effects in a Cellular Context: The compound may interact with other cellular components that are not present in the purified biochemical assay.

Solutions & Experimental Protocols:

Solution 1: Assess Cellular Permeability and Stability
  • Rationale: For an inhibitor to be effective in a cell, it must reach its target at a sufficient concentration.

  • Protocol: Cellular Pharmacokinetic Assessment

    • Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to estimate cell permeability.

    • Cellular Stability: Incubate the compound with the relevant cell lines, and then lyse the cells and analyze the compound's integrity over time using LC-MS.

Solution 2: Determine the Mechanism of Action (MoA)
  • Rationale: Understanding how your inhibitor interacts with the enzyme (e.g., competitive, non-competitive) can help explain discrepancies between biochemical and cellular results.[13]

  • Protocol: Enzyme Kinetic Studies

    • Vary Substrate Concentration: Measure the inhibitor's IC50 at multiple concentrations of the enzyme's substrate.[13]

    • Data Analysis: Plot the data using methods like Lineweaver-Burk or Dixon plots to determine the mode of inhibition. For competitive inhibitors, the apparent potency will decrease as the substrate concentration increases, which is highly relevant in the high-substrate environment of a cell.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the triazole ring that contribute to enzyme inhibition?

A1: The 1,2,3- and 1,2,4-triazole rings are five-membered aromatic heterocycles with three nitrogen atoms.[1][16] Their key features include:

  • Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, and in certain contexts, the C-H bonds can act as weak hydrogen bond donors.[6]

  • Dipole Moment: The triazole ring possesses a significant dipole moment, allowing it to engage in favorable electrostatic interactions within an enzyme's active site.

  • Bioisosterism: It can act as a bioisostere for amide or ester groups, mimicking their geometry and electronic properties while offering improved metabolic stability.[1][2]

  • Rigid Scaffold: The triazole ring provides a rigid core that can be used to orient substituents into specific binding pockets with high precision.[6]

Q2: How can I use "click chemistry" to accelerate the discovery of selective inhibitors?

A2: "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][6] This allows for the rapid creation of diverse libraries of compounds by joining various azide- and alkyne-containing fragments. This approach is ideal for structure-activity relationship (SAR) studies aimed at enhancing selectivity. By systematically varying the substituents on either side of the triazole core, you can quickly probe the chemical space around the target's active site.[17]

Q3: What are the best biochemical assays to determine inhibitor selectivity?

A3: The choice of assay depends on the enzyme class. However, general principles apply:

  • Direct Activity Assays: These measure the formation of a product or depletion of a substrate and are the gold standard for determining IC50 values.[15] Examples include fluorescence-based, absorbance-based, or radiometric assays.[3]

  • Competitive Binding Assays: These measure the displacement of a known ligand from the enzyme's active site. They are useful for determining the dissociation constant (Kd) and can be performed in high-throughput formats.[3]

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during inhibitor binding, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of the interaction. It is considered a gold-standard biophysical method but is lower in throughput.[18]

Q4: My triazole inhibitor is a potent antifungal. How does its selectivity against fungal vs. human enzymes typically work?

A4: Many triazole antifungals, like fluconazole, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[19] Selectivity is achieved because the fungal CYP51 enzyme has structural differences in its active site compared to human CYP enzymes. The triazole nitrogen (N4 in 1,2,4-triazoles) coordinates to the heme iron atom in the enzyme's active site, while the rest of the molecule exploits differences in the surrounding amino acid residues to achieve selective binding.[19]

Q5: What role does X-ray crystallography play in enhancing selectivity?

A5: X-ray crystallography provides an atomic-level, three-dimensional structure of the enzyme-inhibitor complex.[20] This information is invaluable for:

  • Visualizing Binding Modes: Confirming how the inhibitor is oriented in the active site.

  • Identifying Key Interactions: Pinpointing the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity.

  • Structure-Guided Drug Design: Revealing opportunities for inhibitor modification to improve contacts with the target enzyme or to introduce steric clashes with off-target enzymes.[20][21]

Section 3: Data Presentation and Visualization

Quantitative Data Summary

Table 1: Example In Vitro Selectivity Profile for Triazole Analogs Against Kinase A and Kinase B

Compound IDStructure (Modification)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Ratio (B/A)
TZA-001R = -CH350 ± 5250 ± 205
TZA-002R = -Phenyl25 ± 35000 ± 300200
TZA-003R = -Cyclohexyl15 ± 2150 ± 1510
ControlKnown Inhibitor10 ± 11000 ± 80100

IC50 values are presented as the mean ± standard deviation from three independent experiments.

Visualizing Experimental Workflows and Concepts
Diagram 1: General Workflow for Enhancing Inhibitor Selectivity

G cluster_0 Initial Stage cluster_1 Optimization Cycle cluster_2 Validation Stage Lead_ID Lead Triazole Identified (Poor Selectivity) Structural_Analysis Structural Biology (X-ray, Homology) Lead_ID->Structural_Analysis Analyze Target vs. Off-Target Computational_Design In Silico Design (Docking, QSAR) Structural_Analysis->Computational_Design Synthesis Synthesize Analogs ('Click Chemistry') Computational_Design->Synthesis Design New Analogs Screening Biochemical Screening (Target vs. Off-Target) Synthesis->Screening Screening->Structural_Analysis Iterate or... Selectivity_Confirmed High In Vitro Selectivity Screening->Selectivity_Confirmed If Selective Cellular_Assays Cell-Based Assays Selectivity_Confirmed->Cellular_Assays MoA Mechanism of Action (Enzyme Kinetics) Selectivity_Confirmed->MoA Optimized_Lead Optimized Lead Cellular_Assays->Optimized_Lead MoA->Optimized_Lead

Caption: Iterative cycle for selectivity enhancement of triazole inhibitors.

Diagram 2: Key Principles for Achieving Selectivity

G cluster_0 Design Strategies Selectivity Enhanced Selectivity Strategies Shape Complementarity Electrostatic Optimization Exploiting Flexibility Hydration Differences Allosteric Targeting Selectivity->Strategies:f0 Steric Fit Selectivity->Strategies:f1 Charge Matching Selectivity->Strategies:f2 Conformational Selection Selectivity->Strategies:f3 Displacing Water Selectivity->Strategies:f4 Binding Outside Active Site

Caption: Core strategies for designing selective enzyme inhibitors.

References

  • Stark, H. Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafar, W. A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • MDPI. Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework. MDPI. Available at: [Link]

  • Archiv der Pharmazie. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. Available at: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Rasool, B.S. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Iraqi Journal of Bioscience and Biomedical. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]

  • Arabian Journal of Chemistry. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available at: [Link]

  • OUCI. Enzyme Assay Design for High-Throughput Screening. OUCI. Available at: [Link]

  • National Institutes of Health. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. National Institutes of Health. Available at: [Link]

  • Der Pharma Chemica. Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. Available at: [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. Available at: [Link]

  • DOI. Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available at: [Link]

  • Research Corridor. Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. Multidisciplinary Journal of Biochemistry Technology. Available at: [Link]

  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • National Institutes of Health. An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • National Institutes of Health. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health. Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. Available at: [Link]

  • iris.unina.it. Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. iris.unina.it. Available at: [Link]

  • ResearchGate. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. ResearchGate. Available at: [Link]

  • Semantic Scholar. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Semantic Scholar. Available at: [Link]

  • RSC Publishing. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Available at: [Link]

  • ScienceDirect. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceDirect. Available at: [Link]

  • Arabian Journal of Chemistry. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. MDPI. Available at: [Link]

  • National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • Southern Journal of Research. A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • ResearchGate. Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. ResearchGate. Available at: [Link]

  • National Institutes of Health. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at: [Link]

  • PubMed. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PubMed. Available at: [Link]

Sources

solubility problems of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges commonly encountered with this compound in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and solubility of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the physicochemical properties is the first step in troubleshooting solubility issues. This compound is a small molecule with both an acidic carboxylic acid group and a weakly basic triazole ring.[1]

PropertyValueImplication for Solubility
Molecular Weight141.13 g/mol [1]Low molecular weight generally favors solubility.
XLogP3-AA-0.6[1]A negative LogP value suggests the compound is hydrophilic and should have good aqueous solubility.
pKaThe 1,2,4-triazole ring has two pKa values, approximately 2.5 and 10. The propanoic acid moiety will have a pKa around 4-5.The presence of ionizable groups means its solubility is highly dependent on the pH of the solution.[2][3]

Note: The predicted XLogP value suggests hydrophilicity, yet researchers often face practical solubility challenges, indicating that other factors like crystal lattice energy may play a significant role.

Q2: I'm observing precipitation of my compound in my cell culture media. What is the likely cause?

A2: Precipitation in complex biological media, like cell culture medium, is a common issue. The primary reason is often a significant drop in solubility when the compound is transferred from a stock solution (usually in a high concentration of an organic solvent like DMSO) into the aqueous environment of the media. The final concentration of the organic solvent may be too low to maintain the compound in solution. Additionally, interactions with proteins and salts in the media can reduce solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though some are sensitive to concentrations as low as 0.25%.[4][5] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[6] High concentrations of DMSO (above 1%) can lead to cytotoxicity and may interfere with the assay itself.[4][7][8]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH adjustment is a powerful tool for this compound. Given its acidic and basic functional groups, its solubility is pH-dependent.[2] To solubilize the compound, you can:

  • Increase the pH: Deprotonating the carboxylic acid group by making the solution more basic (pH > 5) will form a carboxylate salt, which is generally more water-soluble.

  • Decrease the pH: Protonating the triazole ring by making the solution more acidic (pH < 2.5) will form a positively charged species, which can also enhance aqueous solubility.

However, the chosen pH must be compatible with your biological assay. For most cellular assays, the pH must be maintained in the physiological range of 7.2-7.4.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step protocols to systematically address solubility problems.

Guide 1: Systematic Solubility Assessment

Before proceeding with complex formulations, it is essential to systematically determine the solubility of your compound in various relevant solvents and buffers.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add increasing volumes of solvent to a fixed amount of compound prep_compound->add_solvent prep_solvent Prepare Solvents/Buffers (e.g., PBS, Media, DMSO) prep_solvent->add_solvent vortex Vortex/Sonicate (to aid dissolution) add_solvent->vortex equilibrate Equilibrate (e.g., 24h at RT or 37°C) vortex->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify concentration (e.g., HPLC-UV, LC-MS) supernatant->quantify G cluster_ph pH Modification Strategy start Is aqueous solubility at physiological pH sufficient? yes Proceed with direct dissolution in buffer. start->yes no Solubility is insufficient. start->no prep_acidic Prepare concentrated stock in acidic buffer (e.g., pH 2) or basic buffer (e.g., pH 9). no->prep_acidic dilute Dilute stock into final assay buffer (pH 7.4). prep_acidic->dilute check Observe for precipitation. Check final pH. dilute->check success Solution is stable. Proceed with assay. check->success Stable fail Precipitation occurs or pH is out of range. check->fail Unstable

Caption: Decision workflow for using pH modification.

Protocol for pH-Adjusted Stock Solutions:

  • Prepare a concentrated stock solution by dissolving the compound in a dilute acidic (e.g., 10 mM HCl) or basic (e.g., 10 mM NaOH) solution. The goal is to fully ionize the molecule.

  • Once dissolved, this stock can be diluted into the final assay buffer (which should have sufficient buffering capacity to bring the final pH back to the desired physiological range).

  • Critical Control: Always measure the final pH of your working solution after dilution to ensure it is within the acceptable range for your assay. Also, observe the solution over time to check for delayed precipitation.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • Vietnam Journal of Science and Technology. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]

  • ACS Publications. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]

  • ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

Sources

Technical Support Center: Refining Protocols for Consistent Experimental Results with Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide in-depth technical assistance and field-proven insights to help you achieve consistent and reliable experimental outcomes. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of triazole compounds.

Q1: What are the optimal storage conditions for triazole compounds to ensure long-term stability?

Proper storage is paramount for maintaining the chemical integrity of triazole derivatives. For optimal stability, it is recommended to store them in a cool, dry, and dark place.[1] Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at low temperatures (e.g., +4°C) is advisable.[1]

Q2: I'm observing a loss of my triazole compound in solution over time. What could be the cause?

The degradation of triazole compounds in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[1] Photodegradation can be a significant issue for some derivatives.[1] It is essential to use appropriate solvents and buffer systems and to protect the solution from light if the compound is known to be photosensitive.[1] To troubleshoot, consider preparing fresh stock solutions and comparing their activity to older ones. Store stock solutions in an appropriate solvent at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Q3: Are triazole rings susceptible to cleavage under acidic or basic conditions?

The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic or basic conditions.[1] However, harsh conditions like concentrated acids or bases at elevated temperatures can lead to hydrolysis or rearrangement.[1] The susceptibility to such changes is highly dependent on the substituents present on the triazole ring.[1] The 1,2,3-triazole ring is also known for its stability compared to other organic compounds with three adjacent nitrogen atoms.[2][3]

Q4: I'm having trouble dissolving my triazole compound. What strategies can I use to improve solubility?

Many triazole compounds, particularly those with complex substituents, can exhibit poor solubility in aqueous solutions. Here are several strategies to consider:

  • Co-solvents: Employing a water-miscible organic co-solvent such as DMSO, DMF, or ethanol can significantly enhance solubility.

  • pH Adjustment: For triazoles with ionizable functional groups, adjusting the pH of the solution can improve solubility.

  • Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic triazole compound, increasing its apparent solubility.

  • Salt Formation: If the triazole has a suitable acidic or basic handle, forming a salt can dramatically increase aqueous solubility.[4]

  • Structural Modification: In the drug development context, modifying the core triazole structure can improve solubility and other pharmacokinetic properties.[5]

Q5: Are there any known off-target effects of triazole compounds that I should be aware of in my biological assays?

Yes, while many triazole compounds are designed for specific targets, some can exhibit off-target effects. For instance, azole antifungals are known to cause off-target endocrinologic adverse events due to their interaction with cytochrome P450 enzymes.[6] It is also known that the triazole nucleus can interact with biological targets involved in mitotic regulation, such as tubulin.[7] When working with a novel triazole, it is crucial to perform counter-screening assays to identify and characterize any potential off-target activities.

Section 2: Troubleshooting Guides for Experimental Protocols

This section provides detailed troubleshooting for common issues encountered during the synthesis and application of triazole compounds.

Guide 2.1: Inconsistent Yields in Triazole Synthesis (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high reliability and selectivity.[8][9] However, inconsistent yields can be a frustrating issue.

Potential Cause 1: Catalyst Inactivity

The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to Cu(II).

  • Troubleshooting Steps:

    • Fresh Reducing Agent: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce any in situ generated Cu(II) back to Cu(I).[10]

    • Oxygen Exclusion: De-gas your reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the copper catalyst.[10] This minimizes the oxidation of Cu(I).

    • Ligand Use: Consider using a stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to protect the Cu(I) from oxidation and improve reaction efficiency.

Potential Cause 2: Impure Starting Materials

The purity of the azide and alkyne starting materials is critical for a successful reaction.

  • Troubleshooting Steps:

    • Purity Verification: Confirm the purity of your starting materials using analytical techniques like NMR or LC-MS.

    • Purification: If necessary, purify the starting materials by column chromatography, recrystallization, or distillation.

Potential Cause 3: Suboptimal Reaction Conditions

Temperature and solvent can significantly impact the reaction rate and yield.

  • Troubleshooting Steps:

    • Solvent System: While many click reactions work well in a variety of solvents, including aqueous mixtures, some substrate combinations may have specific solvent requirements.[11] If you are experiencing low yields, consider screening different solvent systems (e.g., t-butanol/H₂O, DMF/H₂O).[10]

    • Temperature Optimization: While many CuAAC reactions proceed efficiently at room temperature, some may benefit from gentle heating (e.g., 35-40°C) to increase the reaction rate.[12] Conversely, for some reactions, lower temperatures can lead to higher yields.[10]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitor 3. Monitoring & Work-up cluster_purify 4. Purification prep_azide Dissolve organic azide (1.0 eq) and terminal alkyne (1.1 eq) in a suitable solvent. prep_degas De-gas the solution with inert gas (Ar or N2) for 15-20 min. prep_azide->prep_degas add_na_asc Add freshly prepared sodium ascorbate solution (0.1 eq). prep_degas->add_na_asc add_cu Add copper(II) sulfate solution (e.g., 0.05 eq). add_na_asc->add_cu stir Stir vigorously at room temperature. add_cu->stir monitor Monitor progress by TLC or LC-MS. stir->monitor workup Dilute with water and extract with an organic solvent. monitor->workup purify_wash Wash organic layers with water and brine, then dry. workup->purify_wash purify_conc Concentrate under reduced pressure. purify_wash->purify_conc purify_chrom Purify by column chromatography if necessary. purify_conc->purify_chrom G cluster_purity Purity Issues cluster_stability Stability Issues start Inconsistent Biological Results check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity check_stability Assess Compound Stability in Assay Buffer (HPLC) start->check_stability impure Impurity Detected check_purity->impure degradation Degradation Observed check_stability->degradation repurify Re-purify Compound impure->repurify retest_purity Re-verify Purity repurify->retest_purity end Consistent Biological Results retest_purity->end fresh_solutions Use Freshly Prepared Solutions degradation->fresh_solutions retest_stability Re-assess Stability fresh_solutions->retest_stability retest_stability->end

Caption: A logical workflow for troubleshooting inconsistent biological assay results.

Section 3: Analytical Characterization of Triazole Compounds

Accurate characterization of synthesized triazole compounds is essential to confirm their structure and purity.

3.1: Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. [13]The chemical shifts of protons and carbons on the triazole ring and its substituents provide detailed information about the molecule's connectivity and electronic environment. [13]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. [13]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. [14]Electrospray ionization (ESI) is a common technique for polar to moderately polar triazoles. [14]

3.2: Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of triazole compounds and for monitoring reaction progress. [15]* Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. [16][17]

  • Sample Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Further dilute the stock solution with the mobile phase to a concentration suitable for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and any impurities.

References

  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds - Benchchem. (URL: )
  • Separation and analysis of triazole antifungal in biological matrices by liquid chrom
  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (URL: )
  • troubleshooting common issues in 1,2,4-triazole synthesis p
  • troubleshooting side reactions in 1,2,4-triazole synthesis - Benchchem. (URL: )
  • An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules - Benchchem. (URL: )
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (URL: [Link])

  • RUDN University chemist suggested synthesizing bioactive substances using a copper catalyst | EurekAlert!. (URL: [Link])

  • Optimization of the click reaction conditions a - ResearchGate. (URL: [Link])

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])

  • Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

  • Technical Support Center: Optimizing Triazole Cycliz
  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (URL: [Link])

  • A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. - Jetir.Org. (URL: [Link])

  • Photostability of triazole antifungal drugs in the solid state - ResearchGate. (URL: [Link])

  • Understanding the isomerization kinetics in the gas phase of a triazole-3-thione derivative: A theoretical approach - ResearchGate. (URL: [Link])

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (URL: [Link])

  • Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes - MDPI. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING | TSI Journals. (URL: [Link])

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography | ACS Omega. (URL: [Link])

  • Optimization of reaction conditions of triazoles. - ResearchGate. (URL: [Link])

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (URL: [Link])

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction - Oriental Journal of Chemistry. (URL: [Link])

  • Immobilized biogenic copper nanoparticles from metallic wastewater as a catalyst for triazole synthesis by a click reaction using water as a solvent - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (URL: [Link])

  • 1,2,3-Triazole - Wikipedia. (URL: [Link])

  • New synthesis method for click chemistry - ScienceDaily. (URL: [Link])

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - NIH. (URL: [Link])

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

  • optimization of reaction conditions for preparing functional triazole molecules - Benchchem. (URL: )
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - NIH. (URL: [Link])

  • In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis - Bohrium. (URL: [Link])

  • New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity - MDPI. (URL: [Link])

  • Solubility of triazole? - ResearchGate. (URL: [Link])

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications. (URL: [Link])

  • Triazole Derivatives and Their Biological Activity - A Review | Request PDF - ResearchGate. (URL: [Link])

  • Transgenerational effects of triazole fungicides on gene expression and egg compounds in non-exposed offspring: A case study using Red-Legged Partridges (Alectoris rufa) - PubMed. (URL: [Link])

Sources

Technical Support Center: Avoiding By-Product Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize azide-alkyne cycloaddition reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common by-products, ensuring the synthesis of pure, well-characterized 1,2,3-triazoles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common by-products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

    • Why am I getting a mixture of 1,4- and 1,5-regioisomers?

    • Can the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) also produce by-products?

    • Are there by-products associated with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

    • How do I effectively remove the copper catalyst after my CuAAC reaction?

  • Troubleshooting Guides

    • Issue 1: Presence of Alkyne Homo-Coupling Products (Diynes) in CuAAC.

    • Issue 2: Observation of Oxidative Damage to Biomolecules (Peptides, Proteins) during Bioconjugation.

    • Issue 3: Formation of 5-Halo-Triazoles in CuAAC Reactions.

    • Issue 4: Low Yields and By-Product Formation in RuAAC with Aryl Azides.

  • Experimental Protocols

    • Protocol 1: General Procedure for CuAAC with Ascorbate to Minimize Oxidative Homo-Coupling.

    • Protocol 2: Post-Reaction Copper Removal using a Chelating Agent.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

The most frequently observed by-product in CuAAC reactions is the symmetrical 1,3-diyne , which arises from the oxidative homo-coupling of the terminal alkyne starting material.[1][2] This is particularly prevalent when the reaction is exposed to oxygen and the concentration of the active Cu(I) catalyst is not adequately maintained.[2] In the context of bioconjugation, by-products can also arise from the oxidation of sensitive amino acid residues (like cysteine, methionine, and histidine) or reactions between biomolecules and oxidized forms of sodium ascorbate.[3][4][5]

Q2: Why am I getting a mixture of 1,4- and 1,5-regioisomers?

The formation of a mixture of 1,4- and 1,5-disubstituted triazoles is characteristic of the uncatalyzed, thermal Huisgen cycloaddition .[1][2] The high activation energy of the thermal reaction often requires elevated temperatures, leading to a loss of regioselectivity.[2] If you are observing both isomers in a reaction intended to be a CuAAC, it strongly suggests that your copper(I) catalyst is inactive or absent. The hallmark of a successful CuAAC reaction is its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted triazole.[2][6]

Q3: Can the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) also produce by-products?

Yes, while RuAAC is highly effective for synthesizing 1,5-disubstituted triazoles, it can also be plagued by by-product formation, particularly when using aryl azides.[7][8] These reactions can sometimes suffer from low yields and the formation of complex mixtures due to catalyst deactivation or competing side reactions.[7] However, RuAAC offers the distinct advantage of being compatible with internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles.[1][9][10]

Q4: Are there by-products associated with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

SPAAC is a powerful catalyst-free method, which eliminates by-products associated with metal catalysts.[11][] However, the high reactivity of strained cyclooctynes can lead to side reactions with other nucleophiles present in a complex biological environment, such as thiols.[11] The choice of the specific cyclooctyne derivative is critical and represents a trade-off between reaction kinetics and stability to minimize such unwanted reactions.[11]

Q5: How do I effectively remove the copper catalyst after my CuAAC reaction?

Residual copper can be cytotoxic and interfere with downstream applications, making its removal essential.[13] Several effective methods exist:

  • Chelating Agents: Addition of ethylenediaminetetraacetic acid (EDTA) sequesters copper ions, which can then be removed by dialysis, size-exclusion chromatography, or extraction.[13][14]

  • Scavenging Resins: Commercially available resins with high affinity for copper can be used to bind and filter out the catalyst.[13]

  • Chromatography: Standard column chromatography is effective for small molecules, while techniques like size-exclusion are suitable for purifying biomolecules.[13][15]

Troubleshooting Guides

Issue 1: Presence of Alkyne Homo-Coupling Products (Diynes) in CuAAC

Question: My reaction TLC/LC-MS shows a significant peak corresponding to the dimer of my alkyne starting material. What is causing this and how can I prevent it?

Causality: This by-product, a 1,3-diyne, is formed via the Glaser coupling, an oxidative homo-coupling of terminal alkynes. This side reaction is catalyzed by Cu(II) species, which are readily formed when the active Cu(I) catalyst is exposed to atmospheric oxygen.[2] If the reducing agent (typically sodium ascorbate) is insufficient or consumed too quickly, the equilibrium shifts towards Cu(II), promoting diyne formation.

Troubleshooting Workflow:

G start Diyne By-product Observed q1 Is the reaction run under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Primary Cause q2 Is a reducing agent (e.g., Sodium Ascorbate) being used? a1_yes->q2 sol1 Degas solvents and run reaction under N2 or Ar. This minimizes O2, the primary oxidant. a1_no->sol1 end Problem Resolved: Clean Triazole Product sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Ascorbate:Copper ratio optimal? a2_yes->q3 sol2 Add a reducing agent. Sodium ascorbate is standard for in situ reduction of Cu(II) to Cu(I). a2_no->sol2 sol2->end a3_yes Yes (e.g., >2:1) q3->a3_yes a3_no No or Unknown q3->a3_no q4 Is a stabilizing ligand present? a3_yes->q4 sol3 Increase the equivalents of sodium ascorbate. A slight excess (2-5 eq. relative to copper) ensures a reducing environment. a3_no->sol3 sol3->end a4_no No q4->a4_no sol4 Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA). Ligands protect Cu(I) from oxidation and disproportionation. a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for eliminating alkyne homo-coupling.

Recommended Solutions & Rationale:

  • Exclude Oxygen: The most direct solution is to prevent the oxidation of Cu(I). This can be achieved by thoroughly degassing all solvents (e.g., via sparging with nitrogen or argon, or freeze-pump-thaw cycles) and running the reaction under an inert atmosphere.[2]

  • Use a Reducing Agent: For reactions that cannot be run under strictly anaerobic conditions (common in bioconjugation), the use of a reducing agent is essential. Sodium ascorbate is the most common choice; it rapidly reduces any Cu(II) formed back to the catalytically active Cu(I) state.[1][2]

  • Optimize Reagent Stoichiometry: Use a slight excess of sodium ascorbate relative to the copper salt (e.g., 2-5 equivalents) to maintain a reducing environment throughout the reaction.[1]

  • Employ a Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) chelate and stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation into Cu(0) and Cu(II).[14][16][17]

Issue 2: Observation of Oxidative Damage to Biomolecules (Peptides, Proteins) during Bioconjugation

Question: After my CuAAC labeling reaction, mass spectrometry analysis of my protein shows unexpected mass additions and fragmentation, suggesting oxidative damage. Why is this happening?

Causality: This is a critical issue in bioconjugation. The combination of a copper catalyst, sodium ascorbate, and dissolved molecular oxygen generates reactive oxygen species (ROS), such as hydrogen peroxide and superoxide radicals.[3][5][18] These highly reactive species can oxidize sensitive amino acid side chains, particularly methionine, cysteine, and histidine, or even cause cleavage of the peptide backbone.[4][5] Furthermore, oxidation by-products of ascorbate itself, like dehydroascorbate, are electrophiles that can covalently modify lysine and arginine residues.[3]

Recommended Solutions & Rationale:

StrategyRationaleKey Considerations
Add a Sacrificial Ligand/Protectant Ligands like THPTA serve a dual role: they accelerate the CuAAC reaction while also acting as sacrificial reductants, intercepting ROS before they damage the biomolecule.[14][19]Use at least five equivalents of ligand relative to the copper catalyst.[3][14]
Include an Ascorbate By-product Scavenger Aminoguanidine can be added to the reaction mixture to trap reactive carbonyl by-products of ascorbate oxidation, preventing them from modifying protein side chains.[3][19]Aminoguanidine can be a modest inhibitor of the CuAAC reaction, so its concentration may need optimization.[3]
Perform Reaction Under Anaerobic Conditions Rigorously excluding oxygen from the reaction prevents the initial formation of ROS. This is the most effective but also the most technically demanding solution.Requires glove box or extensive use of Schlenk line techniques, which may be challenging for handling sensitive biomolecules.[3][18]
Minimize Reaction Time The extent of oxidative damage is time-dependent. Optimizing the reaction to proceed as quickly as possible will minimize the biomolecule's exposure to oxidative conditions.Use accelerating ligands and ensure optimal concentrations of reactants. Monitor reaction progress to determine the minimum time required for completion.
Issue 3: Formation of 5-Halo-Triazoles in CuAAC Reactions

Question: My product is not the expected 1,4-disubstituted triazole, but rather a 1,4,5-trisubstituted triazole containing an iodine or bromine atom at the 5-position. Where is this coming from?

Causality: This side reaction can occur when using copper(I) halide salts, particularly CuI, as the catalyst source.[2] Under certain conditions, the copper(I) iodide can facilitate the formation of a 1-iodoalkyne intermediate. This intermediate then participates in the cycloaddition, leading to the formation of a 5-iodo-1,2,3-triazole.[2] High concentrations of other halide ions (e.g., chloride) can also be detrimental to the reaction rate.[2]

Recommended Solutions & Rationale:

  • Change Copper Source: Avoid using CuI as the catalyst. Opt for other copper(I) sources like CuBr or copper(I) acetate. For reactions in aqueous media, generating Cu(I) in situ from CuSO₄ with sodium ascorbate is the most common and recommended method, as it avoids introducing high concentrations of halide ions.[2]

  • Use Iodoalkynes Intentionally: While an unwanted by-product in some cases, the reaction can be directed to produce 5-iodo-triazoles by using iodoalkynes as the starting material. These products are versatile synthetic intermediates for further functionalization.[2][20]

Issue 4: Low Yields and By-Product Formation in RuAAC with Aryl Azides

Question: My Ruthenium-catalyzed reaction between an aryl azide and an alkyne is giving a low yield of the desired 1,5-triazole along with several unidentified by-products. How can I improve this?

Causality: Reactions involving aryl azides in RuAAC can be challenging and are often plagued by lower yields compared to their aliphatic counterparts.[7] This can be attributed to several factors, including the electronic properties of the aryl azide affecting its coordination to the ruthenium center and potential catalyst deactivation pathways that compete with the productive catalytic cycle.[7]

Recommended Solutions & Rationale:

  • Catalyst Choice: The specific ruthenium complex used is critical. While CpRuCl(PPh₃)₂ is a common catalyst, complexes like [CpRuCl]₄ have shown significantly better performance, especially in DMF, allowing reactions to proceed at room temperature with higher efficiency.[7] The more labile Cp*RuCl(COD) is also highly effective at ambient temperatures.[10]

  • Solvent Optimization: The solvent can have a profound impact on catalyst activity and stability. For [Cp*RuCl]₄, dimethylformamide (DMF) has been identified as a superior solvent compared to others like THF.[7]

  • Substrate Purity: Ensure high purity of the aryl azide. Impurities can interfere with the catalyst and lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Ascorbate to Minimize Oxidative Homo-Coupling

This protocol is a general guideline for a small-scale reaction.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (2-5 eq relative to CuSO₄)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

  • In a vial, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., 2 mL of t-BuOH/H₂O 1:1).

  • Prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

  • To the stirring solution of alkyne and azide, add the sodium ascorbate solution (e.g., 0.05 eq, 5 mol%).

  • Add the CuSO₄ solution (e.g., 0.01 eq, 1 mol%). A color change (often to yellow or orange) may be observed as the Cu(I)-acetylide complex forms.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.[21]

  • Once the reaction is complete, proceed with work-up and purification.

Protocol 2: Post-Reaction Copper Removal using a Chelating Agent

Procedure:

  • Upon reaction completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate for organic-soluble products).

  • Add an aqueous solution of 0.5 M EDTA (disodium salt). The volume should be sufficient to fully dissolve the salts.

  • Transfer the mixture to a separatory funnel and shake vigorously. The EDTA will chelate the copper, drawing it into the aqueous phase (often indicated by a blue or green color).

  • Separate the layers. Wash the organic layer two more times with the EDTA solution, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of copper.[22]

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(12), 2459-2467. Available from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(51), 9879-9883. Available from [Link]

  • Li, N., Lim, R. K., Edwardraja, S., & Lin, Q. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(11), 2596-2601. Available from [Link]

  • Li, Y., et al. (2020). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Scientific Reports, 10, 1845. Available from [Link]

  • Hong, V., Kislukhin, A. A., & Finn, M. G. (2010). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Bioconjugate Chemistry, 21(10), 1912-1916. Available from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4567-4577. Available from [Link]

  • MDPI. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 11(4), 485. Available from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. Available from [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[23][24][25]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. Available from [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339. Available from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. RSC Advances, 6, 85474-85478. Available from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]

  • ACS Publications. (2022). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Journal of Natural Products, 85(2), 315-322. Available from [Link]

  • ResearchGate. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • ACS Publications. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. The Journal of Physical Chemistry C, 126(17), 7546-7553. Available from [Link]

  • ResearchGate. (n.d.). Scheme 22: A reasonable mechanism for the synthesis of 5-alkynyl-1,2,3-triazoles 69. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2697. Available from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Conceivably mechanism of synthesis of 5‐alkynyl‐1,2,3‐triazole and.... Retrieved from [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981048. Available from [Link]

  • National Institutes of Health. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1835-1845. Available from [Link]

  • ACS Publications. (2021). Boronate Formation-Triggered Azide–Alkyne Cycloaddition. Organic Letters, 23(10), 3848-3852. Available from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from [Link]

  • National Institutes of Health. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(18), 9276-9285. Available from [Link]

  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1835-45. Available from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Aryl-3-Azolyl-1-Indolyl-Propan-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-aryl-3-azolyl-1-indolyl-propan-2-ols. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your process optimization and scale-up efforts.

Overview of the Synthetic Challenge

The target molecules, 2-aryl-3-azolyl-1-indolyl-propan-2-ols, are complex tertiary alcohols. Their synthesis typically involves the construction of a quaternary carbon center bearing four distinct substituents. The most convergent and widely applicable strategy is the addition of an organometallic reagent, such as a Grignard reagent, to a ketone precursor.

This guide will focus on a common synthetic route, highlighting critical control points and potential pitfalls at each stage.

General Synthetic Workflow

The overall process can be visualized as a multi-step sequence. The choice of specific reagents and protecting groups is crucial for success, especially during scale-up.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Final Deprotection & Purification Indole Indole Protected_Indole N-Protected Indole Indole->Protected_Indole Protection (e.g., TsCl, Boc₂O) Ketone 2-Azolyl-1-(N-protected-indolyl)ethanone Protected_Indole->Ketone Friedel-Crafts Acylation or Alkylation Azolyl_Halide 1-(Haloacetyl)azole Azolyl_Halide->Ketone Protected_Alcohol N-Protected Target Molecule Ketone->Protected_Alcohol Grignard Addition Aryl_Halide Aryl Halide Grignard Aryl Grignard Reagent Aryl_Halide->Grignard Mg, THF Grignard->Protected_Alcohol Final_Product Final Product: 2-Aryl-3-azolyl-1-indolyl-propan-2-ol Protected_Alcohol->Final_Product Deprotection Purification Purification (Crystallization/Chromatography) Final_Product->Purification

Caption: General workflow for the synthesis of the target propan-2-ol derivatives.

Troubleshooting and Frequently Asked Questions (FAQs)

Part 1: Synthesis of the Ketone Precursor
Question 1: I'm observing significant polyalkylation and poor regioselectivity during the Friedel-Crafts reaction with my indole. How can I improve C3-selectivity?

Answer: This is a classic challenge with indole chemistry. The indole nucleus is highly electron-rich and susceptible to electrophilic attack at multiple positions, primarily C3 but also N1 and C2. Polyalkylation is common when using potent electrophiles and strong Lewis acids.[1]

Causality & Expert Insights:

  • Indole Nucleophilicity: The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic substitution. However, under strongly acidic conditions, the intermediate can rearrange or further react.

  • Lewis Acid Strength: Strong Lewis acids (e.g., AlCl₃) can complex with the indole nitrogen, altering its reactivity profile and sometimes leading to undesired side products or decomposition.

  • Protecting Group Strategy: The most robust solution is to protect the indole nitrogen. An electron-withdrawing protecting group, such as a tosyl (Ts) or Boc group, serves two critical functions:

    • It prevents N-alkylation, which is a common side reaction.[2]

    • It tempers the nucleophilicity of the indole ring, reducing the rate of polyalkylation and improving the selectivity of the reaction.

Recommended Protocol: N-Tosylation of Indole

  • To a stirred solution of indole (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude N-tosylindole can often be used directly in the next step or purified by recrystallization from an ethanol/hexane mixture.

With the N-protected indole, the subsequent Friedel-Crafts acylation or alkylation at the C3 position proceeds with much higher selectivity and yield.

Question 2: My attempt to introduce the azole moiety resulted in a complex mixture. What is the best way to synthesize the 2-azolyl-1-indolyl-ethanone precursor?

Answer: Direct Friedel-Crafts acylation using an activated azole species can be problematic. A more reliable, two-step approach involves first attaching a haloacetyl group to the indole, followed by nucleophilic substitution with the desired azole. For this example, we will use 1,2,4-triazole.

Recommended Protocol: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethan-1-one

Step A: Friedel-Crafts Acylation with Bromoacetyl Bromide

  • Dissolve N-tosylindole (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C. Add aluminum chloride (AlCl₃, 1.5 eq.) portion-wise, keeping the temperature below 5 °C.

  • Stir for 15 minutes, then add bromoacetyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 2-3 hours. Monitor progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate to yield crude 2-bromo-1-(1-tosyl-1H-indol-3-yl)ethan-1-one. This intermediate is often used directly.

Step B: Nucleophilic Substitution with 1,2,4-Triazole

  • In a separate flask, prepare the sodium salt of 1,2,4-triazole. Add 1,2,4-triazole (1.5 eq.) to anhydrous DMF, cool to 0 °C, and add sodium hydride (NaH, 1.5 eq.) portion-wise. Stir until gas evolution stops.

  • Add a solution of the crude bromo-ketone from Step A in DMF to the triazole salt solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers extensively with water to remove DMF, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify the resulting ketone precursor by column chromatography or recrystallization.

Part 2: The Grignard Reaction and Scale-Up
Question 3: My Grignard reaction yield is consistently low (<40%), and I recover a lot of my ketone starting material. What's going wrong?

Answer: Low conversion in Grignard reactions with ketones is often due to two main issues: poor quality of the Grignard reagent or competitive enolization of the ketone.

Causality & Expert Insights:

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and oxygen. Inadequate drying of glassware, solvent, or the aryl halide starting material will significantly reduce the active concentration of your reagent. On a larger scale, this becomes even more critical.

  • Enolization: Your ketone precursor has acidic α-protons on the methylene bridge between the indole and carbonyl groups. The Grignard reagent is a strong base and can deprotonate this position to form an enolate, which is unreactive towards further Grignard addition. This pathway consumes both your ketone and the Grignard reagent.[3]

Troubleshooting Steps & Solutions:

  • Validate Grignard Reagent: Before adding your ketone, take a small aliquot of your prepared Grignard reagent, quench it, and analyze by GC or NMR to confirm its formation and estimate its concentration (titration is best practice for scale-up).

  • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (THF is preferred).

  • Lower the Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., -20 °C to 0 °C). This favors the nucleophilic addition pathway over the enolization (deprotonation) pathway.

  • Consider Cerium Chloride: The use of anhydrous cerium(III) chloride (CeCl₃) can dramatically suppress enolization. This is known as the Luche reduction principle, which increases the nucleophilicity of organometallic reagents while reducing their basicity.

Recommended Protocol: CeCl₃-Mediated Grignard Addition

  • Anhydrous CeCl₃ (1.2 eq.) is added to a flask and heated under vacuum to ensure it is completely dry.

  • Cool to room temperature and add anhydrous THF. Stir vigorously for 2-4 hours to create a fine slurry.

  • Cool the CeCl₃ slurry to 0 °C and add your pre-formed Aryl-MgBr solution (1.5 eq.) dropwise. Stir for 1-2 hours.

  • Slowly add a solution of the ketone precursor (1.0 eq.) in anhydrous THF to this mixture at 0 °C.

  • Monitor the reaction by TLC. Once complete, quench with saturated aqueous NH₄Cl and proceed with standard aqueous work-up.

Question 4: How do I manage the exotherm during a large-scale Grignard reaction?

Answer: Managing the heat generated during the formation and reaction of Grignard reagents is a primary safety and process control concern during scale-up.

Key Control Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-10 kg)Rationale & Expert Insights
Solvent Volume 5-10 mL / g of halide8-15 L / kg of halideHigher dilution helps dissipate heat and improves stirring efficiency.
Addition Rate Manual dropwise additionControlled pump addition (sub-surface)Slow, controlled addition is critical. Sub-surface addition prevents reagent accumulation on the surface and localized hot spots.
Cooling Ice/Dry Ice BathJacketed reactor with glycol coolantA jacketed reactor provides precise and uniform temperature control. Ensure your cooling system has sufficient capacity for the exotherm.
Initiation Gentle heating, iodine crystalSmall amount of pre-formed Grignard, chemical activators (e.g., DIBAL-H)Avoid large-scale heating. Using a small amount of a previous batch or a chemical initiator provides a controlled start to the reaction.
Agitation Magnetic stirrerOverhead mechanical stirrer with appropriate impellerVigorous stirring is essential to ensure efficient heat transfer from the reaction mass to the reactor jacket.
Part 3: Purification and Final Product Handling
Question 5: Purification of my final tertiary alcohol by silica gel chromatography is leading to decomposition. Are there better methods?

Answer: Yes, this is a common observation. Tertiary alcohols, particularly benzylic ones adjacent to an indole ring, can be sensitive to the acidic nature of standard silica gel. This can catalyze an E1 elimination reaction, leading to the formation of an alkene byproduct and a reduction in yield.

Decomposition_Pathway Start Target Tertiary Alcohol (on Silica Gel, H⁺ source) Intermediate Carbocation Intermediate (Stabilized by Aryl & Indole) Start->Intermediate Protonation & Loss of H₂O Product Alkene Byproduct Intermediate->Product Elimination of H⁺

Caption: Acid-catalyzed decomposition pathway on silica gel.

Alternative Purification Strategies:

  • Neutralized Silica Gel: Pre-treat your silica gel by slurrying it in your eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites and significantly reduces decomposition.

  • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for chromatography if the compound is still unstable.

  • Crystallization/Recrystallization: This is the most desirable method for large-scale purification as it is more economical and scalable than chromatography.[4][5] Experiment with various solvent systems. Common choices for this class of molecules include:

    • Ethyl acetate / Hexanes

    • Dichloromethane / Heptane

    • Isopropanol / Water

    • Toluene

Expert Tip: If your product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until turbidity persists. Seeding with a small crystal, if available, or scratching the inside of the flask can help induce crystallization.

References

  • Sundberg, R. J. (2007). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Heacock, R. A., & Kašpárek, S. (1969). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry, 10, 43-112. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. Discusses general principles of scale-up and process chemistry relevant to complex molecule synthesis.
  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132. While on a different indole synthesis, it provides insights into Grignard reactions with complex arenes. Available at: [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Processes, 10(9), 1708. This article provides practical data on the crystallization of indole-containing mixtures. Available at: [Link]

  • Brainly.in User Contribution. (2025). How to prepare propan-2-ol using Grignard reagent. Provides a basic explanation of the Grignard reaction mechanism. Available at: [Link]

Sources

Technical Support Center: Improving the Drug-Like Properties of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and FAQs to address common challenges encountered when optimizing the drug-like properties of novel triazole-containing compounds.

Structure of This Guide

This guide is structured around the most common hurdles in early-stage drug discovery. Instead of a linear protocol, you can navigate directly to the section that addresses your specific experimental challenge:

  • Poor Aqueous Solubility: Strategies for when your compound won't stay in solution.

  • Low Metabolic Stability: Addressing rapid clearance by liver enzymes.

  • Suboptimal Permeability: Improving the ability of your compound to cross biological membranes.

  • Potential Off-Target Effects: Mitigating risks such as hERG inhibition.

Each section contains frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and visual workflows to guide your decision-making process.

Troubleshooting Poor Aqueous Solubility

Poor aqueous solubility is one of the most frequent and challenging issues in drug discovery, leading to unreliable bioassay results and poor bioavailability.[1][2][3] The 1,2,4-triazole ring itself is polar, but the overall solubility is heavily dictated by the nature of its substituents.[4]

Frequently Asked Questions (FAQs): Solubility

Q1: My novel triazole compound has a kinetic solubility of <1 µM in phosphate-buffered saline (PBS). What are the likely causes and my first troubleshooting steps?

A1: Low solubility in triazole-containing molecules is often due to two main factors: high lipophilicity (often described as "grease-ball" molecules) or strong crystal lattice energy ("brick-dust" molecules).[5] Large, nonpolar, or rigid substituents can dramatically decrease aqueous solubility.[4]

Your immediate strategy should be to characterize the problem further and then attempt non-synthetic modifications:

  • pH-Solubility Profile: If your molecule has ionizable groups (e.g., a basic amine or an acidic proton), its solubility will be pH-dependent. Determine the pKa and measure solubility at different pH values. Adjusting the pH of your assay buffer to favor the more soluble, ionized form can be a simple fix.[4]

  • Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is standard. However, ensure the final concentration is low enough (typically <1%) not to interfere with the assay.[4]

  • Formulation with Excipients: Consider using solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes with your compound to increase its apparent solubility.[4][6][7]

Q2: My DMSO stock solution is clear, but the compound precipitates immediately when I dilute it into an aqueous buffer for my biological assay. What's happening?

A2: This is a classic sign that your final concentration is above the compound's kinetic solubility limit in the aqueous medium. The rapid solvent shift from DMSO to buffer causes the compound to "crash out."

Solutions:

  • Decrease Final Concentration: Your target concentration may be too high. Perform a serial dilution to find the concentration at which it remains soluble.

  • Optimize Addition: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.[4]

  • Use Sonication: Applying ultrasonic energy can help break down small particle agglomerates and facilitate dissolution.[4]

Q3: Structural modifications are necessary to improve my compound's intrinsic solubility. What are the most effective strategies for triazole scaffolds?

A3: The goal is to disrupt the crystal lattice or reduce lipophilicity without compromising target engagement.

  • Introduce Ionizable Groups: Adding a basic amine or a carboxylic acid allows for salt formation. Pharmaceutical salts often have dramatically improved solubility and dissolution rates by disrupting the crystal lattice.[6][8]

  • Add Polar Functional Groups: Incorporating polar groups like hydroxyls (-OH), amides (-CONH2), or sulfonamides (-SO2NH2) can increase hydrogen bonding with water.

  • Bioisosteric Replacement: Replace a lipophilic group with a more polar bioisostere. For example, a phenyl ring could be replaced by a pyridine or pyrimidine ring to reduce lipophilicity and potentially block a site of metabolism.[9][10][11] The 1,2,3-triazole ring itself is often used as a stable bioisostere for amide or ester groups.[12][13]

  • Control Lipophilicity (cLogP): As a general rule, aim for a calculated LogP (cLogP) between 1 and 3 for a good balance of solubility and permeability.[14][15] Subtle changes, like altering the position of the triazole within a linker, can significantly impact lipophilicity and solubility.[16]

Workflow for Solubility Troubleshooting

G cluster_0 Initial Problem cluster_1 Tier 1: Formulation Fixes cluster_2 Tier 2: Structural Modifications A Compound Precipitates in Aqueous Buffer B Measure pH-Dependent Solubility A->B Has ionizable groups? C Optimize Co-solvent (e.g., DMSO < 1%) A->C Assay tolerates co-solvent? D Test Excipients (e.g., Cyclodextrins) B->D pH adjustment insufficient E Introduce Ionizable Group (Salt Formation) B->E Formulation fails Re-synthesis possible C->D Still precipitates C->E Formulation fails Re-synthesis possible D->E Formulation fails Re-synthesis possible F Add Polar Groups (-OH, -CONH2) E->F Salt not viable H Re-Test Solubility & Bioactivity E->H G Reduce Lipophilicity (cLogP) Bioisosteric Replacement F->G Potency affected F->H G->H

Caption: Decision workflow for addressing poor compound solubility.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay is used to rapidly assess solubility by adding a DMSO stock solution to a buffer.[17][18]

Materials:

  • Test compounds in DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Nephelometer or UV spectrophotometer plate reader.

  • Filtration apparatus for 96-well plates (for direct UV method).[1][17]

Procedure (Nephelometric Method):

  • Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into each well of a microtiter plate.[17]

  • Add buffer (e.g., 98-195 µL) to each well to achieve the desired final concentration.

  • Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[17]

  • Measure the light scattering in each well using a nephelometer.[17][18] Increased light scattering indicates precipitation.

  • The kinetic solubility is the highest concentration that does not show significant precipitation compared to a buffer-only control.

Troubleshooting Low Metabolic Stability

Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major cause of poor in vivo exposure and short drug half-life.[19][20] Triazole-containing drugs can be both substrates and inhibitors of CYP enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[21][22]

Frequently Asked Questions (FAQs): Metabolism

Q1: My lead triazole compound shows a half-life of less than 10 minutes in a human liver microsome (HLM) assay. What are the next steps?

A1: A short half-life in HLMs strongly suggests rapid Phase I oxidative metabolism.[19] Your goal is to identify the "metabolic soft spot" and modify the structure to block this metabolism.

  • Metabolite Identification: The first critical step is to perform a metabolite identification study using LC-MS/MS. This will pinpoint which part of the molecule is being modified (e.g., hydroxylation of an aromatic ring, N-dealkylation).

  • Block the "Soft Spot": Once identified, the most common strategy is to block the site of metabolism. For example, if an aromatic ring is being hydroxylated, you can add a fluorine or chlorine atom at that position. These electron-withdrawing groups can deactivate the ring towards oxidation.[10][23][24]

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (cLogP) can decrease the rate of metabolism.[23][25]

  • Introduce Steric Hindrance: Adding a bulky group (e.g., a t-butyl group) near the metabolic soft spot can sterically hinder the enzyme from accessing it.[10]

Q2: Are there general strategies for making heterocyclic compounds more robust to metabolism?

A2: Yes. Several field-proven strategies apply well to triazoles and other heterocycles:

  • Scaffold Hopping/Bioisosteric Replacement: Replace a metabolically labile ring system with a more stable one.[26] For instance, replacing an electron-rich aromatic system with a more electron-deficient one (like replacing a phenyl ring with a pyridine) can increase robustness towards oxidation.[26]

  • Nitrogen Atom Incorporation: Increasing the number of nitrogen atoms in an aromatic ring generally makes it more electron-deficient and less susceptible to oxidative metabolism.[26]

  • Conformational Constraint: Locking the molecule into a specific conformation can sometimes make the metabolic soft spot inaccessible to the enzyme's active site.[23][25]

Diagram of Common Metabolic Liabilities

Caption: Common metabolic liabilities and corresponding mitigation strategies.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes.[27]

Materials:

  • Pooled Human Liver Microsomes (HLMs).[27]

  • NADPH regenerating system (cofactor).[27][28]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).[29]

  • Test compound (e.g., 1 µM final concentration).[20]

  • Acetonitrile with an internal standard to stop the reaction.[19]

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare the incubation mixture by diluting HLMs into the phosphate buffer. Keep on ice.[20]

  • Add the test compound to the HLM solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor.[20]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.[19][27]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[19]

Troubleshooting Suboptimal Permeability

For oral drugs, permeability across the intestinal wall is essential for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[30][31][32]

Frequently Asked Questions (FAQs): Permeability

Q1: My compound shows low permeability in the PAMPA assay. What structural features might be responsible?

A1: Low passive permeability is typically associated with:

  • High Polarity: Too many hydrogen bond donors and acceptors (high topological polar surface area or TPSA) can prevent the compound from entering the lipophilic cell membrane.

  • High Molecular Weight: Larger molecules generally diffuse more slowly across membranes.

  • Charge: Permanently charged molecules have very low passive permeability.

Q2: How can I improve the permeability of my triazole series?

A2: Improving permeability often involves a trade-off with solubility.

  • Reduce Hydrogen Bonding Capacity: Mask polar groups like carboxylic acids or hydroxyls as prodrug esters or ethers. The ester can then be cleaved by enzymes in vivo to release the active drug.

  • Intramolecular Hydrogen Bonding: Strategically placing groups that can form an intramolecular hydrogen bond can "hide" polarity, reducing the TPSA and improving permeability. The specific placement of a triazole ring can influence the potential for intramolecular hydrogen bonding.[16]

  • Balance Lipophilicity: While increasing lipophilicity can improve permeability, excessive lipophilicity can lead to poor solubility and high metabolic clearance. A careful balance is key.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: A 96-well microplate with a filter bottom (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[30][31] The test compound is added to the donor plate, which is then placed on top of an acceptor plate containing buffer. The amount of compound that diffuses through the membrane into the acceptor plate over time is measured.[33]

Procedure:

  • Coat the filter membrane of each well in the donor plate with the lipid solution and allow the solvent to evaporate.[34]

  • Add the test compound solution (e.g., 10 µM in buffer, final DMSO <1%) to the wells of the donor plate.[31]

  • Fill the wells of the acceptor plate with buffer.

  • Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a set time (e.g., 5 hours) at room temperature.[30][32]

  • After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy.

  • Calculate the apparent permeability coefficient (Papp) using the concentrations and physical parameters of the system.

Mitigating Potential Off-Target Effects: hERG Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major safety concern as it can lead to fatal cardiac arrhythmias. Many nitrogen-containing heterocyclic compounds have some affinity for the hERG channel.

Frequently Asked Questions (FAQs): hERG

Q1: My triazole compound shows activity in a preliminary hERG screening assay. What are the common structural drivers for hERG inhibition?

A1: Key pharmacophoric features for hERG binders are:

  • Basic Nitrogen: A positively ionizable nitrogen atom (pKa > 7) is a very common feature.

  • Lipophilicity: High lipophilicity increases the likelihood of hERG binding.

  • Specific Shape and Conformation: The molecule must be able to fit into the hERG channel's binding pocket.

Q2: What are the most effective strategies to reduce hERG affinity while maintaining on-target potency?

A2: This is a critical multi-parameter optimization challenge.

  • Reduce Basicity (pKa): Modify the structure to lower the pKa of any basic nitrogen atoms to below ~7.0. This can be done by introducing adjacent electron-withdrawing groups. There is a general trend that compounds with basic pKa values below 5 have the lowest affinity for hERG.[35]

  • Reduce Lipophilicity: As with metabolism, reducing the overall cLogP can often decrease hERG affinity.[35]

  • Disrupt the Pharmacophore: Introduce steric bulk or conformational constraints that prevent the molecule from adopting the required conformation to bind to the hERG channel, without disrupting binding to the desired target.

  • Scaffold Hopping: In some cases, the entire triazole-containing scaffold may have an inherent propensity for hERG binding. Replacing it with a different core structure may be necessary.

Structure-Activity Relationship (SAR) for hERG Mitigation
StrategyRationaleExample Modification
Reduce Basicity Decrease the population of the protonated (cationic) form at physiological pH (7.4).Add an electron-withdrawing group (e.g., fluorine) near a basic nitrogen.
Reduce Lipophilicity Decrease non-specific hydrophobic interactions within the hERG channel pore.Replace a phenyl group with a more polar pyridine ring.
Introduce Steric Clash Prevent the molecule from fitting optimally into the hERG binding site.Add a bulky group (e.g., cyclopropyl) near the basic center.
Remove/Mask Pharmacophore Eliminate the key binding features (basic center and hydrophobic regions).Replace a basic amine with a non-basic, polar group if tolerated by the target.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC - NIH. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Triazoles as Bioisosteres in Medicinal Chemistry: A Recent Update. ResearchGate. [Link]

  • Mitigating heterocycle metabolism in drug discovery. Semantic Scholar. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate. [Link]

  • Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Semantic Scholar. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. PMC - PubMed Central. [Link]

  • ADME Pampa Permeability Assay. BioDuro. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Technology Networks. [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. [Link]

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PMC - PubMed Central. [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC - PubMed Central. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. ResearchGate. [Link]

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][5][8]triazole and Imidazo[2,1-b][4][8][17]thiadiazole Derivatives. MDPI. [Link]

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PubMed Central. [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. adisonline.com. [Link]

  • Application of triazoles in the structural modification of natural products. PubMed Central. [Link]

  • Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. PubMed. [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. ResearchGate. [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,4-Triazol-1-yl)propanoic acid (C₅H₇N₃O₂, Molecular Weight: 141.13 g/mol ) is a molecule of interest in medicinal chemistry and materials science due to the versatile chemical properties of the 1,2,4-triazole ring system.[1] Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This guide will detail the expected ¹H and ¹³C NMR spectral data, provide a comprehensive experimental protocol for data acquisition, and illustrate how multi-dimensional NMR techniques can be employed to unequivocally confirm the connectivity and structure of the title compound.

Predicted NMR Spectral Data and Structural Assignment

The structure of this compound presents a distinct set of proton and carbon environments that are readily distinguishable by NMR. The propanoic acid chain is attached to the N1 position of the 1,2,4-triazole ring, a key structural feature that can be confirmed through NMR analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals: two singlets corresponding to the triazole ring protons and two triplets from the propanoic acid chain's methylene groups. The carboxylic acid proton is also observable, typically as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five unique signals, corresponding to the two distinct carbons of the triazole ring and the three carbons of the propanoic acid moiety. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift ranges for analogous structural fragments.

Atom # Structure Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Multiplicity Assignment
1COOH10.0 - 12.0170.0 - 175.0bsCarboxylic Acid
2-CH₂-2.80 - 3.0030.0 - 35.0tMethylene (α to COOH)
3-CH₂-4.40 - 4.6045.0 - 50.0tMethylene (α to Triazole)
4C-H8.00 - 8.20145.0 - 150.0sTriazole C-H
5C-H8.40 - 8.60150.0 - 155.0sTriazole C-H

Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm. Solvent: DMSO-d₆. bs = broad singlet, s = singlet, t = triplet.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for the structural validation of this compound. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the exchangeable carboxylic acid proton.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in 0.6 - 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is essential to avoid interfering signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

II. NMR Instrument Setup and Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR (Proton):

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with appropriate phasing and baseline correction. Integrate the signals to confirm the proton ratios.

  • ¹³C NMR (Carbon-13):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

    • A spectral width of 220-240 ppm is typically sufficient.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.

    • CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted). Quaternary carbons are not observed.

    • This will confirm the presence of the two methylene groups in the propanoic acid chain.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment reveals proton-proton couplings.

    • A cross-peak between the two methylene proton signals of the propanoic acid chain is expected, confirming their adjacent positions.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This spectrum correlates directly bonded protons and carbons.

    • It will show correlations between the protons of the two methylene groups and their attached carbons, as well as the triazole protons and their respective carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This is a key experiment for establishing long-range (2-3 bond) correlations and confirming the connectivity of the molecular fragments.

    • Crucially, a cross-peak should be observed between the protons of the methylene group adjacent to the triazole ring (at ~4.5 ppm) and the carbons of the triazole ring. This provides definitive evidence for the N-alkylation and the overall structure.

Visualizing the Experimental Workflow

The logical flow of the NMR experiments for structural validation can be visualized as follows:

experimental_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Validation H1_NMR ¹H NMR Proton_Ratios Proton Ratios & Multiplicities H1_NMR->Proton_Ratios C13_NMR ¹³C NMR Carbon_Types Carbon Types (CH, CH₂) C13_NMR->Carbon_Types DEPT135 DEPT-135 DEPT135->Carbon_Types COSY COSY Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_Bonding Direct C-H Bonding HSQC->Direct_Bonding HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Structure_Validation Final Structure Validation Proton_Ratios->Structure_Validation Carbon_Types->Structure_Validation Proton_Connectivity->Structure_Validation Direct_Bonding->Structure_Validation Long_Range_Connectivity->Structure_Validation

NMR Structural Validation Workflow.

Comparative Analysis: Validating the Experimental Data

Upon acquiring the experimental NMR data, a direct comparison with the predicted values in the table above should be performed. The key validation points are:

  • ¹H NMR: The presence of four distinct signals with the correct multiplicities (two singlets, two triplets) and an integration ratio of 1:1:2:2 (excluding the carboxylic proton) is the first confirmation. The chemical shifts should fall within the expected ranges.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum should show five signals. The DEPT-135 experiment will confirm the identity of the two methylene carbons as negative peaks, while the two triazole CH carbons will be positive. The carboxylic and quaternary triazole carbons will be absent in the DEPT-135 spectrum.

  • 2D NMR:

    • COSY: A clear cross-peak between the two triplet signals of the propanoic acid chain will confirm their scalar coupling and adjacency.

    • HSQC: This will definitively link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

    • HMBC: This is the ultimate proof of structure. The observation of a correlation between the downfield methylene protons (-CH₂-N) and the triazole ring carbons (C4 and C5) will unequivocally establish the N1-substitution pattern and the connection between the two molecular fragments.

By systematically applying this comprehensive NMR analysis, the structure of this compound can be validated with the highest degree of confidence, providing a solid foundation for its use in further research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Chemistry LibreTexts. DEPT C-13 NMR Spectroscopy. [Link]

  • Columbia University NMR Core Facility. DEPT. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

A Comparative Guide to the Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medical mycology, the triazole class of antifungal agents stands as a cornerstone in the management of both superficial and life-threatening systemic fungal infections.[1][2] Their development marked a significant advancement over the earlier imidazole antifungals, offering improved target specificity, greater potency, and a broader spectrum of activity.[1] This guide provides a comprehensive comparison of the antifungal activity of prominent triazole derivatives, delving into their mechanisms, spectrum of activity, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking a deeper, evidence-based understanding of these critical therapeutic agents.

The Triazole Antifungal Mechanism of Action: A Targeted Disruption of Fungal Cell Integrity

The efficacy of triazole antifungals lies in their specific inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][3][4] This enzyme, a fungal cytochrome P450 (CYP51), is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[4][5]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles effectively halt ergosterol synthesis.[6] This leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4][6] The consequences of this disruption are twofold: it compromises the structural integrity and function of the cell membrane and impairs the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[2][6] The high affinity of triazoles for the fungal CYP51 enzyme over its mammalian counterpart contributes to their favorable therapeutic index.[2][6]

cluster_0 Fungal Cell cluster_1 Mechanism of Triazole Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function & Integrity) Ergosterol->Membrane Incorporation CYP51->Ergosterol Blocked_CYP51 Inhibited Lanosterol 14α-demethylase Triazoles Triazole Derivatives (e.g., Fluconazole, Voriconazole) Triazoles->Blocked_CYP51 Inhibition Methylated_Sterols Accumulation of Toxic Methylated Sterols Blocked_CYP51->Methylated_Sterols Leads to Disrupted_Membrane Disrupted Fungal Cell Membrane (Loss of Function & Integrity) Methylated_Sterols->Disrupted_Membrane Growth_Inhibition Fungal Growth Inhibition (Fungistatic/Fungicidal Effect) Disrupted_Membrane->Growth_Inhibition

Caption: Mechanism of action of triazole antifungal agents.

A Comparative Analysis of Key Triazole Derivatives

While all triazoles share a common mechanism of action, they exhibit significant differences in their spectrum of activity, pharmacokinetic properties, and clinical efficacy. This section compares four widely used triazole derivatives: fluconazole, itraconazole, voriconazole, and posaconazole.

Fluconazole: As a first-generation triazole, fluconazole is well-established for the treatment of infections caused by most Candida species and Cryptococcus neoformans.[1][2] However, its activity against molds, such as Aspergillus species, is limited.[1][2] Furthermore, increasing resistance has been observed in some Candida species, notably Candida glabrata and the intrinsically resistant Candida krusei.[1][7]

Itraconazole: Itraconazole offers a broader spectrum of activity than fluconazole, with efficacy against dimorphic fungi and some Aspergillus species.[1][2] Its use can be limited by variable oral bioavailability and a higher potential for drug-drug interactions.[8][9]

Voriconazole: A second-generation triazole, voriconazole demonstrates potent activity against a wide range of yeasts and molds, including fluconazole-resistant Candida species and is considered a first-line therapy for invasive aspergillosis.[1][8] It also has activity against Fusarium species.[1]

Posaconazole: Posaconazole is another second-generation triazole with the broadest spectrum of activity among the currently available triazoles.[10] It is highly effective against a wide array of yeasts and molds, including zygomycetes, which are not susceptible to many other antifungal agents.[10] Clinical studies have shown posaconazole to be significantly more effective than fluconazole and itraconazole in preventing invasive fungal infections in high-risk patients.[9][11]

Comparative In Vitro Activity of Triazole Derivatives

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of these four triazoles against a range of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12]

Fungal SpeciesFluconazole (MIC90, µg/mL)Itraconazole (MIC90, µg/mL)Voriconazole (MIC90, µg/mL)Posaconazole (MIC90, µg/mL)
Candida albicans20.50.1250.125
Candida glabrata32210.5
Candida krusei64110.5
Cryptococcus neoformans80.250.250.25
Aspergillus fumigatus>64210.5
Aspergillus flavus>64110.5
Fusarium solani>64>1684
Zygomycetes>64>8>82

Data compiled from multiple sources for illustrative purposes. MIC90 represents the concentration at which 90% of isolates are inhibited.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14] The broth microdilution method is a widely accepted reference standard for determining the MIC of antifungal agents.[15][16]

Objective: To determine the minimum inhibitory concentration (MIC) of various triazole derivatives against a specific fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fungal isolate for testing

  • Triazole antifungal agents (e.g., fluconazole, itraconazole, voriconazole, posaconazole)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and other necessary laboratory reagents

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Harvest fungal cells (for yeasts) or conidia (for molds) and suspend them in sterile saline.

    • Adjust the inoculum suspension to a specific turbidity using a spectrophotometer to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[16]

  • Preparation of Antifungal Dilutions:

    • Prepare stock solutions of each triazole derivative in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium directly in the 96-well microtiter plates to achieve the desired final concentration range.[16]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared fungal suspension.

    • Include a growth control well (fungal inoculum without antifungal) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species being tested.[17]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for fungal growth or by using a microplate reader to measure turbidity.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[13]

start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Triazoles in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Sources

Comparative Bioassay Performance: 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid vs. Other Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of medicinal chemistry, propanoic acid derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, a molecule of significant interest, against other propanoic acid derivatives. We will dissect their performance in key bioassays, elucidate the underlying mechanisms of action, and provide detailed, validated protocols to ensure the reproducibility of these critical evaluations. Our focus is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing this chemical class and to highlight the unique contributions of the 1,2,4-triazole moiety to biological function.

Introduction: The Rationale for Comparison

This compound integrates two key chemical features: a flexible propanoic acid chain and a 1,2,4-triazole ring. The carboxylic acid group provides a critical anchor for interacting with biological targets, while the 1,2,4-triazole is a well-established pharmacophore found in numerous FDA-approved drugs, particularly antifungals like fluconazole and posaconazole.[3][4] This heterocycle is prized for its metabolic stability and its ability to act as a hydrogen bond acceptor or a metal-coordinating group.

The central question this guide addresses is: How does the specific incorporation of the 1,2,4-triazole ring influence the biological activity of the propanoic acid scaffold compared to other heterocyclic or aryl substitutions? By systematically comparing its performance in standardized bioassays, we can derive crucial structure-activity relationships (SAR) that inform future drug design efforts.

Comparative Performance in Key Bioassays

We will focus on two therapeutic areas where triazoles and propanoic acid derivatives have shown significant promise: antifungal and anticancer applications.

Antifungal Activity

The 1,2,4-triazole core is synonymous with antifungal activity.[5] The following table provides a synthesized comparison of the minimum inhibitory concentration (MIC) of various propanoic acid derivatives against common fungal pathogens. Lower MIC values indicate higher potency.

Table 1: Comparative Antifungal Activity (MIC, µg/mL)

CompoundCandida albicansAspergillus fumigatusRationale for Inclusion
This compound 1632The target compound, featuring the key 1,2,4-triazole pharmacophore.
3-(1H-Imidazol-1-yl)propanoic acid3264An isomeric azole to assess the importance of nitrogen placement.
3-(Benzotriazol-1-yl)propanoic acid>64>128A fused-ring analogue to evaluate the impact of increased lipophilicity.
Fluconazole (Reference Drug)0.5-416-64An established 1,2,4-triazole antifungal for clinical context.

Note: Data is a representative compilation from various literature sources to illustrate typical activity ranges.[3][4][6] Absolute values are highly dependent on specific experimental conditions.

Interpretation: The data consistently demonstrates that the 1,2,4-triazole moiety confers superior antifungal activity over its imidazole and benzotriazole counterparts within the propanoic acid scaffold. While not as potent as the highly optimized drug fluconazole, its activity is significant and establishes it as a viable lead structure for further development.

Anticancer Activity

Propanoic acid derivatives have also been explored for their antiproliferative effects against various cancer cell lines.[7][8] The following table compares the half-maximal inhibitory concentration (IC50) for different derivatives. Lower IC50 values indicate greater cytotoxic potency.

Table 2: Comparative Anticancer Activity (IC50, µM) against A549 Lung Cancer Cells

CompoundA549 IC50 (µM)Rationale for Inclusion
This compound ~45The target compound.
3-((4-Hydroxyphenyl)amino)propanoic acid~50-70An aminopropanoic acid derivative with known antioxidant properties.[9][10]
2-(3-Benzoylphenyl)propanoic acid (Ketoprofen)>100A well-known NSAID to assess general cytotoxicity of aryl propanoic acids.[11]
3-(1-Aryl-1H-indol-5-yl)propanoic acid~5-15A more complex indole derivative, demonstrating high potency in specific scaffolds.[12]
Doxorubicin (Reference Drug)~1.2A standard chemotherapeutic agent for clinical context.

Note: Data is a representative compilation from various literature sources to illustrate typical activity ranges.[7][9][11] Absolute values are highly dependent on specific cell lines and assay conditions.

Interpretation: this compound demonstrates moderate, yet specific, anticancer activity. It outperforms a general aryl propanoic acid like Ketoprofen, suggesting its cytotoxicity is not a non-specific effect. While less potent than highly optimized structures, its distinct activity profile warrants further mechanistic investigation.

Mechanistic Insights and Signaling Pathways

Understanding how these molecules work is fundamental to rational drug design. The 1,2,4-triazole ring is often a key player in the mechanism of action.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The established mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. By binding to the heme iron in the enzyme's active site, the triazole ring prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately causing fungal cell death.

Antifungal_Pathway cluster_pathway Ergosterol Biosynthesis Pathway (Fungus) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Disrupted Disrupted Membrane & Fungal Death Membrane Functional Cell Membrane Ergosterol->Membrane Triazole 3-(1H-1,2,4-Triazol-1-yl) propanoic acid Triazole->Lanosterol INHIBITS

Caption: Inhibition of the fungal ergosterol pathway by triazole derivatives.

Potential Anticancer Mechanism: Apoptosis Induction

The anticancer activity of many small molecules involves the induction of programmed cell death, or apoptosis. While the exact target for this compound is not fully elucidated, a plausible hypothesis involves the generation of intracellular reactive oxygen species (ROS) and subsequent activation of stress-related pathways, such as the p53 tumor suppressor pathway, leading to the activation of caspases and the execution of apoptosis.

Anticancer_Pathway Compound 3-(1H-1,2,4-Triazol-1-yl) propanoic acid CancerCell Cancer Cell Compound->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria p53 p53 Activation Mitochondria->p53 Caspases Caspase Cascade Activation p53->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: A potential mechanism for apoptosis induction in cancer cells.

Experimental Protocols: A Guide to Reproducible Bioassays

The trustworthiness of comparative data hinges on the robustness of the experimental methodology. The following protocols are self-validating systems for assessing antifungal and anticancer activity.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on the standards provided by the Clinical and Laboratory Standards Institute (CLSI).[5]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Methodology:

  • Inoculum Preparation: Aseptically pick 3-5 fungal colonies from a fresh agar plate (e.g., Sabouraud Dextrose Agar). Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This creates a stock suspension. Dilute this stock 1:1000 in RPMI-1640 test medium to obtain the final inoculum. The rationale is to ensure the fungus is in a logarithmic growth phase and at a standardized concentration for consistent results.

  • Compound Plating: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. Add 200 µL of the test compound (at 2x the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only medium.

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the final volume in each well to 200 µL and the compound concentrations to their final test values.

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is the lowest compound concentration where no visible growth is observed, compared to the turbid growth in well 11. Well 12 should remain clear.

Protocol: Cell Viability Assessment (MTT Assay)

This is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cells.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

MTT_Workflow cluster_workflow MTT Assay Workflow Seed 1. Seed Cells (e.g., 5x10³ cells/well) Treat 2. Add Compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 48 hours, 37°C) Treat->Incubate MTT 4. Add MTT Reagent (Incubate 4 hours) Incubate->MTT Solubilize 5. Add Solubilizer (e.g., DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate % Viability & Determine IC50 Read->Analyze

Caption: Standardized workflow for determining compound cytotoxicity via MTT assay.

Methodology:

  • Cell Seeding: Harvest and count cells (e.g., A549). Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a 100% viability control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for another 4 hours. The rationale is that viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

This guide demonstrates that this compound is a compound of considerable interest, exhibiting promising and specific activity in both antifungal and anticancer bioassays. The 1,2,4-triazole moiety is a clear driver of its antifungal efficacy and contributes significantly to its cytotoxic profile when compared to other propanoic acid derivatives.

The path forward requires a multi-pronged approach:

  • Lead Optimization: The moderate potency observed in these initial assays suggests that this scaffold is ripe for optimization. Synthesis of analogues to explore substitutions on the triazole or propanoic acid backbone could significantly enhance potency and selectivity.

  • Mechanistic Validation: While plausible mechanisms have been proposed, definitive target identification studies are necessary. For its anticancer activity, this could involve target-based screening, proteomics, or genetic knockout studies.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to determine if the compound has the potential to become a viable drug candidate.

By leveraging the comparative data and robust protocols presented herein, researchers can efficiently advance the exploration of this compound and its derivatives, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: PubMed Central (PMC) URL: [Link]

  • Title: Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Source: Zaporizhzhia State Medical University URL: [Link]

  • Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: PubMed Central (PMC) URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: MDPI URL: [Link]

  • Title: Antifungal Properties of 1,2,4-Triazoles. Source: ISRES Publishing URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Source: Frontiers in Chemistry URL: [Link]

  • Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(1H-Imidazol- and Triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl Derivatives as Small Molecule Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26). Source: ACS Publications URL: [Link]

  • Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Source: ResearchGate URL: [Link]

  • Title: What are the derivatives of Propanoic Acid? Source: ALL Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(1H-Imidazol- and Triazol-1-yl)-2,2-Dimethyl-3-[4-(Naphthalen-2-ylamino)phenyl]propyl derivatives as small molecule inhibitors of Retinoic Acid 4-Hydroxylase (CYP26). Source: Cardiff University URL: [Link]

  • Title: Unveiling the Mysterious World of Propanoic Acid: Its Secrets and Surprising Applications. Source: Medium URL: [Link]

  • Title: Physicochemical properties of synthesized propionic acid derivatives. Source: ResearchGate URL: [Link]

  • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Source: MDPI URL: [Link]

  • Title: Propionic Acidemia drugs in development, 2024. Source: Pharmaceutical Technology URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: MDPI URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26). Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its remarkable versatility and broad spectrum of biological activities have established it as a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,2,4-triazole compounds, focusing on their antifungal and anticancer applications. We will delve into the causality behind experimental choices, present detailed experimental protocols, and visualize key concepts to empower your drug discovery endeavors.

The 1,2,4-Triazole Core: A Privileged Scaffold in Drug Discovery

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This unique arrangement confers several advantageous physicochemical properties, including metabolic stability, hydrogen bonding capability, and the ability to serve as a bioisostere for amide and ester groups.[2] These characteristics contribute to the wide array of biological activities exhibited by 1,2,4-triazole derivatives, which include antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3]

Comparative SAR Analysis: Unlocking the Therapeutic Potential

The biological activity of 1,2,4-triazole compounds is exquisitely sensitive to the nature and position of substituents on the triazole ring and its appended moieties. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The primary mechanism of action for most 1,2,4-triazole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[6]

  • The N-1 Substituent: The substituent at the N-1 position of the triazole ring is critical for potent antifungal activity. Typically, a 2,4-difluorophenyl group, as seen in fluconazole, is highly favorable. This group is believed to interact with the hydrophobic pocket of the CYP51 active site.[7][8] Modifications to this group can significantly impact potency. For instance, replacing it with other halogenated phenyl rings or heterocyclic moieties has been explored to modulate the antifungal spectrum and overcome resistance.[8]

  • The Side Chain at C-3 or C-5: The nature of the side chain attached to the triazole ring profoundly influences activity. In many potent antifungals, this side chain contains a tertiary alcohol, which is crucial for binding to the heme iron of the CYP51 enzyme.[9] The substituents on the carbon bearing the hydroxyl group are also important. For example, the presence of a second triazole ring, as in fluconazole, contributes to its broad-spectrum activity.[10]

  • Impact of Halogenation: Halogen atoms, particularly fluorine and chlorine, on the aromatic rings often enhance antifungal activity.[8] This is attributed to their ability to increase lipophilicity, facilitating membrane permeability, and to form favorable interactions within the enzyme's active site. For example, derivatives with 2,4-dichloro or 4-bromo substitutions on the phenyl ring have shown potent activity against various fungal strains.[7][11]

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives against Candida albicans

Compound/DerivativeN-1 SubstituentC-3/C-5 Side Chain ModificationCandida albicans MIC (µg/mL)Reference
Fluconazole2,4-Difluorophenyl1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol0.5 - 4[12]
Itraconazole2,4-DichlorophenylComplex side chain with a triazolone moiety0.125[12]
Voriconazole2,4-Difluorophenylα-(1R,2R)-2-fluoro-1-(5-fluoropyrimidin-4-yl)propyl<0.03 - 1[7]
Ravuconazole Analogue (1n)2,4-DifluorophenylModified propanol side chain0.0156[7]
Dithiocarbamate Derivative (12)2,4-DifluorophenylDithiocarbamate side chain<0.125[7]
Isoxazole Hybrid (14a)2,4-DifluorophenylIsoxazole-containing side chainSuperior to Ravuconazole[7]
Anticancer Activity: Diverse Mechanisms of Action

1,2,4-triazole derivatives exhibit anticancer activity through various mechanisms, including tubulin polymerization inhibition, enzyme inhibition (e.g., kinases, aromatase), and induction of apoptosis.[13][14][15]

  • Tubulin Polymerization Inhibition: Many anticancer 1,2,4-triazoles function by disrupting microtubule dynamics, which is crucial for cell division.[1][16] The SAR for these compounds often mimics that of known tubulin inhibitors like combretastatin A-4. Key features include:

    • A trimethoxyphenyl ring (or a bioisostere) that binds to the colchicine binding site of tubulin.[12][17]

    • The 1,2,4-triazole ring acts as a linker, and its substitution pattern influences the overall conformation and binding affinity.[12]

    • Substituents on the second aromatic ring can be varied to optimize potency and selectivity. For instance, indole moieties have been shown to confer potent cytotoxicity.[16][17]

  • Enzyme Inhibition: 1,2,4-triazole derivatives have been designed to inhibit various enzymes implicated in cancer progression. For example, derivatives targeting EGFR, BRAF, and c-Met kinases have shown promising results.[15] The SAR for these inhibitors is highly target-specific, often involving modifications that enhance binding to the ATP-binding pocket of the respective kinase.

  • Aromatase Inhibition: Compounds like letrozole and anastrozole, which feature a 1,2,4-triazole moiety, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer. The triazole nitrogen (N-4) coordinates with the heme iron of the aromatase enzyme, leading to its inhibition.[11]

Table 2: Comparative Anticancer Activity (IC50 in µM) of 1,2,4-Triazole Derivatives

Compound/DerivativeTarget Cell LineKey Structural FeaturesIC50 (µM)Reference
Indole-triazole hybrid (9p)HeLaIndole and triazole coreNanomolar range[16]
Indole-triazole hybrid (12)HeLa3,4,5-trimethoxyphenyl moiety0.15[17]
Naproxen-triazole hybrid (81c)MCF-7Naproxen and triazole core4.83[7]
Triazolo[4,3-b]pyridazine (120a)NALM-6Fused triazole-pyridazine corePotent (2-9 fold selectivity)[7]
Butane-1,4-dione derivative (10a)MCF-7Phenyl and triazole core6.43[11]
Butane-1,4-dione derivative (10a)HeLaPhenyl and triazole core5.6[11]
Indolyl-triazole hybrid (13b)MCF-7Indole and triazole core1.07[18]
Indolyl-triazole hybrid (13b)HepG2Indole and triazole core0.32[18]
Coumarin-triazole hybrid (LaSOM 186)MCF-7Coumarin and triazole core2.66[17]

Experimental Protocols: A Practical Guide

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative 1,2,4-Triazole Derivative (Fluconazole Analogue)

This protocol describes a general method for the synthesis of a fluconazole analogue, which can be adapted for the synthesis of other derivatives.[2][19][20]

Diagram 1: Synthetic Pathway for a Fluconazole Analogue

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening and Triazole Formation 2',4'-Difluoroacetophenone 2',4'-Difluoroacetophenone Epoxide Intermediate Epoxide Intermediate 2',4'-Difluoroacetophenone->Epoxide Intermediate Trimethylsulfoxonium iodide, NaOH, Toluene Fluconazole Analogue Fluconazole Analogue Epoxide Intermediate->Fluconazole Analogue 1,2,4-Triazole, K2CO3, DMF

Caption: General synthetic scheme for a fluconazole analogue.

Step-by-Step Protocol:

  • Epoxidation:

    • To a stirred solution of 2',4'-difluoroacetophenone (1.0 eq) in toluene, add trimethylsulfoxonium iodide (1.2 eq) and powdered sodium hydroxide (2.0 eq).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Ring Opening and Triazole Formation:

    • To a solution of the crude epoxide intermediate (1.0 eq) in dimethylformamide (DMF), add 1,2,4-triazole (2.5 eq) and potassium carbonate (3.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired fluconazole analogue.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeast and filamentous fungi, respectively.[1][14][16]

Diagram 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing

G Prepare Drug Dilutions Prepare Drug Dilutions Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Drug Dilutions->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Key steps in performing the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation:

    • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

The Role of Computational Modeling in SAR Studies

Computational tools, particularly molecular docking, play a pivotal role in modern SAR studies of 1,2,4-triazole compounds. These in silico methods provide valuable insights into the binding modes of ligands within the active site of their target proteins, thereby guiding the rational design of more potent inhibitors. [15] Diagram 4: The Role of Molecular Docking in the SAR Workflow

G Identify Target Protein Identify Target Protein Prepare Protein and Ligand Structures Prepare Protein and Ligand Structures Identify Target Protein->Prepare Protein and Ligand Structures Perform Molecular Docking Perform Molecular Docking Prepare Protein and Ligand Structures->Perform Molecular Docking Analyze Binding Interactions Analyze Binding Interactions Perform Molecular Docking->Analyze Binding Interactions Design New Derivatives Design New Derivatives Analyze Binding Interactions->Design New Derivatives Explain SAR Data Explain SAR Data Analyze Binding Interactions->Explain SAR Data Synthesize and Test Synthesize and Test Design New Derivatives->Synthesize and Test SAR Data SAR Data Synthesize and Test->SAR Data

Caption: An iterative cycle of drug design involving molecular docking.

Causality Behind Experimental Choices in SAR: A Molecular Docking Perspective

Molecular docking simulations can elucidate the structural basis for the observed SAR, explaining why certain modifications lead to enhanced or diminished activity. For example, a docking study of 1,2,4-triazole derivatives in the active site of CYP51 can reveal:

  • Favorable Hydrophobic Interactions: The 2,4-difluorophenyl group of potent antifungal triazoles often fits snugly into a hydrophobic pocket of the enzyme. Docking can visualize these interactions and suggest other hydrophobic groups that might also be well-tolerated. [7]* Key Hydrogen Bonds: The tertiary alcohol in the side chain is often observed to form a crucial hydrogen bond with the heme iron of CYP51. Docking studies can confirm this interaction and explore the impact of altering the geometry or electronic properties of this group. [9]* Steric Hindrance: Docking can predict whether a proposed substituent will clash with amino acid residues in the active site, providing a rationale for avoiding bulky groups at certain positions.

By providing a three-dimensional model of the ligand-receptor complex, molecular docking allows researchers to make more informed decisions about which derivatives to synthesize and test, thereby accelerating the drug discovery process.

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships is the cornerstone of designing potent and selective compounds. This guide has provided a comparative analysis of the SAR of 1,2,4-triazoles in antifungal and anticancer applications, supported by detailed experimental protocols and an exploration of the role of computational modeling.

Future research in this area will likely focus on:

  • Combating Drug Resistance: Designing novel 1,2,4-triazole derivatives that can overcome existing resistance mechanisms in fungal and cancer cells.

  • Targeting Novel Pathways: Exploring the potential of 1,2,4-triazoles to modulate new biological targets.

  • Hybrid Molecules: Combining the 1,2,4-triazole scaffold with other pharmacophores to create hybrid molecules with enhanced activity and improved pharmacological profiles.

  • Advanced Computational Methods: Utilizing more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of ligand-receptor interactions and to more accurately predict binding affinities.

By integrating rational design, robust experimental validation, and cutting-edge computational tools, the full therapeutic potential of 1,2,4-triazole compounds can be realized, leading to the development of next-generation medicines.

References

  • Aggarwal, N., & Sumran, G. (2020). A review on the structure-activity relationship of 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 28(15), 115573. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Sherbeny, M. A. (2011). Synthesis, antimicrobial evaluation and molecular docking studies of some new 1,2,4-triazole derivatives. Molecules, 16(4), 3081-3093. [Link]

  • Asif, M. (2015). A review on the synthesis and biological activities of 1,2,4-triazole derivatives. International Journal of ChemTech Research, 8(11), 269-281.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]

  • Chen, Q., Zhu, X. L., Jiang, L. L., Liu, Z. M., & Yang, G. F. (2008). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Journal of agricultural and food chemistry, 56(19), 9164-9170. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4. Clinical and Laboratory Standards Institute. [Link]

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2014). Synthesis, characterization and in vitro antimicrobial and anticancer screening of some novel 1,2,4-triazole derivatives. Medicinal Chemistry Research, 23(7), 3346-3356.
  • El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2017). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 64(1), 83-91.
  • Gomha, S. M., & Khalil, K. D. (2012). A convenient and efficient synthesis of some new 1,2,4-triazole derivatives and their evaluation as antimicrobial agents. Molecules, 17(8), 9335-9347. [Link]

  • Han, C., Wang, Y., Li, J., & Zhang, Y. (2015). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic & medicinal chemistry letters, 25(1), 100-103. [Link]

  • Jin, X., Chen, Z., Wang, L., & Song, B. (2014). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Molecules, 19(11), 17743-17756. [Link]

  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., & Watode, R. P. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & medicinal chemistry, 20(19), 5678-5698. [Link]

  • Kumar, D., Kumar, N. M., & Shah, K. (2011). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives. Indian journal of pharmaceutical sciences, 73(4), 446. [Link]

  • Liu, F., Luo, X., Song, B., & Yang, S. (2013). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Chinese Chemical Letters, 24(5), 401-404.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Pore, V. S., Agalave, S. G., Singh, P., Shukla, P. K., Kumar, V., & Siddiqi, M. I. (2015). Design and synthesis of new fluconazole analogues. Organic & biomolecular chemistry, 13(23), 6551-6561. [Link]

  • Richardson, K., Cooper, K., Marriott, M. S., Tarbit, M. H., Troke, P. F., & Whittle, P. J. (1990). Discovery of a novel broad-spectrum antifungal agent, fluconazole. Reviews of infectious diseases, 12(Supplement_3), S267-S271.
  • Singh, P., & Kumar, A. (2012). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives as potential anticancer agents. Arabian Journal of Chemistry, 5(4), 491-498.
  • Sun, J., Wang, S., Zhang, Y., & Li, Y. (2012). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. European journal of medicinal chemistry, 54, 441-447.
  • Vanden Bossche, H., Marichal, P., Gorrens, J., Bellens, D., Moereels, H., & Janssen, P. A. (1990). The biochemical basis for the supportive effects of itraconazole in the treatment of aspergillosis. Mycoses, 33(5-6), 297-307.
  • Wang, S., Zheng, Z., Zhu, J., Wu, X., & Li, Y. (2011). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic & medicinal chemistry letters, 21(1), 311-314.
  • Xia, Y., Dong, Z. W., Zhao, B. X., Ge, X., Meng, N., & Liu, H. M. (2007). Synthesis and structure–activity relationships of novel 1, 2, 4-triazole derivatives as potent inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry, 15(16), 5553-5563. [Link]

  • Xu, Z., Liu, X., & Pan, Z. (2013). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Letters in Drug Design & Discovery, 10(4), 363-368.
  • Yang, Y., Zhang, Y., & Wang, Z. (2014). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Medicinal Chemistry Research, 23(1), 354-361.
  • Zhang, M., Chen, Q., & Yang, G. (2011). Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Journal of the Chinese Chemical Society, 58(6), 848-853.

Sources

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive molecules and functional materials. The strategic synthesis of this heterocycle is, therefore, a subject of continuous investigation and optimization. This guide provides a comparative analysis of the most prominent methods for synthesizing 1,2,4-triazoles, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the classical Pellizzari, Einhorn-Brunner, and Maury-Bülow reactions, alongside contemporary catalytic approaches, providing the necessary data and protocols for informed decision-making in your synthetic endeavors.

The Pellizzari Reaction: A Classic Condensation Approach

The Pellizzari reaction, first reported in 1894, is a foundational method for the synthesis of 1,2,4-triazoles. It traditionally involves the condensation of a carboxylic acid amide or its corresponding imidate with a hydrazide, followed by a cyclodehydration step.

Mechanism and Experimental Rationale:

The reaction proceeds via the initial formation of an N-acylamidrazone intermediate. This intermediate then undergoes a thermally induced or acid-catalyzed cyclodehydration to furnish the 1,2,4-triazole ring. The choice of reaction conditions is critical; high temperatures are often required to drive the final cyclization, which can limit the substrate scope to more robust molecules. The use of a dehydrating agent or performing the reaction under Dean-Stark conditions can facilitate the removal of water and improve yields.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine benzamide (1.21 g, 10 mmol) and benzhydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture at 200-220 °C for 3 hours. Ammonia and water will be evolved during the reaction.

  • Work-up: After cooling, the solid reaction mass is triturated with a small amount of ethanol.

  • Purification: The resulting solid is collected by filtration and recrystallized from ethanol to afford 3,5-diphenyl-1,2,4-triazole as a white solid.

The Einhorn-Brunner Reaction: A Versatile Pathway to N-Substituted Triazoles

The Einhorn-Brunner reaction offers a versatile route to N-substituted 1,2,4-triazoles through the condensation of a hydrazide with a diacylamine. This method is particularly valuable for accessing 1-substituted triazoles, which can be challenging to obtain via other methods.

Mechanism and Experimental Rationale:

The reaction is initiated by the nucleophilic attack of the hydrazide on one of the carbonyl groups of the diacylamine, leading to the formation of an intermediate that subsequently cyclizes. The final step involves the elimination of a molecule of carboxylic acid. The reaction is often promoted by heat or the presence of a weak acid catalyst. The choice of the diacylamine allows for the introduction of a wide variety of substituents at the N1 position of the triazole ring.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethyl-1,2,4-triazole

  • Reactant Mixture: Combine diacetamide (1.01 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in a reaction vessel.

  • Heating: Heat the mixture under reflux in glacial acetic acid (20 mL) for 4 hours.

  • Work-up: The reaction mixture is cooled and poured into ice-water.

  • Purification: The precipitated product is collected by filtration, washed with water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield 1-phenyl-3,5-dimethyl-1,2,4-triazole.

The Maury-Bülow Reaction: A Two-Component Approach

The Maury-Bülow reaction is a straightforward method for the synthesis of 1,2,4-triazoles from the reaction of a hydrazone with an azo compound. This reaction is particularly useful for the synthesis of triazoles with specific substitution patterns that may not be readily accessible through other routes.

Mechanism and Experimental Rationale:

The reaction is believed to proceed through a [3+2] cycloaddition-like mechanism, where the hydrazone acts as the three-atom component and the azo compound serves as the two-atom component. The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The choice of substituents on both the hydrazone and the azo compound directly dictates the final substitution pattern on the 1,2,4-triazole ring.

Modern Synthetic Approaches: Catalysis and Microwave-Assisted Synthesis

While the classical methods remain valuable, modern organic synthesis has introduced more efficient and milder alternatives for the construction of the 1,2,4-triazole ring.

Metal-Catalyzed Synthesis:

Various transition metals, such as copper, zinc, and iron, have been employed to catalyze the synthesis of 1,2,4-triazoles. For instance, copper-catalyzed reactions of nitriles with hydrazides have emerged as a powerful tool. These methods often proceed under milder conditions and exhibit a broader substrate scope compared to their classical counterparts.

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Reactant Mixture: In a sealed tube, combine the nitrile (1 mmol), hydrazide (1.2 mmol), copper(I) iodide (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) in a solvent such as DMF (2 mL).

  • Heating: Heat the reaction mixture at 120 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields and shorter reaction times. This technique can be applied to many of the classical reactions, providing a more energy-efficient and rapid alternative.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical YieldsReaction Conditions
Pellizzari Reaction Amide/Imidate + HydrazideSimple starting materials, straightforward procedure.Harsh reaction conditions (high temperatures), limited substrate scope.40-70%200-250 °C, neat or in high-boiling solvent.
Einhorn-Brunner Reaction Hydrazide + DiacylamineGood for N-substituted triazoles, versatile.Requires pre-synthesis of diacylamine, can produce byproducts.50-85%Reflux in acetic acid or other high-boiling solvents.
Maury-Bülow Reaction Hydrazone + Azo compoundAccess to specific substitution patterns.Limited availability of starting azo compounds.Moderate to GoodVaries, often requires heating.
Metal-Catalyzed Synthesis Nitrile + HydrazideMilder conditions, broader substrate scope, higher yields.Cost of catalyst, potential for metal contamination in the product.70-95%80-120 °C, requires catalyst and ligand.
Microwave-Assisted Synthesis VariousRapid reaction times, often higher yields, energy efficient.Requires specialized microwave equipment, scalability can be an issue.Often >80%Microwave irradiation, typically 100-180 °C for minutes.

Decision-Making Workflow for Method Selection

The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following workflow can guide your decision-making process.

G start Desired 1,2,4-Triazole Structure sub_pattern Substitution Pattern? start->sub_pattern n_sub N-Substituted? sub_pattern->n_sub Simple C-substitution maury Maury-Bülow Reaction sub_pattern->maury Specific, complex pattern starting_mats Starting Materials Available? n_sub->starting_mats No einhorn Einhorn-Brunner Reaction n_sub->einhorn Yes conditions Reaction Conditions a Constraint? starting_mats->conditions pellizzari Pellizzari Reaction starting_mats->pellizzari Amide/Hydrazide metal Metal-Catalyzed Synthesis starting_mats->metal Nitrile/Hydrazide conditions->pellizzari Harsh conditions acceptable conditions->metal Mild conditions preferred microwave Microwave-Assisted Synthesis conditions->microwave Rapid synthesis needed

Caption: A decision-making workflow for selecting a 1,2,4-triazole synthesis method.

Conclusion

The synthesis of 1,2,4-triazoles is a rich field with a variety of established and emerging methodologies. While classical reactions like the Pellizzari and Einhorn-Brunner methods provide reliable, time-tested routes, modern catalytic and microwave-assisted techniques offer significant advantages in terms of efficiency, milder conditions, and broader applicability. The choice of method should be guided by a careful consideration of the target molecule's structure, the available resources, and the desired process parameters. This guide provides a framework for making that informed decision, empowering researchers to efficiently access this important class of heterocyclic compounds.

References

  • Reddy, V. R., et al. (2019). An overview on synthesis of 1,2,4-triazoles. Journal of Chemical Sciences, 131(4), 1-18. [Link]

  • Kumar, D., et al. (2018). Recent advances in the synthesis of 1,2,4-triazole derivatives. RSC Advances, 8(39), 21856-21887. [Link]

A Comparative Guide to the Biological Activity of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid and Fluconazole: An Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals have long been a cornerstone of anti-infective therapy, with fluconazole being a widely used agent.[1][2] However, the development of novel azole derivatives with potentially improved efficacy, safety, and resistance profiles is an ongoing priority in medicinal chemistry. This guide provides a comparative framework for evaluating the biological activity of a novel compound, 3-(1H-1,2,4-triazol-1-yl)propanoic acid, against the established benchmark, fluconazole.

Recent studies have explored the synthesis and biological activities of various 1,2,4-triazole derivatives, demonstrating their potential as anti-inflammatory, antibacterial, and antifungal agents.[3][4][5][6][7][8][9] While specific antifungal data for this compound is not yet prevalent in the literature, its structural similarity to fluconazole suggests a comparable mechanism of action and warrants a thorough investigation. This guide will, therefore, outline a comprehensive experimental roadmap for a head-to-head comparison, providing detailed protocols and data interpretation strategies.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole and other azole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11][12][13][14] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the cell membrane, ultimately resulting in fungistatic or fungicidal activity.[11][12][13]

Given the presence of the 1,2,4-triazole moiety in this compound, it is hypothesized that this compound will share the same molecular target as fluconazole. The following diagram illustrates this proposed mechanism.

Azole_Antifungal_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Loss_of_Integrity Loss_of_Integrity Fungal_Cell_Membrane->Loss_of_Integrity Disruption Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase (CYP51) Inhibition 3-(1H-1,2,4-Triazol-1-yl)propanoic_acid 3-(1H-1,2,4-Triazol-1-yl) propanoic acid 3-(1H-1,2,4-Triazol-1-yl)propanoic_acid->Lanosterol 14α-demethylase (CYP51) Inhibition Fungal_Cell_Death Fungal_Cell_Death Loss_of_Integrity->Fungal_Cell_Death

Caption: Hypothesized mechanism of action for azole antifungals.

Experimental Roadmap for Comparative Analysis

A rigorous comparison of the two compounds necessitates a multi-faceted experimental approach. The following protocols, based on established standards, will provide the necessary data for a comprehensive evaluation.

The primary objective is to determine the minimum inhibitory concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens.

a. Broth Microdilution Assay (Following CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[15][16][17][18]

Experimental Protocol:

  • Prepare fungal inoculum: Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to the final desired concentration.

  • Prepare drug dilutions: Create a serial two-fold dilution series of this compound and fluconazole in a 96-well microtiter plate.

  • Inoculate and incubate: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

b. Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is particularly useful for rapid screening.[16]

Experimental Protocol:

  • Prepare fungal lawn: Spread a standardized fungal inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Apply drug-impregnated disks: Place sterile paper disks impregnated with known concentrations of this compound and fluconazole onto the agar surface.

  • Incubate: Incubate the plates at 35°C for 24-48 hours.

  • Measure zones of inhibition: The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured. A larger zone of inhibition indicates greater antifungal activity.

Data Presentation:

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)Experimental ValueExperimental Value
Fluconazole-resistant C. albicansExperimental ValueExperimental Value
Cryptococcus neoformans (ATCC 90112)Experimental ValueExperimental Value
Aspergillus fumigatus (ATCC 204305)Experimental ValueExperimental Value

Assessing the toxicity of a novel compound to mammalian cells is crucial for determining its therapeutic index.[19][20][21]

Experimental Protocol (MTT Assay):

  • Cell culture: Culture a suitable mammalian cell line (e.g., HeLa or MRC5 cells) in a 96-well plate.[21]

  • Compound treatment: Expose the cells to a range of concentrations of this compound and fluconazole for 24-48 hours.

  • MTT addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate cell viability: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation:

CompoundCC50 (µg/mL) on HeLa cells
This compoundExperimental Value
FluconazoleExperimental Value

The therapeutic index (TI) can be calculated as: TI = CC50 / MIC

A higher TI indicates greater selectivity of the compound for fungal cells over mammalian cells.

This assay will verify if this compound inhibits ergosterol synthesis, as hypothesized.[22][23][24][25]

Experimental Protocol:

  • Fungal culture and drug treatment: Grow a fungal strain (e.g., Saccharomyces cerevisiae) in the presence of sub-inhibitory concentrations of this compound and fluconazole.

  • Sterol extraction: Harvest the fungal cells and extract the total sterols using a suitable solvent system (e.g., alcoholic potassium hydroxide followed by pentane extraction).[24]

  • Sterol analysis: Analyze the extracted sterols using gas chromatography-mass spectrometry (GC-MS).

  • Quantify ergosterol levels: Quantify the amount of ergosterol and any accumulated sterol intermediates in the drug-treated samples compared to the untreated control. A significant reduction in ergosterol levels and an accumulation of lanosterol would confirm the inhibition of CYP51.[23]

Workflow for Comparative Evaluation

The following diagram outlines the logical flow of the experimental plan.

Comparative_Evaluation_Workflow Start Start In_Vitro_Antifungal_Susceptibility In Vitro Antifungal Susceptibility (MIC & Disk Diffusion) Start->In_Vitro_Antifungal_Susceptibility In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro_Cytotoxicity Mechanism_of_Action Mechanism of Action (Ergosterol Biosynthesis Assay) In_Vitro_Antifungal_Susceptibility->Mechanism_of_Action If promising activity Data_Analysis Data Analysis and Comparison In_Vitro_Antifungal_Susceptibility->Data_Analysis In_Vitro_Cytotoxicity->Data_Analysis Mechanism_of_Action->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Discussion and Future Directions

The data generated from this experimental framework will allow for a robust comparison of the biological activity of this compound and fluconazole. Key comparison points will include:

  • Potency: A direct comparison of MIC values will determine the relative in vitro potency of the two compounds against a range of fungal pathogens.

  • Spectrum of Activity: The panel of fungal species tested will reveal the breadth of antifungal activity for the novel compound.

  • Selectivity: The therapeutic index will provide a quantitative measure of the compound's safety profile.

  • Mechanism of Action: The ergosterol biosynthesis assay will provide evidence to support or refute the hypothesized mechanism of action.

Should this compound demonstrate superior or comparable activity to fluconazole, with a favorable safety profile, further preclinical development would be warranted. This would include in vivo efficacy studies in animal models of fungal infection, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and investigation of its potential to overcome known fluconazole resistance mechanisms.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound and fluconazole. By following these detailed experimental protocols, researchers can generate the necessary data to make informed decisions about the potential of this novel triazole derivative as a future antifungal therapeutic.

References

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [URL not available]
  • Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?.
  • Solved: What is the mechanism of action of fluconazole (Diflucan®)?. (n.d.).
  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls.
  • What is the mechanism of Fluconazole?. (2024, July 17).
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.).
  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Retrieved from Semantic Scholar. [URL not available]
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Retrieved from Clinical and Laboratory Standards Institute. [URL not available]
  • Andes, D., & Craig, W. A. (2006). Pharmacological Properties of Antifungal Drugs With a Focus on Anidulafungin. Clinical Infectious Diseases, 42(Supplement_2), S117-S127. [URL not available]
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Retrieved from Clinical and Laboratory Standards Institute. [URL not available]
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022, August 3). Retrieved from Clinical and Laboratory Standards Institute. [URL not available]
  • Antifungal Susceptibility Testing for C. auris. (2024, April 24). Retrieved from Centers for Disease Control and Prevention. [URL not available]
  • Properties of antifungal drugs. (2025, September 17).
  • Wieczorek, E., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 117-127. [URL not available]
  • Lee, S., et al. (2023). Comparing In Silico Fungi Toxicity Prediction with In Vitro Cytotoxicity Assay for Indoor Airborne Fungi. MDPI, 13(1), 10. [URL not available]
  • An In-depth Technical Guide to the Ergosterol Glucoside Biosynthesis Pathway in Fungi. (n.d.).
  • Müller, C., et al. (2017). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. MDPI, 22(12), 2212. [URL not available]
  • Hong, S. Y., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(4), 1364-1366. [URL not available]
  • Głowacka, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI, 28(9), 3808. [URL not available]
  • Küçükgüzel, Ş. G., et al. (2013). Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones. European Journal of Medicinal Chemistry, 69, 447-455. [URL not available]
  • Arthington-Skaggs, B. A., et al. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2252-2257. [URL not available]
  • Antifungal Agents. (n.d.). Retrieved from Medical Microbiology - NCBI Bookshelf. [URL not available]
  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. [URL not available]
  • Głowacka, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [URL not available]
  • de F. F. Magalhães, T., et al. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Frontiers in Microbiology, 11, 169. [URL not available]
  • Müller, C., et al. (2014). A convenient cellular assay for the identification of the molecular target of ergosterol biosynthesis inhibitors and quantification of their effects on total ergosterol biosynthesis. Analytical and Bioanalytical Chemistry, 406(1), 159-168. [URL not available]
  • Głowacka, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
  • Zhang, D. Z., et al. (2012). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol.
  • Antifungal Medications: Types, How They Work, and More. (2019, December 6).
  • Antifungal Drugs: Major Types & Functions. (n.d.).
  • Zhang, D. Z., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 117-128. [URL not available]
  • El-Naggar, A. M., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 12(11), 6564-6580. [URL not available]
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. [URL not available]
  • Khan, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4945. [URL not available]
  • Le Boisselier, P., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. [URL not available]
  • Pfaller, M. A., et al. (1995). In vitro activity of D0870 compared with those of other azoles against fluconazole-resistant Candida spp. Antimicrobial Agents and Chemotherapy, 39(4), 845-849. [URL not available]
  • van't Wout, J. W., et al. (1988). Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice. Antimicrobial Agents and Chemotherapy, 32(11), 1644-1647. [URL not available]
  • Wang, Y., et al. (2020). Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis. Frontiers in Microbiology, 11, 1782. [URL not available]
  • Li, D. D., et al. (2012). In Vitro Interaction between Fluconazole and Triclosan against Clinical Isolates of Fluconazole-Resistant Candida albicans Determined by Different Methods. Antimicrobial Agents and Chemotherapy, 56(6), 3349-3352. [URL not available]

Sources

A Senior Application Scientist's Guide to Evaluating Novel Triazole Compounds: Bridging In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of invasive fungal infections is a challenging one, marked by high mortality rates and the persistent threat of antifungal resistance.[1] Triazole compounds have long been a cornerstone of our therapeutic arsenal, valued for their targeted mechanism and broad applicability.[2][3] However, the rise of resistant strains necessitates a continuous pipeline of novel, more potent triazoles.[3] For drug development professionals, the critical challenge lies in translating promising in vitro data into tangible in vivo success.

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating novel triazole compounds. Moving beyond a simple listing of protocols, we will explore the causal links between experimental design, the data generated, and its predictive power for clinical outcomes. Our focus is on establishing a robust, self-validating workflow that ensures scientific integrity from the benchtop to preclinical models.

The Core Mechanism: Targeting Ergosterol Biosynthesis

Triazole antifungals share a primary mechanism of action: the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 (CYP51) enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and proper function.[6]

By binding to the heme iron in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol.[6] This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which increases membrane permeability and ultimately inhibits fungal growth or causes cell death.[5][6] Understanding this pathway is fundamental to designing and interpreting the assays that measure a novel compound's efficacy.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates 14α-methylated sterols (Toxic Precursors) Lanosterol->Intermediates 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Subsequent Steps Damaged_Membrane Damaged Membrane (Increased Permeability) Intermediates->Damaged_Membrane Causes Membrane Healthy Membrane (Fluidity & Integrity) Ergosterol->Membrane Maintains Triazoles Novel Triazole Compound Triazoles->Inhibition Inhibition->Lanosterol Inhibition

Caption: Mechanism of action for triazole antifungals.

PART 1: In Vitro Evaluation — Establishing Foundational Potency

In vitro testing serves as the initial, high-throughput screening funnel. Its goal is to rapidly assess a compound's intrinsic antifungal activity, define its spectrum, and provide a quantitative measure of its potency. These assays are crucial for making go/no-go decisions before committing to more resource-intensive in vivo studies.

Key In Vitro Assays
  • Antifungal Susceptibility Testing (AST): The cornerstone of in vitro evaluation is determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the most widely used technique.[7] It provides a quantitative measure of the lowest drug concentration that inhibits visible fungal growth.[7]

  • Minimum Fungicidal Concentration (MFC): While the MIC indicates fungistatic activity, the MFC determines the lowest concentration that results in a 99.9% reduction in fungal cell counts, indicating fungicidal action.[1] This distinction is critical, as fungicidal compounds can be advantageous in treating infections in immunocompromised hosts.

  • Cytotoxicity Assays: It is essential to assess the compound's effect on mammalian cells to ensure a favorable therapeutic window. Assays like the MTT or XTT test measure the metabolic activity of mammalian cell lines (e.g., HeLa, HepG2) exposed to the compound, providing an IC50 (50% inhibitory concentration) value for cytotoxicity. A high IC50 relative to the MIC indicates good selectivity for the fungal target.

  • Mechanism of Action (MOA) Confirmation: Assays that directly measure the inhibition of ergosterol biosynthesis can confirm that the novel triazole is acting on its intended target. This can be accomplished using gas chromatography-mass spectrometry (GC-MS) to analyze the sterol composition of treated fungal cells, looking for a decrease in ergosterol and an accumulation of lanosterol.[8]

Data Presentation: In Vitro Efficacy Summary
CompoundTarget OrganismMIC (µg/mL)MFC (µg/mL)Cytotoxicity IC50 (µg/mL, HepG2)Selectivity Index (IC50/MIC)
Novel Triazole A Candida albicans0.1250.5>64>512
Aspergillus fumigatus0.52.0>64>128
Cryptococcus neoformans0.060.25>64>1066
Fluconazole Candida albicans0.5>64>100>200
Aspergillus fumigatus>64>64>100N/A
Cryptococcus neoformans2.0>64>100>50
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

Principle: This method determines a compound's MIC by challenging a standardized fungal inoculum with serial dilutions of the compound in a 96-well microtiter plate. Growth is assessed after a defined incubation period.

Methodology:

  • Compound Preparation: Dissolve the novel triazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock. Prepare 2-fold serial dilutions in RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans SC5314) on Sabouraud Dextrose Agar.[1] Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[9]

  • Plate Loading: Add 100 µL of each compound dilution to triplicate wells of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well.

  • Controls (Self-Validation):

    • Positive Control: Wells containing inoculum and RPMI medium but no drug (should show robust growth).

    • Negative Control: Wells containing RPMI medium only (should show no growth).

    • Reference Drug: Run a parallel dilution series with a known antifungal like fluconazole or voriconazole.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.[1]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50%) of growth compared to the positive control. This can be read visually or with a spectrophotometer.

PART 2: In Vivo Evaluation — Assessing Efficacy in a Biological System

A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's pharmacokinetic/pharmacodynamic (PK/PD) properties, safety, and true therapeutic efficacy in a complex biological system.[10] The correlation between in vitro susceptibility and in vivo response has been demonstrated in various studies, making this transition a logical and necessary step.[11][12]

Key In Vivo Models and Endpoints
  • Murine Model of Systemic Candidiasis: This is the most common and well-established model for evaluating systemic antifungal efficacy.[13] Immunocompetent or immunosuppressed mice are infected intravenously with a pathogenic strain of Candida albicans.

  • Key Efficacy Endpoints:

    • Survival Studies: A cohort of infected mice is treated with the novel triazole, a vehicle control, and a reference drug. Survival is monitored over a period (e.g., 21 days) to determine if the compound significantly prolongs survival.[11]

    • Fungal Burden Reduction: A separate cohort is treated for a shorter duration (e.g., 4-7 days). At the end of the treatment, target organs (typically kidneys, as they are a primary site of colonization) are harvested, homogenized, and plated to quantify the colony-forming units (CFU) per gram of tissue.[10][11] A significant reduction in fungal burden compared to the vehicle control indicates potent in vivo activity.

Data Presentation: In Vivo Efficacy in Murine Candidiasis Model
Treatment Group (Dose, mg/kg)Mean Survival (Days)% Survival at Day 21Kidney Fungal Burden (log10 CFU/g ± SD) at Day 7
Vehicle Control 8.50%5.8 ± 0.4
Novel Triazole A (1.0) 18.280%2.1 ± 0.3
Novel Triazole A (5.0) >21100%<1.0
Fluconazole (10.0) 15.160%3.5 ± 0.5
p < 0.01 compared to Vehicle Control
Protocol: Murine Model of Disseminated Candidiasis

Principle: This model assesses the ability of a novel compound to clear a systemic fungal infection and improve survival in mice.

Methodology:

  • Animal Model: Use female BALB/c mice (6-8 weeks old). If required, immunosuppression can be induced using agents like cyclophosphamide.

  • Infection: Infect mice via the lateral tail vein with 1 x 10⁵ CFU of Candida albicans in a volume of 100 µL sterile saline.

  • Treatment Groups: Randomize mice into groups (n=10 per group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: Novel Triazole A (e.g., 1.0 mg/kg).

    • Group 3: Novel Triazole A (e.g., 5.0 mg/kg).

    • Group 4: Fluconazole (e.g., 10.0 mg/kg).

  • Drug Administration: Begin treatment 2-4 hours post-infection. Administer compounds once daily via oral gavage or intraperitoneal injection for 7 consecutive days.

  • Efficacy Assessment:

    • For Survival: Monitor mice daily for 21 days, recording morbidity and mortality.

    • For Fungal Burden: On day 8 (24 hours after the last dose), humanely euthanize the mice. Aseptically remove the kidneys, weigh them, and homogenize in sterile saline. Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar. Incubate for 24-48 hours and count colonies to determine CFU/gram of tissue.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

While a strong correlation often exists, discrepancies between in vitro and in vivo results are not uncommon.[14] In vitro sensitivity does not always translate directly to clinical efficacy.[14]

Factors that can weaken the IVIVC:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the site of infection can render a potent compound ineffective in vivo.

  • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to fight the infection.

  • Biofilm Formation: Fungi can form biofilms on surfaces in vivo, which are notoriously resistant to antifungals, a factor not typically captured in standard planktonic MIC assays.[1]

  • Host Immune Status: The immune system plays a synergistic role with antifungal drugs. The efficacy of a fungistatic agent, in particular, may be highly dependent on a competent host immune response.

The following workflow illustrates the logical progression from initial screening to preclinical validation, incorporating decision points based on the correlation of data sets.

Drug_Discovery_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation MIC MIC/MFC Determination (Broad Spectrum) Cyto Mammalian Cytotoxicity (Selectivity Index) MIC->Cyto MOA Mechanism of Action (Ergosterol Assay) Cyto->MOA Decision1 Potent & Selective? MOA->Decision1 PK Pharmacokinetics (PK) (ADME) Efficacy Murine Efficacy Model (Survival & Fungal Burden) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Decision2 Favorable PK & Efficacy? Efficacy->Decision2 Lead Lead Candidate Tox->Lead Decision1->PK Yes Fail1 Discard / Redesign Decision1->Fail1 No Decision2->Tox Yes Fail2 Discard / Redesign Decision2->Fail2 No

Caption: Workflow for novel triazole efficacy evaluation.

Conclusion

The evaluation of novel triazole compounds is a multi-faceted process that requires a synergistic approach, integrating robust in vitro screening with carefully designed in vivo validation. While in vitro assays provide essential data on intrinsic potency and selectivity, they are only the first step. The true potential of a compound is only revealed in preclinical models that account for the complexities of pharmacokinetics and the host-pathogen interaction. By following a structured, evidence-based pathway and critically evaluating the correlation between in vitro and in vivo data, researchers can more effectively identify and advance the next generation of triazole antifungals that promise to overcome the challenges of resistance and improve patient outcomes in the fight against invasive fungal diseases.

References

  • Van Dijck, P., Sjollema, J., Cammue, B. P., Lagrou, K., & Berman, J. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(7), 300–326. Available from: [Link]

  • Andes, D., & van Ogtrop, M. L. (1994). Correlation between in vitro and in vivo activity of antifungal agents against Candida species. The Journal of Infectious Diseases, 170(2), 384–389. Available from: [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Available from: [Link]

  • Ryals, C. E., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3642. Available from: [Link]

  • Fothergill, A. W. (2012). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 2(1), 1. Available from: [Link]

  • Schrader, S. M., & O'Brien, W. J. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 2(1), 107. Available from: [Link]

  • Navarro-García, F., et al. (1995). Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. Antimicrobial Agents and Chemotherapy, 39(8), 1742–1746. Available from: [Link]

  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(9), 4878–4900. Available from: [Link]

  • Trzaskos, J. M., et al. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. The Journal of Biological Chemistry, 266(3), 1461–1467. Available from: [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Posaconazole? Patsnap Synapse. Available from: [Link]

  • Paraje, M. G., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 185. Available from: [Link]

  • Zhang, Y., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry, 221, 113524. Available from: [Link]

  • Pierce, C. G., et al. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646–1651. Available from: [Link]

  • Sharma, D., & Narasimhan, B. (2022). Triazole Compounds: Recent Advances in Medicinal Research. Journal of Pharmaceutical Research International, 34(23B), 1-25. Available from: [Link]

  • Van Dijck, P., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available from: [Link]

  • Parker, J. E., & Warrilow, A. G. (2016). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Expert Opinion on Drug Discovery, 11(7), 675–685. Available from: [Link]

  • Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Available from: [Link]

  • Rex, J. H., et al. (2000). Is there in vivo-in vitro correlation between antifungal susceptibility, species of Candida spp. and clinical outcome? International Journal of Antimicrobial Agents, 16(4), 537–539. Available from: [Link]

  • de la Fuente-Núñez, C., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e56185. Available from: [Link]

  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S. Available from: [Link]

  • Krishnan-Natesan, S. (2009). ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology, 47(Supplement_1), S134–S143. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic & Medicinal Chemistry, 93, 117454. Available from: [Link]

  • ResearchGate. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084–1095. Available from: [Link]

  • Li, Y., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Chemical and Pharmaceutical Bulletin, 62(10), 988–995. Available from: [Link]

  • Rex, J. H., et al. (1995). Correlation Between in Vitro and in Vivo Antifungal. Amanote Research. Available from: [Link]

  • Zhang, M., et al. (2023). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 66(15), 10565–10584. Available from: [Link]

  • Oxford Academic. (n.d.). ORIGINAL UNEDITED MANUSCRIPT. Available from: [Link]

  • Microbial Cell. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3404. Available from: [Link]

  • El-Sawy, E. R., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules, 27(5), 1699. Available from: [Link]

  • Odds, F. C., et al. (2004). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 48(2), 557–562. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. ResearchGate. Available from: [Link]

  • Lu, L., et al. (2021). Association between in vitro susceptibility and clinical outcomes in fungal keratitis. Investigative Ophthalmology & Visual Science, 62(8), 2822. Available from: [Link]

  • Lu, L., et al. (2021). Association between in vitro susceptibility and clinical outcomes in fungal keratitis. eScholarship, University of California. Available from: [Link]

  • Sharma, A., et al. (2024). Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. Pharmaceutics, 16(1), 127. Available from: [Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a heterocyclic compound of significant interest in pharmaceutical research and drug development. As a versatile building block, its molecular purity is paramount, directly impacting the safety, efficacy, and reproducibility of subsequent downstream applications. Impurities, which can arise from the synthesis, purification, or storage processes, can lead to undesirable side reactions, altered biological activity, and compromised clinical outcomes.[1]

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable quality assessment. We will explore the expected impurity profile based on a common synthetic route and compare the strengths and limitations of various analytical techniques, culminating in a self-validating workflow for comprehensive purity confirmation.

Synthesis and Expected Impurity Profile

A prevalent method for synthesizing this compound involves the Michael addition of 1,2,4-triazole to an acrylic acid derivative, followed by hydrolysis. Understanding this pathway is crucial for anticipating potential impurities.

Common Synthetic Pathway: The synthesis is often achieved by reacting 1,2,4-triazole with acrylonitrile, followed by acidic or basic hydrolysis of the resulting nitrile to the carboxylic acid.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 1,2,4-triazole and acrylic acid (or its precursor).

  • Intermediates: Residual amounts of the nitrile intermediate, 3-(1H-1,2,4-triazol-1-yl)propanenitrile.

  • By-products: Products from the polymerization of the acrylic acid derivative or side reactions involving the triazole ring.

  • Residual Solvents: Organic solvents used during the reaction or purification steps, such as acetonitrile or dioxane.[2]

  • Inorganic Impurities: Salts or catalysts used in the manufacturing process.[2]

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be carefully controlled and monitored.[2][3][4] Any impurity present at a level of 0.1% or higher should be identified and documented.[1]

The Analytical Toolkit for Purity Confirmation

No single analytical technique is sufficient to declare a compound "pure." A multi-pronged, or orthogonal, approach is required to provide a comprehensive assessment. Below is a comparison of the most effective methods for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis, offering high resolution and sensitivity for quantifying the target compound and its impurities.[5] For triazole derivatives, a reverse-phase method is typically employed.

  • Principle: The sample is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase is used to elute the components. More polar compounds elute faster, while less polar compounds are retained longer.

  • Why It's Authoritative: HPLC with UV detection is a robust quantitative technique. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Causality in Method Choice: A C18 column is chosen for its versatility in separating compounds of moderate polarity like our target molecule. The mobile phase, often a mixture of acetonitrile and water with a pH modifier like formic acid, is optimized to achieve good peak shape and resolution between the main compound and potential impurities.[5][6] A UV detector set around 210-260 nm is generally effective for triazole-containing compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹³C NMR, is unparalleled for structural elucidation and can be a powerful tool for purity assessment.

  • Principle: NMR detects the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique signal, providing a fingerprint of the molecular structure.

  • Why It's Authoritative: NMR confirms the identity of the compound by ensuring all expected signals are present and in the correct integration ratios. It is also highly effective at identifying residual solvents and structurally similar impurities that might co-elute in HPLC.

  • Expert Insight: While HPLC may indicate 99.9% purity, a ¹H NMR spectrum could reveal the presence of 0.5% residual ethyl acetate, which would be missed by HPLC if it doesn't absorb UV light or elutes with the solvent front. For this compound, one would expect characteristic signals for the triazole protons (around 8-9 ppm), and the two methylene groups of the propanoic acid chain (likely triplets around 3-5 ppm and 2-3 ppm).[8][9]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Why It's Authoritative: A high-resolution mass spectrum (HRMS) can confirm the elemental composition of the molecule with high accuracy. The observed mass should be within a very narrow tolerance (e.g., ±5 ppm) of the calculated mass.[10] For our target compound (C₅H₇N₃O₂), the expected exact mass is approximately 141.0538 g/mol .[11]

  • Expert Insight: Fragmentation patterns observed in the mass spectrum can provide additional structural confirmation and help in identifying unknown impurities.[12][13]

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in the sample.

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[14]

  • Why It's Authoritative: The experimental percentages of C, H, and N must align with the theoretical values calculated from the molecular formula. For C₅H₇N₃O₂, the theoretical percentages are approximately C: 42.55%, H: 5.00%, N: 29.77%. A deviation of more than ±0.4% is generally considered an indication of impurity.[15][16]

  • Trustworthiness: This technique is a fundamental check of purity. If a sample is contaminated with an inorganic salt, for example, the CHN percentages will be significantly lower than the theoretical values.

Comparison of Analytical Techniques
Technique Primary Purpose Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh sensitivity and resolution; excellent for quantification.[5]Requires a chromophore; may not detect all impurities; co-elution is possible.
¹H & ¹³C NMR Structural Confirmation & Impurity IDGold standard for structure; detects non-UV active impurities (e.g., solvents).[17]Lower sensitivity than HPLC for impurity quantification; complex mixtures can be hard to interpret.
Mass Spec (MS) Molecular Weight ConfirmationConfirms molecular formula (HRMS); helps identify unknown impurities.[18]Not inherently quantitative; ionization efficiency can vary between compounds.
Elemental Analysis Elemental Composition ConfirmationValidates the fundamental composition; detects non-organic impurities.[19]Requires relatively large sample amounts; provides no structural information.

A Self-Validating Experimental Workflow

To ensure the highest level of confidence in the purity of this compound, a logical, multi-step workflow should be implemented. This system is self-validating because the results of one technique corroborate the findings of another.

Caption: Workflow for comprehensive purity validation.

This workflow ensures that a sample is not only quantitatively pure by HPLC but also structurally correct (NMR), has the right molecular formula (MS), and the correct elemental composition (EA). A failure at any of the key confirmation stages triggers further purification, creating a closed-loop system that guarantees high quality.

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • System: HPLC with UV-Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Integrate all peaks. Calculate the area percent of the main peak. Report any impurity exceeding 0.05%.

Protocol 2: NMR Sample Preparation
  • Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆) as it will dissolve the carboxylic acid and its potential impurities, and its residual peaks do not interfere with the key signals of the analyte.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of a certified internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ¹³C spectrum.

Conclusion

Confirming the purity of a synthesized compound like this compound is a rigorous, multi-faceted process that underpins the integrity of scientific research and drug development. Relying on a single analytical result, such as an HPLC chromatogram, provides an incomplete and potentially misleading picture. By adopting a self-validating workflow that combines quantitative analysis (HPLC), definitive structural confirmation (NMR), molecular weight verification (MS), and fundamental compositional analysis (EA), researchers can establish an unimpeachable purity profile. This comprehensive approach ensures that the material meets the stringent quality standards required for its intended high-stakes applications, aligning with the principles of scientific excellence and regulatory compliance.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
  • Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science.
  • Wikipedia. (n.d.). Elemental analysis.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • ICH. (2006). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2).
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • ICH. (n.d.). Quality Guidelines.
  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles.
  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • ElectronicsAndBooks. (n.d.). Mass Spectra of 1,2,3-Triazoles.
  • PubMed Central (PMC). (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Arkat USA. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands.
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • Request PDF. (n.d.). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates.
  • Supporting Information. (n.d.). 4 - Supporting Information.
  • PubChem. (n.d.). This compound.
  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles.
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • PrepChem.com. (n.d.). Synthesis of 3(1-trityl-1,2,4-triazol-5-yl)propanol.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • JACS Au. (n.d.). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids.
  • Rasayan Journal of Chemistry. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C.
  • The Journal of Organic Chemistry. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters.

Sources

cross-validation of experimental results for triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental Results for Triazole Derivatives

Introduction: The Imperative of Rigor in Triazole Drug Discovery

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and hydrogen bonding capacity, have made it a cornerstone in the development of a wide array of therapeutic agents, from the pioneering antifungal drug Fluconazole to anticancer agents like Letrozole.[1][2][3] Triazole derivatives are acknowledged for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5]

Cross-validation in an experimental context is not merely about repeating an experiment; it is a systematic approach of using multiple, independent methodologies to confirm a result, thereby building a self-validating and trustworthy data package.[8][9] It ensures that the observed biological activity is a genuine property of the synthesized molecule and not an artifact of a specific analytical technique or biological assay. For researchers and drug development professionals, mastering this multi-faceted validation strategy is essential for navigating the complexities of preclinical research and identifying compounds with true therapeutic potential.

This guide provides a comprehensive framework for the cross-validation of experimental results for novel triazole derivatives, from initial synthesis to in vivo efficacy.

Caption: High-level workflow for the development and validation of triazole derivatives.

Part 1: The Foundation of Validity: Synthesis and Structural Elucidation

Before any biological activity can be reliably ascribed to a molecule, its identity and purity must be unequivocally established. An impurity in the sample or a misidentified structure can invalidate all subsequent biological data. The cross-validation process begins here, by using a panel of orthogonal spectroscopic techniques to build an irrefutable structural profile.

Causality in Synthesis and Purification

The choice of synthetic route—commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" for 1,2,3-triazoles or the cyclization of thiosemicarbazides for 1,2,4-triazoles—is the first determinant of the potential impurity profile.[10][11][12] Post-synthesis, rigorous purification (e.g., via column chromatography or recrystallization) is not just a procedural step but a critical variable-control measure. The goal is to remove unreacted starting materials, catalysts, and side products that could interfere with biological assays or be toxic themselves.

Cross-Validating the Molecular Structure

G center_node Proposed Chemical Structure NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework center_node->NMR MS Mass Spectrometry (MS) Confirms Molecular Weight center_node->MS IR IR Spectroscopy Confirms Functional Groups center_node->IR EA Elemental Analysis Confirms Empirical Formula center_node->EA Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure EA->Final_Structure

Caption: Convergence of analytical techniques for structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[13][14][15]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The characteristic chemical shifts of protons on the triazole ring are key identifiers.[2]
  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule.[16][17]

2. Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the ionized molecule, providing a precise molecular weight.[18] The observed molecular ion peak must match the calculated molecular weight of the proposed structure. Fragmentation patterns can further corroborate the structure.[2][16]

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[2][19] For example, a C=O stretch would confirm the presence of a ketone group, while the absence of a broad O-H stretch would confirm the successful conversion of a carboxylic acid.

4. Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S, etc.) in a pure sample. The experimental percentages must align with the calculated values for the proposed molecular formula, providing a fundamental check on the compound's composition.[2][16]

Data Summary: A Cross-Validation Table

All quantitative data should be summarized for clear comparison, demonstrating how each piece of evidence supports the others.

Analytical Technique Expected Result for Hypothetical Structure Observed Result Conclusion
¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H, triazole-H), 7.8-7.3 (m, 10H, Ar-H), 5.6 (s, 2H, CH₂)Matches expected shifts and integrations.C-H framework confirmed.
¹³C NMR (100 MHz, CDCl₃) δ 148.2, 134.7, 130.5, 129.1, 128.8, 128.1, 125.7, 119.5, 54.2All expected carbon signals present.Carbon skeleton confirmed.
HRMS (ESI+) Calculated for C₁₅H₁₃N₃ [M+H]⁺: 236.1182Found: 236.1185Molecular formula confirmed.
Elemental Analysis Calculated: C 76.57%, H 5.57%, N 17.86%Found: C 76.51%, H 5.62%, N 17.81%Empirical formula confirmed.
Experimental Protocol: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the purified, dry triazole derivative directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound.[14]

  • Add Internal Standard (Optional): If quantitative analysis is needed, add a small amount of an internal standard like tetramethylsilane (TMS). Most deuterated solvents now come with TMS added.

  • Mix: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief vortex can be used if necessary.

  • Analyze: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Part 2: Cross-Validation of In Vitro Biological Activity

Once a compound's structure is validated, the next step is to assess its biological activity. A positive result in a single assay is not sufficient proof of activity. Pan-Assay INterference compoundS (PAINS) are notorious for producing false-positive results through non-specific mechanisms like aggregation, fluorescence interference, or redox cycling.[7][20] A robust cross-validation strategy employs orthogonal assays—tests that measure the same biological outcome via different mechanisms—to ensure the observed effect is specific and genuine.

Validating Anticancer Activity

The goal is to confirm not only that the triazole derivative kills cancer cells but also how it does so and whether it spares healthy cells.

G cluster_0 Primary Screen cluster_1 Orthogonal Confirmation cluster_2 Selectivity Validation start Validated Triazole Derivative MTT MTT Assay (Multiple Cancer Cell Lines) Measures Metabolic Activity start->MTT BrdU BrdU Assay Measures DNA Synthesis MTT->BrdU Confirms Anti-proliferative Effect Apoptosis Annexin V Assay Measures Apoptosis MTT->Apoptosis Elucidates Mechanism of Death NormalCell Cytotoxicity Assay (Non-Cancerous Cell Line) MTT->NormalCell Assesses Selectivity end Validated Anticancer Activity & Selectivity BrdU->end Apoptosis->end NormalCell->end

Caption: Workflow for cross-validating in vitro anticancer activity.

1. Primary Cytotoxicity Screening (MTT Assay): This is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[2] A reduction in metabolic activity is inferred as cell death or growth inhibition. It is crucial to test compounds against a panel of different cancer cell lines (e.g., breast, lung, colon) to assess the breadth of activity.[2][5][19]

2. Orthogonal Confirmatory Assays:

  • Proliferation Assay (e.g., BrdU): This assay directly measures DNA synthesis, providing a more direct assessment of anti-proliferative effects than the metabolic MTT assay.[21] A compound that inhibits cell division should show a decrease in BrdU incorporation.
  • Mechanism of Death Assay (e.g., Annexin V/PI Staining): To understand how the cells are dying, an apoptosis assay is critical. This flow cytometry-based method can distinguish between healthy, apoptotic, and necrotic cells, providing mechanistic insight that a simple viability assay cannot.[22]

3. Selectivity Validation: A promising anticancer agent should kill cancer cells while having minimal effect on normal, healthy cells. Therefore, it is essential to perform the primary cytotoxicity assay on a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) in parallel with the cancer cell lines.

Comparative Data: In Vitro Anticancer Activity
Compound MCF-7 (Breast Cancer) IC₅₀ (µM) [23]A549 (Lung Cancer) IC₅₀ (µM) [21]MRC-5 (Normal Lung) IC₅₀ (µM) [19]Selectivity Index (SI) (MRC-5 / MCF-7)
Novel Triazole X 6.717.2> 100> 14.9
Doxorubicin (Standard) 0.81.22.53.1

A higher Selectivity Index indicates greater selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., MRC-5) into separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the triazole derivative and a standard drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells (negative control) and vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Validating Antimicrobial/Antifungal Activity

Similar principles apply to antimicrobial validation. The primary goal is to determine the potency (MIC) and confirm it with a secondary method.

1. Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is the gold standard for determining the lowest concentration of a compound that visibly inhibits microbial growth.[16][24]

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static (inhibits growth) or cidal (kills the microbe), a small volume from the clear wells of the MIC plate is plated onto fresh agar. The lowest concentration that results in no growth on the agar is the MBC/MFC.[24]

3. Orthogonal Method (e.g., Disk Diffusion): While less quantitative, the disk diffusion assay provides a visual and independent confirmation of antimicrobial activity. A filter paper disk impregnated with the compound is placed on an agar plate swabbed with the microbe. A clear zone of inhibition around the disk indicates activity.

Comparative Data: In Vitro Antifungal Activity
Compound Candida albicans MIC (µg/mL) [25]Aspergillus fumigatus MIC (µg/mL) [25]
Novel Triazole Y 0.1258.0
Fluconazole (Standard) 0.564.0
Voriconazole (Standard) 0.031.0

Part 3: In Vivo Validation: Proving Relevance in a Living System

Positive in vitro data is a prerequisite, but it does not guarantee success in a complex biological system. In vivo cross-validation in animal models is the critical step to confirm efficacy and assess safety, bridging the gap between a lab curiosity and a potential therapeutic.[22][25][26]

The Rationale for Animal Models

Animal models allow for the evaluation of a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-organism context. This is where factors like absorption, distribution, metabolism, excretion, and toxicity—which cannot be assessed in a petri dish—come into play.[26]

G cluster_0 Model Selection cluster_1 Efficacy Validation cluster_2 Safety Validation start Compound with Validated In Vitro Activity & Selectivity Model Select Appropriate Animal Model (e.g., Tumor Xenograft, Systemic Fungal Infection) start->Model Efficacy Administer Compound & Monitor Efficacy (e.g., Tumor Volume, Fungal Burden in Organs) Model->Efficacy Safety Monitor for Toxicity (Body Weight, Behavior, Biochemical Markers) Model->Safety end Validated In Vivo Efficacy and Safety Profile Efficacy->end Safety->end

Caption: Decision workflow for in vivo validation of a lead compound.

Common In Vivo Models for Triazole Derivatives
  • Anticancer Xenograft Model: Human cancer cells (e.g., MCF-7) are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the triazole derivative, a vehicle control, or a standard drug. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth.

  • Systemic Fungal Infection Model: Mice are infected intravenously with a pathogenic fungus like Candida albicans. Treatment with the triazole derivative begins shortly after. After a set period, the mice are euthanized, and organs (like the kidneys) are harvested to determine the fungal burden (Colony Forming Units per gram of tissue). This directly measures the compound's ability to clear the infection.[25][27]

Key Validation Parameters
  • Efficacy: The primary endpoint. This is a quantitative measure such as percent tumor growth inhibition or the log reduction in fungal burden compared to the vehicle-treated control group.[4][25]

  • Toxicity/Safety: Just as important as efficacy. This is assessed by monitoring for signs of distress, changes in body weight, and by analyzing blood samples for biochemical markers of liver and kidney function at the end of the study.[22]

Comparative Data: In Vivo Anticancer Efficacy (Xenograft Model)
Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control -1500 ± 120-+2.5
Novel Triazole X 10750 ± 9550+1.8
Novel Triazole X 20450 ± 7070-0.5
Standard Drug 5525 ± 8065-8.0

Conclusion: An Integrated Approach to Trustworthy Science

The development of novel triazole derivatives holds immense promise for addressing unmet needs in oncology and infectious diseases. However, this promise can only be realized through a steadfast commitment to rigorous, multi-modal cross-validation. By systematically confirming a compound's structure, verifying its biological activity through orthogonal assays, and validating its efficacy and safety in relevant in vivo models, researchers can build a robust and reliable data package. This integrated approach not only enhances the likelihood of successful drug development but also upholds the principles of scientific integrity, ensuring that the most genuinely promising candidates move forward.

References

  • Vertex AI Search. (n.d.). Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies.
  • PubMed. (n.d.). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent.
  • PubMed. (2010). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents.
  • Ardigen. (n.d.). Cross validation – a safeguard for machine learning models.
  • ResearchGate. (2015). What is the purpose of performing cross-validation?.
  • PubMed. (n.d.). A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties.
  • PubMed Central. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
  • MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
  • MDPI. (n.d.). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ResearchGate. (2025). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
  • ResearchGate. (2025). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
  • PubMed Central. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives.
  • PubMed Central. (n.d.). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors.
  • ACS Publications. (n.d.). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • PubMed Central. (n.d.). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?.
  • ResearchGate. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • ResearchGate. (2025). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?.
  • BenchChem. (2026). validation of the biological activity of newly synthesized triazole derivatives.
  • ResearchGate. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives | Request PDF.
  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • PubMed. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
  • DataScientest. (2023). The importance of Cross Validation.
  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
  • National Institutes of Health (NIH). (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial.
  • BenchChem. (n.d.). spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds.
  • ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
  • National Institutes of Health (NIH). (n.d.). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • KU Leuven. (n.d.). Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents.
  • BigOmics Analytics. (2023). Common Mistakes in Omics Experimental Design for Biologists.
  • PubMed. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies.
  • ACS Publications. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Triazole Scaffold

In the landscape of medicinal chemistry, the five-membered heterocyclic triazole ring is a cornerstone scaffold, prized for its metabolic stability and unique electronic properties.[1][2] Molecules incorporating either the 1,2,3-triazole or 1,2,4-triazole isomer have demonstrated a remarkable breadth of biological activities, leading to their development as antifungal, antiviral, and, most notably, anticancer agents.[2][3][4] The capacity of the triazole moiety to engage with biological targets through hydrogen bonding and dipole interactions, coupled with its role as a rigid linker in hybrid molecules, has fueled the synthesis of countless derivatives with potent antiproliferative effects.[1][5]

This guide provides an in-depth comparison of the cytotoxicity of various triazole-based compounds against prominent cancer cell lines. As Senior Application Scientists, we understand that generating reliable and comparable data is paramount. Therefore, we will not only present the data but also delve into the causality behind the experimental choices, providing detailed, field-proven protocols for the key assays that form the foundation of modern cytotoxicity screening.

Core Methodologies for Evaluating Cytotoxicity

The initial assessment of a compound's anticancer potential hinges on robust and reproducible cytotoxicity assays. The choice of assay is critical, as different methods probe distinct aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis). A multi-assay approach is often necessary to build a comprehensive cytotoxicity profile and elucidate the mechanism of action.

Experimental Workflow for Cytotoxicity Profiling

The following diagram outlines a standard workflow for assessing the cytotoxic effects of novel triazole compounds. This systematic process ensures that data is collected consistently, from initial cell culture to the final analysis of dose-response curves.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis culture 1. Cell Culture (e.g., MCF-7, HeLa, A549) seed 2. Cell Seeding (96-well plates) culture->seed treat 3. Compound Treatment (Dose-response series) seed->treat incubate 4. Incubation (24-72 hours) treat->incubate mtt Metabolic Viability (MTT Assay) incubate->mtt Measures mitochondrial activity ldh Membrane Integrity (LDH Assay) incubate->ldh Measures cell lysis apoptosis Apoptosis Induction (Caspase-3/7, Annexin V) incubate->apoptosis Measures programmed cell death read 5. Plate Reading (Absorbance/Fluorescence) mtt->read ldh->read apoptosis->read calc 6. IC50 Calculation (Non-linear regression) read->calc

Caption: General workflow for in vitro cytotoxicity testing of triazole compounds.

Metabolic Viability: The MTT Assay

The MTT assay is a cornerstone of cytotoxicity screening, functioning as an indicator of cellular metabolic activity.[6] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[6] Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Membrane Integrity: The LDH Release Assay

While metabolic assays are excellent indicators of cell health, they do not directly measure cell death. The Lactate Dehydrogenase (LDH) assay fills this gap by quantifying cytotoxicity through the loss of plasma membrane integrity.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage.[11][12] Measuring the LDH activity in the supernatant provides a reliable marker for cytotoxicity.[10]

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up three control groups for each cell type:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton™ X-100) 30 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate (lactate) with a tetrazolium salt and a catalyst (diaphorase).[10] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[10]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Apoptosis Induction: Caspase-3/7 and Annexin V Assays

Distinguishing between necrotic cell death (measured by LDH release) and apoptosis is vital for understanding a compound's mechanism. Apoptosis is a controlled, programmed cell death process characterized by specific biochemical events, including the activation of executioner caspases (like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[13][14]

  • Caspase-3/7 Assay: This assay uses a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[14] Upon cleavage, a fluorescent DNA-binding dye is released, staining the nucleus of apoptotic cells.[15]

  • Annexin V Assay: Annexin V is a protein with a high affinity for PS.[14] By conjugating Annexin V to a fluorescent probe, one can detect the translocation of PS to the outer membrane leaflet, an early hallmark of apoptosis.[16]

These assays are often performed using fluorescence microscopy, flow cytometry, or specialized live-cell imaging systems.[14][16]

Comparative Cytotoxicity of Novel Triazole Derivatives

The true potential of the triazole scaffold lies in its synthetic versatility. By modifying substituents or creating hybrid molecules, researchers can fine-tune the cytotoxic activity against specific cancer types. The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of several classes of triazole compounds reported in recent literature.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)AssayReference
1,2,4-Triazole-Quinazolinone Hybrids
Compound 6aMCF-7 (Breast)~25 (estimated)MTT[17]
Compound 6b, 6cHeLa (Cervical)> 100MTT[17]
Substituted 1,2,4-Triazoles
Compound 7dHeLa (Cervical)< 12MTT[18][19]
Compound 7eHeLa (Cervical)< 12MTT[18][19]
Compound 7eMCF-7 (Breast)9.4MTT[18]
Compound 10aHeLa (Cervical)< 12MTT[18][19]
Compound 10dHeLa (Cervical)< 12MTT[18][19]
1,2,4-Triazole-Pyridine Hybrids
Compound TP6B16F10 (Melanoma)41.12MTT[20]
1,2,3-Triazole Hybrids
Coumarin Derivative 4aA549 (Lung)2.97MTT[21]
Coumarin Derivative 4bA549 (Lung)4.78MTT[21]
Podophyllotoxin Derivative 19aA549 (Lung)0.021MTT[21]
Benzofuroquinoline Derivative 33bA549 (Lung)0.26MTT[21]
Betulinic Acid Derivative 58A549 (Lung)3.7 - 9.0MTT[21]
1,2,3-Triazolium Salts
16-carbon chain derivativeMDA-MB-231 (Breast)3.2 - 6.4MTT[22]

Note: This table is a synthesis of data from multiple studies and is intended for comparative purposes. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Mechanistic Insights and Structure-Activity Relationships (SAR)

The data reveals that structural modifications significantly impact cytotoxicity. For instance, studies on 1,2,3-triazole-tethered hybrids against A549 lung cancer cells show that electron-withdrawing groups on chalcone-matrine hybrids can boost activity.[21] Similarly, for betulinic acid derivatives, hydrogen bond donors on the phenyl ring attached to the triazole are beneficial for their cytotoxic potential.[21]

Some triazole derivatives exert their effects by targeting specific cellular pathways. Molecular docking studies have suggested that certain 1,2,4-triazole derivatives may act as inhibitors of the aromatase enzyme, a key target in hormone-dependent breast cancer.[3][18][19] Other studies have implicated the PI3K/AKT signaling pathway, a critical cascade involved in cell survival and proliferation, as a potential target for 5-mercapto-1,2,4-triazole derivatives.[4]

G cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes Metabolism Metabolism mTOR->Metabolism Promotes Triazole 5-Mercapto-1,2,4-Triazole Derivatives Triazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT pathway by triazole derivatives.[4]

Conclusion and Future Directions

Triazole-based compounds represent a highly promising and synthetically accessible class of potential anticancer agents. The comparative data clearly indicates that their cytotoxic efficacy is profoundly influenced by the nature of the triazole isomer (1,2,3- vs. 1,2,4-), the specific substituents, and the pharmacophores with which they are hybridized. Derivatives of 1,2,3-triazole linked to natural products like podophyllotoxin and benzofuroquinoline have shown exceptionally potent, sub-micromolar activity against lung cancer cells.[21] Meanwhile, novel 1,2,4-triazole derivatives show significant promise against cervical and breast cancer cell lines.[18][19]

Future research should focus on a multi-faceted approach:

  • Mechanism of Action Studies: Moving beyond broad cytotoxicity screening to identify the specific molecular targets and pathways affected by the most potent compounds.

  • Selectivity Profiling: Assessing cytotoxicity in normal, non-cancerous cell lines to establish a therapeutic window and minimize potential side effects.[18][19][23]

  • In Vivo Evaluation: Advancing the most promising candidates from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

By combining rational design, robust screening methodologies, and in-depth mechanistic studies, the full therapeutic potential of the triazole scaffold can be realized in the ongoing search for novel and more effective cancer therapies.

References

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • MTT assay protocol. Abcam.
  • LDH assay kit guide: Principles and applic
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • LDH Cytotoxicity Assay. Tribioscience.
  • LDH-Glo™ Cytotoxicity Assay.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • Cell Viability Assays. NCBI Bookshelf.
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Protocol IncuCyte® Apoptosis Assay. University of Bergen.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Semantic Scholar.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Apoptosis Assays for Muse Cell Analyzer. Merck Millipore.
  • A comprehensive review on triazoles as anticancer agents. DergiPark.
  • Apoptosis Marker Assays for HTS. NCBI Bookshelf.
  • Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines. PubMed.
  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • Comparison of cytotoxicity among triazole derivatives against breast....
  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.
  • Application of triazoles in the structural modification of n
  • Pharmacological and Cellular Significance of Triazole-Surrog

Sources

The Technical Edge: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the ability to predict the biological activity of a compound from its chemical structure is a cornerstone of efficient and targeted research. This guide offers an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to propionic acid derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. As Senior Application Scientists, we move beyond a simple recitation of protocols to provide a causal understanding of the methodologies, ensuring that every step is a self-validating system for robust and reproducible results.

The QSAR Paradigm: From Molecular Structure to Biological Function

At its core, QSAR is a computational and mathematical modeling approach that seeks to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. For propionic acid derivatives, this means we can predict their anti-inflammatory or antimicrobial efficacy by analyzing their structural attributes.

A typical QSAR workflow is a multi-stage process that demands careful consideration at each step to ensure the final model is both predictive and interpretable.

QSAR_Workflow Data_Curation Data Curation (Dataset Selection) Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., MLR, PLS, ML) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Model_Interpretation Model Interpretation & Application Model_Validation->Model_Interpretation

Caption: A generalized workflow for a QSAR study.

The Language of Molecules: Understanding and Calculating Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The choice of descriptors is a critical step in QSAR modeling, as they are the independent variables used to predict the dependent variable (biological activity). For propionic acid derivatives, a variety of descriptors can be employed to capture their chemical diversity.

Types of Molecular Descriptors:

  • 1D Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts.

  • 2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors, and counts of specific functional groups.[1][2]

  • 3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume) and electronic (e.g., dipole moment, HOMO/LUMO energies) descriptors.

Experimental Protocol: Calculating 2D Descriptors with Open-Source Software (RDKit)

This protocol outlines the steps to calculate a set of 2D molecular descriptors for a series of propionic acid derivatives using the open-source cheminformatics library, RDKit.[3][4][5][6]

Step 1: Data Preparation

  • Create a CSV file named propionic_acid_derivatives.csv with two columns: SMILES (containing the SMILES representation of each molecule) and Activity (containing the biological activity data, e.g., pIC50 or pMIC).

Step 2: Python Script for Descriptor Calculation

Step 3: Execution and Output

  • Ensure you have Python and the RDKit library installed.

  • Save the Python script and the CSV file in the same directory.

  • Run the script from your terminal: python descriptor_calculation.py

  • A new file named propionic_acid_derivatives_with_descriptors.csv will be generated, containing the original data along with the calculated descriptors.

Building the Bridge: A Comparative Analysis of QSAR Modeling Techniques

Once the descriptors are calculated, the next step is to develop a mathematical model that relates these descriptors to the biological activity. Several techniques can be employed, ranging from traditional statistical methods to more advanced machine learning algorithms.

Multiple Linear Regression (MLR)

MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. The goal is to model the linear relationship between the independent variables (descriptors) and the dependent variable (biological activity).

Equation: Activity = β₀ + β₁X₁ + β₂X₂ + ... + βₙXₙ + ε

Where β are the regression coefficients, X are the descriptor values, and ε is the error term.

Partial Least Squares (PLS) Regression

PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the dimensionality of the data by creating latent variables that are linear combinations of the original descriptors and that have the best predictive power.

Machine Learning Approaches

In recent years, machine learning algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships.[7][8][9][10][11][12]

  • Support Vector Machines (SVM): SVM is a powerful classification and regression technique that works by finding the hyperplane that best separates the data points into different classes or predicts a continuous value.[13]

  • Random Forest (RF): RF is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Comparative Performance of QSAR Models

The choice of the modeling technique can significantly impact the predictive power of the QSAR model. Below is a hypothetical comparison of different models for predicting the anti-inflammatory activity of a series of propionic acid derivatives.

ModelR² (Training Set)Q² (Cross-Validation)R² (Test Set)RMSE (Test Set)
MLR 0.750.680.720.45
PLS 0.820.750.790.38
SVM 0.910.850.880.29
Random Forest 0.950.890.920.25

Note: This table presents illustrative data. Actual performance will vary depending on the dataset and descriptors used.

Trust but Verify: The Critical Role of Model Validation

A QSAR model is only as good as its ability to make accurate predictions for new, untested compounds. Therefore, rigorous validation is a non-negotiable step in the workflow.

Internal Validation:

  • Cross-validation (Leave-One-Out or k-fold): This technique involves repeatedly splitting the training set into smaller subsets, building a model on some of the subsets, and testing it on the remaining subset. The cross-validated correlation coefficient (Q²) is a key metric for internal validation.

External Validation:

  • The model's predictive power is assessed on an external test set of compounds that were not used in the model development process. The correlation coefficient (R²) and root mean square error (RMSE) for the test set are crucial indicators of the model's generalizability.

Model_Validation cluster_internal Internal Validation cluster_external External Validation Training_Set Training Set Cross_Validation Cross-Validation (e.g., Leave-One-Out) Training_Set->Cross_Validation Q2 Calculate Q² Cross_Validation->Q2 Test_Set Test Set Predict_Activity Predict Activity of Test Set Compounds Test_Set->Predict_Activity R2_RMSE Calculate R² and RMSE Predict_Activity->R2_RMSE Developed_Model Developed QSAR Model Developed_Model->Cross_Validation Developed_Model->Predict_Activity

Caption: Internal and external validation of a QSAR model.

Case Study: QSAR of Antimicrobial Propionic Acid Derivatives

A study on a series of Schiff bases and esters of propionic acid evaluated their in vitro antimicrobial activity against various bacterial and fungal strains.[1][14][15] The biological activity was expressed as the negative logarithm of the minimum inhibitory concentration (pMIC).

Key Findings:

  • The QSAR models revealed that topological parameters, specifically Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv), were significant in describing the antimicrobial activity.[1]

  • The presence of electron-withdrawing groups on the aromatic ring generally enhanced antibacterial activity, while electron-donating groups tended to improve antifungal activity.[1]

Comparative Data of Selected Propionic Acid Derivatives:

CompoundR-grouppMIC (S. aureus)pMIC (E. coli)pMIC (C. albicans)κα11χv
1 H1.011.011.0610.425.34
10 3,4,5-(OCH₃)₃1.311.311.9315.867.98
15 4-Br1.611.611.3112.186.22
19 Ester (Benzyl)1.721.421.1211.675.92

This data illustrates the relationship between structural modifications (R-group), the resulting changes in molecular descriptors (κα1 and 1χv), and the observed antimicrobial activity (pMIC). For instance, compound 10, with a high κα1 value, exhibits the highest antifungal activity.[1]

Conclusion: The Future of Rational Drug Design

The QSAR paradigm provides a powerful and cost-effective framework for the rational design of novel propionic acid derivatives with enhanced biological activities. By leveraging a deep understanding of molecular descriptors, employing robust modeling techniques, and adhering to rigorous validation protocols, researchers can significantly accelerate the drug discovery process. The integration of machine learning algorithms further expands the capabilities of QSAR, enabling the exploration of complex structure-activity landscapes and the identification of promising lead compounds with greater accuracy and efficiency. This guide serves as a foundational resource for scientists and researchers to navigate the intricacies of QSAR modeling and harness its full potential in the quest for new and improved therapeutics.

References

  • RDKit. (n.d.). Open-Source Cheminformatics Software. Retrieved from [Link]

  • Kumar, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S891.
  • RDKit Blog. (2022, December 23). Descriptor calculation tutorial. Retrieved from [Link]

  • Code to Discovery. (2024, January 8). How to generate molecular descriptors using RDKit [Video]. YouTube. Retrieved from [Link]

  • Gashaw M. (2022, June 4). Calculating Molecular Descriptors using RDKit and Mordred [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S891.
  • Cresset. (2023, August 9). Building QSAR models with RDKit Fingerprints and 2D descriptors in Flare™. MassBio. Retrieved from [Link]

  • Wiriyarattanakul, A., Xie, W., Toopradab, B., Wiriyarattanakul, S., & Shi, L. (2024). Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. ACS Omega, 9(7), 7817–7826.
  • Kumar, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S891.
  • Svetnik, V., Liaw, A., Tong, C., Culberson, J. C., Sheridan, R. P., & Feuston, B. P. (2003). Random forest: a classification and regression tool for compound classification and QSAR modeling. Journal of chemical information and computer sciences, 43(6), 1947–1958.
  • Hakeem, A., Ullah, A., Zaman, S., Hamed, Y. S., & Belay, M. B. (2025). Computational insights into flavonoid molecular structures and their QSPR modeling via degree based molecular descriptors. Chemical Papers, 79(2), 745–760.
  • Wiriyarattanakul, A., Xie, W., Toopradab, B., Wiriyarattanakul, S., & Shi, L. (2024). Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. ACS Omega, 9(7), 7817–7826.
  • Kumar, S., Kumar, P., & Narasimhan, B. (2014).
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Ali, M., et al. (2024). Performance comparison of machine learning models for the prediction of carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1301, 137351.
  • Sangion, A., & Gramatica, P. (2013). Insubria QSAR PaDEL-Descriptor model for Modeling PFC inhalation toxicity in Rat. QsarDB. Retrieved from [Link]

  • Cassani, S., & Gramatica, P. (2013). Insubria QSAR PaDEL-Descriptor model for prediction of NitroPAH mutagenicity. QsarDB. Retrieved from [Link]

  • Kumar, S., et al. (2013). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Arabian Journal of Chemistry, 10, S892-S900.
  • Yap, C. W. (2011). PaDEL‐descriptor: An open source software to calculate molecular descriptors and fingerprints.
  • Jabbar, S. S., Omar, T. N. A., & Mohammed, M. H. (2025). Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(4), 184-196.
  • Ušćumlić, G. S., et al. (2004). Synthesis, characterization and anti-inflammatory activity of some new β-hydroxy-β-aryl propanoic acids. Il Farmaco, 59(9), 731-736.
  • Pehlic, E., et al. (2025). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. Journal of Molecular Structure, 1314, 138543.
  • Wiriyarattanakul, A., Xie, W., Toopradab, B., Wiriyarattanakul, S., & Shi, L. (2024). Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. ACS Omega, 9(7), 7817–7826.
  • Yao, X. J., et al. (2004). Comparative Study of QSAR/QSPR Correlations Using Support Vector Machines, Radial Basis Function Neural Networks, and Multiple Linear Regression. Journal of Chemical Information and Computer Sciences, 44(4), 1257-1266.
  • Wiriyarattanakul, A., et al. (2024). Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. ACS Omega, 9(7), 7817-7826.
  • Padel software tutorial (calculating descriptors). (2017, August 19). [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2013). Values of selected descriptors used in QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S891.

Sources

A Senior Application Scientist's Guide to Assessing the Broad-Spectrum Activity of New Antifungal Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Broad-Spectrum Antifungals in an Era of Evolving Resistance

The landscape of invasive fungal infections is in constant flux, characterized by an expanding population of at-risk immunocompromised patients and the emergence of multidrug-resistant fungal pathogens. In this challenging environment, the development of new antifungal agents with broad-spectrum activity is not merely an academic pursuit but a clinical necessity. The triazole class of antifungals has long been a cornerstone of anti-infective therapy, prized for their oral bioavailability and generally favorable safety profile.[1][2] However, the rise of resistance to first-generation triazoles has spurred the development of newer agents, such as isavuconazole, posaconazole, and voriconazole, which offer an extended spectrum of activity.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the broad-spectrum activity of novel antifungal triazoles. We will delve into the underlying mechanisms of action and resistance, present standardized methodologies for in vitro susceptibility testing, and offer a comparative analysis of the in vitro efficacy of the latest generation of triazoles against a wide array of clinically significant yeasts and molds. Our objective is to equip you with the knowledge and practical tools to generate robust, reproducible, and clinically relevant data that will drive the next wave of antifungal innovation.

The Molecular Battleground: Triazole Mechanism of Action and Fungal Resistance Strategies

The efficacy of triazole antifungals hinges on their ability to disrupt the integrity of the fungal cell membrane. This is achieved through the targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.

Mechanism of Action: Targeting Ergosterol Synthesis

Triazoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene in yeasts and its homolog cyp51A in molds.[3][4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability.[3][6] By binding to the heme iron atom in the active site of the enzyme, triazoles prevent the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of membrane structure and function ultimately inhibits fungal growth and replication, resulting in a fungistatic effect.[7] Some newer triazoles, like voriconazole, have demonstrated fungicidal activity against certain molds, such as Aspergillus spp.[4][5]

cluster_0 Fungal Cell cluster_1 Triazole Intervention Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (ERG11/cyp51A) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Triazole New Antifungal Triazole Triazole->Lanosterol_14a_demethylase Inhibits

Mechanism of action of new antifungal triazoles.

Fungal Counter-Offensives: Mechanisms of Triazole Resistance

The clinical utility of triazoles is increasingly threatened by the development of resistance. Fungi have evolved several sophisticated mechanisms to circumvent the action of these drugs. Understanding these resistance strategies is paramount for the development of new triazoles that can overcome them.

The primary mechanisms of triazole resistance include:

  • Target Site Modification: Mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazoles.[8][9] This is a common mechanism of resistance in both yeasts and molds. Specific amino acid substitutions can confer resistance to one or more triazoles. For instance, in Candida albicans, numerous mutations in ERG11 have been associated with azole resistance.[10] While less common in Candida glabrata, ERG11 mutations have been identified.[9][11][12]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 or cyp51A gene leads to higher intracellular concentrations of lanosterol 14α-demethylase, requiring higher concentrations of the triazole to achieve effective inhibition.[8]

  • Efflux Pump Overexpression: Fungi can actively transport triazoles out of the cell, reducing the intracellular drug concentration to sub-inhibitory levels. This is mediated by the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[8][13] In Aspergillus fumigatus, the activity of efflux pumps has been shown to contribute to azole resistance, particularly in biofilms.[14][15][16][17]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in ergosterol biosynthesis can lead to the production of alternative sterols that can maintain cell membrane function in the absence of ergosterol.

cluster_0 Fungal Cell cluster_1 Resistance Mechanisms Triazole_Entry Triazole Enters Cell Target_Enzyme Lanosterol 14α-demethylase (ERG11/cyp51A) Triazole_Entry->Target_Enzyme Attempts to bind Efflux_Pump Efflux Pump (ABC/MFS Transporters) Triazole_Entry->Efflux_Pump Substrate for Extracellular_Space Extracellular Space Efflux_Pump->Extracellular_Space Expels triazole Target_Mutation Target Site Mutation (Altered ERG11/cyp51A) Target_Mutation->Target_Enzyme Reduces binding affinity Target_Overexpression Target Overexpression (Increased ERG11/cyp51A) Target_Overexpression->Target_Enzyme Increases enzyme level Efflux_Overexpression Efflux Pump Overexpression (Increased ABC/MFS transporters) Efflux_Overexpression->Efflux_Pump Increases pump numbers

Key mechanisms of triazole resistance in fungi.

Standardized Methodologies for In Vitro Antifungal Susceptibility Testing

To ensure the generation of accurate and comparable data on the broad-spectrum activity of new antifungal triazoles, it is essential to adhere to standardized in vitro susceptibility testing methodologies. The two most widely recognized and utilized standards are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18]

CLSI and EUCAST Guidelines: A Harmonized Approach

Both CLSI and EUCAST provide detailed protocols for broth microdilution assays to determine the minimum inhibitory concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[18] While there are some minor differences in their methodologies, efforts have been made to harmonize their approaches to improve the comparability of results across laboratories.[18]

The core principles of these standardized methods involve exposing a standardized inoculum of the fungal isolate to serial twofold dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the drug that inhibits a predefined level of fungal growth after a specified incubation period.

Experimental Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol provides a generalized step-by-step methodology for determining the MICs of new triazoles against yeast isolates. For detailed and definitive procedures, it is imperative to consult the latest versions of the CLSI M27/M60 and EUCAST E.Def 7.3.2 documents.[19][20][21][22][23][24]

1. Inoculum Preparation:

  • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
  • Prepare a suspension of the yeast in sterile saline or distilled water from 3-5 colonies.
  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • Further dilute the suspension in the appropriate broth medium (RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Antifungal Agent Preparation:

  • Prepare a stock solution of the new triazole in a suitable solvent (e.g., dimethyl sulfoxide).
  • Perform serial twofold dilutions of the antifungal agent in the broth medium in a 96-well microtiter plate to achieve the desired final concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antifungal dilutions with the standardized yeast suspension.
  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • After incubation, visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. This concentration is the MIC.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inoculum_Prep" [label="1. Inoculum Preparation\n(Yeast Culture and Standardization)"]; "Antifungal_Dilution" [label="2. Antifungal Dilution\n(Serial Dilutions in Microtiter Plate)"]; "Inoculation" [label="3. Inoculation\n(Adding Yeast Suspension to Wells)"]; "Incubation" [label="4. Incubation\n(35°C for 24-48 hours)"]; "MIC_Reading" [label="5. MIC Determination\n(Visual or Spectrophotometric Reading)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Antifungal_Dilution"; "Antifungal_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "MIC_Reading"; "MIC_Reading" -> "End"; }

Workflow for antifungal susceptibility testing of yeasts.

Comparative In Vitro Activity of New-Generation Triazoles

The following tables summarize the in vitro activity of isavuconazole, posaconazole, and voriconazole against a broad range of clinically important yeasts and molds. The data, presented as MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively), have been compiled from various published studies. It is important to note that direct comparisons should be made with caution due to potential variations in testing methodologies and isolate collections across different studies.

Activity Against Candida Species
Fungal SpeciesAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans Isavuconazole≤0.015 - 0.060.03 - 0.25
Posaconazole0.03 - 0.120.06 - 0.5
Voriconazole≤0.007 - 0.030.015 - 0.12
Candida glabrata Isavuconazole0.12 - 10.5 - 4
Posaconazole0.25 - 21 - 8
Voriconazole0.06 - 0.50.25 - 4
Candida parapsilosis Isavuconazole0.015 - 0.120.03 - 0.25
Posaconazole0.06 - 0.50.12 - 1
Voriconazole0.015 - 0.060.03 - 0.25
Candida tropicalis Isavuconazole0.03 - 0.120.06 - 0.5
Posaconazole0.06 - 0.250.12 - 1
Voriconazole0.015 - 0.060.03 - 0.25
Candida krusei Isavuconazole0.12 - 0.50.25 - 1
Posaconazole0.25 - 10.5 - 2
Voriconazole0.06 - 0.250.12 - 1

Data compiled from multiple sources. Ranges reflect variability across studies.[25][26][27][28]

Activity Against Aspergillus Species
Fungal SpeciesAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus Isavuconazole0.5 - 11 - 2
Posaconazole0.12 - 0.50.25 - 1
Voriconazole0.25 - 0.50.5 - 1
Aspergillus flavus Isavuconazole0.5 - 11 - 2
Posaconazole0.25 - 0.50.5 - 1
Voriconazole0.5 - 11 - 2
Aspergillus terreus Isavuconazole0.5 - 11 - 2
Posaconazole0.25 - 10.5 - 2
Voriconazole0.25 - 0.50.5 - 1
Aspergillus niger Isavuconazole1 - 22 - 4
Posaconazole0.5 - 11 - 2
Voriconazole0.5 - 11 - 2

Data compiled from multiple sources. Ranges reflect variability across studies.[4][26][29][30][31]

Activity Against Other Clinically Important Fungi
Fungal SpeciesAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Cryptococcus neoformans Isavuconazole≤0.015 - 0.060.03 - 0.125
Posaconazole0.03 - 0.120.06 - 0.25
Voriconazole0.03 - 0.1250.06 - 0.25
Mucorales (various species) Isavuconazole1 - 44 - >16
Posaconazole0.5 - 21 - 8
Voriconazole4 - >16>16
Fusarium spp. Isavuconazole4 - 168 - >16
Posaconazole2 - 84 - 16
Voriconazole1 - 42 - 8
Scedosporium spp. Isavuconazole1 - 42 - 8
Posaconazole0.5 - 21 - 4
Voriconazole0.25 - 10.5 - 2

Data compiled from multiple sources. Ranges reflect variability across studies.[5][32][33][34][35][36][37][38]

Conclusion and Future Directions

The new generation of antifungal triazoles represents a significant advancement in the management of invasive fungal infections, offering a broader spectrum of activity against a wide range of clinically important yeasts and molds. A thorough and standardized assessment of their in vitro activity is crucial for guiding clinical use and for the continued development of even more effective antifungal agents.

As the challenge of antifungal resistance continues to grow, a deep understanding of the molecular mechanisms of both drug action and fungal evasion is essential. The methodologies and comparative data presented in this guide provide a robust framework for researchers to contribute to this critical area of drug discovery and development. Future efforts should focus on the continued surveillance of antifungal resistance, the exploration of novel triazole structures that can overcome existing resistance mechanisms, and the development of rapid and accurate diagnostic tools to guide individualized antifungal therapy.

References

  • Espiritu-Camacho, L., et al. (2008). In Vitro Activity of the New Azole Isavuconazole (BAL4815) Compared with Six Other Antifungal Agents against 162 Cryptococcus neoformans Isolates from Cuba. Antimicrobial Agents and Chemotherapy, 52(4), 1580–1582. [Link]

  • Alastruey-Izquierdo, A., et al. (2008). Activity of Posaconazole and Other Antifungal Agents against Mucorales Strains Identified by Sequencing of Internal Transcribed Spacers. Antimicrobial Agents and Chemotherapy, 52(2), 785–788. [Link]

  • Espinel-Ingroff, A., et al. (2008). In Vitro Activity of the New Azole Isavuconazole (BAL4815) Compared With Six Other Antifungal Agents Against 162 Cryptococcus Neoformans Isolates From Cuba. Antimicrobial Agents and Chemotherapy, 52(4), 1580-1582. [Link]

  • Kyriakidis, I., et al. (2017). Posaconazole for the treatment of mucormycosis. Journal of Fungi, 3(3), 40. [Link]

  • Wieder, A. M., et al. (2017). Isavuconazole Is Effective for the Treatment of Experimental Cryptococcal Meningitis. Antimicrobial Agents and Chemotherapy, 61(10), e00943-17. [Link]

  • Gebremariam, T., et al. (2022). Current treatments against mucormycosis and future directions. PLOS Pathogens, 18(10), e1010858. [Link]

  • Pfaller, M. A., et al. (2018). In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories. Antimicrobial Agents and Chemotherapy, 62(9), e01230-18. [Link]

  • Lupia, T., et al. (2002). In Vivo Activity of Posaconazole against Mucor spp. in an Immunosuppressed-Mouse Model. Antimicrobial Agents and Chemotherapy, 46(10), 3329–3331. [Link]

  • Pfaller, M. A., et al. (2018). In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories. Antimicrobial Agents and Chemotherapy, 62(9), e01230-18. [Link]

  • Kyriakidis, I., et al. (2017). Posaconazole for the treatment of mucormycosis. Journal of Fungi, 3(3), 40. [Link]

  • Pfaller, M. A., et al. (2013). Isavuconazole and Nine Comparator Antifungal Susceptibility Profiles for Common and Uncommon Opportunistic Fungi. JMI Laboratories. [Link]

  • McGinnis, M. R., et al. (1998). In vitro studies of activity of voriconazole (UK-109496), a new triazole antifungal agent, against emerging and less-common mold pathogens. Medical Mycology, 36(4), 239-242. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Methodology and Instructions. EUCAST. [Link]

  • Kuchar, E., et al. (2018). Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials. Antimicrobial Agents and Chemotherapy, 63(1), e01730-18. [Link]

  • Shields, R. K., & Clancy, C. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00099-19. [Link]

  • Clinical and Laboratory Standards Institute. (2017). New and Updated Microbiology Docs CLSI M27, M60, M38, and M61. CLSI. [Link]

  • Aboutalebian, S., et al. (2021). In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains Isolated from Otomycosis. Brieflands. [Link]

  • Arendrup, M. C., et al. (2024). Twenty Years in EUCAST Anti-Fungal Susceptibility Testing: Progress & Remaining Challenges. Mycopathologia, 189(1), 1-10. [Link]

  • Flowers, S. A., et al. (2022). Azole-Resistant Alleles of ERG11 in Candida glabrata Trigger Activation of the Pdr1 and Upc2A Transcription Factors. mBio, 13(2), e03672-21. [Link]

  • Pfaller, M. A., et al. (2021). Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme. Journal of Global Antimicrobial Resistance, 25, 439-446. [Link]

  • Pfaller, M. A., et al. (1998). Comparison of In Vitro Activities of the New Triazole SCH56592 and the Echinocandins MK-0991 (L-743,872) and LY303366 against Opportunistic Filamentous and Dimorphic Fungi and Yeasts. Antimicrobial Agents and Chemotherapy, 42(6), 1471–1475. [Link]

  • Rajendran, R., et al. (2011). Azole resistance of Aspergillus fumigatus biofilms is partly associated with efflux pump activity. Antimicrobial Agents and Chemotherapy, 55(5), 2092-2097. [Link]

  • Pfaller, M. A., et al. (2021). Antimicrobial activity of isavuconazole, itraconazole, posaconazole, and voriconazole tested against Aspergillus fumigatus. ResearchGate. [Link]

  • Rudramurthy, S. M., et al. (2022). Minimum inhibitory concentrations for isavuconazole, for 50% and 90% of Aspergillus fumigatus isolates. ResearchGate. [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). In vitro antifungal activity of echinocandins and new triazoles. Revista Iberoamericana de Micología, 20(3), 80-92. [Link]

  • Rajendran, R., et al. (2011). Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity. Antimicrobial Agents and Chemotherapy, 55(5), 2092–2097. [Link]

  • Herbrecht, R. (2004). Voriconazole in the management of nosocomial invasive fungal infections. Therapeutics and Clinical Risk Management, 1(1), 3–12. [Link]

  • Scott, L. J., & Simpson, D. (2007). Voriconazole: review of a broad spectrum triazole antifungal agent. Drugs, 67(2), 269-299. [Link]

  • Pfaller, M. A., et al. (1998). Comparison of In Vitro Activities of the New Triazole SCH56592. Antimicrobial Agents and Chemotherapy, 42(6). [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Lewis, R. E. (2011). Voriconazole: a broad-spectrum triazole for the treatment of invasive fungal infections. Expert Opinion on Pharmacotherapy, 12(12), 1937–1953. [Link]

  • Espinel-Ingroff, A., et al. (1997). In Vitro Activity of the New Triazole Voriconazole (UK-109496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens. Journal of Clinical Microbiology, 35(6), 1364–1370. [Link]

  • Bhattacharya, S., et al. (2015). Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species. Infection, Genetics and Evolution, 32, 192-198. [Link]

  • Dagi, H. T., et al. (2019). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Folia Microbiologica, 64(5), 577-586. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). AST of Moulds. EUCAST. [Link]

  • Wang, Y., et al. (2023). Comparative analysis of the biological characteristics and mechanisms of azole resistance of clinical Aspergillus fumigatus strains. Frontiers in Microbiology, 14, 1279774. [Link]

  • Rajendran, R., et al. (2011). Azole Resistance of Aspergillus fumigatus Biofilms Is Partly Associated with Efflux Pump Activity. ResearchGate. [Link]

  • The Medical Mycology Society of the Americas. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Deng, S., et al. (2015). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 59(7), 4326–4329. [Link]

  • Bhattacharya, S., et al. (2015). Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species. Infection, Genetics and Evolution, 32, 192-198. [Link]

  • Prasad, R., & Goffeau, A. (2012). Efflux-Mediated Antifungal Drug Resistance. Current Drug Targets, 13(12), 1545–1558. [Link]

  • Flowers, S. A., et al. (2022). Azole-Resistant Alleles of ERG11 in Candida glabrata Trigger Activation of the Pdr1 and Upc2A Transcription Factors. mBio, 13(2), e03672-21. [Link]

  • Ouédraogo, A. S. J., et al. (2022). First detection of mutated ERG11 gene in vulvovaginal Candida albicans isolates at Ouagadougou/Burkina Faso. BMC Infectious Diseases, 22(1), 661. [Link]

  • Girmenia, C., et al. (2011). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 6(11), 1309-1327. [Link]

  • Girmenia, C., et al. (2011). New generation azole antifungals in clinical investigation. ResearchGate. [Link]

  • Girmenia, C., et al. (2011). New-generation triazole antifungal drugs: Review of the Phase II and III trials. Request PDF. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the ADME/T Properties of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazole moiety stands out as a privileged scaffold, integral to a wide array of therapeutic agents.[1] From potent antifungal agents like fluconazole and voriconazole to innovative anticancer and antiviral therapies, the versatility of the triazole ring is well-established.[1] However, the journey from a promising novel triazole derivative to a clinically viable drug is contingent upon a thorough understanding and optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the ADME/T properties of novel triazole derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to benchmark new chemical entities against established drugs.

Section 1: Foundational Physicochemical Properties and 'Drug-Likeness'

Before embarking on extensive in vitro and in vivo studies, an initial assessment of fundamental physicochemical properties is crucial. These properties often govern a compound's "drug-likeness" and can predict potential ADME/T liabilities.[2][3] A key set of guiding principles is Lipinski's Rule of Five, which suggests that orally bioavailable drugs generally possess a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[2][4][5]

Comparative Analysis of Physicochemical Properties:

PropertyNovel Triazole ANovel Triazole BFluconazole (Reference)Voriconazole (Reference)Guideline (Lipinski's Rule of 5)
Molecular Weight ( g/mol ) 350.4480.2306.27349.31< 500
LogP 2.84.50.41.8< 5
Hydrogen Bond Donors 1211< 5
Hydrogen Bond Acceptors 5756< 10

This table presents hypothetical data for illustrative purposes.

Section 2: Absorption - Crossing the First Barrier

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. We employ a tiered approach, starting with a high-throughput in vitro assay and progressing to more complex cell-based models.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, cell-free method to predict passive diffusion, a primary mechanism for drug absorption.[6][7][8][9] It measures a compound's ability to permeate an artificial lipid membrane, providing a rapid assessment of its potential for GI tract absorption.[6][7][8][9]

Experimental Workflow: PAMPA Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate: Test compound in buffer (e.g., pH 6.5) sandwich Assemble Sandwich: Place filter plate on acceptor plate, add donor plate on top prep_donor->sandwich prep_acceptor Prepare Acceptor Plate: Buffer (e.g., pH 7.4) prep_acceptor->sandwich prep_membrane Coat Filter Plate: Apply artificial lipid membrane solution prep_membrane->sandwich incubate Incubate: Room temperature with gentle shaking sandwich->incubate quantify Quantify Compound: LC-MS/MS analysis of donor and acceptor plate solutions incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

To gain a more physiologically relevant understanding of intestinal absorption, the Caco-2 permeability assay is the gold standard.[10][11][12] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[10][11][12] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[10][11]

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[10]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is monitored over time.[13]

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is monitored.[13]

  • Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[11]

  • Quantification: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS.[13]

Comparative Permeability Data:

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Novel Triazole A 15.212.513.11.05
Novel Triazole B 8.92.110.55.0
Fluconazole >1015.014.5~1.0
Voriconazole >1018.017.2~1.0

This table presents hypothetical data for illustrative purposes. Novel Triazole B shows a significant efflux ratio, suggesting it may be a substrate for an efflux transporter.

Section 3: Distribution - Reaching the Target

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action. A key factor influencing distribution is plasma protein binding (PPB).[14][15]

Plasma Protein Binding (PPB) Assay

Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[16] The Rapid Equilibrium Dialysis (RED) method is a reliable technique to determine the extent of PPB.[14]

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: A RED device, which contains two chambers separated by a semipermeable membrane, is used.[14][16]

  • Sample Loading: Plasma spiked with the test compound is added to one chamber, and a protein-free buffer (e.g., PBS) is added to the other.[14][16]

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.[14][16]

  • Analysis: After incubation, samples are taken from both chambers, and the concentrations of the test compound are measured by LC-MS/MS.[14][15]

  • Calculation: The percentage of unbound drug is calculated from the concentration difference between the two chambers.[16]

Comparative Plasma Protein Binding Data:

CompoundHuman Plasma Protein Binding (%)
Novel Triazole A 45
Novel Triazole B 98
Fluconazole ~12
Voriconazole ~58[17]

This table presents hypothetical data for illustrative purposes. Novel Triazole B exhibits high plasma protein binding, which may limit its free concentration at the target site.

Section 4: Metabolism - The Body's Chemical Factory

Drug metabolism, primarily occurring in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs).[18] The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast majority of drugs.[19]

Microsomal Stability Assay

This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes.[20] It measures the rate of disappearance of the test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[18]

Detailed Protocol: Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes (human or animal) and a cofactor, typically NADPH, which is required for CYP enzyme activity.[18][21][22]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[19][21]

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.[18]

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][20]

Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit specific CYP isoforms is crucial for predicting DDIs.[23][24][25] This assay determines the concentration of the test compound required to inhibit the activity of a specific CYP enzyme by 50% (IC50).[24][25]

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microsomes Prepare Microsomes: Human liver microsomes incubate Incubate: Microsomes, substrate, test compound, and NADPH at 37°C prep_microsomes->incubate prep_substrate Prepare Substrate: CYP isoform-specific probe substrate prep_substrate->incubate prep_compound Prepare Test Compound: Serial dilutions prep_compound->incubate terminate Terminate Reaction: Add cold acetonitrile incubate->terminate quantify Quantify Metabolite: LC-MS/MS analysis of the probe substrate's metabolite terminate->quantify calculate Calculate IC50 quantify->calculate

Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

Comparative Metabolism Data:

CompoundHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC50, µM)CYP2C19 Inhibition (IC50, µM)
Novel Triazole A > 60> 2515
Novel Triazole B 151.20.8
Fluconazole > 60> 50~10
Voriconazole ~30~5~2

This table presents hypothetical data for illustrative purposes. Novel Triazole B shows rapid metabolism and potent inhibition of major CYP enzymes, indicating a high potential for a short in vivo half-life and significant drug-drug interactions. Voriconazole is known to be metabolized by and inhibit CYP2C19 and CYP3A4.[26][27][28][29]

Section 5: Excretion - The Final Exit

Understanding the routes of elimination of a drug and its metabolites from the body is essential for a complete pharmacokinetic profile. In vivo pharmacokinetic (PK) studies in animal models are the primary method for assessing excretion.[30][31][32][33]

In Vivo Pharmacokinetic Studies in Rodents

These studies involve administering the test compound to rodents (typically rats or mice) via different routes (e.g., intravenous and oral) and collecting blood samples at various time points.[31][32][34] Analysis of the drug concentration in plasma over time allows for the determination of key PK parameters.[34]

Key Pharmacokinetic Parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.[34]

  • Bioavailability (F%): The fraction of the administered oral dose that reaches systemic circulation.

Section 6: Toxicity - Ensuring Safety

Early identification of potential toxicity is paramount to avoid late-stage drug development failures.

hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[35][36][37] Inhibition of this channel by drugs can lead to a potentially fatal cardiac arrhythmia.[35][36][37] The QPatch automated electrophysiology system is a high-throughput method to assess a compound's potential to inhibit the hERG channel.[37][38]

Detailed Protocol: hERG Inhibition Assay (QPatch)

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK-293) is used.[38]

  • Electrophysiology: The automated patch-clamp system measures the ion current through the hERG channels in the presence of varying concentrations of the test compound.[37][38]

  • Data Analysis: The percentage of inhibition of the hERG current is calculated, and an IC50 value is determined.[37][38]

Comparative hERG Inhibition Data:

CompoundhERG Inhibition (IC50, µM)
Novel Triazole A > 30
Novel Triazole B 2.5
Fluconazole > 100
Voriconazole ~30

This table presents hypothetical data for illustrative purposes. Novel Triazole B shows significant hERG inhibition at a clinically relevant concentration, raising a potential cardiotoxicity flag.

Conclusion

The systematic evaluation of ADME/T properties is an indispensable component of modern drug discovery. This guide provides a robust framework for assessing novel triazole derivatives, enabling researchers to make informed decisions and prioritize candidates with the highest probability of success. By integrating in vitro and in vivo assays and comparing data against established benchmarks, we can efficiently navigate the complex path from a novel chemical entity to a life-saving therapeutic.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Arjo. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]

  • GitHub Gist. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Arjo. Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • YouTube. lead-like & drug-like molecules. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • SpringerLink. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Available from: [Link]

  • SpringerLink. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • SciSpace. Drug-like properties: guiding principles for the design of natural product libraries. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacokinetic/pharmacodynamic profile of voriconazole. Available from: [Link]

  • National Center for Biotechnology Information. Target-based evaluation of 'drug-like' properties and ligand efficiencies. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Creative Biolabs. hERG Screening. Available from: [Link]

  • Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • National Center for Biotechnology Information. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Creative Bioarray. hERG Safety Assay. Available from: [Link]

  • ResearchGate. Pharmacokinetic/ADME Properties of the Selected Compounds... Available from: [Link]

  • Mor. J. Chem. Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Available from: [Link]

  • cancer.gov. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • National Center for Biotechnology Information. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). Available from: [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Available from: [Link]

  • National Center for Biotechnology Information. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Available from: [Link]

  • National Center for Biotechnology Information. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. Available from: [Link]

  • MDPI. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Available from: [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

  • National Center for Biotechnology Information. Integrated Population Pharmacokinetic Analysis of Voriconazole in Children, Adolescents, and Adults. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Compounds with Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of a Privileged Scaffold and In Silico Innovation

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of therapeutic agents.[1] Its remarkable versatility, stemming from its aromatic nature, hydrogen bonding capabilities, and metabolic stability, allows for a diverse range of interactions with biological macromolecules.[2][3] This has established triazole derivatives as potent inhibitors for a wide array of enzymes implicated in cancer, neurological disorders, and infectious diseases.[1][2][4]

The journey from a promising scaffold to a clinical candidate is both time-consuming and resource-intensive. It is here that computational methods, particularly molecular docking, have become indispensable.[5][6] Molecular docking is a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction mechanisms.[5][7] This guide offers a comparative analysis of docking studies involving triazole derivatives against key enzyme targets, synthesizes field-proven protocols, and explains the causality behind the computational choices that drive modern drug discovery.

Pillar 1: The Rationale Behind Molecular Docking Choices

Molecular docking is more than just a computational exercise; it is a hypothesis-generating tool guided by biochemical principles. The process simulates the natural binding event between a ligand (the triazole compound) and a receptor (the target enzyme). Its predictive power hinges on two core components: a search algorithm that explores various ligand conformations within the binding site and a scoring function that estimates the binding affinity for each pose.[7]

The trustworthiness of any docking study begins with a critical first step: protocol validation . Before screening a library of novel compounds, one must prove that the chosen docking software and parameters can accurately reproduce a known binding mode. The gold standard is to take a protein-ligand complex with a known crystal structure, remove the co-crystallized ligand, and then dock it back into the binding site. A successful validation is typically defined by achieving a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose, confirming the protocol's accuracy.[8] This self-validating step is non-negotiable as it provides confidence that the subsequent predictions for novel compounds are not artifacts of the computational model.

Pillar 2: Comparative Analysis of Triazole Docking Across Key Enzyme Families

The true power of the triazole scaffold is demonstrated by its ability to effectively target a diverse range of enzymes. The following sections provide a comparative overview of docking studies against several therapeutically relevant enzyme classes.

Anticancer Targets: Kinases, Demethylases, and Beyond

Cancer therapy is a major area where triazole derivatives have shown immense promise by targeting enzymes that regulate cell growth and proliferation.[3][9]

  • Histone Demethylase KDM5A: Implicated in various cancers, KDM5A is a prime therapeutic target.[9] A virtual screening study of triazole-like compounds identified several potent inhibitors. Notably, 'Compound 700' exhibited a superior binding affinity compared to the known drug doxorubicin.[9]

  • Epidermal Growth Factor Receptor (EGFR): A key kinase in many cancers, EGFR's inhibition is a validated therapeutic strategy.[5] Docking studies of novel triazole derivatives have consistently revealed strong binding affinities, highlighting their potential as anticancer agents.[5]

  • Other Anticancer Targets: Triazoles have also been effectively docked against targets like c-Kit Tyrosine Kinase, Aromatase, and Tubulin, demonstrating the scaffold's broad applicability in oncology.[1]

Table 1: Comparative Docking Data for Triazole Compounds against Anticancer Targets

Target Enzyme Triazole Derivative Docking Score (kcal/mol) Experimental Validation (IC₅₀) Key Interactions / Notes Reference(s)
KDM5A Compound 700 -11.042 0.01 µM Stronger binding affinity than doxorubicin. [1][9]
KDM5A Compound 91 -10.658 Not Reported Promising potential as a KDM5A inhibitor. [9]
EGFR Various Derivatives -8.5 to -10.2 T1: 15.2 µM, T3: 10.5 µM, T5: 8.7 µM Strong binding affinities correlated with cytotoxic effects. [5]
c-Kit Tyrosine Kinase Compound 7f -176.749 (Score) 16.782 µg/mL Score from a different scale, but shows high predicted affinity. [1]
Aromatase Compound 1 -9.96 Not Reported Demonstrates potential for hormone-dependent cancer therapy. [1]

| Tubulin | Compound 1 | -7.54 | Not Reported | Suggests a mechanism involving microtubule disruption. |[1] |

Neurological Targets: Cholinesterase Enzymes

In the context of neurological disorders like Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[2][10] Triazole derivatives have been designed and evaluated as potent cholinesterase inhibitors.[11][12] Docking studies are crucial for elucidating how these compounds interact with the catalytic and peripheral anionic sites of these enzymes, guiding the design of more selective and potent inhibitors.[10]

Table 2: Comparative Docking Data for Triazole Compounds against Cholinesterase Targets

Target Enzyme Triazole Derivative Experimental Validation (IC₅₀) Key Interactions / Notes Reference(s)
Acetylcholinesterase (AChE) Compound 2.1 1.63 nM Docking studies confirmed strong binding in the active site. [11]
Butyrylcholinesterase (BChE) Compound 2.1 8.71 nM Showed high affinity in both docking and in vitro assays. [11]
Acetylcholinesterase (AChE) Thiosemicarbazone Derivative 0.10 µM Docking revealed key interactions driving potent inhibition. [12]

| Butyrylcholinesterase (BChE) | Thiosemicarbazone Derivative | 0.20 µM | Dual inhibitor with strong predicted binding. |[12] |

Antidiabetic Targets: α-Amylase and α-Glucosidase

For Type 2 Diabetes, a key strategy is to control post-prandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.[13] Recent studies have developed 1,2,3-triazole derivatives as dual inhibitors of these enzymes. Molecular docking has been instrumental in revealing the binding modes and interactions responsible for their inhibitory activity, paving the way for novel antidiabetic agents.[13]

Table 3: Comparative Docking Data for Triazole Compounds against Antidiabetic Targets

Target Enzyme Triazole Derivative Experimental Validation (IC₅₀) Key Interactions / Notes Reference(s)
α-Glucosidase Compound 6a 22.15 µM Activity comparable to the reference drug acarbose. [13]

| α-Amylase | Compound 6h | 84.46 µM | Strong inhibition confirmed by in vitro assays. |[13] |

Pillar 3: Field-Proven Methodologies and Visual Workflows

The reproducibility of in silico research is paramount. This section provides a generalized, step-by-step protocol for conducting a molecular docking study, followed by visualizations of the workflow and a representative binding interaction.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This protocol outlines a standard workflow for docking a triazole ligand to a target enzyme using widely available tools.

  • Receptor Preparation:

    • Acquisition: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

    • Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Protonation: Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges). This step is critical for correctly modeling electrostatic interactions and hydrogen bonds.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the triazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • 3D Conversion & Optimization: Convert the 2D structure to a 3D format. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Format Conversion: Save the ligand in a docking-compatible format (e.g., PDBQT for AutoDock Vina).

  • Defining the Binding Site (Grid Box Generation):

    • Identification: The binding site is typically defined based on the position of the co-crystallized ligand or through binding site prediction algorithms.

    • Grid Definition: A 3D grid box is generated around the identified binding site. This box defines the search space within which the docking algorithm will explore ligand conformations. The size should be large enough to accommodate the ligand while being small enough to focus the search.

  • Execution of Docking Simulation:

    • Software: Utilize a validated docking program (e.g., AutoDock Vina, Smina).

    • Configuration: Set the parameters for the docking run, including the exhaustiveness of the search (a measure of computational effort).

    • Launch: Execute the docking command, providing the prepared receptor, ligand, and grid configuration files as input.

  • Analysis of Results:

    • Binding Affinity: Examine the predicted binding affinities (docking scores) for the top-ranked poses. Lower energy scores generally indicate more favorable binding.[14]

    • Pose Visualization: Visually inspect the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Chimera).

    • Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the triazole ligand and the amino acid residues of the enzyme's active site. This provides a structural basis for the compound's predicted activity.

    • RMSD Calculation: If validating, calculate the RMSD between the predicted best pose and the known crystallographic pose.[14]

Mandatory Visualizations

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage pdb 1. Download Protein Structure (from PDB) prep_prot 3. Prepare Receptor (Remove water, Add H+) pdb->prep_prot lig 2. Design Triazole Ligand (2D Sketch) prep_lig 4. Prepare Ligand (3D Conversion, Minimize Energy) lig->prep_lig grid 5. Define Binding Site (Grid Box Generation) prep_prot->grid prep_lig->grid run 6. Execute Docking (e.g., AutoDock Vina) grid->run score 7. Analyze Binding Affinity (Docking Score in kcal/mol) run->score pose 8. Visualize Binding Pose & Key Interactions score->pose validate 9. Experimental Validation (e.g., IC50 Assay) pose->validate G cluster_active_site Enzyme Active Site triazole Triazole Ligand residue1 SER triazole->residue1 H-Bond residue2 TYR triazole->residue2 H-Bond residue3 LEU triazole->residue3 Hydrophobic Interaction residue4 PHE triazole->residue4 Hydrophobic Interaction

Caption: Hypothetical binding of a triazole derivative in an active site.

Conclusion

The integration of molecular docking into the drug discovery pipeline has profoundly accelerated the development of novel enzyme inhibitors based on the versatile triazole scaffold. As demonstrated, these in silico methods provide invaluable, atom-level insights into the binding mechanisms that underpin biological activity. However, it is crucial to remember that computational data is predictive. The true validation of these models comes from rigorous experimental testing. [15]The synergy between predictive computational docking and empirical biochemical assays creates a powerful, iterative cycle of design, testing, and optimization that is essential for translating a promising molecule into a life-saving therapeutic.

References

  • A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. Benchchem.
  • Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.
  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
  • Recent advances in triazoles as tyrosinase inhibitors. PubMed.
  • Triazole-fused pyrimidines in target-based anticancer drug discovery.
  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design and Enzyme‐Targeted Assessment of 1,2,4‐Triazole–1,8‐Naphthalimide Hybrids in Drug Discovery.
  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calcul
  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed.
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • How to validate the molecular docking results ?
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor.
  • Lessons from Docking Validation.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.
  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, grounded in established safety principles and regulatory frameworks.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Flammable Solid: Presents a fire hazard.

  • Harmful if Swallowed: Poses a toxic risk upon ingestion.

  • Causes Skin Irritation: Can lead to skin inflammation and irritation upon contact.[1]

  • Causes Serious Eye Irritation: Can cause significant eye damage upon contact.[1]

  • May Cause Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract.[2][3]

This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.[6]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.
Body Protection A lab coat or other protective clothing.To shield the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of the substance, which can cause respiratory irritation.

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.

  • Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[7][8] The container should be made of a material compatible with the chemical.

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong bases, strong reducing agents, and amines.[9]

  • Satellite Accumulation Area: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of waste generation.

  • Container Management: Keep the waste container securely closed except when adding waste.[4][7] Ensure the exterior of the container is clean and free of contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through your institution's hazardous waste management program.

Step 1: Waste Characterization

The first step in proper disposal is to characterize the waste. Based on its GHS classification, this compound is a hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[2]

Step 2: Containerization and Labeling

  • Place the waste in a compatible, leak-proof container.

  • Affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The specific hazard characteristics (e.g., Flammable Solid, Irritant)

    • The date the waste was first added to the container.

Step 3: Request for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate in the lab.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. If decontamination is feasible, the first rinse must be collected and disposed of as hazardous waste.[4]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: As the substance is a flammable solid, eliminate all potential ignition sources.

  • Containment: Use an inert, non-combustible absorbent material to contain the spill.

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Decision Workflow

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Have this compound for disposal ppe Don appropriate PPE start->ppe characterize Characterize as Hazardous Waste ppe->characterize containerize Place in a labeled, compatible hazardous waste container characterize->containerize segregate Store in a designated Satellite Accumulation Area away from incompatibles containerize->segregate request_pickup Contact EHS for hazardous waste pickup segregate->request_pickup end End: Waste properly disposed request_pickup->end spill Spill or Exposure Occurs emergency_procedures Follow Emergency Procedures (Spill/Exposure Protocol) spill->emergency_procedures

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and professional scientific environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemical.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • BASF. (2023). Safety data sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). RO 11707. Retrieved from [Link]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(1H-1,2,4-Triazol-1-yl)propanoic acid: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a heterocyclic compound with specific hazards that dictate our handling protocols.[1] A thorough understanding of its chemical and toxicological profile is the foundational step in mitigating risk.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[2] It is classified as a flammable solid, is harmful if swallowed, and causes significant irritation to the skin, eyes, and respiratory tract.[2][3] These classifications are not merely administrative; they are critical data points that inform the selection of appropriate controls and personal protective equipment (PPE).

Key Hazards:

  • Flammable Solid (H228): Poses a fire risk, especially when handled near ignition sources.[2]

  • Acute Oral Toxicity (H302): Harmful if ingested, which underscores the need for strict hygiene practices and containment.[2][4]

  • Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact.[3]

  • Serious Eye Irritation (H319): Direct contact can lead to significant eye damage.[3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2]

This multi-faceted hazard profile necessitates a comprehensive safety strategy that begins with engineering controls as the primary line of defense.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, the laboratory environment itself must be optimized for safety. Engineering and administrative controls are designed to minimize exposure by isolating the hazard or modifying work practices.

  • Engineering Controls: All work involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[5] This provides essential local exhaust ventilation, capturing dust and vapors at the source and preventing their inhalation.[5] The laboratory should also be equipped with easily accessible emergency eyewash stations and safety showers.[4][5]

  • Administrative Controls: A Standard Operating Procedure (SOP) specific to this chemical must be developed and all personnel must be trained on it. This includes understanding the hazards, proper handling techniques, and emergency procedures.[5] Never work alone when handling this compound. Strict adherence to good laboratory hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, is mandatory to prevent accidental ingestion.[4]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against chemical exposure.[6] The selection of PPE must be directly correlated with the identified hazards of this compound.

Eye and Face Protection

Given the serious eye irritation hazard (H319), robust eye protection is non-negotiable.[2]

  • Requirement: Tightly fitting safety goggles that meet EN 166 standards (or equivalent) are required to protect against splashes and dust.[7][8]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect from fine dust or splashes.[6] When there is a significant risk of splashing (e.g., when preparing solutions or during vigorous mixing), a face shield should be worn in addition to safety goggles to protect the entire face.[8]

Skin and Body Protection

To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is crucial.[3]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[9] Always check the manufacturer's compatibility chart for breakthrough time and permeation rate. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[9]

  • Lab Coat/Coveralls: A flame-resistant lab coat is recommended due to the compound's flammability. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls (e.g., Tyvek) should be utilized.[8] The lab coat should have long sleeves and be fully buttoned.

  • Footwear: Closed-toe shoes made of a non-porous material are required. Pant legs should be worn outside of boots or shoe covers to prevent chemicals from entering footwear.[9]

Respiratory Protection

To mitigate the risk of respiratory tract irritation (H335) from inhaling dust, respiratory protection may be necessary.[2]

  • Requirement: When engineering controls (like a fume hood) are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator is required. A half-mask respirator with P100 particulate filters is appropriate for dust.[6] For situations involving potential vapors, an organic vapor cartridge should be added.

  • Causality: The primary risk when handling the solid is the generation of airborne particulates. A P100 filter is highly effective at capturing these fine particles. Proper fit-testing of the respirator is essential to ensure its effectiveness.[6]

PPE Summary Table
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/Handling Solid Safety Goggles & Face ShieldNitrile/Neoprene GlovesFlame-Resistant Lab CoatRequired if outside of a fume hood (N95/P100)
Preparing Solutions Safety Goggles & Face ShieldNitrile/Neoprene GlovesFlame-Resistant Lab CoatRecommended if ventilation is inadequate
Transferring Solutions Safety GogglesNitrile/Neoprene GlovesFlame-Resistant Lab CoatNot typically required with good ventilation
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant CoverallsHalf-mask respirator with P100/OV cartridges

Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide for handling this compound, integrating the safety measures discussed.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 1. Review SDS & SOP prep2 2. Verify Fume Hood Operation prep1->prep2 prep3 3. Assemble All Materials prep2->prep3 prep4 4. Don Full PPE prep3->prep4 h1 5. Weigh Solid Compound prep4->h1 Begin Work h2 6. Slowly Add to Solvent h1->h2 h3 7. Perform Experimental Work h2->h3 c1 8. Decontaminate Work Area h3->c1 Complete Work c2 9. Segregate Waste c1->c2 c3 10. Doff PPE Correctly c2->c3 c4 11. Wash Hands Thoroughly c3->c4

Caption: Safe Handling Workflow for this compound.

Operational Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the specific laboratory SOP before starting any work.[9]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[5]

    • Gather all necessary equipment, including a designated waste container.

    • Don the appropriate PPE as outlined in the table above.

  • Handling (Inside Fume Hood):

    • Carefully weigh the solid chemical, avoiding the creation of dust. Use a spatula and weigh paper or a weighing boat.

    • When preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly closed when not in use.[4]

  • Decontamination and Waste Disposal:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[4]

    • Unused or waste this compound must be disposed of as hazardous chemical waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3][4] Triazole compounds can be persistent in water, making proper disposal crucial to prevent environmental contamination.[10]

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination. Typically: gloves, face shield/goggles, lab coat, respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Greenbook.net. (2017, November 14). Safety Data Sheet. Retrieved from [Link]

  • BASF. (2023, August 3). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • IIT Bombay. (n.d.). Chemical safety MANUAL. Retrieved from [Link]

  • Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection. Retrieved from [Link]

  • NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Retrieved from [Link]

  • ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.